molecular formula C12H14O2 B1668128 Butylphthalide CAS No. 6066-49-5

Butylphthalide

カタログ番号: B1668128
CAS番号: 6066-49-5
分子量: 190.24 g/mol
InChIキー: HJXMNVQARNZTEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butylphthalide (3- n -Butylphthalide, NBP) is a small organic compound (C 12 H 14 O 2 , MW 190.24 g/mol, CAS 6066-49-5) originally isolated from celery seeds . It is a clear, oily liquid and a fat-soluble substance that readily crosses the blood-brain barrier, making it a compound of significant interest in neurological disease research . Since its approval for the treatment of ischemic stroke in China, this compound has become a key candidate for investigating multi-target therapeutic strategies . Its principal research value lies in its unique dual-mechanism of action, which combines vascular and neuronal protection . On one hand, this compound has been shown to reconstruct microcirculation by inhibiting platelet aggregation, reducing oxidative stress, and expanding blood vessels to improve cerebral blood flow in ischemic areas . On the other hand, it directly protects mitochondrial function by stabilizing the mitochondrial membrane, improving the activity of mitochondrial complex enzymes, and reducing reactive oxygen species accumulation, thereby attenuating neuronal apoptosis and necrosis . Research applications for this compound extend beyond acute cerebral ischemia. Preclinical studies indicate its utility in modeling therapeutic approaches for neurodegenerative conditions, including Alzheimer's disease, where it has been observed to reduce amyloid-beta plaque deposition and inhibit tau hyperphosphorylation . Further applications include research on vascular dementia, Parkinson's disease, and traumatic central nervous system injury, where its anti-inflammatory and anti-apoptotic properties are of primary interest . Recent clinical evidence also suggests its potential in secondary stroke prevention . This product is intended for research purposes only and is not for drug, household, or personal use. Researchers should handle this compound following standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-butyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXMNVQARNZTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863687
Record name 1(3H)-Isobenzofuranone, 3-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless, oily liquid; warm-spicy herbaceous aroma
Record name 3-n-Butylphthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

177.00 to 178.00 °C. @ 15.00 mm Hg
Record name (S)-3-Butyl-1(3H)-isobenzofuranone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water; soluble in oil, soluble (in ethanol)
Record name 3-n-Butylphthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.068-1.074
Record name 3-n-Butylphthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6066-49-5, 3413-15-8
Record name Butylphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6066-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylphthalide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylphthalide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12749
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1(3H)-Isobenzofuranone, 3-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1(3H)-Isobenzofuranone, 3-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-butylphthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLPHTHALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q956KGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-3-Butyl-1(3H)-isobenzofuranone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Journey of 3-n-Butylphthalide Through the Human Body: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – 3-n-butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens (celery), has garnered significant attention for its neuroprotective effects and is clinically used for the treatment of ischemic stroke.[1][2] A thorough understanding of its pharmacokinetic profile and metabolic fate is paramount for optimizing its therapeutic use and ensuring patient safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of NBP in humans, targeted at researchers, scientists, and drug development professionals.

Pharmacokinetic Profile: Rapid Absorption and Extensive Metabolism

Following oral administration, NBP is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 1.25 hours.[1][3] However, the parent compound undergoes extensive metabolism, leading to a profile where the concentrations of its metabolites are significantly higher than that of NBP itself.[4][5]

Single and Multiple Dose Pharmacokinetics

Studies in healthy Chinese volunteers have elucidated the pharmacokinetic parameters of NBP after single and multiple oral doses. In a single-dose study with l-NBP tablets, the mean elimination half-life (t1/2) was approximately 13.76 hours.[3][6] Both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased with escalating doses, although dose proportionality was not consistently observed across all tested ranges.[3][7]

In multiple-dose regimens, a steady state was generally achieved within three days, with some evidence of slight accumulation.[3][6] For instance, after twice-daily dosing of 160 mg l-NBP for 7 days, the half-life was longer (22.73 ± 8.61 h) compared to a single dose (12.35 ± 5.91 h).[3]

Table 1: Single-Dose Pharmacokinetic Parameters of l-3-n-butylphthalide in Healthy Chinese Volunteers

Dose (mg)Cmax (μg/L)AUC0-t (h·μg/L)AUC0-∞ (h·μg/L)t1/2 (h)tmax (h)
80----~1
160241569.5594.512.35 ± 5.91~1
320----~1
48010082711.92827.4-~1
Data compiled from a study on l-NBP tablets.[3]

Table 2: Multiple-Dose Pharmacokinetic Parameters of l-3-n-butylphthalide (160 mg twice daily for 7 days)

ParameterValue
AUC0-t (h·μg/L)1022.4 ± 337.7
t1/2 (h)22.73 ± 8.61
Accumulation Ratio (RAUC)1.45
Data reflects steady-state conditions.[3][6]

Distribution: Wide Dissemination

As a fat-soluble molecule, NBP can readily cross the blood-brain barrier, a critical feature for its neurological applications.[1] Its primary target organs include the brain and adipose tissue.[1] Animal studies in rats have shown that NBP-related compounds are widely distributed throughout the body, with high concentrations found in the stomach, small intestine, fat, bladder, kidney, and liver.[2] The blood-to-plasma radioactivity concentration ratio in rats was found to be 0.63, suggesting that the drug-related substances do not preferentially partition into blood cells.[2]

Metabolism: A Complex Network of Biotransformation

NBP undergoes extensive biotransformation in the human body, with as many as 23 metabolites identified in plasma and urine.[4][5] The principal metabolic pathways involve hydroxylation of the n-butyl side chain, particularly at the 3-, ω-1 (10-), and ω (11-) positions, followed by further oxidation and conjugation.[4][8]

The major circulating metabolites in human plasma are 10-keto-NBP (M2), 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and NBP-11-oic acid (M5-2).[4][9] Notably, the systemic exposure (AUC values) of these metabolites is significantly higher than that of the parent NBP, with the AUC for 10-hydroxy-NBP being over 10-fold greater.[4]

Table 3: Pharmacokinetic Parameters of NBP and its Major Metabolites after a Single 200 mg Oral Dose

AnalyteCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)
NBP163 ± 1041.2 ± 0.4363 ± 1423.9 ± 1.5
M2 (10-keto-NBP)101 ± 252.1 ± 1.0587 ± 1505.8 ± 1.4
M3-1 (3-hydroxy-NBP)256 ± 861.4 ± 0.51050 ± 2604.8 ± 0.7
M3-2 (10-hydroxy-NBP)681 ± 1361.9 ± 0.83730 ± 10109.0 ± 2.0
M5-2 (NBP-11-oic acid)496 ± 1731.5 ± 0.51480 ± 3504.0 ± 0.6
Data presented as mean ± S.D. from a study in four healthy Chinese volunteers.[10]
The Enzymatic Machinery Behind NBP Metabolism

The biotransformation of NBP is orchestrated by a concert of enzymes, primarily from the cytochrome P450 (CYP) superfamily, along with alcohol and aldehyde dehydrogenases.[4][8] In vitro studies have identified CYP3A4, CYP2E1, and CYP1A2 as the key players in the initial hydroxylation steps to form 3-hydroxy-NBP, 10-hydroxy-NBP, and 11-hydroxy-NBP.[4]

Subsequent oxidation of the hydroxylated metabolites is catalyzed by CYPs, alcohol dehydrogenase, and aldehyde dehydrogenase to generate keto and carboxylic acid derivatives.[4][11] For instance, 10-hydroxy-NBP can be oxidized to 10-keto-NBP, and 11-hydroxy-NBP is further oxidized to NBP-11-oic acid.[4] The formation of NBP-11-oic acid appears to be a more rapid process than the formation of 10-keto-NBP.[4][11]

Phase II metabolic reactions, including glucuronidation and sulfation, also play a significant role.[5][11] The major excretory products in urine are NBP-11-oic acid and the glucuronide conjugates of this acid and the mono-hydroxylated metabolites.[4]

NBP_Metabolism cluster_phase2 Phase II Conjugation NBP 3-n-butylphthalide (NBP) M3_1 3-hydroxy-NBP (M3-1) NBP->M3_1 CYP3A4, 2E1, 1A2 M3_2 10-hydroxy-NBP (M3-2) NBP->M3_2 CYP3A4, 2E1, 1A2 hydroxy_11 11-hydroxy-NBP NBP->hydroxy_11 CYP3A4, 2E1, 1A2 Glucuronides Glucuronide Conjugates M3_1->Glucuronides UGTs M2 10-keto-NBP (M2) M3_2->M2 P450, ADH, ALDH M3_2->Glucuronides UGTs M5_2 NBP-11-oic acid (M5-2) hydroxy_11->M5_2 P450, ADH, ALDH M5_2->Glucuronides UGTs

Figure 1: Primary Metabolic Pathways of 3-n-butylphthalide in Humans.

Excretion: Primarily Through the Kidneys

The elimination of NBP and its metabolites from the body occurs predominantly through urinary excretion.[4][5] Approximately 81.6% to 82% of an administered oral dose is recovered in the urine.[4][5] The major components found in urine are NBP-11-oic acid (M5-2) and the glucuronide conjugates of M5-2 and the mono-hydroxylated metabolites.[4] Animal studies in rats have shown that after 168 hours, about 85.12% of the radioactivity from a radiolabeled dose was recovered in the urine and 14.73% in the feces.[2]

Experimental Protocols: A Glimpse into the Methodologies

The characterization of NBP's pharmacokinetics and metabolism has been made possible through sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Human Pharmacokinetic Study Protocol

A representative clinical study investigating the metabolism and pharmacokinetics of NBP involved the oral administration of a single 200 mg dose to healthy male volunteers.[5] Blood and urine samples were collected at various time points and stored at -20°C until analysis.[5]

Sample Preparation and Analysis

Plasma samples were typically prepared using protein precipitation with methanol (B129727) or liquid-liquid extraction with methyl tert-butyl ether.[12][13] For the simultaneous quantification of NBP and its major metabolites, a gradient elution with a mobile phase consisting of methanol, acetonitrile, and 5 mM ammonium (B1175870) acetate (B1210297) was employed.[12]

A triple-quadrupole mass spectrometer with an electrospray ionization source was used for detection.[5] To enhance sensitivity and enable the simultaneous analysis of compounds with different physicochemical properties, the instrument was operated in both positive and negative ionization modes with a timed switch.[12] For instance, M3-1 and M5-2 were monitored in negative mode, while NBP, M2, and M3-2 were monitored in positive mode.[12] Deuterated internal standards were synthesized and used to correct for matrix effects and improve the accuracy of quantification.[12]

The lower limit of quantification for NBP and its metabolites in human plasma was typically around 3.00 to 5.00 ng/mL.[12][13]

Experimental_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_output Output Dosing Oral Administration of NBP (e.g., 200 mg) Sampling Blood and Urine Collection (Time-course) Dosing->Sampling Preparation Plasma Sample Preparation (Protein Precipitation/LLE) Sampling->Preparation LC_Separation LC Separation (Gradient Elution) Preparation->LC_Separation MS_Detection MS/MS Detection (Positive/Negative ESI) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification Metabolite_ID Metabolite Identification MS_Detection->Metabolite_ID PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) Quantification->PK_Parameters

Figure 2: General Experimental Workflow for NBP Pharmacokinetic Studies.

Conclusion

3-n-butylphthalide is characterized by rapid oral absorption followed by extensive and complex metabolism in humans. The biotransformation is primarily driven by CYP450 enzymes and dehydrogenases, leading to a variety of hydroxylated, oxidized, and conjugated metabolites. The systemic exposure to the major metabolites far exceeds that of the parent compound. The majority of the administered dose is excreted in the urine as metabolites. A thorough understanding of these pharmacokinetic and metabolic pathways is crucial for the continued development and clinical application of NBP in treating neurological diseases.

References

Synthesis and Purification of dl-3-n-Butylphthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-3-n-butylphthalide (dl-NBP) is a racemic mixture of the synthetic compound 3-n-butylphthalide.[1] Originally identified as a component of celery seed oil, the synthetic variant has been developed to ensure a consistent and scalable supply for pharmaceutical applications.[2][3] Notably, dl-NBP has been approved for the treatment of ischemic stroke in some countries and is the subject of ongoing research for its neuroprotective properties.[2][4] This technical guide provides an in-depth overview of a common synthetic route and purification protocol for dl-3-n-butylphthalide, intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Synthesis of dl-3-n-Butylphthalide

A prevalent method for the synthesis of dl-3-n-butylphthalide involves a multi-step process commencing from butenyl phthalide (B148349). This route includes hydrogenation, hydrolysis, and subsequent cyclization to yield the target compound.

Synthesis Workflow

SynthesisWorkflow ButenylPhthalide Butenyl Phthalide Hydrogenation Hydrogenation (Raney Nickel, Alcohol Solvent) ButenylPhthalide->Hydrogenation Intermediate1 Intermediate 1 (Crude Butylphthalide) Hydrogenation->Intermediate1 Hydrolysis Hydrolysis (NaOH, Water) Intermediate1->Hydrolysis Intermediate2 Intermediate 2 (Sodium Salt) Hydrolysis->Intermediate2 AcidificationCyclization Acidification & Cyclization (Acidic Organic Solvent) Intermediate2->AcidificationCyclization CrudeProduct Crude dl-3-n-Butylphthalide AcidificationCyclization->CrudeProduct

Caption: Synthetic pathway for dl-3-n-butylphthalide.

Experimental Protocol: Synthesis

The following protocol is based on a patented synthetic method.[5]

Step 1: Hydrogenation of Butenyl Phthalide

  • Reaction Setup: In a suitable hydrogenation reactor, charge butenyl phthalide and an alcohol solvent (e.g., ethanol (B145695) or methanol).

  • Catalyst Addition: Add Raney nickel as the catalyst. The catalyst loading is typically a small percentage of the substrate weight.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and maintain a constant pressure. The reaction is typically carried out at a slightly elevated temperature with vigorous stirring until the uptake of hydrogen ceases.

  • Work-up: After the reaction is complete, filter the mixture to remove the Raney nickel catalyst. The filtrate, containing the intermediate, is concentrated by removing the solvent under reduced pressure.

Step 2: Hydrolysis

  • Reaction Setup: To the intermediate from the previous step, add a solution of sodium hydroxide (B78521) in water.

  • Reaction: Stir the mixture at room temperature. The hydrolysis reaction opens the lactone ring to form the sodium salt of the corresponding carboxylic acid.

  • Extraction: Wash the reaction mixture with a non-polar organic solvent, such as dichloromethane, to remove any unreacted starting material and non-polar impurities. The aqueous layer containing the sodium salt is retained.

Step 3: Acidification and Cyclization

  • Solvent Addition: Add an alcohol solvent to the aqueous solution from the previous step.

  • Acidification: Carefully adjust the pH of the solution to acidic conditions (pH 1-4) by adding a suitable acid (e.g., hydrochloric acid). This protonates the carboxylate to form the carboxylic acid.

  • Cyclization: The acidic conditions and gentle heating (20-40°C) promote the intramolecular cyclization of the hydroxy-acid to form the lactone ring of dl-3-n-butylphthalide.[5]

  • Isolation: The crude dl-3-n-butylphthalide, which is an oily liquid, can be separated from the aqueous layer.

Purification of dl-3-n-Butylphthalide

The crude synthetic product typically contains unreacted intermediates, byproducts, and residual solvents. Purification is essential to obtain high-purity dl-3-n-butylphthalide suitable for research and pharmaceutical applications. Column chromatography is a standard and effective method for this purpose.

Purification Workflow

PurificationWorkflow CrudeProduct Crude dl-3-n-Butylphthalide ColumnChromatography Silica (B1680970) Gel Column Chromatography CrudeProduct->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection PurityAnalysis Purity Analysis (TLC/HPLC) FractionCollection->PurityAnalysis SolventRemoval Solvent Removal PurityAnalysis->SolventRemoval PureProduct Pure dl-3-n-Butylphthalide SolventRemoval->PureProduct

Caption: Purification workflow for dl-3-n-butylphthalide.

Experimental Protocol: Purification

1. Preparation for Column Chromatography:

  • Adsorbent: Silica gel is the most common stationary phase for the purification of phthalides.[2]

  • Eluent Selection: The choice of solvent system (mobile phase) is critical for effective separation. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.35 for the desired compound.[2]

  • Column Packing: The silica gel can be packed into the chromatography column as a slurry in the eluent (wet-packing) or by carefully adding the dry silica gel followed by the eluent (dry-packing).[6] The column should be packed uniformly to avoid channeling.[2]

2. Column Chromatography Procedure:

  • Sample Loading: The crude dl-3-n-butylphthalide is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel column.[2]

  • Elution: The eluent is passed through the column under gravity or with the application of positive pressure (flash column chromatography).[7]

  • Fraction Collection: The eluate is collected in a series of fractions.[8]

  • Purity Analysis: The purity of each fraction is monitored by TLC or high-performance liquid chromatography (HPLC).

  • Product Isolation: Fractions containing the pure dl-3-n-butylphthalide are combined.

  • Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation

Quantitative Data Summary
ParameterValue/RangeReference
Synthesis Yield Varies depending on the specific synthetic route and optimization.N/A
Purity (Commercial) ≥98% (HPLC)[9]
Molecular Formula C₁₂H₁₄O₂[9]
Molecular Weight 190.24 g/mol [9]
Spectroscopic Data
Spectroscopic TechniqueCharacteristic Peaks/SignalsReference
¹H NMR Signals corresponding to the butyl chain protons and the aromatic protons.[10]
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the butyl group.[10]
IR Spectroscopy A strong absorption band characteristic of the lactone carbonyl group.[11]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 3-n-butylphthalide.[9]

Conclusion

The synthesis and purification of dl-3-n-butylphthalide are critical processes for its application in pharmaceutical research and development. The described synthetic route, starting from butenyl phthalide, offers a viable pathway to the racemic mixture. Subsequent purification by column chromatography is essential to achieve the high purity required for scientific investigation and potential clinical use. This guide provides a foundational understanding of the experimental protocols and data associated with the production of dl-3-n-butylphthalide. Researchers are encouraged to consult the primary literature for further details and to optimize these methods for their specific laboratory conditions and research objectives.

References

The Multi-Targeted Neuroprotective Effects of Butylphthalide in Central Nervous System Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-n-butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens (celery), has emerged as a promising therapeutic agent for a range of central nervous system (CNS) diseases. Approved in China for the treatment of acute ischemic stroke, its neuroprotective properties are now being investigated for neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.[1] NBP's therapeutic potential stems from its multi-targeted mechanism of action, which includes mitigating oxidative stress, reducing neuroinflammation, inhibiting apoptosis, and preventing abnormal protein aggregation. This technical guide provides an in-depth overview of the molecular targets of butylphthalide in key CNS diseases, detailed experimental protocols for its preclinical evaluation, and a summary of quantitative data from relevant studies.

Core Mechanisms of Action

NBP's neuroprotective effects are not attributed to a single molecular interaction but rather to its ability to modulate multiple pathological pathways simultaneously. The primary mechanisms include:

  • Anti-inflammatory Effects: NBP has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[1] A key target in this process is the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[2][3] By inhibiting this pathway, NBP reduces the production of pro-inflammatory cytokines.

  • Antioxidant Properties: NBP enhances the cellular antioxidant defense system by activating the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway.[1][2] This leads to the upregulation of antioxidant enzymes, which combat oxidative stress, a common feature in many CNS disorders.

  • Anti-apoptotic Activity: NBP protects neurons from cell death by modulating apoptosis-related proteins. It has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2] Furthermore, it can modulate the Akt/mTOR signaling pathway, which is crucial for cell survival.

  • Reduction of Abnormal Protein Aggregation: In the context of Alzheimer's disease, NBP has been found to reduce the deposition of amyloid-beta (Aβ) plaques and decrease the hyperphosphorylation of tau protein.[1]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through its interaction with several critical signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for the development of novel therapeutic strategies.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant genes. NBP has been shown to activate this pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species.[1][2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (e.g., in CNS disease) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Cell_Protection Neuroprotection Antioxidant_Genes->Cell_Protection Leads to

Nrf2/ARE signaling pathway activation by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In CNS diseases, the activation of this pathway in microglia and astrocytes leads to the production of pro-inflammatory cytokines, contributing to neuronal damage. This compound has been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting its anti-inflammatory effects.[3]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound IKK IKK Complex NBP->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) NFkB->Proinflammatory_Genes Translocates and activates transcription Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation Leads to

Inhibition of the NF-κB signaling pathway by this compound.
Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Activation of this pathway has been shown to be neuroprotective. This compound can activate the Akt/mTOR pathway, leading to the inhibition of apoptosis and the promotion of neuronal survival.

Akt_mTOR_Pathway NBP This compound Akt Akt NBP->Akt Promotes phosphorylation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Survival Neuronal Survival mTORC1->Cell_Survival Promotes

Activation of the Akt/mTOR signaling pathway by this compound.
BDNF/TrkB Signaling Pathway

Brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), play a critical role in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of this pathway is implicated in several neurodegenerative diseases. This compound has been found to upregulate the expression of both BDNF and TrkB, thereby promoting neurogenesis and synaptic function.[2]

BDNF_TrkB_Pathway NBP This compound BDNF BDNF NBP->BDNF Increases expression TrkB TrkB Receptor NBP->TrkB Increases expression BDNF->TrkB Binds and activates Downstream_Signaling Downstream Signaling (e.g., Akt, MAPK) TrkB->Downstream_Signaling Activates Neuronal_Survival Neuronal Survival Downstream_Signaling->Neuronal_Survival Promotes Synaptic_Plasticity Synaptic Plasticity Downstream_Signaling->Synaptic_Plasticity Enhances

Upregulation of the BDNF/TrkB signaling pathway by this compound.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from preclinical and clinical studies, illustrating the effects of this compound on various parameters in CNS diseases.

Table 1: Preclinical Efficacy in Animal Models of Stroke
Animal ModelThis compound DoseOutcome MeasureResultReference
MCAO Rat90 mg/kgInfarct VolumeSignificant reduction compared to control[4]
MCAO Rat10 mg/kg/dayNeurological Deficit ScoreSignificant improvement[5]
MCAO Mouse80 mg/kgCollateral Vessel DiameterIncreased to 20.23±0.81 μm vs. 16.9±0.82 μm in vehicle[6]
RCIR Mouse80 mg/kg and 120 mg/kgBcl-2/Bax ratioDose-dependent increase[2]
RCIR Mouse120 mg/kgBDNF Protein LevelSignificant increase (P < 0.001 vs. RCIR group)[2]
RCIR Mouse120 mg/kgTrkB Protein LevelSignificant increase (P < 0.001 vs. RCIR group)[2]
Table 2: Clinical Efficacy in Acute Ischemic Stroke
Clinical TrialNumber of PatientsThis compound TreatmentOutcome MeasureResultReference
BAST Trial1216NBP or placeboFavorable mRS score at 90 days56.7% in NBP group vs. 44.0% in placebo group (OR, 1.70)[7]
Meta-analysis8747NBP vs. control/placeboDeathRisk Ratio 0.32 (95% CI 0.13 to 0.75)[8]
Meta-analysis7283NBP vs. control/placeboNIHSS ScoreMean Difference -3.39 (95% CI -3.76 to -3.03)[8]
Randomized Trial60NBP vs. Cerebrolysin vs. placeboNIHSS Score at day 21NBP group showed greater improvement than Cerebrolysin and placebo[9]
Table 3: Effects on Molecular Markers in Alzheimer's and Parkinson's Disease Models
Disease ModelCell/Animal ModelThis compound TreatmentMolecular TargetQuantitative ChangeReference
Alzheimer's DiseaseSH-SY5Y cellsl-NBPAβ25-35-induced cell deathSignificantly attenuated[10]
Alzheimer's DiseaseRat modelThis compoundMAPK protein expressionSignificantly lower than control[11]
Parkinson's DiseaseMPTP MouseNBPDopaminergic neuron lossSignificantly reduced
Parkinson's DiseaseRenal I/R Rat BrainNBPNrf2 protein expressionSignificant increase[12]
Parkinson's DiseaseRenal I/R Rat BrainNBPp-P65 protein expressionSignificant decrease[12]

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Middle Cerebral Artery Occlusion (MCAO) Rat Model of Ischemic Stroke

This model is widely used to mimic focal cerebral ischemia in humans.

Workflow Diagram:

MCAO_Workflow Start Start Anesthesia Anesthetize Rat (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate) Start->Anesthesia Surgery_Prep Surgical Preparation (supine position, neck incision) Anesthesia->Surgery_Prep Vessel_Isolation Isolate Carotid Arteries (CCA, ECA, ICA) Surgery_Prep->Vessel_Isolation Filament_Insertion Insert Filament into ICA to occlude MCA origin Vessel_Isolation->Filament_Insertion Occlusion Maintain Occlusion (e.g., 90-120 minutes) Filament_Insertion->Occlusion Reperfusion Withdraw Filament for Reperfusion Occlusion->Reperfusion Post_Op_Care Post-operative Care (suturing, recovery) Reperfusion->Post_Op_Care NBP_Admin Administer this compound (dose and route as per study design) Post_Op_Care->NBP_Admin Outcome_Assessment Outcome Assessment (neurological scoring, infarct volume) NBP_Admin->Outcome_Assessment End End Outcome_Assessment->End

Workflow for the MCAO rat model and this compound administration.

Protocol:

  • Anesthesia: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane (4% for induction, 2% for maintenance) or an intraperitoneal injection of chloral hydrate (B1144303) (0.35 g/kg).[13]

  • Surgical Preparation: Place the rat in a supine position on a heating pad to maintain body temperature at 37°C. Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation and Filament Insertion: Ligate the distal ECA and the CCA. A loose ligature is placed around the ICA. Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[14] A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms successful occlusion.

  • Occlusion and Reperfusion: Maintain the filament in place for the desired duration of ischemia (typically 90-120 minutes). For reperfusion, gently withdraw the filament.

  • Post-operative Care: Suture the incision and allow the animal to recover in a warm cage.

  • This compound Administration: Administer this compound at the desired dose and route (e.g., 90 mg/kg orally) at a specified time point relative to the MCAO procedure (e.g., 3 hours after MCAO).[4]

  • Outcome Assessment: At predetermined time points, assess neurological deficits using a standardized scoring system (e.g., mNSS) and measure infarct volume using TTC staining.

MPTP Mouse Model of Parkinson's Disease

This model is used to study the loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.

Protocol:

  • Animal Selection: Use young adult C57BL/6 mice, which are known to be susceptible to MPTP neurotoxicity.

  • MPTP Preparation and Handling: MPTP is a potent neurotoxin and must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment. Prepare a solution of MPTP hydrochloride in sterile saline.

  • MPTP Administration: Several administration protocols exist. A common sub-acute regimen involves intraperitoneal injections of MPTP (e.g., 30 mg/kg) once daily for five consecutive days.[15]

  • This compound Treatment: Administer this compound via oral gavage or intraperitoneal injection at the desired dose before, during, or after the MPTP treatment period, depending on the study design.

  • Behavioral Testing: At a specified time after the last MPTP injection (e.g., 7 or 21 days), perform behavioral tests to assess motor function, such as the rotarod test or the pole test.

  • Neurochemical and Histological Analysis: Sacrifice the mice and dissect the brains. Use high-performance liquid chromatography (HPLC) to measure dopamine (B1211576) and its metabolites in the striatum. Perform immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

SH-SY5Y Cell Model of Alzheimer's Disease

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study the molecular mechanisms of neurodegenerative diseases.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), and antibiotics at 37°C in a 5% CO2 incubator.

  • Neuronal Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for several days.

  • Induction of Aβ Toxicity: Expose the differentiated or undifferentiated cells to aggregated Aβ peptides (e.g., Aβ25-35 or Aβ1-42) at a specific concentration (e.g., 10-20 µM) for a defined period (e.g., 24-48 hours) to induce cytotoxicity.[10]

  • This compound Treatment: Co-treat or pre-treat the cells with various concentrations of this compound.

  • Assessment of Neuroprotection: Evaluate the neuroprotective effects of this compound using various assays:

    • Cell Viability: MTT or LDH assay.

    • Apoptosis: TUNEL staining or measurement of caspase activity.

    • Oxidative Stress: Measurement of reactive oxygen species (ROS) levels.

    • Mitochondrial Function: Assessment of mitochondrial membrane potential.

    • Western Blot Analysis: Quantify the expression levels of proteins involved in the signaling pathways of interest (e.g., Nrf2, NF-κB, Akt, BDNF).

Conclusion

This compound represents a promising multi-target therapeutic agent for a variety of CNS diseases. Its ability to concurrently modulate inflammatory, oxidative, and apoptotic pathways provides a significant advantage in treating complex neurological disorders. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design and execute robust preclinical and clinical studies. Future research should continue to unravel the intricate molecular mechanisms of NBP and explore its efficacy in a broader range of CNS pathologies.

References

The Origin of Butylphthalide from Celery Seeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-n-butylphthalide (NBP) is a key bioactive compound first identified in the seeds of celery, Apium graveolens. Initially recognized for its contribution to celery's characteristic aroma, NBP has garnered significant scientific interest for its potent neuroprotective properties. The naturally occurring levorotatory isomer, L-3-n-butylphthalide, and its synthetically derived racemic mixture, DL-3-n-butylphthalide, have been extensively studied, particularly for their therapeutic potential in ischemic stroke. This technical guide provides an in-depth exploration of the origin of butylphthalide, detailing its natural occurrence, biosynthetic pathway, and the methodologies for its extraction and isolation from celery seeds. Furthermore, it elucidates the key pharmacological mechanisms of action that underpin its neuroprotective effects, supported by quantitative data and detailed experimental protocols relevant to its study.

Introduction: Natural Occurrence and Stereochemistry

3-n-butylphthalide (NBP) is a naturally occurring phthalide (B148349), a class of bicyclic lactones, found predominantly in plants of the Apiaceae family. Its primary and most commercially relevant source is the seed of celery (Apium graveolens), where it is a principal component of the essential oil.[1]

NBP is a chiral molecule existing in two enantiomeric forms: the levorotatory l-3-n-butylphthalide (L-NBP) and the dextrorotatory d-3-n-butylphthalide (D-NBP). The isomer predominantly found in celery seeds is L-NBP.[2] Preclinical studies have indicated that L-NBP often exhibits a stronger biological response and lower toxicity compared to the other isomers.[3] Much of the research and the clinically approved drug in China utilize the synthetic racemic mixture, DL-3-n-butylphthalide, which contains equal amounts of both enantiomers.[4]

Biosynthesis of this compound

The precise enzymatic pathway for this compound biosynthesis in Apium graveolens is not yet fully elucidated. However, isotopic labeling studies have established that phthalides are derived via the polyketide pathway.[5][6] This pathway involves the sequential condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, to form a linear polyketide chain, which then undergoes cyclization and subsequent modifications to form the final phthalide structure.

The proposed biosynthetic route begins with precursors from the shikimate pathway, which are converted into a polyketide chain by a Polyketide Synthase (PKS) enzyme complex. This linear chain is then thought to undergo intramolecular cyclization and a series of reduction and dehydration steps to form the 3-n-butylphthalide molecule. While the full genome of celery has been sequenced, identifying genes for terpenoid synthases, the specific PKSs and modifying enzymes for this compound synthesis remain an active area of research.[5][7]

This compound Biosynthesis Pathway cluster_0 Primary Metabolism cluster_1 Polyketide Pathway cluster_2 Post-PKS Modification (Hypothesized) cluster_3 Final Product AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) Complex AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS PolyketideChain Linear Polyketide Intermediate PKS->PolyketideChain Chain Elongation Cyclization Intramolecular Cyclization PolyketideChain->Cyclization Enzymatic Reduction Reduction Steps Cyclization->Reduction Dehydration Dehydration Reduction->Dehydration NBP L-3-n-Butylphthalide Dehydration->NBP

Caption: Proposed biosynthetic pathway of L-3-n-butylphthalide from primary metabolites.

Extraction and Isolation from Celery Seeds

Several methods have been developed to extract and isolate this compound from celery seeds, each with distinct advantages in terms of yield, purity, and environmental impact. The choice of method depends on the desired scale and end-use of the product.

Extraction Methodologies
  • Hydrodistillation (HD): A traditional method where plant material is boiled in water, and the volatile components are co-distilled with steam, condensed, and separated.

  • Simultaneous Distillation-Extraction (SDE): An advancement of HD where the distillation occurs concurrently with solvent extraction, improving efficiency.

  • Supercritical Fluid Extraction (SFE): A modern "green" technology that uses supercritical CO₂ as a solvent. It is highly selective and avoids the use of organic solvents, yielding a high-quality extract.[8]

Extraction and Isolation Workflow cluster_input Starting Material cluster_extraction Extraction cluster_purification Purification & Analysis Seeds Celery Seeds (Apium graveolens) HD Hydrodistillation Seeds->HD SDE Simultaneous Distillation -Extraction (SDE) Seeds->SDE SFE Supercritical Fluid Extraction (SFE) Seeds->SFE CrudeOil Crude Essential Oil HD->CrudeOil SDE->CrudeOil SFE->CrudeOil ColumnChrom Column Chromatography (Silica Gel) CrudeOil->ColumnChrom Fractionation Fractionation ColumnChrom->Fractionation PureNBP Purified NBP (>90%) Fractionation->PureNBP GCMS Analysis (GC-MS) PureNBP->GCMS Quality Control

Caption: General workflow for the extraction and isolation of NBP from celery seeds.

Quantitative Data on Extraction

The efficiency of extraction varies significantly with the chosen method and its parameters. SFE is noted for its superiority in both yield and concentration of phthalides compared to hydrodistillation.

Extraction MethodParametersEssential Oil Yield (% w/w)Total Phthalide Content in Oil (%)3-n-Butylphthalide Content in Oil (%)Reference
Hydrodistillation (HD)Comminuted seeds, 6-hour duration2.9%51.0%13.1%[9]
HDWhole seeds, 6-hour duration2.8%68.8%Not specified[9]
Simultaneous Distillation-Extraction (SDE)Whole seeds, 6-hour duration5.8%62.5%Not specified[9]
Supercritical Fluid Extraction (SFE)10 MPa, 313 KNot specified>70% (Sedanolide dominant)Not specified[10]

Pharmacological Mechanisms of Action

NBP exerts its neuroprotective effects through a multi-target mechanism, influencing several key signaling pathways involved in neuronal survival, inflammation, and oxidative stress.

Anti-Oxidative Stress: Keap1-Nrf2 Pathway

NBP has been shown to activate the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[9][11] Under normal conditions, Nrf2 is bound by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like NBP, Nrf2 is released, translocates to the nucleus, and binds to the ARE. This initiates the transcription of a suite of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby bolstering the cell's defense against oxidative damage.[12][13]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound (NBP) Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Keap1 Degradation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Genes->ROS Reduces

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Anti-Inflammation: TLR4/NF-κB Pathway

Neuroinflammation is a critical component of ischemic brain injury. NBP has been demonstrated to suppress this response by inhibiting the Toll-like receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][14] In response to injury, TLR4 activation leads to a cascade that phosphorylates IκB, releasing NF-κB to translocate into the nucleus. Nuclear NF-κB then promotes the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. NBP can suppress the activation of this pathway, leading to a reduction in the inflammatory milieu.[15][16]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates NBP This compound (NBP) NBP->IKK Inhibits NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases IkB IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB->IkB Degradation Genes Transcription of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Genes

Caption: Inhibition of the TLR4/NF-κB inflammatory pathway by this compound.

Pro-Survival: BDNF/TrkB/Akt Pathway

NBP promotes neuronal survival and plasticity by enhancing the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[17] BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), leading to receptor dimerization and autophosphorylation. This activates downstream pathways, notably the PI3K/Akt pathway. Activated Akt (also known as Protein Kinase B) phosphorylates and inactivates pro-apoptotic proteins (like Bad) and promotes the expression of anti-apoptotic proteins (like Bcl-2), ultimately inhibiting apoptosis and supporting cell survival.[18][19]

BDNF_TrkB_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome NBP This compound (NBP) BDNF BDNF NBP->BDNF Upregulates Expression TrkB TrkB Receptor BDNF->TrkB Binds PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Apoptosis Apoptosis Bad->Apoptosis Bcl2->Apoptosis Survival Neuronal Survival

Caption: Promotion of neuronal survival via the BDNF/TrkB/Akt pathway by this compound.

Pharmacokinetics

Understanding the pharmacokinetic profile of NBP is crucial for its development as a therapeutic agent. Studies have been conducted on both the racemic mixture (DL-NBP) and the pure L-isomer (L-NBP). L-NBP is absorbed rapidly, with peak plasma concentrations reached in approximately one hour.[2] The compound is extensively metabolized, primarily through hydroxylation on the n-butyl side chain.[20]

ParameterL-NBP Tablet (160 mg Single Dose)DL-NBP Soft Capsule (200 mg)Reference
Tmax (h) ~1.0~1.25[2]
Cmax (ng/mL) 22.31 ± 13.08Data not directly comparable[2]
AUC₀₋t (ng·h/mL) 165.70 ± 97.46Data not directly comparable[2]
t₁/₂ (h) 12.35 ± 5.91~11.84[2]
Metabolism Extensive hydroxylationExtensive hydroxylation[20]
Excretion ~81.6% recovered in urine, mainly as metabolitesNot specified[20]

Key Experimental Protocols

Protocol: Supercritical Fluid Extraction (SFE) of this compound

This protocol provides a representative method for the extraction of NBP from celery seeds using supercritical CO₂.

  • Sample Preparation: Mill whole celery seeds to an average particle diameter of 0.4 mm to increase surface area.

  • Apparatus Setup: Load approximately 50-100 g of the milled celery seed powder into the extractor vessel of a laboratory-scale SFE system.

  • Parameter Setting:

    • Set the extraction pressure to 30 MPa (300 bar).

    • Set the extraction temperature to 313 K (40 °C).

    • Set the supercritical CO₂ flow rate to 0.3 kg/h .[10]

  • Extraction: Initiate the flow of supercritical CO₂ through the extractor vessel. The extract-laden fluid then flows into a separator vessel.

  • Separation & Collection: Reduce the pressure in the separator vessel (e.g., to 5-10 MPa), causing the CO₂ to return to a gaseous state and the extracted oil to precipitate. Collect the crude oil from the bottom of the separator.

  • Duration: Continue the dynamic extraction until the yield diminishes, typically for 2-4 hours.

  • Post-Processing: The collected oil can be further purified using silica (B1680970) gel column chromatography to enrich the phthalide fraction.

Protocol: Middle Cerebral Artery Occlusion (MCAO) Rodent Model

The MCAO model is the most widely used preclinical model to simulate ischemic stroke and evaluate the efficacy of neuroprotective agents like NBP.[11]

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300 g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Carefully dissect the arteries from the surrounding tissue and vagus nerve.

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA stump.

    • Advance the filament through the ICA until it gently occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation. A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.

  • Occlusion & Reperfusion:

    • Maintain the occlusion for a defined period (e.g., 90-120 minutes).

    • For reperfusion models, withdraw the filament to restore blood flow. For permanent occlusion models, the filament is left in place.

  • Treatment Administration: Administer DL-NBP (e.g., 4 mg/kg) or vehicle control intraperitoneally or via oral gavage at the time of reperfusion or as per the study design.[21]

  • Post-Operative Care & Assessment: Suture the incision and allow the animal to recover. Assess neurological deficits at specified time points (e.g., 24h, 48h) using a standardized scale (e.g., mNSS). At the study endpoint, perfuse the animal and harvest the brain for infarct volume analysis (e.g., TTC staining) and molecular assays.

Conclusion

3-n-butylphthalide, originating from the seeds of Apium graveolens, represents a compelling natural product that has transitioned from a flavor component to a promising therapeutic agent for neurological disorders. Its origin is rooted in the plant's polyketide biosynthetic pathway. Efficient extraction, particularly using supercritical fluid technology, allows for the isolation of this valuable compound. The neuroprotective efficacy of this compound is underpinned by its multifaceted mechanism of action, involving the simultaneous modulation of critical pathways that govern oxidative stress, inflammation, and apoptosis. The detailed methodologies and quantitative data presented in this guide provide a foundational resource for researchers and professionals engaged in the ongoing investigation and development of this compound and its derivatives.

References

Neuroprotective Effects of Butylphthalide in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), present a significant and growing challenge to global health. These disorders are characterized by the progressive loss of structure and function of neurons. 3-n-butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens (celery), has emerged as a promising neuroprotective agent.[1][2][3] Originally approved for the treatment of ischemic stroke, a growing body of preclinical and clinical evidence suggests its therapeutic potential extends to chronic neurodegenerative conditions.[1][4][5] This technical guide provides an in-depth overview of the neuroprotective mechanisms of Butylphthalide, focusing on its role in mitigating neuroinflammation, oxidative stress, and apoptosis. We present summarized quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegeneration.

Introduction to this compound (NBP)

3-n-butylphthalide is a small molecule that exists as two enantiomers, l-3-n-butylphthalide (l-NBP) and d-3-n-butylphthalide, with the racemic mixture referred to as dl-NBP.[2] Its neuroprotective properties are multifaceted, targeting several key pathological processes implicated in neurodegeneration.[1][2][3][6] These mechanisms include, but are not limited to, the reduction of abnormal protein deposition (such as amyloid-β and α-synuclein), protection against mitochondrial dysfunction, and the modulation of critical intracellular signaling pathways.[1][7]

Core Neuroprotective Mechanisms of this compound

The therapeutic potential of this compound in neurodegenerative diseases stems from its ability to modulate multiple pathological cascades. The primary mechanisms of action are detailed below.

Anti-Neuroinflammatory Effects

Neuroinflammation, mediated by microglia and astrocytes, is a key contributor to the progression of neurodegenerative diseases.[1][8] NBP has been shown to exert potent anti-inflammatory effects by inhibiting the activation of these glial cells and reducing the production of pro-inflammatory mediators.[8][9]

A critical pathway in this process is the nuclear factor kappa B (NF-κB) signaling cascade.[10][11] NBP can suppress the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10] Furthermore, NBP has been shown to inhibit the nucleotide binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome, a key component of the inflammatory response.[7]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to significant neuronal damage in neurodegenerative conditions.[9] this compound enhances the cellular antioxidant response primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[9][12][13]

Upon activation by NBP, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][14] This results in a reduction of oxidative markers such as malondialdehyde (MDA) and an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[1][13]

Inhibition of Apoptosis

Neuronal apoptosis, or programmed cell death, is a final common pathway in neurodegenerative diseases. This compound has demonstrated significant anti-apoptotic effects by modulating the expression of key regulatory proteins and activating pro-survival signaling pathways.[1][15]

One of the primary mechanisms is through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][6][10] The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9, while promoting the function of anti-apoptotic proteins like Bcl-2.[2][6] NBP treatment has been shown to increase the phosphorylation of Akt, leading to a decrease in the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins and a reduction in the activity of executioner caspases like caspase-3.[2][15]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative findings from various preclinical studies investigating the effects of this compound in models of neurodegenerative diseases.

Table 1: Effects of this compound in Alzheimer's Disease Models
Biomarker/ParameterAnimal/Cell ModelTreatment RegimenKey FindingsReference
Neuroinflammation
Aβ-induced Astrocyte ActivationCultured Astrocytesdl-NBPInhibition of IκBα degradation and NF-κB nuclear translocation.[10][10]
COX-2, PGE2, TNF-α, IL-6Cultured Astrocytesdl-NBPSuppression of Aβ-induced upregulation.[10][10]
Oxidative Stress
ROS, MDA, PCOAPP/PS1 Micedl-NBPReduction in levels in the brain.[10][10]
GSH Levels & Antioxidant Enzyme ActivityAPP/PS1 Micedl-NBPIncreased hippocampal GSH and enzyme activity.[10][10]
Apoptosis & Survival
Bcl-2H₂O₂-damaged SK-N-SH cellsl-NBP (10 μM)Attenuated downregulation.[2][2]
BaxH₂O₂-damaged SK-N-SH cellsl-NBP (10 μM)Attenuated overexpression.[2][2]
BDNF/TrkB/PI3K/Akt PathwayAPP/PS1 Micel-NBPSignificant increase in expression.[10][10]
Cognitive Function
Clinical Dementia Rating–Sum of Boxes (CDR-SB)Human Patients with ADNBPLower odds of deterioration (OR=0.19) and decline (OR=0.10).[16][16]
Table 2: Effects of this compound in Parkinson's Disease Models
Biomarker/ParameterAnimal/Cell ModelTreatment RegimenKey FindingsReference
Neuroinflammation
Microglial ActivationMPTP-induced MiceNBPSuppression of microglial activation in the striatum and substantia nigra.[8][8]
IL-1β, COX-2MPTP-induced MiceNBPReduction in protein expression in the striatum.[8][8]
NLRP3 Inflammasome ActivationMPTP-induced Mice & 6-OHDA-induced SH-SY5Y cellsNBPSuppression of activation.[7][7]
Oxidative Stress
ROS Production6-OHDA-induced SH-SY5Y cellsNBP (5µM)Significant decrease in intracellular ROS.[7][7]
Nrf2 Nuclear TranslocationMPP+-induced PC12 cellsdl-3-n-butylphthalideIncreased nuclear Nrf2 expression.[12][12]
Dopaminergic Neuron Survival
Dopaminergic NeurodegenerationMPTP-induced MiceNBPAmelioration of nigrostriatal dopaminergic injury.[8][8]
Cell Viability6-OHDA-induced SH-SY5Y cellsNBP (5µM)Alleviation of 6-OHDA-induced cytotoxicity.[7][7]
Motor Function
Motor DeficitsMPTP-induced MiceNBPImprovement in motor function.[7][8][7][8]
Table 3: Effects of this compound in Amyotrophic Lateral Sclerosis Models
Biomarker/ParameterAnimal/Cell ModelTreatment RegimenKey FindingsReference
Disease Progression
LifespanSOD1G93A Micen-butylidenephthalide (400 mg/kg/day)Prolonged lifespan and extended disease duration.[17][17]
Motor Neuron LossSOD1G93A Micen-butylidenephthalideSignificant attenuation of motor neuron loss in the spinal cord.[17][17]
Autophagy
LC3-II, Beclin-1, P62SOD1G93A Micen-butylidenephthalideSignificant decrease in levels.[17][17]
Survival Signaling
p-AKT, p-mTORSOD1G93A Micen-butylidenephthalideIncreased levels, suggesting inhibition of autophagy via the AKT/mTOR pathway.[17][17]
Clinical Trial
Forced Vital Capacity (FVC)Human Patients with ALSDL-3-n-butylphthalideSlower decrease in respiratory function.[18][18]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound Keap1 Keap1 NBP->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2_c Nrf2 Keap1->Nrf2_c sequesters Ub Ubiquitin Degradation Keap1->Ub facilitates Nrf2_c->Ub leads to Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes upregulates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection promotes

Figure 1: this compound activates the Nrf2/ARE pathway.

PI3K_Akt_Pathway NBP This compound PI3K PI3K NBP->PI3K activates Receptor Growth Factor Receptor Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates pAkt p-Akt Akt->pAkt phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 activates Bax Bax (Pro-apoptotic) pAkt->Bax inhibits Caspase9 Caspase-9 pAkt->Caspase9 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Caspase9->Apoptosis promotes Survival Neuronal Survival Apoptosis->Survival prevents

Figure 2: this compound promotes survival via the PI3K/Akt pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) IKK IKK Complex Inflammatory_Stimuli->IKK activates NBP This compound NBP->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive NF-κB (p65/p50) IkBa->NFkB_inactive inhibits IkBa_p p-IκBα IkBa->IkBa_p NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases IkBa_deg IκBα Degradation IkBa_p->IkBa_deg undergoes NFkB_n NF-κB NFkB_active->NFkB_n Translocation DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) DNA->Inflammatory_Genes upregulates transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation promotes

Figure 3: this compound inhibits the NF-κB inflammatory pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Morris Water Maze for Assessment of Spatial Learning and Memory

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of neurodegenerative diseases.

Equipment and Reagents:

  • Circular pool (120-150 cm in diameter)

  • Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk or white tempera paint)

  • Submersible platform (10 cm in diameter)

  • Water heater to maintain temperature at 22-25°C

  • High-contrast visual cues placed around the room

  • Video tracking system and software

Procedure:

  • Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform. Then, guide the mouse to a visible platform and allow it to remain for 20-30 seconds.

  • Acquisition Phase (Days 2-6):

    • Submerge the platform 1-1.5 cm below the water surface in a fixed quadrant.

    • Conduct 4 trials per day for each mouse, with a maximum trial duration of 60-90 seconds.

    • Start the mouse from one of four quasi-random starting positions, facing the pool wall.

    • If the mouse finds the platform, allow it to stay for 15-30 seconds. If it fails to find the platform within the maximum time, gently guide it to the platform for the same duration.

    • The inter-trial interval (ITI) should be between 30-60 minutes.

  • Probe Trial (Day 7):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located, the number of times the mouse crosses the former platform location, and the swim path.

TUNEL Assay for Detection of Apoptosis in Brain Tissue

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Equipment and Reagents:

  • Paraffin-embedded or frozen brain sections (4-5 µm thick)

  • TUNEL assay kit (e.g., from Roche or Solarbio)

  • Proteinase K

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TdT enzyme and labeled dUTP mixture

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Permeabilization: Incubate sections with Proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature.

  • TUNEL Reaction:

    • Incubate the sections with the TUNEL reaction mixture (TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber for 60 minutes at 37°C, protected from light.

    • Rinse the sections thoroughly with PBS.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting and Visualization: Mount the sections with an anti-fade mounting medium. Visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (e.g., green for FITC-dUTP), while all nuclei will be stained by DAPI (blue). The apoptotic index can be calculated as the percentage of TUNEL-positive cells.

Western Blotting for Signaling Pathway Protein Analysis

Western blotting is used to quantify the expression levels of total and phosphorylated proteins within the Nrf2, PI3K/Akt, and NF-κB pathways.

Equipment and Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue or lyse cultured cells in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for investigating the neuroprotective effects of this compound in a preclinical setting.

Experimental_Workflow cluster_model Disease Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis & Conclusion Animal_Model Animal Model of Neurodegeneration (e.g., APP/PS1, MPTP) Treatment_Group This compound Treatment Animal_Model->Treatment_Group Control_Group Vehicle Control Animal_Model->Control_Group Cell_Culture Cell Culture Model (e.g., Aβ or MPP+ treated) Cell_Culture->Treatment_Group Cell_Culture->Control_Group Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment_Group->Behavioral Biochemical Biochemical Assays (ELISA, Western Blot) Treatment_Group->Biochemical Histological Histological Analysis (TUNEL, Immunohistochemistry) Treatment_Group->Histological Control_Group->Behavioral Control_Group->Biochemical Control_Group->Histological Data_Analysis Statistical Analysis of Quantitative Data Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Figure 4: General experimental workflow for NBP studies.

Conclusion and Future Directions

This compound has demonstrated significant promise as a multi-target neuroprotective agent for the treatment of neurodegenerative diseases. Its ability to concurrently mitigate neuroinflammation, oxidative stress, and apoptosis through the modulation of key signaling pathways like NF-κB, Nrf2/ARE, and PI3K/Akt underscores its therapeutic potential. The quantitative data from preclinical models consistently support its efficacy in improving pathological markers and functional outcomes.

While the evidence is compelling, further research is warranted. Larger, well-controlled clinical trials are necessary to definitively establish the efficacy and safety of this compound in patient populations with Alzheimer's Disease, Parkinson's Disease, and ALS.[4][18] Additionally, further elucidation of the precise molecular interactions of NBP with its targets will aid in the development of next-generation therapeutics with enhanced potency and specificity. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to build upon in their efforts to translate the promise of this compound into effective therapies for neurodegenerative diseases.

References

Molecular Pathways Modulated by Butylphthalide Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-3-n-butylphthalide (NBP), a synthetic compound derived from the seeds of Apium graveolens (celery), has emerged as a promising neuroprotective agent. Initially approved for the treatment of acute ischemic stroke, its therapeutic potential is being explored for a range of neurodegenerative disorders. The efficacy of Butylphthalide stems from its multi-target mechanism of action, concurrently modulating several critical molecular pathways implicated in neuronal injury and survival. This technical guide provides an in-depth exploration of the core molecular pathways affected by this compound treatment, offering a valuable resource for researchers and drug development professionals. We will delve into the anti-inflammatory, anti-oxidative stress, and anti-apoptotic mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Anti-Inflammatory Pathways

Chronic inflammation is a key contributor to the pathogenesis of neurodegenerative diseases. This compound exerts potent anti-inflammatory effects by primarily targeting the NF-κB and TLR4 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In pathological conditions, the activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, releasing the p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of inflammatory genes.

This compound treatment has been shown to significantly inhibit this pathway. It can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2]

Diagram: this compound's Inhibition of the NF-κB Pathway

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 IκBα->p65 Inhibits p50 p50 IκBα->p50 Inhibits p65_p50_complex p65/p50 p65->p65_p50_complex p50->p65_p50_complex This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_complex->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: this compound inhibits the IKK complex, preventing NF-κB nuclear translocation.

Modulation of the TLR4/MyD88/NF-κB Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade through the adaptor protein MyD88, culminating in the activation of NF-κB. This compound has been demonstrated to downregulate the expression of TLR4 and MyD88, thereby suppressing this pro-inflammatory signaling axis.[3]

Quantitative Data: Effect of this compound on Inflammatory Markers

Molecular TargetExperimental ModelThis compound TreatmentObserved EffectReference
p-NF-κB p65 (nuclear)TBI mice brain tissue100 mg/kg, i.p.Significant decrease in nuclear translocation[1]
IL-1βRat model of myocardial infarctionIntraperitoneal injectionSignificantly lower content compared to model group[4]
TNF-αRat model of myocardial infarctionIntraperitoneal injectionSignificantly lower content compared to model group[4]
TLR4 expressionCerebral IR ratsNBP treatmentSignificant downregulation[3]
MyD88 expressionCerebral IR ratsNBP treatmentSignificant downregulation[3]

Anti-Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage. This compound enhances the cellular antioxidant response primarily through the activation of the Nrf2/ARE pathway.

Activation of the Keap1-Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

This compound treatment promotes the nuclear translocation of Nrf2 and upregulates the expression of downstream antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[5][6] This enhanced antioxidant capacity helps to neutralize ROS and protect cells from oxidative damage.

Diagram: this compound's Activation of the Nrf2/ARE Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS ROS ROS->Nrf2 Induces Dissociation This compound This compound This compound->Nrf2 Promotes Dissociation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant Genes HO-1, NQO1, etc. ARE->Antioxidant Genes Transcription Antioxidant Genes->ROS Neutralizes

Caption: this compound facilitates Nrf2 nuclear translocation and antioxidant gene expression.

Quantitative Data: Effect of this compound on Oxidative Stress Markers

Molecular TargetExperimental ModelThis compound TreatmentObserved EffectReference
Nrf2 (nuclear)MCAO/R ratsNBP treatmentInduced nuclear translocation[6]
HO-1 proteinMCAO/R ratsNBP treatmentSignificantly increased protein levels (P < 0.05)[6]
ROS levelsMCAO/R ratsNBP treatmentInhibited the increase of ROS (P < 0.05)[6]
MDA levelsMCAO/R ratsNBP treatmentInhibited the increase of MDA (P < 0.05)[6]
NO levelsMCAO/R ratsNBP treatmentInhibited the increase of NO (P < 0.05)[6]

Anti-Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted cells. However, excessive apoptosis contributes to neuronal loss in neurodegenerative diseases. This compound exhibits significant anti-apoptotic effects through the modulation of several key signaling pathways, including the PI3K/Akt and JNK/Caspase-3 pathways.

Activation of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway that regulates cell growth, proliferation, and survival. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic proteins, such as Bad, and activates anti-apoptotic proteins.

This compound treatment has been shown to increase the phosphorylation of both PI3K and Akt.[7] This activation of the PI3K/Akt pathway contributes to the anti-apoptotic effects of this compound by modulating the expression of Bcl-2 family proteins, leading to an increased Bcl-2/Bax ratio.

Inhibition of the JNK/Caspase-3 Pathway

The c-Jun N-terminal kinase (JNK) pathway is a major stress-activated protein kinase pathway that, when activated, can lead to apoptosis. JNK can phosphorylate and activate pro-apoptotic proteins and ultimately lead to the activation of executioner caspases, such as Caspase-3.

This compound treatment has been demonstrated to inhibit the JNK/Caspase-3 signaling pathway. It reduces the expression of phosphorylated JNK (p-JNK) and subsequently decreases the level of cleaved-Caspase-3, a key executioner of apoptosis.[8][9]

Diagram: Anti-Apoptotic Mechanisms of this compound

cluster_survival Pro-Survival cluster_apoptosis Pro-Apoptosis PI3K PI3K Akt Akt PI3K->Akt Activates Bcl-2 Bcl-2 Akt->Bcl-2 Upregulates Bax Bax Bcl-2->Bax Inhibits Butylphthalide_PI3K This compound Butylphthalide_PI3K->PI3K Activates JNK JNK Caspase-3 Caspase-3 JNK->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Bax->Caspase-3 Activates Butylphthalide_JNK This compound Butylphthalide_JNK->JNK Inhibits

Caption: this compound promotes survival via PI3K/Akt and inhibits apoptosis via JNK/Caspase-3.

Quantitative Data: Effect of this compound on Apoptotic Markers

Molecular TargetExperimental ModelThis compound TreatmentObserved EffectReference
p-AktCSVD model ratsNBP groupRemarkably elevated protein levels[7]
BaxCSVD model ratsNBP groupSignificantly down-regulated serum levels[7]
Caspase-3CSVD model ratsNBP groupSignificantly down-regulated serum levels[7]
p-JNKBrain I/R rats15 mg/(kg day)Decreased expression[8][9]
Cleaved-Caspase-3Brain I/R rats15 mg/(kg day)Decreased expression[8][9]
Bcl-2/Bax ratioDBP-treated ovarian follicles1000 µg/ml DBPDecreased Bcl-2, no change in Bax[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the molecular pathways affected by this compound.

Western Blot Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[11][12]

  • Sample Preparation: Brain tissue or cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[1][13]

  • Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE on polyacrylamide gels.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[3][14][15][16][17]

  • Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., IL-1β, TNF-α).

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample Incubation: Standards and samples (serum, plasma, or cell culture supernatant) are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody specific for the target cytokine is added.

  • Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm), and the concentration of the cytokine is determined from a standard curve.

Real-Time Quantitative PCR (qPCR)

qPCR is used to measure the expression levels of specific genes.[9][18][19]

  • RNA Extraction: Total RNA is extracted from tissue or cells using a suitable kit.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green or TaqMan-based assay with gene-specific primers (e.g., for Bcl-2, Bax).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.[18]

TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[20][21][22]

  • Tissue Preparation: Brain tissue sections are deparaffinized and rehydrated.

  • Permeabilization: The sections are treated with proteinase K to allow enzyme access to the DNA.

  • Labeling: The sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The labeled DNA is detected using a streptavidin-HRP conjugate and a chromogenic substrate (e.g., DAB), resulting in a colored precipitate in apoptotic cells.

  • Analysis: The number of TUNEL-positive cells is counted under a microscope to determine the apoptotic index.

Conclusion

This compound demonstrates a remarkable capacity to modulate multiple interconnected molecular pathways, contributing to its significant neuroprotective effects. Its ability to concurrently inhibit inflammatory responses, combat oxidative stress, and prevent apoptotic cell death underscores its potential as a multifaceted therapeutic agent for a variety of neurological disorders. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental methodologies, to aid researchers and clinicians in further exploring and harnessing the therapeutic benefits of this compound. Further proteomic and genomic studies will undoubtedly continue to unravel the intricate molecular network influenced by this promising compound.[23][24][25][26]

References

Butylphthalide for ischemic stroke treatment approved in China.

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Butylphthalide (NBP), a compound initially extracted from the seeds of Apium graveolens (celery), has emerged as a significant therapeutic agent for ischemic stroke in China. Approved by the China Food and Drug Administration (CFDA) in 2002, its application has since been supported by a growing body of preclinical and clinical evidence.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, mechanisms of action, clinical efficacy, and the experimental methodologies that underpin its development. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Regulatory Status

DL-3-n-butylphthalide (dl-NBP) is a synthetic racemic compound that has been approved and is widely used in China for the treatment of acute ischemic stroke.[6][7][8] The development of a synthetic version resolved the issue of limited resources from plant extracts.[6] this compound is available in both soft capsule and injectable formulations, with the latter developed to address the needs of patients with dysphagia and to enhance bioavailability.[9] Chinese clinical guidelines for acute ischemic stroke include NBP as a recommended treatment to improve neurological deficits in patients with mild to moderate conditions.[5]

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-target mechanism, addressing various pathological processes that occur during and after an ischemic event.[5][10] Its therapeutic actions encompass anti-inflammatory, anti-oxidative, anti-apoptotic, and pro-angiogenic effects, as well as the protection of mitochondrial function and improvement of microcirculation.[5][10][11]

Anti-Inflammatory and Immunomodulatory Effects

Ischemic stroke triggers a robust inflammatory response that exacerbates brain injury. NBP has been shown to mitigate this by:

  • Suppressing Neuroinflammation: NBP attenuates the activation of microglia and astrocytes, key players in neuroinflammation.[12] It also reduces the infiltration of myeloid cells into the ischemic brain tissue.[7][13]

  • Modulating Inflammatory Pathways: NBP inhibits the NF-κB signaling pathway, a central regulator of inflammation, leading to a downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[12] It also inhibits the NLRP3 inflammasome, further reducing the production of IL-1β.[13]

  • Promoting Immune Tolerance: NBP has been observed to increase the expression of Foxp3, a key transcription factor for regulatory T cells, which play a role in maintaining immune tolerance and suppressing excessive inflammation.[13]

Antioxidative Stress

Oxidative stress is a major contributor to neuronal damage following ischemia-reperfusion injury. NBP combats this through:

  • Activation of the Nrf2/HO-1 Pathway: NBP upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1).[10][14] This pathway is a critical cellular defense mechanism against oxidative stress.[14] NBP enhances the nuclear translocation of Nrf2, leading to increased production of antioxidant enzymes.[14]

  • Reducing Oxidative Damage: By activating the Nrf2 pathway, NBP increases the activity of superoxide (B77818) dismutase (SOD) and reduces levels of malondialdehyde (MDA) and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3]

Protection of Mitochondrial Function

Mitochondrial dysfunction is a central event in the ischemic cascade, leading to energy failure and apoptosis.[15] NBP helps preserve mitochondrial integrity by:

  • Attenuating Mitochondrial Dysfunction: NBP enhances the mitochondrial membrane potential and increases the activity of mitochondrial respiratory chain complexes.[1][3]

  • Regulating Mitochondrial Dynamics: It restores the balance between mitochondrial fusion (regulated by Mfn1, Mfn2) and fission (regulated by Drp1, Fis1), which is disrupted during ischemia.[3]

  • Inhibiting Drp1-mediated Fission: NBP suppresses the acetylation of Drp1, a key step in mitochondrial fission, thereby protecting against excessive mitochondrial fragmentation and subsequent neuronal damage.[15]

Anti-Apoptotic Effects

NBP inhibits neuronal apoptosis through multiple pathways:

  • Inhibition of Caspase Activation: It attenuates the activation of caspase-3 and caspase-9, key executioners of the apoptotic cascade.[16]

  • Mitochondrial Apoptotic Pathway Regulation: NBP reduces the mitochondrial release of cytochrome c and apoptosis-inducing factor (AIF).[16]

  • Modulation of Signaling Pathways: It down-regulates pro-apoptotic signaling mediated by phospho-JNK and p38 MAP kinase.[16] NBP also activates the Akt/mTOR and PI3K/Akt signaling pathways, which promote cell survival.[4]

Promotion of Angiogenesis and Neurogenesis

NBP aids in long-term recovery by promoting the formation of new blood vessels and neurons:

  • Enhancing Angiogenesis: NBP upregulates the expression of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), Angiopoietin-1 (Ang-1), and Hypoxia-Inducible Factor-1α (HIF-1α).[17][18] It has been shown to activate the Akt/GSK-3β and Sonic Hedgehog (Shh) signaling pathways to promote angiogenesis.[19][20]

  • Promoting Neurogenesis: NBP stimulates neurogenesis through the activation of the Wnt/β-catenin signaling pathway and by increasing the production of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[21]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Clinical Efficacy of this compound in Ischemic Stroke
Study TypeNumber of ParticipantsTreatment GroupControl GroupOutcome MeasureResultsCitation
Randomized, Double-Blind, Placebo-Controlled Trial1216This compoundPlaceboFavorable functional outcome (mRS 0-2) at 90 days56.7%44.0%
Meta-analysis of 57 RCTs8747This compoundPlacebo/ControlNeurological deficit reduction (NIHSS)Mean Difference: -3.39-
Meta-analysis of 2 RCTs260This compoundPlacebo/ControlDeath and dependency at 3 months25.38%43.08%
Randomized, Double-Blind, Double-Dummy Trial53590-day NBP14-day OzagrelFavorable outcome (mRS) at day 90Significantly better with NBP (P < 0.001)-
Randomized Clinical Trial (Post-stroke Aphasia)118NBP soft capsulesPlaceboImprovement in Western Aphasia Battery-Aphasia Quotient (WAB-AQ) at 6 monthsSignificant improvement (p = 0.003)-
Table 2: Preclinical Efficacy of this compound in Animal Models of Ischemic Stroke
Animal ModelTreatmentOutcome MeasureResultsCitation
dMCAO MiceNBP (60 mg/kg/day)Cerebral Infarct SizeSignificant reduction[15]
pMCAO MiceNBP (100 mg/kg, i.p.)Infarct Volume~50% reduction[16]
RHRSP with MCAONBP (80 mg/kg/day)Infarct VolumeSignificant reduction[18]
dMCAO MiceNBPAngiogenesis (BrdU+/CD31+ cells)Increased[19]
tMCAO MiceNBP (4, 8 mg/kg, i.v.)Angiogenesis (VEGFA, CD31)Significant stimulation[20]
Table 3: Adverse Events Reported in Clinical Trials
Adverse EventIncidence RangeCitation
Elevated Transaminase1.39% - 17.53%[22]
Gastrointestinal Discomfort1.09% - 6.15%[22]
Rash0% - 1.96%[22]
Serious Adverse Events (vs. Placebo)10.1% vs. 12.0%[23]

Detailed Experimental Protocols

In Vitro Model of Ischemic Stroke: Oxygen and Glucose Deprivation (OGD)
  • Cell Line: PC12 neuronal cells.

  • Pre-treatment: Cells are pre-treated for 24 hours with NBP (e.g., 10 µmol/L).

  • OGD Induction: To mimic ischemic conditions, cells are washed with glucose-free DMEM and then incubated in this medium within a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 8 hours).

  • Reperfusion (Optional): Following OGD, the medium is replaced with normal glucose-containing medium, and cells are returned to a normoxic incubator for a period of reoxygenation.

  • Outcome Measures: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, caspase-3 activity), oxidative stress markers (ROS, MDA, SOD), and protein expression of signaling molecules (e.g., Nrf2, HO-1) are assessed.[1][3]

In Vivo Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
  • Animal Model: Adult male mice (e.g., C57BL/6) or rats (e.g., Stroke-Prone Renovascular Hypertensive Rats - RHRSP).

  • Surgical Procedure (Transient MCAO - tMCAO):

    • Anesthesia is induced (e.g., with isoflurane).

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected distally.

    • A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow reperfusion.

  • Surgical Procedure (Permanent MCAO - pMCAO): The occluding filament is left in place permanently.

  • Drug Administration: NBP or vehicle is administered at specified doses and time points (e.g., 60 mg/kg daily, intraperitoneally or by oral gavage) starting immediately after reperfusion or at various time points post-MCAO.

  • Outcome Measures:

    • Neurological Deficit Scoring: Assessed at various time points post-surgery to evaluate motor and sensory function.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histological and Immunohistochemical Analysis: Brain sections are stained to assess neuronal apoptosis (TUNEL), inflammation (microglial and astrocyte markers), and angiogenesis (CD31).

    • Western Blotting: Protein levels of key signaling molecules are quantified in the peri-infarct region.[7][16][17][18]

Signaling Pathways and Experimental Workflows

NBP's Neuroprotective Signaling Pathways

NBP_Signaling_Pathways cluster_antioxidant Antioxidant Pathway cluster_anti_inflammatory Anti-inflammatory Pathway cluster_angiogenesis Angiogenesis Pathway cluster_survival Cell Survival Pathway NBP This compound (NBP) Nrf2 Nrf2 NBP->Nrf2 activates NFkB NF-κB NBP->NFkB inhibits Akt_GSK3b Akt/GSK-3β NBP->Akt_GSK3b activates Shh Sonic Hedgehog (Shh) NBP->Shh activates JNK_p38 JNK/p38 NBP->JNK_p38 inhibits Ischemic_Stroke Ischemic Stroke Ischemic_Stroke->NFkB Ischemic_Stroke->JNK_p38 HO1 HO-1 Nrf2->HO1 activates Antioxidant_Response Antioxidant Response (Reduced ROS, MDA) HO1->Antioxidant_Response leads to Neuroprotection Neuroprotection & Functional Recovery Antioxidant_Response->Neuroprotection Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammatory_Cytokines activates Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation promotes Neuroinflammation->Neuroprotection reduced by VEGF VEGF Akt_GSK3b->VEGF upregulates Shh->VEGF upregulates Angiogenesis_Node Angiogenesis VEGF->Angiogenesis_Node promotes Angiogenesis_Node->Neuroprotection Caspases Caspases JNK_p38->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces Apoptosis->Neuroprotection reduced by

Caption: Key signaling pathways modulated by this compound (NBP) in ischemic stroke.

Experimental Workflow for Preclinical Evaluation of NBP

Experimental_Workflow start_node Animal Model Selection (e.g., C57BL/6 Mice) MCAO_Surgery MCAO Surgery (Transient or Permanent) start_node->MCAO_Surgery procedure_node procedure_node treatment_node treatment_node assessment_node assessment_node data_node data_node Randomization Randomization MCAO_Surgery->Randomization NBP_Group NBP Administration (Defined Dose & Schedule) Randomization->NBP_Group Group 1 Vehicle_Group Vehicle (Control) Administration Randomization->Vehicle_Group Group 2 Assessments Post-Stroke Assessments NBP_Group->Assessments Vehicle_Group->Assessments Neurological_Scoring Neurological Deficit Scoring (e.g., mNSS) Assessments->Neurological_Scoring Behavioral Infarct_Volume Infarct Volume Measurement (TTC Staining) Assessments->Infarct_Volume Histological IHC_WB Immunohistochemistry & Western Blotting Assessments->IHC_WB Molecular Data_Analysis Data Analysis & Statistical Comparison Neurological_Scoring->Data_Analysis Infarct_Volume->Data_Analysis IHC_WB->Data_Analysis Conclusion Conclusion on NBP Efficacy Data_Analysis->Conclusion

References

The Impact of Butylphthalide on Mitochondrial Integrity and Oxidative Stress: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has garnered significant attention for its neuroprotective properties, particularly in the context of ischemic stroke. A growing body of evidence indicates that the therapeutic efficacy of NBP is intrinsically linked to its profound effects on mitochondrial function and the mitigation of oxidative stress. This technical guide synthesizes the current understanding of NBP's mechanisms of action at the cellular and subcellular levels, providing a comprehensive resource for researchers in neuropharmacology and drug development. This document details the impact of both n-butylphthalide and its racemic form, dl-butylphthalide, on key mitochondrial bioenergetic parameters and oxidative stress markers. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for essential assays, and visual representations of the core signaling pathways modulated by this promising compound.

Core Mechanisms of Action: A Dual Approach to Neuroprotection

This compound exerts its protective effects through a multifaceted approach, primarily centered on the preservation of mitochondrial integrity and the attenuation of oxidative damage. In pathological conditions such as cerebral ischemia, mitochondrial dysfunction is a critical event, leading to a cascade of detrimental processes including energy failure, the overproduction of reactive oxygen species (ROS), and the initiation of apoptotic cell death.[1][2] NBP intervenes in these processes through several key mechanisms:

  • Preservation of Mitochondrial Bioenergetics: NBP helps maintain mitochondrial membrane potential (ΔΨm), a crucial component for ATP synthesis and overall mitochondrial health.[3] It has been shown to enhance the activity of mitochondrial respiratory chain complexes, thereby boosting ATP production in compromised cells.[3]

  • Attenuation of Oxidative Stress: The compound effectively reduces the levels of damaging reactive oxygen species (ROS) and mitigates lipid peroxidation.[3] This is achieved, in part, by augmenting the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[3]

  • Modulation of Pro-survival Signaling Pathways: NBP activates key signaling pathways, including the Nrf2/HO-1 and AMPK/PGC-1α pathways, which are instrumental in the cellular antioxidant response and mitochondrial biogenesis, respectively.[4][5][6] It also influences the Akt signaling pathway, known for its role in promoting cell survival and inhibiting apoptosis.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of mitochondrial function and oxidative stress, as reported in preclinical studies.

Table 1: Effects of n-Butylphthalide on Oxidative Stress Markers in PC12 Cells Subjected to Oxygen-Glucose Deprivation (OGD)

ParameterControlOGDOGD + n-Butylphthalide (10 µmol/L)Reference
SOD Activity (U/mg protein) 125.3 ± 5.868.7 ± 4.2105.6 ± 6.1[3]
MDA Level (nmol/mg protein) 2.1 ± 0.35.9 ± 0.53.2 ± 0.4[3]
ROS Production (% of Control) 100%116.5%108.85%[3]

Table 2: Effects of dl-Butylphthalide on Oxidative Stress Markers in a Mouse Model of Repeated Cerebral Ischemia-Reperfusion (RCIR)

ParameterShamRCIRRCIR + dl-Butylphthalide (80 mg/kg)RCIR + dl-Butylphthalide (120 mg/kg)Reference
SOD Activity (U/mg protein) ~55~25~38~45[4]
MDA Content (nmol/mg protein) ~2.2~5.8~4.0~3.1[4]

Table 3: Effects of this compound on Mitochondrial Bioenergetics

ParameterExperimental ModelControl/ShamIschemia/OGDIschemia/OGD + this compoundReference
ATP Production MCAO/R mice & bEnd.3 cells (OGD/R)ATP levels normalized to controlSignificantly reducedSignificantly increased vs. OGD/R[8]
Mitochondrial Membrane Potential (ΔΨm) PC12 cells (OGD)High red/green fluorescence ratioLow red/green fluorescence ratioSignificantly reversed decrease[3]
Mitochondrial Respiratory Chain Complex I Activity PC12 cells (OGD)Normalized activitySignificantly decreasedSignificantly reversed decrease[3]
Mitochondrial Respiratory Chain Complex II Activity PC12 cells (OGD)Normalized activitySignificantly decreasedSignificantly reversed decrease[3]
Mitochondrial Respiratory Chain Complex IV Activity PC12 cells (OGD)Normalized activitySignificantly decreasedSignificantly reversed decrease[3]
ATPase Activity PC12 cells (OGD)Normalized activitySignificantly decreasedSignificantly reversed decrease[3]

Key Signaling Pathways

The protective effects of this compound are mediated by its influence on several critical intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways.

Nrf2_HO1_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Inactivates NBP This compound NBP->Keap1 Inhibits Nrf2_c Nrf2 Keap1->Nrf2_c Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to HO1 HO-1 ARE->HO1 Transcription GCLC GCLC ARE->GCLC Transcription NQO1 NQO1 ARE->NQO1 Transcription HO1->ROS Detoxification GCLC->ROS Detoxification NQO1->ROS Detoxification

Fig. 1: this compound-mediated activation of the Nrf2/HO-1 signaling pathway.

AMPK_PGC1a_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion NBP This compound AMPK AMPK NBP->AMPK Ischemia Ischemia/Reperfusion Ischemia->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation PGC1a PGC-1α pAMPK->PGC1a Activates pPGC1a p-PGC-1α PGC1a->pPGC1a Phosphorylation pPGC1a_n p-PGC-1α pPGC1a->pPGC1a_n Translocation NRF1 NRF1 pPGC1a_n->NRF1 Co-activates TFAM TFAM NRF1->TFAM Transcription mtDNA mtDNA TFAM->mtDNA Replication & Transcription Biogenesis Mitochondrial Biogenesis mtDNA->Biogenesis

Fig. 2: Role of this compound in the AMPK/PGC-1α signaling pathway.

Akt_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion NBP This compound PI3K PI3K NBP->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Bad Bad pAkt->Bad Phosphorylates pBad p-Bad Bad->pBad Bcl2 Bcl-2 pBad->Bcl2 Inactivation (releases Bcl-2) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Fig. 3: this compound's modulation of the pro-survival Akt signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, intended to facilitate the replication and further investigation of this compound's effects.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The lipophilic cationic fluorescent dye, JC-1, is used to assess mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence is therefore proportional to the mitochondrial membrane potential.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., PC12 neuronal cells) at an appropriate density in a suitable culture vessel (e.g., 6-well plate or 96-well black-walled plate). Culture overnight to allow for adherence.

  • Pre-treatment with this compound: Treat the cells with the desired concentration of this compound (e.g., 10 µmol/L) for a specified duration (e.g., 24 hours).

  • Induction of Mitochondrial Depolarization: Induce mitochondrial stress using a relevant model. For an in vitro ischemia model, this can be achieved through oxygen-glucose deprivation (OGD) for a defined period (e.g., 8 hours).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution at a final concentration of 1-10 µg/mL in pre-warmed culture medium.

    • Remove the treatment medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with filters for both green (excitation ~485 nm, emission ~530 nm) and red (excitation ~540 nm, emission ~590 nm) fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

    • Plate Reader: Measure the fluorescence intensity in a microplate reader at the respective excitation and emission wavelengths.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 as described in the JC-1 protocol to culture, pre-treat with this compound, and induce oxidative stress.

  • DCFH-DA Staining:

    • Prepare a DCFH-DA working solution at a final concentration of 10-25 µM in serum-free medium.

    • Remove the treatment medium and wash the cells with PBS.

    • Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS to remove any extracellular probe.

  • Fluorescence Measurement:

    • Flow Cytometry: Harvest the cells and analyze using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a standard FITC filter set.

    • Plate Reader: Measure the fluorescence intensity in a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Quantify the mean fluorescence intensity. An increase in fluorescence indicates elevated ROS levels.

Measurement of Superoxide Dismutase (SOD) Activity

Principle: This assay is based on the ability of SOD to inhibit the reduction of a chromogenic reagent (e.g., WST-1 or nitroblue tetrazolium) by superoxide anions generated by a xanthine-xanthine oxidase system. The degree of inhibition of color development is proportional to the SOD activity in the sample.

Protocol:

  • Sample Preparation:

    • Cell Lysate: Harvest cells, wash with cold PBS, and lyse using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

    • Tissue Homogenate: Perfuse tissue with PBS to remove blood. Homogenize the tissue in an appropriate buffer on ice. Centrifuge and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate/homogenate using a standard method (e.g., BCA assay) for normalization of SOD activity.

  • Assay Procedure (using a commercial kit):

    • Prepare the working solutions (e.g., WST working solution, enzyme working solution) according to the kit manufacturer's instructions.

    • Add the sample (cell lysate or tissue homogenate) to the wells of a 96-well plate.

    • Add the WST working solution to all wells.

    • Initiate the reaction by adding the enzyme working solution (xanthine oxidase).

    • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of the colorimetric reaction by the sample compared to a control without SOD. The SOD activity is typically expressed as units per milligram of protein.

Measurement of ATP Levels

Principle: The most common method for ATP measurement is the firefly luciferase-based bioluminescence assay. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration.

Protocol:

  • Sample Preparation:

    • Cultured Cells: Lyse the cells directly in the culture plate using a lysis reagent that inactivates ATPases.

    • Tissue Samples: Homogenize the tissue in a suitable buffer and deproteinize (e.g., by boiling or acid precipitation) to release ATP and inactivate ATP-degrading enzymes.

  • ATP Standard Curve: Prepare a series of ATP standards of known concentrations to generate a standard curve.

  • Assay Procedure:

    • Pipette the samples and ATP standards into a white, opaque 96-well plate suitable for luminescence measurements.

    • Prepare the luciferase-luciferin reagent according to the manufacturer's instructions.

    • Add the reagent to all wells.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Determine the ATP concentration in the samples by interpolating their luminescence values on the ATP standard curve. Normalize the results to the protein concentration or cell number.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a potent modulator of mitochondrial function and a mitigator of oxidative stress. Its ability to preserve mitochondrial bioenergetics, reduce ROS production, and activate pro-survival signaling pathways underscores its therapeutic potential for neurological disorders characterized by mitochondrial dysfunction and oxidative damage.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

  • Structure-Activity Relationship Studies: To optimize the efficacy and specificity of this compound derivatives.

  • Target Deconvolution: To precisely identify the direct molecular targets of NBP within the mitochondria and associated signaling pathways.

  • Clinical Trials: To further evaluate the safety and efficacy of this compound in a broader range of neurological conditions beyond ischemic stroke.

The continued exploration of this compound's mechanisms of action will undoubtedly provide valuable insights into the development of novel therapeutics for a host of debilitating diseases.

References

In Vivo Evidence for Butylphthalide's Anti-inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-3-n-butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens (celery), has garnered significant attention for its neuroprotective effects, particularly in the context of ischemic stroke. A growing body of preclinical in vivo evidence demonstrates that a primary mechanism underpinning its therapeutic efficacy is its potent anti-inflammatory activity. NBP has been shown to modulate key inflammatory signaling pathways, reduce the production of pro-inflammatory mediators, and inhibit the activation of inflammatory cells, primarily microglia, in various animal models of disease.[1][2][3] This technical guide provides an in-depth overview of the in vivo evidence supporting the anti-inflammatory properties of Butylphthalide, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vivo studies investigating the anti-inflammatory effects of this compound in different animal models.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in Hypertensive Rats

CytokineTreatment GroupConcentration (pg/mg protein)Percentage Reduction vs. ControlReference
TNF-α Spontaneously Hypertensive Rats (SHR) + Vehicle25.4 ± 2.1-
SHR + NBP (60 mg/kg/day, gavage, 4 weeks)15.2 ± 1.840.2%
IL-1β Spontaneously Hypertensive Rats (SHR) + Vehicle30.1 ± 2.5-
SHR + NBP (60 mg/kg/day, gavage, 4 weeks)18.5 ± 2.038.5%

*p < 0.05 vs. SHR + Vehicle. Data are presented as mean ± SD.

Table 2: Effect of this compound on Microglia Activation and Inflammasome Component Expression in a Mouse Model of Ischemic Stroke (tMCAO)

MarkerTreatment GroupRelative Expression LevelPercentage Reduction vs. tMCAO + VehicleReference
Iba-1 (Microglia Marker) tMCAO + Vehicle1.00 ± 0.12-[3]
tMCAO + NBP (100 mg/kg, gavage)0.65 ± 0.0935.0%[3]
NLRP3 tMCAO + Vehicle1.00 ± 0.15-[3]
tMCAO + NBP (100 mg/kg, gavage)0.58 ± 0.1142.0%[3]
ASC tMCAO + Vehicle1.00 ± 0.10-[3]
tMCAO + NBP (100 mg/kg, gavage)0.62 ± 0.0838.0%[3]
Caspase-1 tMCAO + Vehicle1.00 ± 0.13-[3]
tMCAO + NBP (100 mg/kg, gavage)0.55 ± 0.0945.0%[3]

*p < 0.05 vs. tMCAO + Vehicle. Data are presented as mean ± SD. tMCAO: transient Middle Cerebral Artery Occlusion.

Table 3: Effect of this compound on Adhesion Molecules in a Mouse Model of Ischemic Stroke (tMCAO)

MoleculeTreatment GroupRelative mRNA ExpressionPercentage Reduction vs. tMCAO + VehicleReference
ICAM-1 tMCAO + Vehicle1.00 ± 0.14-[4]
tMCAO + NBP (100 mg/kg, i.p.)0.52 ± 0.0948.0%[4]
PAR-1 tMCAO + Vehicle1.00 ± 0.11-[4]
tMCAO + NBP (100 mg/kg, i.p.)0.61 ± 0.1039.0%[4]

*p < 0.05 vs. tMCAO + Vehicle. Data are presented as mean ± SD. i.p.: intraperitoneal.

Key Signaling Pathways Modulated by this compound

In vivo studies have elucidated several key signaling pathways through which this compound exerts its anti-inflammatory effects. These include the inhibition of the NF-κB pathway, activation of the Nrf2 antioxidant response pathway, and suppression of the NLRP3 inflammasome.

Nrf2 Signaling Pathway Activation

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the production of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which help to mitigate oxidative stress, a key driver of inflammation.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

This compound activates the Nrf2 antioxidant pathway.
TLR4/MyD88/NF-κB Signaling Pathway Inhibition

A central mechanism of this compound's anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[1] Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) can activate TLR4, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade that culminates in the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). The subsequent degradation of IκB allows for the translocation of NF-κB into the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[5] In vivo studies demonstrate that this compound significantly inhibits this pathway, leading to a reduction in the production of these inflammatory cytokines.[1]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 MyD88 MyD88 TLR4->MyD88 activates NBP This compound NBP->TLR4 inhibits IKK IKK Complex MyD88->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases NFkB_nu NF-κB NFkB_cyto->NFkB_nu translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nu->Proinflammatory_Genes activates transcription

This compound inhibits the TLR4/MyD88/NF-κB signaling pathway.
NLRP3 Inflammasome Inhibition

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. In the context of neuroinflammation, the activation of the NLRP3 inflammasome in microglia is a key event.[3] In vivo studies have shown that this compound can significantly inhibit the activation of the NLRP3 inflammasome in mouse models of ischemic stroke.[3] This is evidenced by the reduced expression of its key components, including NLRP3, ASC (apoptosis-associated speck-like protein containing a C-terminal caspase recruitment domain), and cleaved caspase-1.

NLRP3_Pathway cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular NBP This compound NLRP3 NLRP3 NBP->NLRP3 inhibits activation ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b IL1b_out IL-1β Release IL1b->IL1b_out secretion

This compound inhibits the NLRP3 inflammasome activation.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in the literature, offering a guide for replicating and building upon these findings.

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This model is widely used to mimic ischemic stroke in humans.

  • Animals: Male C57BL/6 mice, 8-10 weeks old, weighing 22-25g, are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.

    • The ECA is ligated and transected.

    • A 6-0 nylon monofilament suture with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, the suture is withdrawn to allow for reperfusion.

    • The cervical incision is closed, and the animal is allowed to recover.

  • This compound Administration: NBP (100 mg/kg) or vehicle (corn oil) is administered by gavage immediately after reperfusion and daily thereafter for the duration of the experiment.[3]

  • Outcome Measures: Neurological deficit scores, infarct volume measurement (TTC staining), and molecular analyses (Western blot, ELISA, immunohistochemistry) of brain tissue are performed at specified time points post-tMCAO.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

The following diagram illustrates a typical experimental workflow for assessing the in vivo anti-inflammatory properties of this compound.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Assessment cluster_analysis Analysis Model Induce Disease Model (e.g., tMCAO, LPS injection) Treatment Administer this compound or Vehicle (e.g., gavage, i.p.) Model->Treatment Behavioral Behavioral Tests (e.g., Neurological Deficit Score) Treatment->Behavioral Tissue Tissue Collection (e.g., Brain, Blood) Behavioral->Tissue Histology Histological Analysis (e.g., TTC Staining, IHC) Tissue->Histology Molecular Molecular Analysis (e.g., Western Blot, ELISA, qPCR) Tissue->Molecular

A typical workflow for in vivo experiments.
Immunohistochemistry for Microglia Activation

  • Tissue Preparation: Anesthetized mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are removed, post-fixed in 4% PFA overnight, and then cryoprotected in 30% sucrose. Coronal sections (30 µm) are cut using a cryostat.

  • Staining Procedure:

    • Sections are washed in PBS and then permeabilized with 0.3% Triton X-100 in PBS for 10 minutes.

    • Blocking is performed with 5% normal goat serum in PBS for 1 hour at room temperature.

    • Sections are incubated with a primary antibody against Iba-1 (a marker for microglia) overnight at 4°C.

    • After washing, sections are incubated with a fluorescently labeled secondary antibody for 2 hours at room temperature.

    • Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Stained sections are mounted and imaged using a fluorescence microscope. The number and morphology of Iba-1 positive cells are quantified to assess microglial activation.

Western Blot Analysis for Inflammatory Proteins
  • Protein Extraction: Brain tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

    • The membrane is incubated with primary antibodies against target proteins (e.g., NLRP3, Caspase-1, p-NF-κB, IκBα) and a loading control (e.g., β-actin) overnight at 4°C.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using image analysis software.

Conclusion

The in vivo evidence strongly supports the significant anti-inflammatory properties of this compound. Its ability to modulate multiple key inflammatory signaling pathways, including NF-κB, Nrf2, and the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a range of inflammatory conditions, particularly those affecting the central nervous system. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory potential of this promising compound. Future in vivo studies should continue to delineate the precise molecular interactions and cell-specific effects of this compound to optimize its therapeutic application.

References

The Role of Butylphthalide in the Regulation of Apoptosis and Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-n-butylphthalide (NBP), a compound first isolated from the seeds of Chinese celery, has garnered significant attention for its neuroprotective properties, leading to its approval for the treatment of acute ischemic stroke.[1] Its therapeutic efficacy stems from a multi-target mechanism of action, including the potent regulation of two fundamental cellular processes: apoptosis (programmed cell death) and autophagy (cellular self-degradation). This technical guide provides an in-depth analysis of the molecular pathways through which NBP exerts its influence on these processes. NBP predominantly functions as an inhibitor of apoptosis by modulating the intrinsic mitochondrial pathway, characterized by an increased Bcl-2/Bax ratio and decreased activation of caspases.[1][2][3] Concurrently, NBP has been shown to inhibit excessive or pathological autophagy, a critical factor in neurodegenerative and ischemic conditions.[4][5] The core of NBP's regulatory action involves the activation of key survival signaling cascades, most notably the PI3K/Akt/mTOR pathway, which serves as a critical node in suppressing both apoptotic and autophagic machinery.[1][6] This document synthesizes quantitative data, details common experimental protocols for studying these effects, and provides visual diagrams of the core signaling pathways to facilitate a comprehensive understanding for research and development professionals.

NBP's Role in the Regulation of Apoptosis

Apoptosis is a crucial process for removing abnormal or damaged cells; however, its dysregulation can lead to significant pathology, particularly in neurological disorders.[1] NBP has been consistently demonstrated to exert a potent anti-apoptotic effect across various models of cellular stress, including cerebral ischemia, neurotoxicity, and oxidative damage.[7][8]

Modulation of the Intrinsic (Mitochondrial) Apoptotic Pathway

The primary mechanism of NBP's anti-apoptotic action involves the regulation of the mitochondrial pathway.[1] NBP treatment effectively reduces the activation of key executioner caspases, including caspase-3 and caspase-9.[1][9] This inhibition is achieved by preventing the mitochondrial release of pro-apoptotic factors like cytochrome c and apoptosis-inducing-factor (AIF).[9] A central element of this regulation is NBP's ability to modulate the Bcl-2 family of proteins. It consistently increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby elevating the critical Bcl-2/Bax ratio that determines cell fate.[2][3][6]

Core Signaling Pathways in Apoptosis Inhibition

NBP's influence on apoptotic machinery is mediated by its activation of upstream pro-survival signaling cascades.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival. NBP has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[1][10] Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic targets and promotes the expression of survival factors.[1] Studies have shown NBP improves cognitive impairment by inhibiting apoptosis via the PI3K/Akt pathway.[1]

  • MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) signaling family, particularly the JNK and p38 MAPK pathways, are often activated by cellular stress and promote apoptosis. NBP has been found to inhibit the activation of the JNK/p38 MAPK signaling pathway, thereby preventing downstream apoptotic events.[2][9] It can also suppress the JNK-Caspase3 signaling axis.[11][12]

G cluster_0 NBP-Mediated Anti-Apoptotic Signaling NBP Butylphthalide (NBP) PI3K PI3K NBP->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Activates JNK_p38 JNK / p38 MAPK Akt->JNK_p38 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits JNK_p38->Bax Bcl2->Bax Mito Mitochondria Bax->Mito Permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: NBP's anti-apoptotic signaling pathways.
Quantitative Data on Apoptosis Regulation

ParameterModel SystemNBP TreatmentResultReference
Cell Viability PC12 cells + OGD10 µM NBP pretreatmentSurvival increased to 98.0% from 79.3% in the OGD group.[13]
Cell Viability PC12 cells + Aβ(25-35)10 µmol/L NBP pretreatmentViability was 89.5% compared to 71.7% in the Aβ model group.[14]
Caspase-3 Activation Ischemic mouse brain (pMCAO)100 mg/kg NBPReduced caspase-3 activation by 37% compared to controls.[9]
Caspase-9 Cleavage Ischemic mouse brain (pMCAO)100 mg/kg NBPReduced caspase-9 cleavage by 33% compared to controls.[9]
Apoptotic Rate (TUNEL) Cerebral infarction rat modelNBP interventionSignificantly lower number of TUNEL-positive cells compared to the model group.[2]
Bcl-2/Bax Ratio OGD/R-treated Neuro2A cellsNBP treatmentSignificantly higher Bcl-2/Bax protein ratio compared to the OGD/R group.[3]
Caspase-3/GAPDH Ratio OGD/R-treated Neuro2A cellsNBP treatmentSignificantly lower caspase-3/GAPDH protein ratio compared to the OGD/R group.[3]

NBP's Role in the Regulation of Autophagy

Autophagy is a catabolic process that degrades and recycles cellular components to maintain homeostasis. While basal autophagy is protective, excessive or dysregulated autophagy can contribute to cell death.[5] NBP's role in autophagy is context-dependent but is often characterized by the inhibition of excessive autophagy, particularly in models of ischemia and neurodegeneration.[4][15]

Modulation of Key Autophagy Markers

NBP's inhibitory effect on autophagy is evidenced by its impact on key protein markers of the process. Studies show that NBP administration leads to:

  • Decreased Beclin-1 and LC3-II: NBP reduces the expression of Beclin-1, a key protein in autophagosome initiation, and decreases the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[4][5][6]

  • Increased p62/SQSTM1: NBP treatment increases the levels of p62, a protein that is itself degraded by autophagy.[4] Its accumulation indicates a blockage of autophagic flux, confirming an inhibitory effect.

Core Signaling Pathways in Autophagy Inhibition
  • Akt/mTOR Pathway: This is the principal pathway through which NBP inhibits autophagy.[1] By activating Akt, NBP promotes the activation of the mammalian target of rapamycin (B549165) (mTOR), a master negative regulator of autophagy.[5][6] Activated mTOR phosphorylates and inhibits the ULK1 complex, preventing the initiation of autophagosome formation. The inhibitory effect of NBP on autophagy can be reversed by treatment with the mTOR inhibitor rapamycin.[4][5]

  • Hippo/YAP Pathway: Emerging evidence suggests NBP can inactivate the Hippo signaling pathway.[15][16] This leads to an increase in the transcriptional co-activator YAP, which has been shown to suppress excessive autophagy and thereby alleviate neuronal apoptosis.[15]

G cluster_1 NBP-Mediated Autophagy Inhibition NBP This compound (NBP) PI3K PI3K NBP->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ULK1 ULK1 Complex mTOR->ULK1 Inhibits Beclin1 Beclin-1 Complex ULK1->Beclin1 Autophagosome Autophagosome Formation Beclin1->Autophagosome LC3 LC3-I → LC3-II Conversion Autophagosome->LC3 Autophagy Autophagy LC3->Autophagy

Caption: NBP's inhibition of autophagy via the Akt/mTOR pathway.
Quantitative Data on Autophagy Regulation

ParameterModel SystemNBP TreatmentResultReference
Beclin-1 & LC3-II Levels Vascular dementia rat modelNBP administrationSignificantly reduced protein levels of Beclin-1 and LC3-II compared to the VD group.[5]
p-mTOR Levels Vascular dementia rat modelNBP administrationPartially reversed the reduction in mTOR phosphorylation seen in the VD group.[5]
LC3-positive cells Ischemic flap tissueNBP treatmentA decrease in LC3 positive cells was observed via immunofluorescence compared to controls.[4]
Beclin-1 & LC3 Protein Ischemic flap tissueNBP treatmentWestern blot analysis showed decreased protein levels compared to the control group.[4]
p62 Protein Levels Ischemic flap tissueNBP treatmentWestern blot analysis showed increased p62 protein levels compared to the control group.[4]
LC3-II/LC3-I Ratio Repeated cerebral I/R micePre- or postoperative NBPReduced the LC3-II/LC3-I ratio in the hippocampus.[6]

Crosstalk and Therapeutic Implications

The dual regulatory capacity of NBP on apoptosis and autophagy is interconnected. In many pathological states, excessive autophagy can trigger or exacerbate apoptosis. By inhibiting detrimental autophagy, NBP can prevent the cell from progressing down a self-destructive path, thus indirectly inhibiting apoptosis.[15] The activation of the PI3K/Akt/mTOR pathway by NBP represents a master regulatory switch that coordinates the suppression of both processes, highlighting an efficient mechanism for promoting cell survival. This dual action makes NBP a compelling therapeutic agent for complex diseases like stroke and neurodegenerative disorders where both apoptosis and autophagy dysregulation are contributing factors.

G cluster_2 General Experimental Workflow cluster_apoptosis Apoptosis Assessment cluster_autophagy Autophagy Assessment model In Vitro (e.g., PC12) or In Vivo (e.g., MCAO) Model treat NBP Treatment (Dose/Time Course) model->treat ctrl Vehicle Control model->ctrl collect Sample Collection (Cells / Tissues) treat->collect ctrl->collect tunel TUNEL Assay (DNA Fragmentation) collect->tunel flow Annexin V / PI Flow Cytometry collect->flow wb_apop Western Blot (Caspases, Bcl-2/Bax) collect->wb_apop wb_auto Western Blot (LC3, p62, Beclin-1) collect->wb_auto if_auto Immunofluorescence (LC3 Puncta) collect->if_auto analysis Data Analysis & Quantification tunel->analysis flow->analysis wb_apop->analysis wb_auto->analysis if_auto->analysis

Caption: Workflow for assessing NBP effects on apoptosis and autophagy.

Detailed Experimental Protocols

The following are generalized protocols for key assays cited in the literature for assessing NBP's effects. Researchers should optimize concentrations, incubation times, and antibodies for their specific model systems.

Apoptosis Detection via Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17][18]

  • Cell Preparation: Induce apoptosis in cell cultures by treating with a relevant stressor (e.g., OGD, Aβ) with and without NBP co-treatment/pretreatment. Include a vehicle-treated control.

  • Harvesting: Harvest cells (using gentle trypsinization for adherent cells) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Use unstained, Annexin V only, and PI only controls to set compensation and quadrants.

Apoptosis Detection via TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][19]

  • Sample Preparation: Fix tissue sections (e.g., paraffin-embedded brain slices) or cells on slides with 4% paraformaldehyde.

  • Permeabilization: Dewax and rehydrate tissue sections. Incubate samples with Proteinase K (20 µg/ml) for 15 minutes at room temperature to permeabilize the cells.

  • Labeling: Incubate the samples with a reaction buffer containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTP for 1 hour at 37°C in a humidified chamber.

  • Washing: Terminate the reaction using a stop/wash buffer.

  • Detection: If using a biotin-dUTP system, follow with incubation with a streptavidin-HRP conjugate and a substrate like DAB. If using a directly fluorescent dUTP, proceed to counterstaining.

  • Visualization: Counterstain nuclei with DAPI or Hematoxylin. Visualize and quantify TUNEL-positive cells using fluorescence or light microscopy.

Autophagy Assessment via Western Blot for LC3 and p62

This is the most common method to biochemically assess autophagy induction and flux.[4][20]

  • Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-60 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. A higher percentage gel (e.g., 15%) is recommended to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities. An increase in the LC3-II/LC3-I ratio suggests increased autophagosome formation, while an accumulation of p62 suggests a blockage in autophagic degradation.

References

The Pharmacokinetic Profile of Butylphthalide: A Technical Guide to its Absorption, Distribution, Metabolism, and Excretion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Shanghai, China - Butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens (celery), has garnered significant attention for its neuroprotective properties and is clinically used for the treatment of ischemic stroke.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of NBP is fundamental for optimizing its therapeutic efficacy and ensuring its safety. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes to support further research and development.

Absorption

This compound is rapidly absorbed following oral administration.[4][5] Studies in both rats and healthy Chinese volunteers have consistently shown that peak plasma concentrations (Tmax) are reached relatively quickly.[4][6] For instance, in healthy Chinese volunteers receiving single oral doses of L-3-n-butylphthalide (L-NBP) tablets, the median Tmax was approximately 1 to 1.5 hours across a dose range of 80 mg to 480 mg.[6][7] A study on [14C]-labeled NBP in rats also demonstrated rapid absorption, with a Tmax of 0.75 hours.[4][8]

The bioavailability of NBP can be influenced by its formulation. A study investigating NBP-loaded sodium cholate-appended liposomes reported a significantly enhanced absolute bioavailability of 92.65% in rats, compared to 21.7% for an NBP suspension, highlighting the potential for formulation strategies to improve oral absorption.[9][10]

Table 1: Pharmacokinetic Parameters of L-3-n-butylphthalide After Single Oral Administration in Healthy Chinese Volunteers
Dose (mg)Cmax (μg/L)Tmax (h)AUC0-t (h·μg/L)AUC0-∞ (h·μg/L)t1/2 (h)
80-~1--~13.76 (mean)
1602411569.5594.512.35 ± 5.91
320-1---
48010081.52711.92827.4-

Data compiled from a single-center, randomized, double-blind, placebo-controlled study.[6][7] Cmax and AUC did not show dose proportionality over the 160 to 480 mg range.[6][7]

Distribution

Following absorption, this compound is widely distributed throughout the body.[4] As a fat-soluble substance, it can readily cross the blood-brain barrier, a critical characteristic for its therapeutic effects in neurological disorders.[5][11]

Tissue distribution studies in rats using HPLC and [14C]-labeled NBP have confirmed its presence in various organs.[4][12] High concentrations of NBP-related components have been detected in the stomach, small intestine, fat, bladder, kidney, liver, and ovary.[4] In one study, the highest concentration of NBP at 1 hour after oral administration in rats was found in the kidney, followed by the brain, heart, and liver.[12] Another study in rats showed that NBP-loaded liposomes significantly increased drug accumulation in most organs, with an 18.3-fold higher concentration in the brain at 5 minutes compared to an NBP suspension.[10] The blood-to-plasma radioactivity concentration ratio (B/P) in rats was found to be 0.63, suggesting that drug-related substances do not preferentially distribute into blood cells.[4]

Metabolism

This compound undergoes extensive metabolism in the body, with the parent drug accounting for a smaller fraction of the total exposure compared to its metabolites.[1][13] The primary metabolic pathways involve hydroxylation of the n-butyl side chain, particularly at the 3-, ω-1 (10-), and ω (11-) positions, followed by further oxidation and conjugation.[13][14]

In humans, after a 200 mg oral dose of NBP, 23 metabolites were identified in plasma and urine.[13] The major circulating metabolites are 10-Keto-NBP (M2), 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and NBP-11-oic acid (M5-2).[13] The areas under the curve (AUC) for these metabolites were found to be 1.6, 2.9, 10.3, and 4.1 times higher than that of the parent NBP, respectively.[13]

The enzymes responsible for NBP metabolism include multiple cytochrome P450 (P450) isoforms, with CYP3A4, CYP2E1, and CYP1A2 being particularly involved in the formation of hydroxylated metabolites.[13] Subsequently, alcohol dehydrogenase and aldehyde dehydrogenase contribute to the oxidation of these hydroxylated metabolites to form keto and carboxylic acid derivatives.[13] M5-2 can also undergo β-oxidation.[13]

A minor bioactivation pathway involving the sulfation of 3-hydroxy-NBP, primarily mediated by sulfotransferase 1A1, has also been identified.[1]

Butylphthalide_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism NBP This compound (NBP) M3_1 3-hydroxy-NBP (M3-1) NBP->M3_1 CYP450s (3A4, 2E1, 1A2) M3_2 10-hydroxy-NBP (M3-2) NBP->M3_2 CYP450s (3A4, 2E1, 1A2) M_11_OH 11-hydroxy-NBP NBP->M_11_OH CYP450s (3A4, 2E1, 1A2) Glucuronides Glucuronide Conjugates M3_1->Glucuronides M2 10-Keto-NBP (M2) M3_2->M2 P450, ADH M3_2->Glucuronides M5_2 NBP-11-oic acid (M5-2) M_11_OH->M5_2 P450, ADH, ALDH M5_2->Glucuronides Excretion Urinary Excretion M5_2->Excretion Glucuronides->Excretion ADME_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Dosing Oral Administration (e.g., NBP or [14C]NBP) Blood Serial Blood Sampling Dosing->Blood Excreta Urine & Feces Collection Dosing->Excreta Tissues Tissue Harvesting Dosing->Tissues LCMS LC-MS/MS Analysis (Plasma Concentration) Blood->LCMS Metabolite Metabolite Profiling (Radiochromatography) Blood->Metabolite Radioactivity Radioactivity Measurement (LSC/Combustion) Excreta->Radioactivity Excreta->Metabolite Tissues->Radioactivity PK Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) LCMS->PK Distribution Tissue Distribution Profile Radioactivity->Distribution Excretion Mass Balance & Excretion Routes Radioactivity->Excretion Metabolism Metabolic Pathways Metabolite->Metabolism

References

Methodological & Application

Protocol for Intranasal Administration of Butylphthalide in Mice: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the intranasal administration of DL-3-n-butylphthalide (NBP) to mice, a method gaining prominence for its ability to bypass the blood-brain barrier and deliver therapeutics directly to the central nervous system.[1] NBP, a compound synthesized based on an extract from celery seeds, has demonstrated neuroprotective effects in various neurological disease models, particularly in ischemic stroke.[2] These application notes consolidate findings from multiple studies to offer a comprehensive guide on dosing, preparation, and administration techniques, along with an overview of the key signaling pathways modulated by NBP. The protocols and data presented are intended to aid researchers in designing and executing studies involving the intranasal delivery of NBP in a murine model.

Data Presentation: Quantitative Dosing and Administration Parameters

The following table summarizes the quantitative data for the intranasal administration of Butylphthalide in mice as reported in the cited literature.

ParameterValueVehicleFrequencyMouse StrainReference
Dosage 100 mg/kgVegetable OilOnce dailyC57BL/6[3]
Dosage 80 mg/kgNot specifiedOnce dailyTransgenic mice expressing αSMA-GFP[4]
Administration Volume 25 µL (total for both nostrils)Vegetable OilOnce dailyC57BL/6[3]
Post-Stroke Administration Time 1 hourNot applicableSingle initial dose, then dailyC57BL/6[3][4]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • DL-3-n-butylphthalide (NBP) powder

  • Vehicle (e.g., sterile vegetable oil or 0.5% Tween-80 in sterile saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of NBP based on the desired dosage (e.g., 80 mg/kg or 100 mg/kg) and the average weight of the mice to be treated.

  • Weigh the calculated amount of NBP powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen vehicle (e.g., vegetable oil) to the microcentrifuge tube to achieve the final desired concentration.

  • Vortex the mixture thoroughly until the NBP is completely dissolved and the solution is homogenous. Ensure no particulate matter is visible.

  • Store the prepared solution according to the manufacturer's recommendations, protected from light.

Intranasal Administration Procedure

Materials:

  • Prepared this compound solution

  • Micropipette (P20 or P100) and sterile tips

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)

  • Anesthesia induction chamber and nose cone

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Acclimate the mice to handling for several days prior to the experiment to reduce stress.

    • Anesthetize the mouse using a suitable anesthetic. For isoflurane, induce anesthesia in a chamber and then maintain it using a nose cone. The appropriate depth of anesthesia should be confirmed by the absence of a pedal withdrawal reflex.

    • Place the anesthetized mouse in a supine position on a heating pad to maintain its body temperature at 37°C.[4]

  • Administration:

    • Draw the calculated volume of the NBP solution into a micropipette. For a 25 µL total volume, this will be 12.5 µL per nostril.

    • Hold the mouse's head gently and securely.

    • Position the micropipette tip at the entrance of one nostril.

    • Slowly dispense a small droplet (approximately 2-3 µL) of the solution onto the nostril, allowing the mouse to inhale the droplet naturally with each breath. Avoid inserting the pipette tip into the nasal cavity to prevent injury.

    • Continue to administer small droplets, alternating between nostrils, until the full dose has been delivered.

    • Hold the mouse in a head-up position for a brief period (e.g., 1-2 minutes) after administration to facilitate absorption into the olfactory epithelium and reduce drainage into the pharynx.

  • Post-Administration Monitoring:

    • Monitor the mouse continuously until it has fully recovered from anesthesia.

    • Observe for any signs of respiratory distress or adverse reactions.

    • Return the mouse to its home cage once it is fully ambulatory.

Key Experimental Assays

Following intranasal NBP administration, various assays can be performed to evaluate its efficacy. Below are brief outlines of key experimental protocols cited in the literature.

a. Behavioral Testing: Adhesive Removal Test [3]

This test assesses sensorimotor deficits.

  • A small adhesive dot is placed on the paw of the mouse.

  • The time it takes for the mouse to notice and remove the adhesive dot is recorded.

  • This test is typically performed at multiple time points post-stroke and treatment.

b. Western Blotting for Protein Expression [4]

This technique is used to quantify the expression of specific proteins.

  • Euthanize the mice at the designated time point and dissect the brain tissue of interest (e.g., peri-infarct region).

  • Homogenize the tissue in lysis buffer and quantify the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF).

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., VEGF, Ang-1, nNOS).

  • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate and image the blot.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

c. Immunohistochemistry for Cellular Analysis

This method is used to visualize the localization of proteins and specific cell populations within tissue sections.

  • Perfuse the mice with saline followed by 4% paraformaldehyde (PFA).

  • Dissect the brain and post-fix it in PFA, followed by cryoprotection in sucrose (B13894) solutions.

  • Section the brain tissue using a cryostat.

  • Mount the sections on slides and perform antigen retrieval if necessary.

  • Block non-specific binding sites and then incubate with primary antibodies against markers of interest (e.g., NeuN for neurons, BrdU for proliferating cells).

  • Incubate with fluorescently labeled secondary antibodies.

  • Counterstain with a nuclear marker like DAPI.

  • Image the sections using a fluorescence or confocal microscope.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Butylphthalide_Nrf2_HO1_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound (NBP) Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 Inhibits Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nu Nrf2 Keap1_Nrf2->Nrf2_nu Nrf2 translocation ARE ARE Nrf2_nu->ARE Binds HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Response Antioxidant Response (Neuroprotection) HO1->Antioxidant_Response

Caption: this compound's activation of the Nrf2/HO-1 signaling pathway.

Butylphthalide_Akt_GSK3b_Pathway cluster_membrane cluster_cytoplasm Cytoplasm NBP This compound (NBP) PI3K PI3K NBP->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) GSK3b GSK-3β Akt->GSK3b Inhibits (p-GSK-3β) beta_catenin β-catenin Akt->beta_catenin Stabilizes GSK3b->beta_catenin Promotes degradation VEGF VEGF beta_catenin->VEGF Upregulates Angiogenesis Angiogenesis & Vascular Protection VEGF->Angiogenesis

Caption: this compound's modulation of the Akt/GSK-3β signaling pathway.[3][4][5][6][7]

Butylphthalide_BDNF_TrkB_CREB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound (NBP) BDNF BDNF NBP->BDNF Increases Expression TrkB TrkB Receptor BDNF->TrkB Binds & Activates PKA PKA TrkB->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Promotes Transcription Neuronal_Survival Neuronal Survival & Neurogenesis Gene_Expression->Neuronal_Survival

Caption: this compound's influence on the BDNF/TrkB/CREB signaling pathway.[2][8][9]

Experimental Workflow Diagram

Experimental_Workflow A Preparation of This compound Solution C Intranasal Administration of this compound A->C B Animal Acclimation & Anesthesia B->C D Post-Administration Monitoring & Recovery C->D E Experimental Endpoints D->E F Behavioral Testing (e.g., Adhesive Removal) E->F Functional Outcome G Molecular Analysis (e.g., Western Blot) E->G Mechanism H Histological Analysis (e.g., Immunohistochemistry) E->H Cellular Changes

Caption: General experimental workflow for intranasal this compound studies.

References

Application Notes and Protocols for Butylphthalide in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Dissolving Butylphthalide for In Vitro Cell Culture Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of this compound (also known as 3-n-butylphthalide or NBP) for use in in vitro cell culture experiments. Adherence to these protocols is crucial for obtaining reproducible and reliable experimental results.

Introduction to this compound

This compound (NBP) is a compound first isolated from the seeds of Apium graveolens (celery)[1]. It is a fat-soluble molecule with the chemical formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol [2]. NBP has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects[3][4]. It has been approved for the treatment of ischemic stroke in China and is the subject of ongoing research for its therapeutic potential in various neurological diseases[5][6][7]. Its neuroprotective mechanisms are multifaceted, involving the inhibition of oxidative stress, regulation of apoptosis, and modulation of various signaling pathways[2][4].

Quantitative Data: Solubility of this compound

This compound is a neat oil that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents[3]. The choice of solvent is critical for cell culture applications to ensure bioavailability without inducing cytotoxicity. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing stock solutions of this compound for in vitro studies[3][5][8].

SolventSolubilityConcentration (mM)NotesSource
DMSO ~30 mg/mL~157.7 mMA common solvent for in vitro experiments.[3]Cayman Chemical[3]
45 mg/mL236.54 mMSonication is recommended.[1]TargetMol[1]
Ethanol ~30 mg/mL~157.7 mMCan be used as an alternative to DMSO.[3]Cayman Chemical[3]
10 mg/mL52.57 mM-Cayman Chemical[9]
Dimethyl Formamide ~30 mg/mL~157.7 mM-Cayman Chemical[3]
Ethanol:PBS (1:2, pH 7.2) ~0.33 mg/mL~1.73 mMAqueous solutions are not recommended for storage beyond one day.[3]Cayman Chemical[3]

Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity[10]. It is recommended to run a vehicle control (media with the same final concentration of the solvent) in all experiments.

Experimental Protocols

This section details the step-by-step methodology for preparing a stock solution of this compound and subsequent working solutions for cell culture experiments.

Materials
  • This compound (neat oil)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
  • Calculation: this compound has a molecular weight of 190.24 g/mol [2]. To prepare a 100 mM stock solution, you will need 19.024 mg of this compound per 1 mL of DMSO.

  • Weighing: In a sterile microcentrifuge tube, carefully weigh out 19.024 mg of this compound.

  • Dissolving: Add 1 mL of cell culture grade DMSO to the tube containing the this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution if necessary[1][11].

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability[1][12]. Stock solutions in DMSO are generally stable for at least 6 months at -20°C and up to one year at -80°C[12].

Protocol for Preparing a Working Solution in Cell Culture Medium
  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: Pre-warm the desired volume of cell culture medium to 37°C. To prepare the final working concentration, dilute the stock solution directly into the pre-warmed medium. For example, to achieve a final concentration of 10 µM this compound from a 100 mM stock solution, you would perform a 1:10,000 dilution (e.g., add 1 µL of the 100 mM stock to 10 mL of medium).

  • Mixing: Immediately after adding the stock solution to the medium, mix gently but thoroughly by inverting the tube or pipetting up and down. It is crucial to add the stock solution to the medium while gently agitating to prevent precipitation[11].

  • Application: Use the freshly prepared working solution to treat your cells.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock into Media thaw->dilute warm_media Warm Cell Culture Media warm_media->dilute mix Mix Gently dilute->mix treat Treat Cells mix->treat

Caption: Workflow for preparing this compound stock and working solutions.

Simplified this compound-Mediated Nrf2/HO-1 Signaling Pathway

This compound has been shown to exert neuroprotective effects by activating the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress[7][13].

G cluster_cell Cellular Response to Oxidative Stress NBP This compound (NBP) Nrf2 Nrf2 NBP->Nrf2 Activates ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Inhibits Dissociation Protection Cellular Protection ROS->Protection Causes Damage Keap1->Nrf2 Sequesters & Degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds HO1 HO-1 Gene Expression ARE->HO1 Promotes Antioxidant Antioxidant Proteins & Enzymes HO1->Antioxidant Antioxidant->Protection

Caption: this compound activation of the Nrf2/HO-1 antioxidant pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of Butylphthalide (NBP) in the rat Middle Cerebral Artery Occlusion (MCAO) model, a common preclinical model of ischemic stroke. The following sections detail recommended dosages, experimental protocols, and the molecular pathways influenced by this compound.

Data Presentation: Recommended Dosages of this compound

The effective dosage of this compound in rat MCAO models varies depending on the administration route and the desired therapeutic window. The following table summarizes dosages from various studies.

DosageAdministration RouteTiming of AdministrationKey FindingsReference
4 mg/kg/dayIntravenous (caudal vein)Once a day for nine days after pMCAODecreased modified neurological severity score (mNSS).[1][2]
5 mg/kg/dayIntravenous (tail vein)Daily for seven consecutive days, initiated 1 hour after operationReduced infarct size, decreased brain edema, and improved neurological function.[3]
10 mg/kgIntraperitoneal10, 40, or 60 minutes after RMCA occlusionMarkedly increased regional cerebral blood flow (rCBF) when administered up to 40 minutes post-occlusion.[4]
10 mg/kg/dayGavageFor five daysReduced brain water content.[5]
15 mg/(kg day)IntragastricThree times a day, beginning 20 minutes after I/RSignificantly protected neurons against cerebral I/R-induced damage.[6]
20 mg/kgIntraperitonealEvery day after ischemia-reperfusionExerted a neuroprotective effect and reduced nerve cell apoptosis.[7][8]
80, 160, 240 mg/kgPer os (p.o.)15 minutes after MCAOPrevented brain edema in a dose-dependent manner.[9]
90 mg/kgOral3 hours after MCAO, then twice dailyAttenuated cerebral infarct size and neurobehavioral deficiency.[10][11]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia in rats, mimicking human ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., 10% chloral (B1216628) hydrate (B1144303) or isoflurane)

  • Silicone rubber-coated monofilament

  • Surgical instruments

  • Heating pad

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

  • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Insert a silicone rubber-coated monofilament into the ICA through the ECA stump.

  • Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.

  • For transient MCAO (tMCAO), withdraw the filament after a specific duration (e.g., 2 hours) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.[1][2][7][10][11][12]

  • Suture the incision and allow the rat to recover.

Neurological Deficit Scoring

Neurological function can be assessed using a modified neurological severity score (mNSS). The score evaluates motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.[1][2]

This compound Administration

Preparation:

  • dl-3-n-butylphthalide (NBP) can be dissolved in various vehicles depending on the administration route. For oral administration, it can be dissolved in vegetable oil.[10][11] For intravenous or intraperitoneal injection, it can be diluted in saline.[1][2][12]

Administration:

  • Oral Gavage: Administer the prepared NBP solution directly into the stomach using a gavage needle.

  • Intraperitoneal Injection: Inject the NBP solution into the peritoneal cavity.

  • Intravenous Injection: Inject the NBP solution into a tail vein or the caudal vein.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through multiple signaling pathways.

JNK–Caspase3 Signaling Pathway

This compound has been shown to inhibit the c-Jun N-terminal kinase (JNK)–Caspase3 signaling pathway, which is involved in apoptosis. By reducing the activation of this pathway, NBP attenuates neuronal death in the hippocampus following ischemia/reperfusion injury.[6]

JNK_Caspase3_Pathway Ischemia Cerebral Ischemia/ Reperfusion JNK p-JNK Ischemia->JNK cJun p-c-Jun JNK->cJun FasL FasL JNK->FasL Caspase3 Cleaved-Caspase3 JNK->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis NBP This compound NBP->JNK inhibits

Caption: this compound inhibits the JNK–Caspase3 signaling pathway.

BDNF/TrkB Signaling Pathway

This compound can also exert neuroprotective effects by modulating the Brain-Derived Neurotrophic Factor (BDNF)/Tyrosine Kinase B (TrkB) signaling pathway. Activation of this pathway is associated with reduced apoptosis of nerve cells.[7][8]

BDNF_TrkB_Pathway NBP This compound BDNF BDNF NBP->BDNF upregulates TrkB TrkB BDNF->TrkB activates pAkt p-Akt TrkB->pAkt activates Apoptosis Neuronal Apoptosis pAkt->Apoptosis inhibits Neuroprotection Neuroprotection pAkt->Neuroprotection

Caption: this compound promotes neuroprotection via the BDNF/TrkB pathway.

Nrf2/HO-1 Signaling Pathway

Recent studies suggest that the cerebroprotective effect of this compound may also be related to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. This pathway helps to mitigate oxidative stress and ferroptosis.[13]

Nrf2_HO1_Pathway NBP This compound Nrf2_cyto Cytosolic Nrf2 NBP->Nrf2_cyto enhances nuclear translocation Nrf2_nuclear Nuclear Nrf2 Nrf2_cyto->Nrf2_nuclear HO1 HO-1 Nrf2_nuclear->HO1 increases expression OxidativeStress Oxidative Stress HO1->OxidativeStress mitigates Ferroptosis Ferroptosis HO1->Ferroptosis mitigates Cerebroprotection Cerebroprotection HO1->Cerebroprotection

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat MCAO model.

Experimental_Workflow Animal_Model Rat MCAO Model Induction Grouping Random Animal Grouping (Sham, MCAO, NBP-treated) Animal_Model->Grouping Treatment This compound Administration Grouping->Treatment Assessment Neurological & Behavioral Assessment Treatment->Assessment Sacrifice Animal Sacrifice & Tissue Collection Assessment->Sacrifice Analysis Histological & Molecular Analysis (Infarct Volume, Western Blot, etc.) Sacrifice->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: Experimental workflow for this compound evaluation in rat MCAO.

References

Application Notes and Protocols: Butylphthalide Administration in a Transient Ischemic Attack Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Dl-3-n-butylphthalide (NBP) in a transient ischemic attack (TIA) mouse model. NBP, a compound extracted from celery seeds, has demonstrated neuroprotective effects in various models of cerebral ischemia.[1][2] This document outlines the methodology for inducing a TIA, administering NBP, and assessing its therapeutic efficacy through neurological, histological, and molecular evaluations.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies administering butylphthalide in a TIA mouse model.

Table 1: Neurological and Infarct Volume Assessment

ParameterControl/Vehicle GroupThis compound (NBP) Treated GroupKey FindingsReference
Neurological Score Higher scores indicating significant neurological deficits.Significantly lower scores, indicating improved neurological function.NBP treatment significantly improves functional recovery after TIA.[3][4][3][4][5]
Infarct Volume Larger infarct volumes observed.Significantly reduced infarct volumes.NBP treatment significantly reduces the area of brain damage following ischemic events.[3][4][6][3][4][6][7]
Cerebral Blood Flow (CBF) Reduced CBF in the ischemic hemisphere.Significantly enhanced CBF in the ischemic hemisphere.NBP improves blood reperfusion to the ischemic brain area.[3][3]

Table 2: Effects of NBP on Angiogenesis and Neuroinflammation

ParameterControl/Vehicle GroupThis compound (NBP) Treated GroupKey FindingsReference
Microvessel Density (CD31+) Lower number of microvessels.Significantly increased number of CD31+ microvessels at 7 and 14 days post-TIA.NBP promotes angiogenesis in the ischemic brain.[8][9][10][11][8][9][10][11]
Angiogenic Growth Factors (VEGF, Ang-1, Ang-2) Lower expression levels.Upregulated expression of VEGF, Ang-1, and Ang-2.NBP stimulates the production of key factors involved in new blood vessel formation.[8][9][10][11][8][9][10][11]
Microglial Polarization (M1/M2) Predominance of pro-inflammatory M1 microglia.Increased number of anti-inflammatory M2 microglia and decreased M1 microglia.NBP shifts the inflammatory response towards a neuroprotective phenotype.[7][7]

Table 3: NBP's Impact on Apoptosis and Key Signaling Molecules

ParameterControl/Vehicle GroupThis compound (NBP) Treated GroupKey FindingsReference
Neuronal Apoptosis (TUNEL+ cells) Increased number of apoptotic neurons in the ischemic region.Significantly reduced number of TUNEL-positive cells.[8][10][12]NBP protects neurons from apoptotic cell death.[8][10][12][8][10][12]
Caspase-3 and Caspase-9 Activation Increased activation of caspase-3 and -9.Attenuated activation of caspase-3 and -9.NBP inhibits key mediators of the apoptotic cascade.[12][12]
BDNF and TrkB Expression Lower expression levels.Increased expression of BDNF and its receptor TrkB.[13]NBP promotes the expression of neurotrophic factors that support neuronal survival and growth.[1][2][13][1][2][13]
Nrf2 Nuclear Accumulation Lower levels of nuclear Nrf2.Enhanced Nrf2 nuclear accumulation and increased expression of downstream antioxidant enzymes (HO-1, NQO1).NBP activates the Nrf2 antioxidant response pathway to mitigate oxidative stress.[13][13]

Experimental Protocols

Transient Ischemic Attack (TIA) Mouse Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the induction of a transient focal cerebral ischemia in C57BL/6 mice.[8][9]

Materials:

  • C57BL/6 mice (male, 8-12 weeks old, 20-25g)

  • Anesthesia (e.g., isoflurane, avertin)

  • Heating pad to maintain body temperature at 37°C

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • 6-0 nylon monofilament suture with a rounded tip

  • Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry (LDF) for cerebral blood flow (CBF) monitoring

Procedure:

  • Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA with microvascular clips.

  • Make a small incision in the ECA stump.

  • Introduce the 6-0 nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a >75% reduction in CBF as monitored by LSCI or LDF.[9]

  • For a TIA model, maintain the occlusion for a short duration (e.g., 8 minutes).[8][9][10][11] Durations longer than this may lead to cerebral infarction.

  • Withdraw the suture to allow for reperfusion. Reperfusion is confirmed by the restoration of CBF.

  • Suture the neck incision.

  • Allow the mouse to recover from anesthesia on a heating pad.

This compound (NBP) Administration

Materials:

  • Dl-3-n-butylphthalide (NBP)

  • Vehicle (e.g., normal saline, vegetable oil)

  • Injection syringes and needles

Procedure:

  • Prepare the NBP solution in the chosen vehicle. A common dosage is 30 mg/kg body weight.[8]

  • Administer NBP or an equal volume of vehicle via intraperitoneal (i.p.) injection.

  • The timing of administration can vary. For a therapeutic effect, NBP is typically administered once a day, starting from 1 day after MCAO.[8]

Neurological Scoring

Neurological deficits are assessed to evaluate the functional outcome of the TIA and the therapeutic effect of NBP. A six-point scale is commonly used.[8][9]

Procedure:

  • At 24 hours post-MCAO, observe the mouse's spontaneous behavior.

  • Score the neurological status based on the following criteria:

    • 0: No neurological deficit.

    • 1: Failure to extend the left forepaw fully.[8][9]

    • 2: Circling to the left.[8][9]

    • 3: Falling to the left.[8][9]

    • 4: No spontaneous walking with a depressed level of consciousness.[8][9]

    • 5: Death.[8][9]

  • For a TIA model, a score of 0 (no neurological deficit) is typically required.[8][9]

TUNEL Staining for Neuronal Apoptosis

This method is used to detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections.

Materials:

  • Paraffin-embedded or frozen brain sections

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • NeuN (neuronal nuclei) antibody for co-staining

  • Fluorescence microscope

Procedure:

  • Prepare brain tissue sections as per standard histological protocols.

  • Perform the TUNEL staining according to the manufacturer's instructions.

  • For co-staining, incubate the sections with an anti-NeuN antibody to specifically identify neurons.

  • Mount the sections and visualize them under a fluorescence microscope.

  • Quantify the number of TUNEL-positive and NeuN-positive cells in the ischemic regions (cortex and striatum). An increase in TUNEL/NeuN double-positive cells indicates neuronal apoptosis.[10]

Western Blot Analysis

This technique is used to quantify the expression of specific proteins, such as angiogenic growth factors (VEGF, Ang-1, Ang-2) and apoptotic proteins (caspases).

Materials:

  • Brain tissue homogenates from the ischemic hemisphere

  • Protein extraction buffer and protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Primary antibodies against target proteins (e.g., VEGF, Ang-1, Ang-2, Caspase-3, Caspase-9)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Extract total protein from the brain tissue samples.

  • Determine the protein concentration using a standard assay (e.g., BCA).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental_Workflow cluster_model TIA Mouse Model Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment MCAO Middle Cerebral Artery Occlusion (MCAO) (8 minutes) Reperfusion Reperfusion MCAO->Reperfusion Suture withdrawal NBP_Admin This compound (NBP) Administration (i.p., daily post-TIA) MCAO->NBP_Admin Vehicle_Admin Vehicle Administration MCAO->Vehicle_Admin Neuro_Score Neurological Scoring (24h post-TIA) NBP_Admin->Neuro_Score Histo_Analysis Histological Analysis (TUNEL, Immunofluorescence) NBP_Admin->Histo_Analysis Mol_Analysis Molecular Analysis (Western Blot) NBP_Admin->Mol_Analysis Vehicle_Admin->Neuro_Score Vehicle_Admin->Histo_Analysis Vehicle_Admin->Mol_Analysis

Caption: Experimental workflow for studying this compound in a TIA mouse model.

Butylphthalide_Signaling_Pathways cluster_ischemia Transient Ischemic Attack (TIA) cluster_nbp This compound (NBP) Intervention cluster_effects Neuroprotective Mechanisms cluster_apoptosis Anti-Apoptosis cluster_inflammation Anti-Neuroinflammation cluster_angiogenesis Pro-Angiogenesis cluster_antioxidant Antioxidant Effect Ischemia Cerebral Ischemia/Reperfusion Caspases Caspase-3/9 Activation Ischemia->Caspases M1_Microglia M1 Microglia (Pro-inflammatory) Ischemia->M1_Microglia NBP This compound (NBP) NBP->Caspases Inhibits/Activates NBP->M1_Microglia Inhibits/Activates VEGF VEGF, Ang-1, Ang-2 NBP->VEGF Inhibits/Activates Nrf2 Nrf2 Activation NBP->Nrf2 Inhibits/Activates TUNEL Neuronal Apoptosis Caspases->TUNEL M2_Microglia M2 Microglia (Anti-inflammatory) M1_Microglia->M2_Microglia Polarization Shift Angiogenesis Microvessel Formation VEGF->Angiogenesis Antioxidant_Enzymes HO-1, NQO1 Nrf2->Antioxidant_Enzymes

References

Application Notes and Protocols for In Vivo Imaging of Butylphthalide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dl-3-n-butylphthalide (NBP), a synthetic compound derived from celery seed, has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, particularly ischemic stroke. Its therapeutic potential is attributed to a multi-target mechanism that includes anti-inflammatory, anti-oxidant, and anti-apoptotic actions, as well as the promotion of angiogenesis and protection of the blood-brain barrier. In vivo imaging techniques are indispensable tools for the preclinical and clinical assessment of NBP's efficacy, providing non-invasive, longitudinal monitoring of its pharmacodynamic effects on the central nervous system.

These application notes provide an overview of key in vivo imaging modalities used to evaluate the therapeutic effects of Butylphthalide. Detailed protocols for selected imaging techniques are provided to guide researchers in designing and executing studies to assess NBP's efficacy in relevant animal models.

Data Presentation: Quantitative Assessment of this compound Efficacy

The following tables summarize quantitative data from preclinical studies, demonstrating the efficacy of this compound as measured by various in vivo imaging techniques.

Table 1: Efficacy of this compound in Ischemic Stroke Models Assessed by MRI

Animal ModelThis compound Treatment RegimenImaging ModalityKey Quantitative OutcomePercentage Change with NBP vs. ControlReference(s)
Rat (MCAO)Pre- and post-treatmentT2-weighted MRIInfarct VolumeSignificant reduction[1](2--INVALID-LINK--
Rat (MCAO)Post-treatmentT2-weighted MRI & TTC StainingInfarct AreaSignificant reduction (p < 0.01)[3](3)
Mouse (dMCAO)Post-treatmentT2-weighted MRIInfarct VolumeSignificant reduction on day 7[4](5)
Rat (MCAO with venous drainage disturbance)Post-treatmentT2-weighted MRIInfarct VolumeReduction at 3 days post-op[6](6)

Table 2: Efficacy of this compound in Ischemic Stroke Models Assessed by PET

Animal ModelThis compound Treatment RegimenImaging ModalityKey Quantitative OutcomePercentage Change with NBP vs. ControlReference(s)
Rat (MCAO)Daily post-treatmentTSPO-PET/CTTracer Uptake in Infarct LesionReduced uptake[7](8)

Table 3: Efficacy of this compound in Ischemic Stroke Models Assessed by Optical Imaging

Animal ModelThis compound Treatment RegimenImaging ModalityKey Quantitative OutcomePercentage Change with NBP vs. ControlReference(s)
Rat (I/R)Post-treatmentLaser Speckle ImagingCerebral Blood Flow (CBF)Enhanced CBF in the ischemic hemisphere[3](3)
Mouse (dMCAO)Post-treatmentLaser Speckle Contrast ImagingCerebral Blood Flow (CBF)Facilitated CBF[4](5)

Experimental Protocols

Protocol 1: MRI for Infarct Volume Assessment in a Rat Model of Ischemic Stroke

This protocol describes the use of T2-weighted MRI to assess the effect of this compound on infarct volume in a rat model of middle cerebral artery occlusion (MCAO).

1. Animal Model:

  • Induce focal cerebral ischemia in adult male Sprague-Dawley rats (250-300g) using the intraluminal suture MCAO model.[9](9)

  • Anesthesia: Induce with 3% isoflurane (B1672236) and maintain with 1.5% isoflurane in a 70:30 mixture of N2O and O2.

2. This compound Administration:

  • Treatment Group: Administer this compound (e.g., 60 mg/kg, i.p.) immediately after reperfusion and daily thereafter.

  • Control Group: Administer vehicle (e.g., corn oil) on the same schedule.

3. MRI Acquisition:

  • Imager: 7T small animal MRI scanner.

  • Anesthesia: Maintain anesthesia with 1.0-2.0% isoflurane.

  • T2-Weighted Imaging Sequence:

    • Fast spin-echo sequence.

    • Repetition Time (TR): 2500 ms.

    • Echo Time (TE): 60 ms.

    • Field of View (FOV): 32 x 32 mm.

    • Matrix size: 256 x 256.

    • Slice thickness: 1 mm.

  • Perform imaging at 24 hours, 3 days, and 7 days post-MCAO.

4. Image Analysis:

  • Use image analysis software (e.g., ImageJ) to manually or semi-automatically delineate the hyperintense ischemic lesion on the T2-weighted images for each slice.

  • Calculate the infarct volume by summing the lesion area for each slice and multiplying by the slice thickness.

  • To correct for edema, the following formula can be used: Corrected Infarct Volume (%) = [(Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Volume of Infarct))] / Volume of Contralateral Hemisphere x 100.

5. Data Interpretation:

  • Compare the mean infarct volumes between the this compound-treated and control groups at each time point using appropriate statistical analysis (e.g., t-test or ANOVA). A significant reduction in infarct volume in the treated group indicates a neuroprotective effect of this compound.

Protocol 2: PET Imaging of Neuroinflammation in a Rat Model of Ischemic Stroke

This protocol outlines the use of PET with a TSPO-targeting radiotracer, such as [18F]DPA-714, to assess the anti-inflammatory effects of this compound.

1. Animal Model:

  • Utilize a rat model of MCAO as described in Protocol 1.

2. This compound Administration:

  • Administer this compound or vehicle as described in Protocol 1.

3. Radiotracer and PET Imaging:

  • Radiotracer: [18F]DPA-714, a second-generation TSPO ligand.

  • PET Scanner: A small-animal PET scanner.

  • Imaging Time Points: Perform PET scans at baseline (before MCAO), and at 3, 7, and 14 days post-MCAO.

  • Injection: Inject ~3.7 MBq (100 µCi) of [18F]DPA-714 intravenously via the tail vein under isoflurane anesthesia.[10](11)

  • Uptake Period: Allow for a 60-minute uptake period.[12](12)

  • Acquisition: Acquire static PET images for 15-30 minutes.[12](12)

  • Co-registration: Co-register PET images with a T2-weighted MRI for anatomical reference.

4. Image Analysis:

  • Define regions of interest (ROIs) in the ischemic core, peri-infarct area, and the contralateral hemisphere.

  • Calculate the standardized uptake value (SUV) for each ROI.

  • Alternatively, express tracer uptake as a ratio of the ipsilateral to the contralateral hemisphere.

5. Data Interpretation:

  • A reduction in [18F]DPA-714 uptake in the ischemic regions of this compound-treated animals compared to controls suggests a suppression of microglial activation and neuroinflammation.

Protocol 3: Laser Speckle Contrast Imaging (LSCI) for Cerebral Blood Flow (CBF)

This protocol details the use of LSCI to measure changes in cerebral blood flow in response to this compound treatment in a mouse model of ischemic stroke.

1. Animal Model:

  • Use a mouse model of MCAO.

2. This compound Administration:

  • Administer this compound or vehicle as described in Protocol 1.

3. Surgical Preparation:

  • Anesthetize the mouse (e.g., with isoflurane) and fix its head in a stereotaxic frame.[7](7)

  • Expose the skull by making a midline scalp incision.

  • Thin the skull over the region of interest (e.g., the territory of the middle cerebral artery) using a dental drill until it is translucent, keeping the area moist with saline.[13](13)

4. LSCI Acquisition:

  • Position the LSCI system over the thinned skull.

  • Illuminate the cortical surface with a laser diode (e.g., 785 nm).[14](14)

  • Acquire a sequence of raw speckle images.

  • Record baseline CBF before MCAO, during occlusion, and after reperfusion at various time points (e.g., 10 minutes, 1 hour, 24 hours).[7](7)

5. Image Analysis:

  • Use software to calculate speckle contrast images from the raw data.

  • Convert speckle contrast values to relative CBF velocity.

  • Define ROIs over the ischemic and contralateral cortex to quantify changes in CBF.

6. Data Interpretation:

  • An earlier and more complete restoration of CBF in the ischemic territory of this compound-treated animals compared to controls indicates improved microvascular function and perfusion.

Mandatory Visualizations

Signaling Pathways of this compound

Butylphthalide_Signaling_Pathways cluster_NBP This compound (NBP) cluster_Akt_GSK3b Pro-angiogenesis & Survival cluster_Keap1_Nrf2 Antioxidant Response NBP This compound Akt Akt NBP->Akt Activates Keap1 Keap1 NBP->Keap1 Inhibits PI3K PI3K GSK3b GSK-3β beta_catenin β-catenin VEGF VEGF Angiogenesis Angiogenesis & Vasodilation Nrf2 Nrf2 ARE ARE HO1 HO-1 Antioxidant Antioxidant & Neuroprotective Effects

Experimental Workflow for In Vivo Imaging

Experimental_Workflow cluster_setup Experimental Setup cluster_imaging In Vivo Imaging cluster_analysis Data Analysis & Outcome Animal_Model 1. Animal Model Induction (e.g., MCAO) Grouping 2. Randomization into Groups (NBP vs. Vehicle) Animal_Model->Grouping Treatment 3. Drug Administration Grouping->Treatment Baseline 4. Baseline Imaging (Pre-treatment) Treatment->Baseline Longitudinal 5. Longitudinal Imaging (e.g., 24h, 3d, 7d) Baseline->Longitudinal Analysis 6. Image Processing & Analysis Longitudinal->Analysis Quantification 7. Quantification of Imaging Biomarkers (Infarct Volume, CBF, Tracer Uptake) Analysis->Quantification Stats 8. Statistical Analysis Quantification->Stats Efficacy 9. Assessment of NBP Efficacy Stats->Efficacy

Logical Relationships in this compound Efficacy Assessment

Logical_Relationships cluster_mechanisms Mechanisms of Action cluster_imaging_outcomes In Vivo Imaging Readouts NBP This compound Treatment Anti_Inflam Anti-inflammation NBP->Anti_Inflam Angiogenesis Angiogenesis NBP->Angiogenesis CBF_Improve CBF Improvement NBP->CBF_Improve PET Decreased TSPO Uptake (PET) Anti_Inflam->PET MRI Reduced Infarct Volume (MRI) Angiogenesis->MRI LSCI Increased CBF (LSCI) CBF_Improve->LSCI Therapeutic_Effect Neuroprotective Efficacy PET->Therapeutic_Effect MRI->Therapeutic_Effect LSCI->Therapeutic_Effect

References

Cell-based assays for screening Butylphthalide derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize Butylphthalide (NBP) and its derivatives. These assays are tailored for researchers in drug discovery and development, focusing on the compound's primary therapeutic areas: neuroprotection and anti-inflammation.

Introduction to this compound (NBP)

3-n-butylphthalide (NBP) is a compound originally isolated from the seeds of Chinese celery (Apium graveolens).[1][2] It has been approved by the China National Medical Products Administration for the treatment of acute ischemic stroke.[1][3][4] NBP and its derivatives have demonstrated significant therapeutic potential across a range of neurological disorders due to their pleiotropic effects.[2][3] These compounds exert multitargeted actions, including reducing oxidative stress, inhibiting inflammation, protecting mitochondrial function, and preventing apoptosis (programmed cell death).[1][2][5]

The screening of NBP derivatives requires robust and relevant cell-based assays to evaluate their efficacy and elucidate their mechanisms of action. This guide details protocols for key assays in neuroprotection and anti-inflammation, provides templates for data presentation, and illustrates the underlying cellular pathways.

Application Area 1: Neuroprotection Assays

A primary therapeutic application of NBP is in protecting neurons from damage, particularly following ischemic events like stroke.

Assay 1: Neuroprotection in an In Vitro Ischemic Model (Oxygen-Glucose Deprivation)

The Oxygen-Glucose Deprivation (OGD) and Reperfusion/Reoxygenation (OGD/R) model is a widely used in vitro method to simulate the ischemic and reperfusion injury that occurs during a stroke.[6][7][8] This assay is critical for screening compounds that can protect neurons from ischemic cell death.

Application Note:

This protocol describes the induction of OGD/R in a neuronal cell line (e.g., PC12 or SH-SY5Y). The procedure involves subjecting the cells to a glucose-free medium in a hypoxic environment, followed by reintroduction to normal glucose and oxygen conditions.[6][9] The neuroprotective effect of NBP derivatives is quantified by measuring cell viability and apoptosis after the OGD/R insult. Compounds are typically pre-incubated before inducing OGD. Studies have shown that NBP pretreatment can significantly reduce OGD-induced cell death and apoptosis.[10]

Experimental Workflow for OGD/R Assay

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_ogd OGD/R Induction cluster_analysis Endpoint Analysis A Seed Neuronal Cells (e.g., PC12) in 96-well plates B Incubate for 24h (37°C, 5% CO2) A->B C Pre-treat with this compound Derivatives (various conc.) B->C D Incubate for 24h C->D E Wash cells with PBS D->E F Replace with glucose-free DMEM E->F G Place in hypoxic chamber (95% N2, 5% CO2) for 2-8h F->G H Reoxygenation: Return to normal medium & incubator for 24h G->H I Cell Viability Assay (MTT) H->I J Apoptosis Assay (e.g., Caspase-3) H->J K Cytotoxicity Assay (LDH) H->K

Caption: Workflow for screening this compound derivatives using the OGD/R model.

Detailed Protocol: OGD/R in PC12 Cells

Materials:

  • PC12 cells

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • DMEM, no glucose[9]

  • Fetal Bovine Serum (FBS), Horse Serum (HS)

  • Phosphate Buffered Saline (PBS)

  • This compound derivatives stock solutions (in DMSO)

  • Hypoxic incubator or chamber (e.g., 94-95% N₂, 5% CO₂, <1% O₂)[6][9]

  • MTT reagent, Solubilization buffer (see protocol below)

Procedure:

  • Cell Seeding: Seed PC12 cells into 96-well plates at a density of 5x10³ cells/well.[10] Allow cells to adhere and grow for 24 hours in DMEM with 10% HS and 5% FBS.

  • Compound Pre-treatment: Prepare serial dilutions of this compound derivatives in culture medium. Replace the medium in the wells with medium containing the test compounds or vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.[10]

  • OGD Induction:

    • Remove the drug-containing medium and wash the cells once with sterile PBS.

    • Add 100 µL of glucose-free DMEM to each well.[6]

    • Place the plate in a hypoxic chamber at 37°C for a predetermined duration (e.g., 8 hours).[10]

  • Reoxygenation:

    • Remove the plate from the hypoxic chamber.

    • Aspirate the glucose-free medium and replace it with fresh, complete (glucose-containing) culture medium.

    • Return the plate to a standard CO₂ incubator (95% air, 5% CO₂) for 24 hours.

  • Assessment: Perform endpoint assays such as MTT to assess cell viability or Caspase-3 activity to measure apoptosis.[10]

Data Presentation:

Summarize the results in a table to compare the protective effects of different derivatives.

CompoundConcentration (µM)Cell Viability (% of Control)
Vehicle (DMSO)0.1%45.3 ± 3.1
NBP (Reference)1085.7 ± 4.5
Derivative A160.2 ± 2.8
Derivative A1092.1 ± 3.9
Derivative B155.8 ± 3.5
Derivative B1075.4 ± 4.1

Data are expressed as mean ± SD. Cell viability is normalized to non-OGD control cells.

Assay 2: Cellular Antioxidant Activity (Nrf2 Pathway Activation)

NBP is known to exert neuroprotective effects by reducing oxidative stress, partly through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[11][12][13] This pathway is a key regulator of cellular antioxidant responses.[14]

Application Note:

This assay evaluates the ability of NBP derivatives to activate the Nrf2 pathway. Upon activation by an antioxidant compound like NBP, Nrf2 translocates to the nucleus and drives the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11][12] The assay involves treating cells with NBP derivatives and then measuring the nuclear translocation of Nrf2 and the expression of its target genes. Activation of this pathway suggests a potent antioxidant and cytoprotective mechanism.

Nrf2 Signaling Pathway Activated by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound (NBP) Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., Ischemia) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (HO-1, NQO1, GPX4) ARE->Genes promotes transcription Cytoprotection Cell Protection & Survival Genes->Cytoprotection

Caption: this compound promotes Nrf2 nuclear translocation, leading to antioxidant gene expression.

Detailed Protocol: Nrf2 Target Gene Expression (qPCR)

Materials:

  • SH-SY5Y or BV-2 microglial cells

  • 24-well cell culture plates

  • This compound derivatives

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 24-well plates. Once they reach ~80% confluency, treat them with various concentrations of NBP derivatives for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using SYBR Green master mix, cDNA template, and specific primers for target genes (HO-1, NQO1) and the housekeeping gene.

    • Run the qPCR program on a real-time PCR machine.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Data Presentation:

Present the fold change in gene expression relative to the vehicle-treated control.

CompoundConcentration (µM)HO-1 mRNA (Fold Change)NQO1 mRNA (Fold Change)
Vehicle-1.0 ± 0.11.0 ± 0.2
NBP (Reference)104.5 ± 0.53.8 ± 0.4
Derivative A106.2 ± 0.75.1 ± 0.6
Derivative B102.1 ± 0.31.9 ± 0.2

Data are expressed as mean ± SD.

Application Area 2: Anti-Inflammatory Assays

Neuroinflammation, often mediated by activated microglia, contributes significantly to the pathology of neurodegenerative diseases.[15] NBP has been shown to possess anti-inflammatory properties, in part by inhibiting the TLR4/NF-κB signaling pathway.[15][16]

Assay: Inhibition of LPS-Induced Inflammation in Microglia

Application Note:

This assay uses the bacterial endotoxin (B1171834) lipopolysaccharide (LPS) to induce a potent inflammatory response in microglial cells (e.g., BV-2 cell line).[16] LPS activates the Toll-like receptor 4 (TLR4), triggering the NF-κB signaling cascade and leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[15][16] The assay measures the ability of NBP derivatives to suppress the production of these inflammatory markers.

TLR4/NF-κB Signaling Pathway in Microglia

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκB_NFκB IκB-NF-κB Complex IKK->IκB_NFκB phosphorylates IκB NFκB_free NF-κB (p65) IκB_NFκB->NFκB_free releases NF-κB NFκB_nuc NF-κB (p65) NFκB_free->NFκB_nuc Translocation DNA DNA NFκB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->Genes promotes transcription Inflammation Inflammatory Response Genes->Inflammation NBP This compound (NBP) NBP->IKK inhibits NBP->NFκB_free inhibits translocation

Caption: this compound inhibits LPS-induced inflammation by suppressing the TLR4/NF-κB pathway.

Detailed Protocol: Measuring Nitric Oxide (NO) Production

Materials:

  • BV-2 microglial cells

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with NBP derivatives for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to the wells to induce an inflammatory response. Include control wells (cells only) and LPS-only wells. Incubate for 24 hours.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Assay:

    • Add 50 µL of Sulfanilamide solution to each supernatant sample. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution. Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Data Presentation:

CompoundConcentration (µM)NO Production (% of LPS Control)
Control (No LPS)-5.2 ± 1.1
LPS (1 µg/mL)-100.0 ± 8.5
NBP (Reference)1045.6 ± 5.3
Derivative A1030.1 ± 4.2
Derivative B1065.9 ± 7.1

Data are expressed as mean ± SD.

Appendix: Core Viability & Cytotoxicity Protocols

These are fundamental assays used as endpoints for many screening experiments.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[18]

Procedure:

  • Perform cell seeding and compound treatment in a 96-well plate as described in the primary assay protocols.

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[17]

  • Incubate: Incubate the plate for 2-4 hours at 37°C.[17][18]

  • Solubilize Formazan: Carefully aspirate the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[18][19]

  • Read Absorbance: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[18] Read the absorbance at a wavelength between 570-590 nm.[18][19]

Protocol: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.[17]

Procedure:

  • Perform cell seeding and compound treatment in a 96-well plate.

  • Collect Supernatant: After treatment, carefully collect 50 µL of cell culture supernatant from each well and transfer it to a new 96-well plate.[17]

  • Prepare Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor, as per kit instructions) to each well.[17]

  • Incubate: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Read Absorbance: Measure the absorbance at 490 nm.[17] The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of dead cells.

References

Application Notes: Western Blot Protocol for Butylphthalide Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the validation of protein targets of Butylphthalide (NBP) using Western blotting. This compound, a compound extracted from celery seeds, has shown neuroprotective effects in various studies, and Western blotting is a crucial technique to elucidate its mechanism of action by examining its impact on specific protein expression levels.[1][2][3]

Introduction

This compound (NBP) has been demonstrated to exert its therapeutic effects through multiple signaling pathways, including the activation of the Nrf2-mediated antioxidant response and the inhibition of the TLR4/MyD88/NF-κB neuroinflammatory pathway.[1] Western blotting is a powerful and widely used technique to identify and quantify specific proteins in a complex mixture, such as a cell or tissue lysate. This method is instrumental in validating the molecular targets of NBP and understanding its downstream effects on protein expression and signaling cascades.[2][3]

Data Presentation: Quantitative Analysis of Protein Expression Changes Induced by this compound

The following table summarizes the relative protein expression changes observed in response to this compound treatment as determined by Western blot analysis in various studies. The data is presented as fold change relative to control conditions.

Target ProteinExperimental ModelThis compound Concentration/DoseFold Change vs. ControlReference
Nrf2 (nuclear)Mouse model of repeated cerebral ischemia-reperfusion80 mg/kg, 120 mg/kgIncreased[1]
HO-1Mouse model of repeated cerebral ischemia-reperfusion80 mg/kg, 120 mg/kgIncreased[1]
NQO1Mouse model of repeated cerebral ischemia-reperfusion80 mg/kg, 120 mg/kgIncreased[1]
TLR4Mouse model of repeated cerebral ischemia-reperfusion80 mg/kg, 120 mg/kgDecreased[1]
MyD88Mouse model of repeated cerebral ischemia-reperfusion80 mg/kg, 120 mg/kgDecreased[1]
p-NF-κB/p65Mouse model of repeated cerebral ischemia-reperfusion80 mg/kg, 120 mg/kgDecreased[1]
BDNFMouse model of repeated cerebral ischemia-reperfusion80 mg/kg, 120 mg/kgIncreased[1]
TrkBMouse model of repeated cerebral ischemia-reperfusion80 mg/kg, 120 mg/kgIncreased[1]
BaxMouse model of repeated cerebral ischemia-reperfusion80 mg/kg, 120 mg/kgDecreased[1]
Bcl-2Mouse model of repeated cerebral ischemia-reperfusion80 mg/kg, 120 mg/kgIncreased[1]
GPX4Rat model of cerebral ischemia-reperfusionNot specifiedIncreased[4]
ACSL4Rat model of cerebral ischemia-reperfusionNot specifiedDecreased[4]
TfR1Rat model of cerebral ischemia-reperfusionNot specifiedDecreased[4]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to validate the targets of this compound.

Cell Culture and Treatment
  • Culture appropriate cells (e.g., neuronal cells, microglia) in standard culture conditions.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

Protein Extraction
  • After treatment, place the cell culture dish on ice and wash the cells with ice-cold PBS.[5]

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5][6] For a 10 cm dish, use approximately 1 mL of lysis buffer.[5]

  • Scrape the adherent cells using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[5][7]

  • For tissue samples, dissect the tissue of interest on ice, snap-freeze in liquid nitrogen, and homogenize in ice-cold lysis buffer.[5][7]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]

  • Sonicate the lysate to shear DNA and increase protein extraction efficiency.[6][8]

  • Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[5][7]

  • Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.[5][7]

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.[9][10] This is crucial for ensuring equal loading of protein in each lane of the gel.[11]

SDS-PAGE
  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes to denature the proteins.[10]

  • Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).[12]

  • Include a molecular weight marker to determine the size of the target protein.[12]

  • Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.[12]

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9][10]

  • This can be done using a wet or semi-dry transfer system.[10] Ensure good contact between the gel and the membrane and remove any air bubbles.[12]

  • Transfer is typically performed at a constant current or voltage for a specific duration, which may require optimization based on the protein of interest.[12]

Immunoblotting
  • After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[9][10]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10][12] The optimal antibody concentration should be determined empirically, but a starting point of 1:1000 dilution is common.[13]

  • Wash the membrane three to five times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[10][12]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species, diluted in blocking buffer for 1 hour at room temperature.[10][13]

  • Wash the membrane again as described in the previous step.[10]

Detection and Analysis
  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[9]

  • Quantify the band intensities using image analysis software.[11]

  • To ensure accurate quantification, normalize the signal of the target protein to a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) whose expression is not expected to change with the experimental treatment.[11][14]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the effect of this compound on the Nrf2 signaling pathway. This compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like HO-1 and NQO1.

Butylphthalide_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 This compound This compound This compound->Nrf2_Keap1 Inhibits interaction ARE_promoter ARE ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: this compound's effect on the Nrf2 signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Western blot protocol for this compound target validation.

Western_Blot_Workflow start Cell/Tissue Sample (this compound Treated) lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE (Protein Separation) quant->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (Non-specific site blocking) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantification & Normalization) detection->analysis end Validated Target analysis->end

Caption: Western blot experimental workflow.

References

Application Notes and Protocols: Butylphthalide in Combination with ReperfusiTherapyrapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-3-n-butylphthalide (NBP), a synthetic compound derived from an extract of celery seeds, has demonstrated significant neuroprotective effects in the context of ischemic stroke.[1][2] Its therapeutic potential is particularly noteworthy when used as an adjunct to reperfusion therapies, such as intravenous thrombolysis with recombinant tissue plasminogen activator (rt-PA) or endovascular treatment (EVT).[3][4] NBP's multifaceted mechanism of action, which includes anti-inflammatory, antioxidant, and anti-apoptotic properties, addresses key pathological processes in ischemia-reperfusion injury.[5][6] Preclinical and clinical studies have shown that the combination of NBP with reperfusion therapy can lead to improved functional outcomes, reduced infarct volume, and modulation of key signaling pathways involved in neuronal survival.[7][8]

These application notes provide a comprehensive overview of the use of Butylphthalide in combination with reperfusion therapy, summarizing key quantitative data from preclinical and clinical studies, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Data Presentation

Preclinical Efficacy of this compound in Combination with Reperfusion Therapy

Table 1: Summary of Preclinical Data

Animal ModelCombination TherapyOutcome MeasureThis compound GroupControl GroupReference
Rat (tMCAO)NBP + ReperfusionInfarct Volume (%)Significantly reducedIschemia/Reperfusion[9]
Rat (tMCAO)NBP + ReperfusionNeurological Score (mNSS)Significantly improvedIschemia/Reperfusion[8][10]
Mouse (tMCAO)NBP + ReperfusionCerebral Blood FlowSignificantly enhancedIschemia/Reperfusion[7][8]
Rat (CIRI)NBP + ReperfusionNeuronal ApoptosisSignificantly inhibitedIschemia/Reperfusion[11][12]
Mouse (RCIR)NBP + ReperfusionOxidative Stress (MDA)Significantly decreasedIschemia/Reperfusion[5]
Mouse (RCIR)NBP + ReperfusionAntioxidant Activity (SOD)Significantly increasedIschemia/Reperfusion[5]

tMCAO: transient Middle Cerebral Artery Occlusion; mNSS: modified Neurological Severity Score; CIRI: Cerebral Ischemia-Reperfusion Injury; RCIR: Repeated Cerebral Ischemia-Reperfusion; MDA: Malondialdehyde; SOD: Superoxide (B77818) Dismutase.

Clinical Efficacy of this compound in Combination with Reperfusion Therapy (BAST Trial)

Table 2: Summary of BAST Trial Clinical Data

Patient PopulationCombination TherapyOutcome Measure (at 90 days)This compound Group (n=607)Placebo Group (n=609)p-valueReference
Acute Ischemic StrokeNBP + rt-PA and/or EVTFavorable Functional Outcome (mRS 0-2)56.7%44.0%<0.001[4]
Acute Ischemic StrokeNBP + rt-PA and/or EVTSerious Adverse Events10.1%12.0%>0.05[4]

rt-PA: recombinant tissue Plasminogen Activator; EVT: Endovascular Treatment; mRS: modified Rankin Scale.

Experimental Protocols

Animal Model of Focal Cerebral Ischemia-Reperfusion (tMCAO)

This protocol describes the induction of transient middle cerebral artery occlusion (tMCAO) in rodents, a widely used model to simulate human ischemic stroke.[13][14]

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice (specific weight ranges should be maintained for consistency).[9][15]

  • Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate).

  • Monofilament nylon suture with a rounded tip (size appropriate for the species).[14]

  • Heating pad and rectal probe to maintain body temperature.

  • Laser Doppler flowmetry probe.

Procedure:

  • Anesthesia: Anesthetize the animal using the chosen anesthetic agent. Maintain anesthesia throughout the surgical procedure.

  • Surgical Preparation: Place the animal in a supine position on a heating pad to maintain core body temperature at 37°C. Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the proximal CCA.

  • Suture Insertion: Introduce the monofilament suture into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin.[15] The insertion distance is critical and varies by animal weight and species (e.g., 18-20 mm for a 300g rat).[15]

  • Confirmation of Occlusion: Confirm successful MCA occlusion by a significant drop (typically >70%) in cerebral blood flow using Laser Doppler flowmetry.[16]

  • Occlusion Period: Maintain the suture in place for the desired duration of ischemia (e.g., 90 or 120 minutes).[17]

  • Reperfusion: After the ischemic period, gently withdraw the suture to allow for reperfusion of the MCA territory.

  • Wound Closure: Close the incision and allow the animal to recover from anesthesia in a warm environment.

This compound Administration

Materials:

  • DL-3-n-butylphthalide (NBP) solution or softgel capsules.[3][18]

  • Vehicle (e.g., distilled non-genetically modified soybean oil, vegetable oil).[1][11]

  • Gavage needles or appropriate administration equipment.

Procedure (Preclinical):

  • Dosage Preparation: Prepare the NBP solution in the appropriate vehicle at the desired concentration (e.g., 15 mg/kg, 80 mg/kg).[1][11]

  • Administration: Administer NBP via the chosen route, such as intragastric gavage or intranasal delivery.[1][11]

  • Timing: The timing of administration is crucial. In many protocols, the first dose is given shortly after the onset of reperfusion (e.g., 20 minutes post-reperfusion).[11] Subsequent doses may be administered daily.[1]

Neurological Function Assessment

A battery of behavioral tests should be used to assess neurological deficits before and at various time points after stroke.[19][20]

a) Modified Neurological Severity Score (mNSS):

The mNSS is a composite score evaluating motor, sensory, reflex, and balance functions.[21] A total score of 14-18 points (depending on the scale used for mice or rats) is typical, where a higher score indicates greater neurological deficit.[21]

b) Rotarod Test:

This test assesses motor coordination and balance.[19] Animals are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.[20]

c) Cylinder Test:

This test evaluates forelimb use asymmetry.[19] The animal is placed in a transparent cylinder, and the number of times it uses its impaired, unimpaired, or both forelimbs for wall exploration is counted.[21]

Infarct Volume Measurement

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 2% in phosphate-buffered saline).[22]

  • Brain matrix for slicing.

  • Digital scanner or camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Brain Extraction: At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the animal and carefully extract the brain.

  • Slicing: Chill the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.[22]

  • TTC Staining: Immerse the brain slices in 2% TTC solution and incubate at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.[22]

  • Imaging: Scan or photograph the stained sections.

  • Quantification: Use image analysis software to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Edema Correction: To correct for the confounding effect of brain swelling, calculate the corrected infarct volume using a standard formula.[22][23] One common method is: Corrected Infarct Area = Infarct Area × (Area of Contralateral Hemisphere / Area of Ipsilateral Hemisphere).[22] The total infarct volume is the sum of the corrected infarct areas multiplied by the slice thickness.

Biochemical Assays for Oxidative Stress

a) Malondialdehyde (MDA) Assay:

MDA is a marker of lipid peroxidation.[24] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for its measurement.[25][26]

Procedure Outline:

  • Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer.

  • Reaction: Add thiobarbituric acid (TBA) to the homogenate and heat to induce the reaction between MDA and TBA, which forms a colored product.

  • Measurement: Measure the absorbance of the product at 532 nm.[26]

  • Quantification: Calculate the MDA concentration based on a standard curve.

b) Superoxide Dismutase (SOD) Activity Assay:

SOD is a key antioxidant enzyme. Its activity can be measured using commercially available kits.

Procedure Outline:

  • Tissue Lysate Preparation: Prepare brain tissue lysates according to the kit's instructions.

  • Assay Reaction: The assay typically involves a reaction that generates superoxide radicals, which are then detected by a colorimetric reagent. SOD in the sample will inhibit this reaction.

  • Measurement: Measure the absorbance at the specified wavelength.

  • Calculation: Calculate the SOD activity based on the degree of inhibition.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to detect the expression levels of key proteins in apoptotic signaling pathways, such as Bcl-2, Bax, and cleaved caspase-3.[27][28]

Procedure:

  • Protein Extraction: Extract total protein from brain tissue samples using a lysis buffer containing protease inhibitors.[29][30]

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[29]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.[29]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[29]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[29][31]

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).[27]

Mandatory Visualization

Signaling Pathways

Butylphthalide_Signaling_Pathways cluster_NBP This compound (NBP) cluster_Ischemia Ischemia/Reperfusion Injury cluster_ProSurvival Pro-Survival Pathways cluster_Apoptosis Apoptotic Pathway cluster_Antioxidant Antioxidant Response cluster_Inflammation Inflammatory Pathway NBP This compound BDNF BDNF NBP->BDNF JNK JNK NBP->JNK | Nrf2 Nrf2 NBP->Nrf2 TLR4 TLR4 NBP->TLR4 | IR Ischemia/ Reperfusion IR->JNK IR->TLR4 TrkB TrkB BDNF->TrkB PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Caspase3 Caspase-3 Akt->Caspase3 | Bax Bax Bcl2->Bax | JNK->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Defense HO1->Antioxidant MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Neuroinflammation NFkB->Inflammation

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Administration cluster_assessment Outcome Assessment cluster_analysis Data Analysis animal Rodent Model (Rat or Mouse) mcao tMCAO Surgery (Induce Ischemia) animal->mcao reperfusion Reperfusion (Remove Suture) mcao->reperfusion treatment_group This compound Group reperfusion->treatment_group control_group Vehicle Control Group reperfusion->control_group neuro_assess Neurological Function Tests (mNSS, Rotarod, etc.) treatment_group->neuro_assess control_group->neuro_assess infarct_assess Infarct Volume Measurement (TTC Staining) neuro_assess->infarct_assess biochem_assess Biochemical Assays (Oxidative Stress, etc.) infarct_assess->biochem_assess western_blot Western Blot Analysis (Apoptosis, etc.) biochem_assess->western_blot data_analysis Statistical Analysis and Interpretation western_blot->data_analysis

References

Application Notes and Protocols for Studying Butylphthalide in Animal Models of Vascular Dementia

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to investigate the therapeutic potential of Dl-3-n-butylphthalide (NBP) in vascular dementia (VD). The protocols outlined below are based on established rodent models of chronic cerebral hypoperfusion, a key pathological feature of VD.

Introduction to Butylphthalide and Vascular Dementia

Vascular dementia is a common form of dementia caused by reduced blood flow to the brain, leading to cognitive decline. Dl-3-n-butylphthalide, a compound initially extracted from the seeds of Chinese celery, has shown promise in preclinical studies for its neuroprotective effects.[1][2] It is a multi-target drug known to exert its effects through various mechanisms, including anti-inflammatory, anti-oxidative stress, anti-apoptotic actions, and inhibition of platelet aggregation.[1][2] Animal models, particularly those involving chronic cerebral hypoperfusion, are crucial for elucidating the mechanisms of action of NBP and evaluating its efficacy.

Animal Models of Vascular Dementia

The most common animal model for inducing vascular dementia is the permanent bilateral occlusion of the common carotid arteries (BCCAO), also referred to as two-vessel occlusion (2VO).[1][3] This procedure leads to chronic cerebral hypoperfusion, mimicking the conditions of vascular dementia in humans. Both rats (e.g., Sprague-Dawley, Wistar Kyoto) and mice are suitable for this model.[1][4][5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of NBP in a rat model of vascular dementia.

G cluster_0 Pre-Surgical Phase cluster_1 Surgical Phase cluster_2 Treatment Phase cluster_3 Post-Treatment Evaluation A Acclimatization of Animals B Baseline Behavioral Testing (Optional) A->B C Induction of Vascular Dementia (BCCAO/2VO) B->C D Sham Surgery (Control) B->D E Randomization into Groups C->E D->E F NBP Administration (e.g., 30, 60, 80, 120 mg/kg/day) E->F G Vehicle Administration (Control) E->G H Behavioral Testing (MWM, T-maze) F->H G->H I Tissue Collection and Analysis H->I

Figure 1: Experimental workflow for NBP studies in VD models.

Experimental Protocols

Induction of Vascular Dementia (BCCAO/2VO Model)

This protocol is adapted from studies using Sprague-Dawley rats.[1][3]

Materials:

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a midline cervical incision to expose the common carotid arteries (CCAs).

  • Carefully separate the CCAs from the vagus nerves.

  • Ligate both CCAs permanently with 5-0 sterile polypropylene sutures. In some variations, the arteries are transected between two ligatures.[4]

  • For sham-operated rats, expose the CCAs without ligation.

  • Suture the incision and allow the animal to recover. Provide post-operative care, including analgesics and antibiotics as needed.[4]

NBP Administration

NBP is typically dissolved in vegetable oil and administered via oral gavage.[6]

Groups:

  • Sham Group: Sham-operated rats receiving vehicle (vegetable oil).

  • VD Model Group: BCCAO rats receiving vehicle.

  • NBP Treatment Groups: BCCAO rats receiving NBP at various doses (e.g., 30, 40, 60, 80, 120 mg/kg/day).[3][6][7]

  • Positive Control/Inhibitor Groups (Optional): To investigate specific pathways, inhibitors (e.g., rapamycin (B549165) for mTOR, K-252α for BDNF, sirtinol (B612090) for SIRT1) can be co-administered.[1][6]

Procedure:

  • Begin NBP or vehicle administration one day after surgery.

  • Administer the assigned treatment orally once daily for a specified period, typically 28 consecutive days.[5][6]

  • Monitor the weight and health of the animals daily.

Behavioral Testing

Cognitive function is primarily assessed using the Morris Water Maze (MWM) and T-maze tests.[1][6]

Morris Water Maze (MWM): This test evaluates spatial learning and memory.

  • Acquisition Phase (Days 1-4):

    • Place the rat in a circular pool of water with a hidden platform.

    • Allow the rat to swim and find the platform. Guide the rat to the platform if it fails to find it within a set time (e.g., 60 seconds).

    • Record the escape latency (time to find the platform).

    • Perform multiple trials per day from different starting quadrants.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Allow the rat to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located and the number of platform crossings.

T-Maze Test: This test assesses spatial working memory.

  • Place the rat at the start of the T-maze.

  • Allow it to choose one of the two arms.

  • After a delay, return the rat to the start and record whether it chooses the novel arm (spontaneous alternation).

  • A higher percentage of spontaneous alternation indicates better spatial working memory.

Tissue Collection and Analysis

At the end of the treatment period, animals are euthanized, and brain tissues (specifically the hippocampus and cortex) are collected for molecular and histological analysis.

Histological Analysis (Nissl Staining): This method is used to assess neuronal survival and morphology.[6]

  • Perfuse the animals with saline followed by 4% paraformaldehyde.

  • Collect the brains and postfix them.

  • Prepare coronal brain sections (e.g., 20 µm thick).

  • Stain the sections with cresyl violet (Nissl stain).

  • Observe the morphology and count the number of surviving neurons in specific regions like the hippocampal CA1 area.[6]

Western Blot Analysis: This technique is used to quantify the expression levels of specific proteins involved in signaling pathways.

  • Homogenize hippocampal or cortical tissue in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Incubate the membrane with primary antibodies against target proteins (e.g., mTOR, Beclin 1, LC3II, SIRT1, BDNF, Akt, ERK, HIF-1α, MMPs, TLR-4, NF-κB).[1][3][5][6][8]

  • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Blood-Brain Barrier (BBB) Integrity (Evans Blue Staining): This method assesses the permeability of the BBB.[7]

  • Inject Evans blue dye intravenously.

  • After a set circulation time, perfuse the animal with saline to remove the dye from the vasculature.

  • Collect the brain and observe for blue staining, indicating dye extravasation.

  • Quantify the amount of extravasated dye by spectrophotometry of brain homogenates.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of NBP in animal models of vascular dementia.

Table 1: Effects of NBP on Cognitive Function (Morris Water Maze)

GroupEscape Latency (seconds, Day 4)Time in Target Quadrant (%)Platform Crossings
Sham20 ± 540 ± 84 ± 1
VD Model50 ± 820 ± 51 ± 0.5
NBP (60 mg/kg)30 ± 630 ± 73 ± 1
NBP (80 mg/kg)25 ± 535 ± 63.5 ± 1

Data are presented as mean ± SEM and are hypothetical representations based on published findings.[1][7]

Table 2: Effects of NBP on Neuronal Survival and BBB Integrity

GroupSurviving Neurons in CA1 (cells/mm²)Evans Blue Extravasation (µg/g tissue)
Sham250 ± 200.5 ± 0.1
VD Model120 ± 153.0 ± 0.5
NBP (60 mg/kg)200 ± 181.5 ± 0.3
NBP (80 mg/kg)220 ± 221.0 ± 0.2

Data are presented as mean ± SEM and are hypothetical representations based on published findings.[6][7]

Table 3: Effects of NBP on Protein Expression Levels (Relative to Sham)

ProteinVD Model GroupNBP (60 mg/kg) Group
p-mTOR↓↓
Beclin 1↑↑
LC3II↑↑
SIRT1↓↓
BDNF↓↓↑↑
p-Akt
p-ERK
HIF-1α↑↑
TLR-4↑↑
NF-κB (p65)↑↑

Arrows indicate up (↑) or down (↓) regulation compared to the sham group. Double arrows indicate a more pronounced change. Data is a qualitative summary of findings from multiple studies.[1][5][6][8]

Key Signaling Pathways

NBP exerts its neuroprotective effects by modulating several key signaling pathways implicated in the pathogenesis of vascular dementia.

mTOR Signaling Pathway

In vascular dementia, ischemia can lead to excessive autophagy and neuronal death. NBP has been shown to suppress this ischemia-induced autophagy by activating the mTOR signaling pathway, which in turn reduces the levels of autophagy-related proteins like Beclin 1 and LC3II.[1][2]

G NBP NBP mTOR p-mTOR NBP->mTOR activates Autophagy Excessive Autophagy mTOR->Autophagy inhibits Beclin1 Beclin 1 Autophagy->Beclin1 increases LC3II LC3II Autophagy->LC3II increases NeuronalDeath Neuronal Death Autophagy->NeuronalDeath leads to

Figure 2: NBP inhibits autophagy via the mTOR pathway.
SIRT1/BDNF Signaling Pathway

NBP can also improve learning and memory by activating the SIRT1/BDNF signaling pathway.[6] SIRT1 is a crucial regulator of cognitive function, and its activation by NBP leads to an increase in Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal growth and repair.[6]

G NBP NBP SIRT1 SIRT1 NBP->SIRT1 activates BDNF BDNF SIRT1->BDNF upregulates NeuronalSurvival Neuronal Survival & Growth BDNF->NeuronalSurvival CognitiveFunction Improved Cognitive Function NeuronalSurvival->CognitiveFunction

Figure 3: NBP enhances cognition via the SIRT1/BDNF pathway.
Akt/ERK and HIF-1α/MMP Signaling Pathways

NBP promotes synaptic plasticity by activating the Akt/ERK signaling pathway, leading to the upregulation of synapse-associated proteins.[5] Concurrently, it protects the integrity of the blood-brain barrier by inhibiting the HIF-1α/MMP signaling pathway, which reduces the degradation of tight junction proteins.[5]

G cluster_0 Synaptic Plasticity cluster_1 BBB Integrity NBP_A NBP AktERK Akt/ERK Pathway NBP_A->AktERK activates SynapseProteins Synapse-Associated Proteins AktERK->SynapseProteins upregulates NBP_B NBP HIF1aMMP HIF-1α/MMP Pathway NBP_B->HIF1aMMP inhibits TJProteins Tight Junction Proteins HIF1aMMP->TJProteins degrades

Figure 4: Dual effects of NBP on synaptic plasticity and BBB.
TLR-4/NF-κB Signaling Pathway

Inflammation is a key component in the pathology of vascular dementia. NBP has been shown to attenuate neuroinflammation by inhibiting the TLR-4/NF-κB signaling pathway, which leads to a reduction in pyroptosis, a form of inflammatory cell death.[8]

G NBP NBP TLR4 TLR-4 NBP->TLR4 inhibits NFkB NF-κB TLR4->NFkB activates Pyroptosis Pyroptosis NFkB->Pyroptosis promotes Neuroinflammation Neuroinflammation Pyroptosis->Neuroinflammation contributes to

References

Application Notes and Protocols for Quantification of Butylphthalide in Plasma using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of 3-n-butylphthalide (NBP) in plasma samples using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring of Butylphthalide, a compound investigated for its neuroprotective effects, particularly in the context of ischemic stroke.

Introduction

3-n-butylphthalide (NBP) is a synthetic compound based on a substance originally isolated from the seeds of Apium graveolens (celery). It has garnered significant interest for its potential therapeutic applications in neurological disorders. Accurate and precise quantification of NBP in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines various validated HPLC-based methods, including those coupled with Ultraviolet (UV), Fluorescence, and Mass Spectrometric (MS/MS) detection, to suit different laboratory capabilities and sensitivity requirements.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for routine pharmacokinetic studies where high sensitivity is not the primary requirement.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

2. HPLC Conditions

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 228 nm.[1][2]

  • Column Temperature: 30°C.

  • Internal Standard (IS): Ibuprofen can be used as an internal standard.[1][2]

3. Calibration and Quality Control

  • Prepare calibration standards by spiking blank plasma with known concentrations of this compound.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations to assess accuracy and precision.

Method 2: Reversed-Phase HPLC with Fluorescence Detection

This method offers higher sensitivity and selectivity compared to UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add the internal standard (e.g., Ibuprofen) and 50 µL of 1 M HCl.

  • Add 1 mL of diethyl ether and vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.[3][4]

2. HPLC Conditions

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.05 M sodium acetate (B1210297) buffer (pH 4.5) (e.g., 60:40, v/v).[3][4]

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 280 nm and emission at 304 nm.[3][4]

  • Column Temperature: Ambient.

Method 3: HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

This is the most sensitive and specific method, ideal for studies requiring low limits of quantification.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., glipizide).[5]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.[5]

  • Inject the supernatant directly into the HPLC-MS/MS system.[5][6]

2. HPLC Conditions

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[5]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[5]

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions:

    • This compound: m/z 191.1 → 145.1.[6]

    • Glipizide (IS): m/z 446.1 → 321.1.[6]

Data Presentation

The following tables summarize the quantitative data from various published HPLC methods for this compound quantification in plasma.

Table 1: Summary of HPLC Methods and their Performance Characteristics

ParameterHPLC-UV[1][2]HPLC-Fluorescence[3][4]HPLC-MS/MS[5][6][7][8]
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionProtein Precipitation
Linearity Range 25.6 - 1025 ng/mL21.2 - 4240 ng/mL3 - 2400 ng/mL
LLOQ 25.6 ng/mL21.2 ng/mL3.0 - 5.6 ng/mL
Intra-day Precision (%RSD) < 15%3.6 - 8.9%< 8.0%
Inter-day Precision (%RSD) < 15%< 8.0%< 8.0%
Accuracy (%) 85 - 115%92 - 108%93.9 - 106.1%
Recovery (%) ~80%~101%Not explicitly required for this method
Internal Standard IbuprofenIbuprofenGlipizide, Deuterated NBP

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the quantification of this compound in plasma samples.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extraction Extraction (Protein Precipitation or LLE) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evap Evaporation & Reconstitution Centrifuge->Evap Injection Sample Injection Evap->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV, Fluorescence, or MS/MS) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: General workflow for this compound analysis in plasma.

Signaling Pathways of this compound

This compound exerts its neuroprotective effects through multiple signaling pathways. The diagrams below illustrate some of the key mechanisms.

1. Anti-Inflammatory and Anti-Apoptotic Pathways

This diagram shows how this compound inhibits inflammation and apoptosis, key processes in neurodegenerative diseases.

G cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptotic Pathway NBP This compound (NBP) TLR4 TLR4 NBP->TLR4 Inhibits PI3K PI3K NBP->PI3K Activates NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Neuroprotection Neuroprotection Cytokines->Neuroprotection Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Caspase Caspases (Pro-apoptotic) Akt->Caspase Bcl2->Neuroprotection Caspase->Neuroprotection

Caption: this compound's anti-inflammatory and anti-apoptotic mechanisms.

2. Antioxidant and Angiogenic Pathways

This diagram illustrates how this compound mitigates oxidative stress and promotes the formation of new blood vessels.

G cluster_antioxidant Antioxidant Pathway cluster_angiogenesis Angiogenic Pathway NBP This compound (NBP) Keap1 Keap1 NBP->Keap1 Inhibits Akt_angio Akt NBP->Akt_angio Activates Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress GSK3b GSK-3β Akt_angio->GSK3b beta_catenin β-catenin GSK3b->beta_catenin VEGF VEGF beta_catenin->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound's role in antioxidant defense and angiogenesis.

References

Long-Term Butylphthalide Treatment: Application Notes and Protocols for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of long-term Butylphthalide (NBP) treatment in rodent models, drawing from established research to facilitate further investigation into its therapeutic potential. NBP, a compound originally extracted from celery seeds, has demonstrated significant neuroprotective effects in various preclinical studies. This document outlines detailed protocols for chronic administration and subsequent evaluation in models of ischemic stroke and cognitive impairment.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters from long-term NBP treatment studies in rodents, offering a comparative overview of dosages, treatment durations, and experimental models.

Table 1: Long-Term this compound (NBP) Treatment Parameters in Rodent Models of Ischemic Stroke

Rodent ModelNBP FormDosageRoute of AdministrationTreatment DurationKey Outcomes
Mouse (Focal Ischemic Stroke)DL-3-n-butylphthalide80 mg/kg/dayIntranasal14 daysIncreased collateral vessel diameter, improved local cerebral blood flow, and enhanced functional recovery in cylinder and corner tests.[1]
Mouse (Focal Ischemic Stroke)DL-3-n-butylphthalide100 mg/kg/dayIntranasal21 daysIncreased expression of VEGF and eNOS, and a greater number of new neurons and blood vessels in the peri-infarct region.[2][3]
Rat (Chronic Cerebral Hypoperfusion)l-3-n-butylphthalide20 mg/kg/dayOral gavage30 daysAttenuated spatial learning deficits in the Morris water maze and reduced the number of GFAP-positive astrocytes.[4]
Rat (Cerebral Ischemia-Reperfusion)This compound (form not specified)Not specifiedNot specifiedNot specifiedReduced neuronal apoptosis in the hippocampal CA1 region and inhibited the JNK-Caspase3 signaling pathway.[5]
Mouse (Repeated Cerebral Ischemia-Reperfusion)Dl-3-n-butylphthalide80 mg/kg and 120 mg/kgOral gavage4 weeksAlleviated declines in spatial learning and memory.[6]
Mouse (Permanent Distal Middle Cerebral Artery Occlusion)L-3-n-butylphthalide20 mg/kg and 60 mg/kgOral gavage1 monthImproved neurological function, reduced cerebral infarct volume and brain water content, and increased Nrf2, HO-1, and NQO1 expression.[7]

Table 2: Long-Term this compound (NBP) Treatment Parameters in Rodent Models of Cognitive Impairment

Rodent ModelNBP FormDosageRoute of AdministrationTreatment DurationKey Outcomes
SAMP8 Mice (Age-related Dementia)DL-3-n-butylphthalideNot specifiedOral3 monthsAlleviated cognitive impairment in the Morris water maze and increased the expression of synaptophysin and PSD-95 in the hippocampus.[8]
Aged Rats (21-month-old)l-3-n-butylphthalide10 mg/kg and 30 mg/kgNot specified3 monthsImproved learning and memory in the Morris water maze and attenuated neurodegenerative changes.[9]
Rat (Chronic Cerebral Hypoperfusion)DL-3-n-butylphthalideNot specifiedNot specifiedNot specifiedImproved learning and memory and prevented the hypoperfusion-induced increase in Aβ40 and MMP-2.[10]
Rat (Vascular Dementia)Dl-3-n-butylphthalideNot specifiedNot specifiedNot specifiedAttenuated memory damage in the T-maze and Morris water maze tests and reduced levels of Beclin 1 and LC3II.[11]
Rat (Hypobaric Hypoxia)DL-3-n-butylphthalide60, 120, and 240 mg/kgNot specified21 days (chronic)Increased time to exhaustion in forced exercise.[12]

II. Experimental Protocols

A. Animal Models
  • Ischemic Stroke Models:

    • Focal Ischemic Stroke (Mouse): Induce sensorimotor cortex ischemia via permanent ligation of the distal middle cerebral artery (MCA) combined with transient occlusion of the common carotid arteries.[2][3]

    • Chronic Cerebral Hypoperfusion (Rat): Induce chronic cerebral ischemia by permanent bilateral occlusion of the common carotid arteries (two-vessel occlusion, 2-VO).[4]

    • Cerebral Ischemia-Reperfusion (Rat): A model of transient focal ischemia followed by reperfusion.[5]

  • Cognitive Impairment Models:

    • Senescence-Accelerated Mouse Prone 8 (SAMP8): A well-established model of age-related dementia.[8]

    • Aged Rats: Utilize naturally aged rodents (e.g., 21-month-old rats) to study age-related cognitive decline.[9]

    • Hypobaric Hypoxia: Expose rodents to a simulated high-altitude environment to induce cognitive and physical deficits.[12]

B. NBP Administration
  • Preparation: Dissolve DL-3-n-butylphthalide or l-3-n-butylphthalide in a suitable vehicle, such as vegetable oil or corn oil.[1][6][7]

  • Routes of Administration:

    • Intranasal: Carefully deliver the NBP solution in small drops to the nostrils of conscious animals, allowing for snorting and alternating between nostrils.[1]

    • Oral Gavage: Administer the NBP solution directly into the stomach using a gavage needle.[4][6][7]

C. Behavioral Assessments
  • Morris Water Maze (MWM): A widely used test for spatial learning and memory.

    • Procedure: Train rodents to find a hidden platform in a circular pool of opaque water over several days.

    • Probe Trial: Remove the platform and measure the time spent in the target quadrant and the number of platform crossings to assess memory retention.[4][8]

  • Cylinder Test: Assesses forelimb asymmetry and sensorimotor deficits.

    • Procedure: Place the animal in a transparent cylinder and record the number of times it uses its impaired or unimpaired forelimb for wall exploration.[1]

  • Corner Test: Evaluates sensorimotor and postural asymmetry.

    • Procedure: Place the animal in a 30-degree corner and record the direction of turning to exit the corner.[1]

  • Adhesive Removal Test: Measures sensorimotor function.

    • Procedure: Place a small adhesive sticker on the paw of the animal and record the time it takes to notice and remove it.[13]

D. Histological and Molecular Analyses
  • Immunohistochemistry:

    • Procedure: Perfuse the animals, collect brain tissue, and prepare sections for staining with specific antibodies.

    • Markers: Use antibodies against markers such as Glial Fibrillary Acidic Protein (GFAP) for astrocytes, synaptophysin and PSD-95 for synaptic proteins, and BrdU for cell proliferation.[1][4][8]

  • Western Blotting:

    • Procedure: Homogenize brain tissue, extract proteins, and perform western blotting to quantify the expression levels of target proteins.

    • Targets: Analyze proteins involved in angiogenesis (VEGF, Ang-1), neurotrophic signaling (BDNF, TrkB), and oxidative stress (Nrf2, HO-1).[1][7][8]

III. Visualization of Key Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the therapeutic effects of long-term NBP treatment.

experimental_workflow cluster_model Rodent Model Induction cluster_treatment Long-Term NBP Treatment cluster_assessment Outcome Assessment cluster_analysis Data Analysis stroke Ischemic Stroke (e.g., MCAO) treatment Daily NBP Administration (e.g., Oral Gavage, Intranasal) Duration: 14 days - 3 months stroke->treatment cognitive Cognitive Impairment (e.g., SAMP8) cognitive->treatment behavior Behavioral Tests (MWM, Cylinder Test) treatment->behavior histology Histological Analysis (Immunohistochemistry) treatment->histology molecular Molecular Analysis (Western Blot) treatment->molecular data_analysis Statistical Analysis and Interpretation behavior->data_analysis histology->data_analysis molecular->data_analysis

Caption: Experimental workflow for long-term NBP treatment in rodents.

BDNF_TrkB_pathway NBP This compound (NBP) BDNF BDNF (Brain-Derived Neurotrophic Factor) NBP->BDNF enhances TrkB TrkB Receptor BDNF->TrkB activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB PI3K_Akt->CREB MAPK_ERK->CREB Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity promotes Neuroprotection Neuroprotection CREB->Neuroprotection promotes

Caption: NBP-mediated activation of the BDNF/TrkB signaling pathway.

References

Application Notes and Protocols for Identifying Butylphthalide Binding Sites Using Molecular Docking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing molecular docking simulations to identify and characterize the binding sites of Butylphthalide (NBP), a compound with significant therapeutic potential for neurodegenerative diseases. Detailed protocols for performing molecular docking using AutoDock Vina are outlined, covering ligand and protein preparation, grid box generation, docking execution, and result analysis. Furthermore, this guide summarizes known and putative protein targets of this compound and presents their associated binding affinities in a clear, tabular format. Visualizations of key signaling pathways implicated in this compound's mechanism of action and a detailed experimental workflow are provided to facilitate a deeper understanding of its therapeutic effects and to guide future research endeavors.

Introduction

This compound (NBP) is a small molecule originally isolated from the seeds of Apium graveolens (celery) that has demonstrated neuroprotective effects in various preclinical and clinical studies.[1][2] It is approved in China for the treatment of ischemic stroke and is being investigated for its therapeutic potential in other neurodegenerative conditions like Alzheimer's and Parkinson's disease. The therapeutic efficacy of NBP is attributed to its multifaceted mechanism of action, which includes anti-inflammatory, antioxidant, and anti-apoptotic properties.

Molecular docking is a powerful computational method used in drug discovery to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein.[3][4][5] This technique allows for the elucidation of binding modes and the estimation of binding affinity, providing valuable insights into the molecular basis of a drug's activity. By employing molecular docking, researchers can identify potential protein targets for this compound and understand the specific interactions that govern its binding, thereby accelerating the drug development process.

These application notes provide a detailed protocol for using AutoDock Vina, a widely used open-source docking program, to identify and analyze the binding sites of this compound on its target proteins.

Potential Protein Targets and Binding Affinities of this compound

Several studies have employed molecular docking to predict the binding of this compound to various protein targets implicated in neurodegenerative diseases. The binding affinity, typically reported as a docking score in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding. A summary of reported binding affinities is presented in Table 1.

Target ProteinPDB IDDocking Score (kcal/mol)Putative Biological Role
Prostaglandin E synthase (PTGES)--9.2Inflammation
Alpha-1A adrenergic receptor (ADRA1A)--7.8Neurotransmission
NADH-ubiquinone oxidoreductase2YBB-7.7Mitochondrial respiration, Oxidative stress
Sulfotransferase 1E1 (SULT1E1)--7.7Steroid metabolism
Cyclin-dependent kinase 5 (CDK5)--7.5Neuronal development and apoptosis
Indoleamine 2,3-dioxygenase (IDO)2D0T-7.5Neuroinflammation, Tryptophan metabolism
NAD(P)H quinone oxidoreductase 1 (NQO1)1D4A-7.2Oxidative stress response
Prostaglandin I2 synthase (PTGIS)--7.0Vasodilation, Anti-platelet aggregation
Glutamate ionotropic receptor NMDA type subunit 1 (GRIN1)--6.7Excitotoxicity, Synaptic plasticity
NLRP36NPY-5.671Neuroinflammation
Interleukin-1β (IL-1β)5R8M-5.426Neuroinflammation
Ki-672AFF-5.256Cell proliferation
Foxp34WK8-5.094Immune regulation
Caspase-12FQQ-4.232Apoptosis, Inflammation

Signaling Pathways Associated with this compound

The diverse biological effects of this compound are mediated through its interaction with multiple signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Butylphthalide_Signaling_Pathways cluster_nrf2 Keap1-Nrf2/ARE Pathway cluster_tlr4 TLR4/NF-κB Pathway cluster_bdnf BDNF/TrkB Pathway cluster_akt Akt/GSK-3β Pathway Nrf2 Nrf2 ARE ARE Nrf2->ARE translocates to nucleus and binds to Keap1 Keap1 Keap1->Nrf2 inhibits NBP This compound NBP->Keap1 inhibits TLR4 TLR4 NFkB NF-κB TLR4->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation promotes NBP2 This compound NBP2->TLR4 inhibits BDNF BDNF TrkB TrkB BDNF->TrkB binds to NeuronalSurvival Neuronal Survival & Growth TrkB->NeuronalSurvival promotes NBP3 This compound NBP3->BDNF upregulates Akt Akt GSK3b GSK-3β Akt->GSK3b inhibits CellSurvival Cell Survival GSK3b->CellSurvival promotes (when inhibited) NBP4 This compound NBP4->Akt activates

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Molecular Docking

The process of identifying this compound binding sites using molecular docking can be broken down into several key stages, from initial data retrieval to the final analysis of results.

Molecular_Docking_Workflow cluster_data Data Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis start Start: Define Research Question data_retrieval 1. Data Retrieval start->data_retrieval ligand_prep 2. Ligand Preparation (this compound) data_retrieval->ligand_prep receptor_prep 3. Receptor Preparation (Target Protein) data_retrieval->receptor_prep grid_gen 4. Grid Box Generation ligand_prep->grid_gen receptor_prep->grid_gen docking 5. Molecular Docking (AutoDock Vina) grid_gen->docking analysis 6. Results Analysis docking->analysis interpretation 7. Interpretation & Validation analysis->interpretation end End: Hypothesis Generation interpretation->end

Caption: A generalized workflow for molecular docking studies.

Detailed Experimental Protocols

This section provides a step-by-step protocol for performing molecular docking of this compound with a target protein using AutoDock Tools and AutoDock Vina.

Materials and Software
  • Hardware: A modern computer with sufficient processing power and memory.

  • Software:

    • AutoDock Tools (ADT): For preparing protein and ligand files, and for setting up the grid box.

    • AutoDock Vina: The docking engine.

    • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

    • Open Babel: For file format conversion (optional but recommended).

Protocol for Molecular Docking

Step 1: Ligand Preparation (this compound)

  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem (CID 61361) in SDF or MOL2 format.

  • Convert to PDBQT Format:

    • Open AutoDock Tools.

    • Go to Ligand -> Input -> Open and select the this compound structure file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file (e.g., this compound.pdbqt).

Step 2: Receptor Preparation (Target Protein)

  • Obtain Receptor Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the structure is of high resolution and, if possible, co-crystallized with a ligand to help identify the binding site.

  • Prepare the Receptor in ADT:

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction (Edit -> Delete Water).

    • Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar Only).

    • Compute Kollman charges (Edit -> Charges -> Add Kollman Charges).

    • Save the prepared receptor as a PDBQT file (Grid -> Macromolecule -> Choose, then select the protein and save it).

Step 3: Grid Box Generation

  • Define the Binding Site: The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.

    • With the receptor loaded in ADT, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. If a co-crystallized ligand was present, center the box on its location.

    • Record the grid center coordinates (x, y, z) and dimensions (x, y, z).

Step 4: Running the Docking Simulation with AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

Step 5: Analysis of Docking Results

  • Examine the Log File: The docking_log.txt file contains the binding affinity scores (in kcal/mol) for the top predicted binding poses.

  • Visualize the Docked Poses:

    • Open the receptor PDBQT file and the docking_results.pdbqt file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Analyze the binding poses of this compound within the protein's active site.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts between this compound and the amino acid residues of the target protein.

Interpretation of Results

The primary output of a molecular docking simulation is the predicted binding affinity and the binding pose.

  • Binding Affinity (Docking Score): This value, expressed in kcal/mol, provides an estimate of the binding free energy. A more negative value indicates a more favorable and stronger binding interaction. Generally, a docking score of -7.0 kcal/mol or lower is considered to represent a good binding affinity.[3]

  • Binding Pose: The 3D orientation of the ligand within the binding site reveals the specific intermolecular interactions that stabilize the complex. Analysis of the binding pose can help in understanding the structure-activity relationship and can guide the design of more potent analogs.

It is important to note that molecular docking is a computational prediction. The results should be further validated through experimental techniques such as in vitro binding assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) and functional assays to confirm the biological activity.

Conclusion

Molecular docking is a valuable computational tool for identifying and characterizing the binding sites of small molecules like this compound. The protocols and information provided in this document offer a comprehensive guide for researchers to employ this technique in their studies. By combining molecular docking with experimental validation, a deeper understanding of this compound's mechanism of action can be achieved, paving the way for the development of novel therapeutics for neurodegenerative diseases.

References

Application Notes and Protocols for Butylphthalide in Repeated Cerebral Ischemia-Reperfusion Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Butylphthalide (NBP), a compound derived from celery seeds, in preclinical rodent models of repeated cerebral ischemia-reperfusion (I/R) injury. The protocols detailed below are synthesized from multiple studies and are intended to serve as a guide for investigating the neuroprotective effects of NBP.

Introduction

Cerebral ischemia-reperfusion injury, a key event in stroke pathophysiology, leads to significant neuronal damage and neurological deficits. Dl-3-n-butylphthalide (NBP) has emerged as a promising neuroprotective agent, with studies demonstrating its efficacy in reducing infarct volume, improving neurological function, and mitigating neuronal apoptosis in animal models of stroke.[1][2][3][4] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways related to antioxidant defense, anti-inflammation, and cell survival.[5][6][7] This document outlines detailed protocols for inducing repeated cerebral I/R injury in rodents and for evaluating the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies, showcasing the effects of this compound on key outcome measures in rodent models of cerebral ischemia-reperfusion.

Table 1: Effect of this compound on Neurological Deficit Scores

Animal ModelThis compound DoseAdministration RouteAssessment TimeNeurological Score (Control)Neurological Score (NBP-treated)Reference
Rat MCAO/R20 mg/kgIntraperitoneal24h post-reperfusionHigher (indicating more deficit)Lower (indicating less deficit)[8]
Rat pMCAO4 mg/kg/day for 9 daysCaudal VeinDay 9Higher mNSSSignificantly lower mNSS[9]
Mouse MCAO70 mg/kgIntraperitoneal72h post-reperfusionHigherSignificantly lower[4]
Mouse MCAO/R20 mg/kg/day for 7 days (pre-treatment)Intraperitoneal24h post-reperfusionHigher Longa scoreSignificantly lower Longa score[10]

Note: Neurological scoring systems vary between studies (e.g., modified Neurological Severity Score (mNSS), Longa score). A lower score generally indicates better neurological function.[11][12][13][14][15]

Table 2: Effect of this compound on Cerebral Infarct Volume

Animal ModelThis compound DoseAdministration RouteAssessment TimeInfarct Volume (% of hemisphere) (Control)Infarct Volume (% of hemisphere) (NBP-treated)Reference
Rat MCAO/R90 mg/kg/dayGavageNot SpecifiedLargerSignificantly smaller[16]
Mouse MCAO70 mg/kgIntraperitoneal72h post-reperfusionLargerSignificantly smaller[4]
Mouse MCAO/R20 mg/kg/day for 7 days (pre-treatment)Intraperitoneal24h post-reperfusion~40%~20%[10]

Note: Infarct volume is typically measured using TTC staining.[17][18][19][20][21]

Experimental Protocols

Protocol 1: Repeated Cerebral Ischemia-Reperfusion (RCIR) Model in Mice

This protocol is adapted from studies investigating the effects of NBP in a model of vascular dementia induced by repeated ischemic insults.[5][22]

Materials:

  • Male CD1/ICR mice (25-35 g)

  • Anesthetic (e.g., 10% chloral (B1216628) hydrate, 300 mg/kg, intraperitoneally)

  • 4-0 silk suture

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse and maintain its body temperature at 37.0 ± 0.5°C.

  • Make a midline neck incision to expose both common carotid arteries (BCCAs).

  • Carefully separate the BCCAs from the vagus nerves.

  • Induce ischemia by occluding both BCCAs with 4-0 silk sutures for 20 minutes.

  • Release the sutures to allow for 10 minutes of reperfusion.

  • Repeat this cycle of 20-minute occlusion and 10-minute reperfusion for a total of three times.[22]

  • For the sham group, perform the same surgical procedure without ligating the BCCAs.[22]

  • After the final reperfusion period, suture the incision and allow the animal to recover.

Protocol 2: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats/Mice

The MCAO model is a widely used method to induce focal cerebral ischemia.[1][23]

Materials:

  • Sprague-Dawley rats or C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Silicone rubber-coated monofilament

  • Heating pad

Procedure:

  • Anesthetize the animal and maintain its body temperature.

  • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[23]

  • Ligate the distal end of the ECA.

  • Insert a silicone rubber-coated monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion will vary depending on the animal's weight.

  • Induce ischemia for a predetermined period (e.g., 2 hours).[1]

  • To initiate reperfusion, carefully withdraw the monofilament.

  • Suture the incision and monitor the animal during recovery.

  • For the sham group, perform the same procedure but without advancing the filament to occlude the MCA.[4]

Protocol 3: this compound Administration

The dosage and administration route of NBP can be adapted based on the specific experimental design.

Examples of Administration Protocols:

  • Intraperitoneal Injection: Dissolve NBP in a suitable vehicle (e.g., distilled non-genetically modified soybean oil or saline). Administer intraperitoneally at doses ranging from 15 mg/kg to 70 mg/kg.[2][4] For repeated dosing, injections can be given once daily.[10][23]

  • Gavage: Administer NBP orally using a gavage needle at doses up to 120 mg/kg.[16][22]

  • Intravenous Injection: For acute studies, NBP can be administered through the caudal vein at a dosage of around 4 mg/kg.[9]

Protocol 4: Assessment of Neurological Deficits

Neurological function can be assessed using a variety of scoring systems.[11][12][13][14][15]

Example using a modified Neurological Severity Score (mNSS): [14] The mNSS is a composite score evaluating motor, sensory, and reflex functions. A total score of 14 points is possible, with higher scores indicating more severe deficits.[14]

  • Motor Tests: Raising the rat by the tail (observing for forelimb flexion), walking on the floor (observing for circling).

  • Sensory Tests: Placing and proprioceptive tests.

  • Reflex Tests: Pinna, corneal, and startle reflexes.

A score of 1-4 indicates mild deficits, 5-9 moderate deficits, and 10-14 severe deficits.[14]

Protocol 5: Measurement of Infarct Volume by TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct area.[17][18][19][20][21]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • 10% formalin

  • Brain matrix for slicing

Procedure:

  • At the desired time point after I/R, deeply anesthetize the animal and perfuse transcardially with cold PBS.

  • Carefully remove the brain and place it in a cold brain matrix.

  • Slice the brain into coronal sections of uniform thickness (e.g., 2 mm).

  • Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.[20]

  • Viable tissue will stain red, while the infarcted tissue will remain white.[19]

  • Fix the stained slices in 10% formalin.

  • Capture images of the slices and use image analysis software (e.g., ImageJ) to quantify the infarct area.

  • The infarct volume can be calculated by summing the infarct area of each slice multiplied by the slice thickness.[19] To correct for edema, the following formula can be used: Corrected Infarct Volume = Infarct Volume × (Contralateral Hemisphere Volume / Ipsilateral Hemisphere Volume).[21]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of cerebral ischemia-reperfusion and a general experimental workflow.

G cluster_0 Cerebral Ischemia-Reperfusion cluster_1 This compound (NBP) Intervention cluster_2 Signaling Pathways cluster_3 Neuroprotective Outcomes IR Ischemia-Reperfusion Injury OxidativeStress Oxidative Stress IR->OxidativeStress Inflammation Neuroinflammation IR->Inflammation Apoptosis Neuronal Apoptosis IR->Apoptosis NBP This compound (NBP) BDNF_TrkB ↑ BDNF/TrkB Pathway NBP->BDNF_TrkB Nrf2 ↑ Nrf2 Antioxidant Response NBP->Nrf2 TLR4_NFkB ↓ TLR4/MyD88/NF-κB Pathway NBP->TLR4_NFkB JNK_Caspase3 ↓ JNK-Caspase3 Pathway NBP->JNK_Caspase3 Akt_mTOR ↑ Akt/mTOR Pathway NBP->Akt_mTOR ReducedApoptosis Reduced Neuronal Apoptosis BDNF_TrkB->ReducedApoptosis Nrf2->OxidativeStress Inhibits TLR4_NFkB->Inflammation Inhibits JNK_Caspase3->Apoptosis Inhibits Akt_mTOR->ReducedApoptosis ReducedInfarct Reduced Infarct Volume ImprovedFunction Improved Neurological Function ReducedInfarct->ImprovedFunction ReducedApoptosis->ImprovedFunction

Caption: Signaling pathways modulated by this compound in cerebral I/R.

G AnimalModel 1. Establish Animal Model (RCIR or MCAO/R) Grouping 2. Randomly Assign to Groups (Sham, Vehicle Control, NBP-treated) AnimalModel->Grouping Treatment 3. Administer this compound (NBP) (Specify dose, route, and duration) Grouping->Treatment Assessment 4. Behavioral and Functional Assessment (e.g., Neurological Scoring) Treatment->Assessment Sacrifice 5. Sacrifice and Tissue Collection Assessment->Sacrifice Analysis 6. Outcome Analysis - Infarct Volume (TTC Staining) - Histopathology (e.g., H&E, TUNEL) - Molecular Analysis (Western Blot, PCR) Sacrifice->Analysis

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Measuring Butylphthalide Effects on Cerebral Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques for measuring the effects of Dl-3-n-butylphthalide (NBP) on cerebral blood flow (CBF). The included protocols are designed to guide researchers in setting up and executing experiments to accurately quantify the impact of NBP on cerebral hemodynamics.

Introduction to Butylphthalide and Cerebral Blood Flow

Dl-3-n-butylphthalide (NBP), a compound synthesized based on an extract from celery seeds, has been approved for the treatment of acute ischemic stroke.[1][2] Its therapeutic efficacy is attributed to a multifaceted mechanism that includes improving cerebral microcirculation, protecting neurons, and reducing inflammation.[3][4][5] NBP has been shown to dilate cerebral vessels, enhance microcirculation, and promote the formation of new blood vessels, all of which contribute to improved oxygen and nutrient delivery to ischemic brain regions.[3][5] Accurate measurement of these effects on cerebral blood flow is crucial for understanding its mechanism of action and for the development of novel therapeutic strategies for cerebrovascular diseases.

Key Techniques for Measuring Cerebral Blood Flow

Several well-established techniques can be employed to measure the effects of this compound on cerebral blood flow in preclinical and clinical settings. The choice of technique often depends on the specific research question, the required spatial and temporal resolution, and the experimental model.

Laser Doppler Flowmetry (LDF)

Laser Doppler Flowmetry is a widely used technique for continuous, real-time monitoring of relative changes in microvascular cerebral blood flow.[6][7] It is particularly useful for assessing the immediate effects of NBP on cortical perfusion in animal models of stroke.[8]

Principle: LDF measures the Doppler shift of laser light scattered by moving red blood cells within a small volume of tissue (approximately 1 mm³).[9] The resulting signal is proportional to the velocity and number of red blood cells, providing a relative measure of blood flow.[6] While LDF provides excellent temporal resolution, it does not measure absolute CBF values.[6][7]

Experimental Protocol: Laser Doppler Flowmetry for NBP Effects in a Rat Stroke Model

I. Animal Preparation

  • Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame.

  • Maintain body temperature at 37°C using a heating pad.

  • Make a midline incision on the scalp to expose the skull.

  • For a closed-skull preparation, thin the skull over the region of interest (e.g., the territory of the middle cerebral artery) using a dental drill until it is translucent.[6]

  • For an open-skull preparation, perform a craniotomy to expose the brain surface.[6]

II. Probe Placement

  • Securely mount the LDF probe in a micromanipulator.

  • Position the probe perpendicular to and approximately 0.5-1.0 mm above the thinned skull or the exposed dura mater. Avoid placing the probe directly over large surface vessels.[9]

III. Baseline Measurement

  • Allow the animal to stabilize for at least 20 minutes after surgery.

  • Record baseline CBF for 10-15 minutes.

IV. Induction of Ischemia (e.g., MCAO Model)

  • Induce focal cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO).

  • Continuously monitor CBF using LDF. A successful occlusion is typically defined by a rapid reduction of CBF to approximately 20% of the baseline.[10]

V. This compound Administration

  • Administer this compound (e.g., intravenously or intraperitoneally) at the desired dose and time point (e.g., after reperfusion).

  • Continue to record the LDF signal to measure changes in CBF following NBP treatment. Successful reperfusion may be defined as an increase of cerebral blood flow to approximately 70% of baseline.[10]

VI. Data Analysis

  • Express the LDF signal as a percentage of the pre-ischemic baseline value.

  • Compare the relative CBF changes between the NBP-treated group and a vehicle-treated control group.

Arterial Spin Labeling Magnetic Resonance Imaging (ASL-MRI)

ASL-MRI is a non-invasive imaging technique that provides quantitative measurements of cerebral blood flow without the need for exogenous contrast agents.[11][12][13] It is well-suited for longitudinal studies in both animal models and human subjects to assess the effects of NBP on CBF over time.[14][15]

Principle: ASL works by magnetically labeling the water in arterial blood before it enters the brain.[12] A "labeled" image is acquired after the labeled blood has flowed into the brain tissue. A "control" image is also acquired without the initial labeling pulse. The subtraction of the labeled image from the control image produces a perfusion-weighted image, from which a quantitative CBF map can be calculated in units of ml/100g/min.[13]

Experimental Protocol: 3D ASL-MRI for NBP Effects in a Rat Model of Chronic Cerebral Hypoperfusion

I. Animal Model

  • Induce chronic cerebral hypoperfusion, for example, through bilateral common carotid artery occlusion (BCCAO).[14]

II. MRI Acquisition

  • Anesthetize the rat and place it in an MRI-compatible stereotaxic frame.

  • Perform MRI using a high-field scanner (e.g., 3.0T) with a dedicated animal coil.[15]

  • Acquire 3D ASL images at baseline (before BCCAO) and at multiple time points after the procedure (e.g., 1, 2, 3, and 4 weeks).[14]

III. This compound Administration

  • Administer this compound or a vehicle control daily to the respective groups of animals throughout the study period.

IV. Data Analysis

  • Generate CBF maps automatically using the scanner's software (e.g., Functool 3D ASL).[14][15]

  • Define regions of interest (ROIs) in specific brain areas such as the cortex, hippocampus, and basal ganglia.[14]

  • Measure the average CBF values within each ROI at each time point.

  • Statistically compare the CBF values between the NBP-treated and vehicle-treated groups over time.[14]

Fluorescent Microsphere Technique

The fluorescent microsphere technique is a "gold standard" method for measuring regional blood flow, including in the brain.[16] It allows for the simultaneous measurement of blood flow in multiple tissue samples and can be combined with histological analysis.[16][17]

Principle: A known number of fluorescently labeled microspheres are injected into the arterial circulation (typically the left ventricle). The microspheres travel with the blood and become lodged in the capillaries in proportion to the blood flow to that region.[17] After euthanasia, the brain is sectioned, and the number of microspheres in different regions is counted. By simultaneously collecting a reference blood sample at a known rate, the absolute blood flow to each region can be calculated.

Experimental Protocol: Fluorescent Microsphere Technique for NBP Effects on Regional CBF

I. Catheter Placement

  • Anesthetize the animal.

  • Insert a catheter into the left ventricle via the right carotid artery for microsphere infusion.

  • Insert another catheter into the femoral artery for reference blood sampling.

II. Microsphere Injection

  • Begin withdrawing the reference blood sample at a known, constant rate.

  • Inject a suspension of fluorescent microspheres of a specific color into the left ventricle.

  • Continue the reference blood sample withdrawal for a set period after the injection is complete.

III. This compound Administration and Second Measurement

  • Administer this compound or a vehicle control.

  • After a specified time, repeat the microsphere injection using microspheres of a different fluorescent color to measure post-treatment CBF.

IV. Tissue and Blood Sample Processing

  • Euthanize the animal and perfuse the brain with saline followed by a fixative.

  • Remove the brain and dissect it into specific regions of interest.

  • Process the brain tissue and the reference blood samples to count the number of microspheres of each color. This can be done by tissue digestion and fluorometry or by sectioning the brain and counting the microspheres using fluorescence microscopy.[16]

V. Calculation of Cerebral Blood Flow

  • Calculate the regional CBF (in ml/min/g) using the following formula: CBF = (Ct * Rr) / (Cr * Wt) Where:

    • Ct = Number of microspheres in the tissue sample

    • Rr = Rate of reference blood sample withdrawal (ml/min)

    • Cr = Number of microspheres in the reference blood sample

    • Wt = Weight of the tissue sample (g)

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on cerebral blood flow using various measurement techniques.

Table 1: Effect of this compound on Local Cerebral Blood Flow (LCBF) Restoration after Stroke in Mice (Measured by Laser Doppler Imaging)

Treatment GroupLCBF Recovery at Day 14 (as % of pre-stroke)
Stroke Control~80%
This compound-Treated~90%

Data adapted from a study on collateriogenesis and functional recovery after focal ischemic stroke.[8]

Table 2: Effect of this compound on Cerebral Blood Flow (CBF) in a Rat Model of Chronic Cerebral Hypoperfusion (Measured by 3D ASL-MRI)

Brain RegionTime PointVehicle-Treated (% of pre-occlusion)This compound-Treated (% of pre-occlusion)
Left Cortex 1 week39.45% ± 6.99Significantly higher than vehicle
2 weeks46.68% ± 5.6588.71% ± 8.81
3 weeks62.37% ± 6.2191.72% ± 8.65
4 weeksReturned to normal95.60% ± 9.02
Left Striatum 1 week38.56% ± 4.9257.88% ± 9.96
2 weeks50.77% ± 5.8693.62% ± 8.18
3 weeks70.4% ± 6.9791.7% ± 0.17
4 weeks95.54% ± 7.27-
Left Hippocampus 2 weeks-81.65% ± 6.46 (returned to normal)
3 weeks72.99% ± 8.05-

Data are presented as mean ± standard error.[14][18]

Table 3: Meta-Analysis of this compound Effects on Hemodynamic Indicators in Cerebral Hemorrhage Patients

Hemodynamic IndicatorNumber of Studies (Participants)Effect of this compound
Mean Cerebral Blood Flow (MCBF)3 (298)Statistically significant increase
Mean Cerebral Blood Flow Velocity (MBFV)5 (463)Statistically significant increase

Data from a systematic review and meta-analysis.[19]

Signaling Pathways and Experimental Workflows

The neuroprotective and vasodilatory effects of this compound are mediated through various signaling pathways. Understanding these pathways is essential for a complete picture of its mechanism of action.

This compound's Neuroprotective Signaling Pathways

This compound exerts its cerebroprotective effects by activating the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress and inhibit ferroptosis, a form of iron-dependent cell death.[4] It has also been shown to act through the BDNF/TrkB signaling pathway to reduce nerve cell apoptosis.[20]

Butylphthalide_Signaling_Pathways NBP This compound (NBP) Nrf2 Nrf2 Activation NBP->Nrf2 BDNF BDNF/TrkB Pathway NBP->BDNF HO1 HO-1 Expression Nrf2->HO1 OxidativeStress Reduced Oxidative Stress HO1->OxidativeStress Ferroptosis Inhibition of Ferroptosis HO1->Ferroptosis Neuroprotection1 Neuroprotection OxidativeStress->Neuroprotection1 Ferroptosis->Neuroprotection1 Apoptosis Reduced Apoptosis BDNF->Apoptosis Neuroprotection2 Neuroprotection Apoptosis->Neuroprotection2

Signaling pathways activated by this compound leading to neuroprotection.
Experimental Workflow for Measuring CBF

The following diagram illustrates a general experimental workflow for assessing the impact of this compound on cerebral blood flow in an animal model of stroke.

Experimental_Workflow_CBF AnimalPrep Animal Preparation (Anesthesia, Stereotaxic Frame) Baseline Baseline CBF Measurement (LDF, ASL-MRI, etc.) AnimalPrep->Baseline InduceIschemia Induce Cerebral Ischemia (e.g., MCAO) Baseline->InduceIschemia ConfirmIschemia Confirm Ischemia (CBF Reduction) InduceIschemia->ConfirmIschemia AdministerNBP Administer this compound or Vehicle ConfirmIschemia->AdministerNBP PostTreatment Post-Treatment CBF Monitoring AdministerNBP->PostTreatment DataAnalysis Data Analysis and Comparison PostTreatment->DataAnalysis

General experimental workflow for assessing this compound's effect on CBF.
Logical Relationship of this compound's Multifaceted Effects

This compound's therapeutic benefits in ischemic stroke stem from its dual action on both the vasculature and neural tissue. This diagram illustrates the logical relationship between its primary effects.

NBP_Effects_Logic NBP This compound (NBP) ImproveCBF Improved Cerebral Blood Flow NBP->ImproveCBF Neuroprotection Direct Neuroprotection NBP->Neuroprotection VascularEffects Vascular Effects (Vasodilation, Angiogenesis) ImproveCBF->VascularEffects NeuronalEffects Neuronal Effects (Anti-apoptosis, Anti-inflammation) Neuroprotection->NeuronalEffects Outcome Improved Stroke Outcome VascularEffects->Outcome NeuronalEffects->Outcome

References

Application Notes and Protocols for Establishing a Butylphthalide-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing a butylphthalide-resistant cell line, a critical tool for elucidating the molecular mechanisms of drug resistance and discovering novel therapeutic strategies.

Introduction

This compound (NBP) is a compound initially isolated from the seeds of celery and has been approved for the treatment of acute ischemic stroke.[1] Its neuroprotective effects are multifaceted, involving the enhancement of cerebral blood flow, reduction of oxidative stress, inhibition of inflammation, and suppression of neuronal apoptosis.[2][3][4] The primary mechanisms of action involve modulation of several key signaling pathways, including the PI3K/Akt, Akt/mTOR, Nrf2, and TLR4/NF-κB pathways, as well as inhibition of the JNK-Caspase3 signaling cascade.[1][5][6]

The emergence of drug resistance is a significant challenge in pharmacotherapy. Developing in vitro models of resistance, such as drug-resistant cell lines, is essential for studying the underlying molecular changes that confer resistance. This document outlines a detailed protocol for generating a this compound-resistant cell line using a gradual dose-escalation method.

Data Presentation

Table 1: Determination of this compound IC50 in Parental Cell Line
ParameterValue
Cell LineSH-SY5Y (Human Neuroblastoma)
Seeding Density1 x 10^4 cells/well (96-well plate)
Treatment Duration48 hours
IC50 (µM) 50
Table 2: Dose Escalation Schedule for Generating this compound-Resistant Cell Line
CycleDuration (Weeks)This compound Concentration (µM)Expected Viability (%)Notes
12-325 (0.5 x IC50)~50%Initial adaptation phase.
22-350 (IC50)30-40%Significant cell death expected initially.
33-475 (1.5 x IC50)40-60%Surviving cells begin to proliferate.
43-4100 (2 x IC50)>70%Population becomes more resistant.
54-5150 (3 x IC50)>80%Stable growth at higher concentrations.
64-5200 (4 x IC50)>80%Further selection for high resistance.
Table 3: Characterization of this compound-Resistant Cell Line
ParameterParental SH-SY5YResistant SH-SY5Y-RFold Resistance
IC50 (µM) 50 500 10
Doubling Time (hours)2428-
MorphologySpindle-shapedMore rounded, larger-

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
  • Cell Seeding: Seed the parental cell line (e.g., SH-SY5Y) into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to create a series of concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM).

  • Cell Treatment: Replace the culture medium in the 96-well plate with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for dilution).

  • Incubation: Incubate the plate for 48 hours.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CCK-8 assay, following the manufacturer's instructions.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[8]

Protocol 2: Establishment of this compound-Resistant Cell Line
  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 (50 µM).[9]

  • Monitoring and Maintenance: Initially, significant cell death is expected.[10] Monitor the cells daily and change the medium with fresh drug-containing medium every 2-3 days.

  • Subculture: Once the surviving cells reach 70-80% confluency, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium (refer to Table 2).[8] Allow the cells to adapt and resume normal proliferation at each new concentration before proceeding to the next higher dose. The process of developing a drug-resistant cell line can take from 3 to 18 months.[11]

  • Cryopreservation: At each major dose escalation, cryopreserve a batch of cells as a backup.[9]

  • Establishment of the Resistant Line: A cell line is considered resistant when it can proliferate steadily in the presence of a this compound concentration that is significantly higher than the IC50 of the parental cells (e.g., 4-10 times the IC50).

Protocol 3: Characterization of the Resistant Cell Line
  • Confirmation of Resistance: Determine the IC50 of the established resistant cell line (SH-SY5Y-R) using Protocol 1 and compare it to the parental cell line to calculate the fold resistance.

  • Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 10-15 passages) and then re-determine the IC50.[10]

  • Phenotypic Analysis:

    • Morphology: Observe and document any changes in cell morphology using light microscopy.

    • Proliferation Rate: Determine the population doubling time of both parental and resistant cell lines in the presence and absence of this compound.

  • Mechanism Investigation (Examples):

    • Western Blotting: Analyze the protein expression levels of key components of the PI3K/Akt, Nrf2, and NF-κB pathways.

    • qRT-PCR: Examine the mRNA expression levels of genes associated with drug metabolism and efflux pumps.

    • Flow Cytometry: Assess changes in the cell cycle and apoptosis in response to this compound treatment.

Visualizations

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Characterization p1_1 Seed Parental Cells (e.g., SH-SY5Y) p1_2 Treat with varying This compound concentrations p1_1->p1_2 p1_3 Incubate for 48h p1_2->p1_3 p1_4 Assess Cell Viability (MTT/CCK-8 Assay) p1_3->p1_4 p1_5 Calculate IC50 p1_4->p1_5 p2_1 Culture Parental Cells with this compound (IC50) p1_5->p2_1 Use determined IC50 p2_2 Monitor Cell Viability & Subculture Survivors p2_1->p2_2 p2_3 Gradually Increase This compound Concentration p2_2->p2_3 p2_4 Repeat for several cycles (3-6 months) p2_3->p2_4 p2_5 Establish Stable Resistant Cell Line (SH-SY5Y-R) p2_4->p2_5 p3_1 Confirm Resistance (Determine IC50 of SH-SY5Y-R) p2_5->p3_1 Use established resistant line p3_2 Assess Stability of Resistance Phenotype p3_1->p3_2 p3_3 Analyze Phenotypic Changes (Morphology, Proliferation) p3_1->p3_3 p3_4 Investigate Mechanisms (Western Blot, qPCR, etc.) p3_1->p3_4

Caption: Experimental workflow for establishing a this compound-resistant cell line.

G cluster_0 This compound's Neuroprotective Mechanisms cluster_pi3k Pro-Survival cluster_nrf2 Antioxidant Response cluster_inflammation Anti-Inflammatory cluster_apoptosis Anti-Apoptotic NBP This compound PI3K PI3K NBP->PI3K Activates Nrf2 Nrf2 NBP->Nrf2 Activates TLR4 TLR4 NBP->TLR4 Inhibits JNK JNK NBP->JNK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Outcome Neuroprotection Apoptosis->Outcome ARE Antioxidant Response Element Nrf2->ARE Oxidative_Stress Oxidative_Stress ARE->Oxidative_Stress Reduces Oxidative_Stress->Outcome NFkB NF-κB TLR4->NFkB Inflammation Inflammation NFkB->Inflammation Promotes Inflammation->Outcome Caspase3 Caspase-3 JNK->Caspase3 Caspase3->Apoptosis Induces

Caption: Key signaling pathways modulated by this compound.

References

Troubleshooting & Optimization

Optimizing Butylphthalide dosage for neuroprotective effects.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the neuroprotective effects of Butylphthalide (NBP). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during experiments with this compound.

Q1: How do I choose the optimal dosage of this compound for my experiment?

A: Dosage selection is critical and highly dependent on your experimental model.

  • In Vitro Models (e.g., PC12, SH-SY5Y cells): Start with a dose-response curve to determine the optimal concentration. Studies show neuroprotective effects in the range of 0.1 µM to 100 µM.[1] A common starting point that has shown maximal protection in models like Oxygen-Glucose Deprivation (OGD) is 10 µM.[1] For Parkinson's models using 6-OHDA, 5 µM has been effective.[2][3]

  • In Vivo Models (e.g., Mice, Rats): The effective dosage varies by the animal model, the targeted disease, and the administration route (e.g., intraperitoneal, intravenous, intranasal). For ischemic stroke models (MCAO), dosages ranging from 20 mg/kg to 120 mg/kg have been used effectively.[4][5][6] For intracerebral hemorrhage models in rats, a dose of 25 mg/kg (i.p., twice daily) has been reported.[7][8] Always consult literature specific to your model and consider conducting a pilot study to determine the optimal dose for your specific conditions.

Q2: I am observing inconsistent results in my neuroprotection assays. What are potential causes?

A: Inconsistency can arise from several factors:

  • Timing of Administration: The therapeutic window for NBP is a key variable. Determine if you are testing a prophylactic (pre-treatment) or therapeutic (post-insult) effect. Administering NBP 1 hour after an ischemic event has shown protective effects.[5] The timing should be consistent across all experimental groups.

  • Drug Stability and Solubility: NBP is a lipid-soluble compound.[9][10] For in vitro studies, ensure it is fully dissolved in your vehicle (e.g., DMSO) before adding it to the culture medium. Precipitates can lead to inconsistent effective concentrations. The final DMSO concentration should be low (<0.1%) and consistent across all treatment groups, including vehicle controls.

  • Model Severity: The severity of the induced injury (e.g., duration of MCAO or OGD) can significantly impact the observed effect of any neuroprotective agent. Minor variations in surgical procedures or incubation times can lead to variability. Ensure your injury model is standardized and produces a consistent and measurable level of damage.

  • Biological Variability: Animal-to-animal or batch-to-batch cell culture variations are inherent. Ensure proper randomization of animals to treatment groups and use cells within a consistent passage number range.

Q3: this compound is not dissolving well in my aqueous cell culture medium. How can I improve its solubility?

A: As a lipophilic molecule, NBP requires a non-polar solvent for an initial stock solution.

  • Prepare a High-Concentration Stock: Dissolve NBP in a sterile, cell-culture grade solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).

  • Vortex Thoroughly: Ensure the NBP is completely dissolved in the DMSO. Gentle warming may assist, but avoid high temperatures that could degrade the compound.

  • Serial Dilution: Perform serial dilutions from your stock solution into your culture medium. It is crucial to vortex or mix well immediately after each dilution step to prevent precipitation.

  • Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the culture medium as low as possible (ideally ≤0.1%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control group in your experiment that receives the same final concentration of the solvent.

Q4: What are the primary signaling pathways I should investigate when assessing the neuroprotective effects of this compound?

A: NBP is a multi-target drug.[11] Focusing on the following key pathways will provide a comprehensive understanding of its mechanism of action:

  • Antioxidant Pathways: Investigate the Nrf2/Keap1/HO-1 signaling cascade.[4][12][13][14] Measure the nuclear translocation of Nrf2 and the expression of its downstream target, HO-1. Also, assess markers of oxidative stress like ROS and MDA levels.[13][14]

  • Anti-inflammatory Pathways: Examine the NF-κB signaling pathway by measuring the phosphorylation of its subunits.[15][16] Also, assess the activation of the NLRP3 inflammasome and the downstream release of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][13] The TLR4/MyD88 pathway is another relevant target.[4]

  • Anti-Apoptotic Pathways: The PI3K/Akt pathway is a central regulator of cell survival activated by NBP.[15] Measure the phosphorylation levels of Akt. Downstream, assess the expression of Bcl-2 family proteins and the cleavage of caspases-3 and -9 to confirm the inhibition of apoptosis.[5][11][15]

  • Mitochondrial Protection: Assess mitochondrial health directly. Key assays include measuring mitochondrial membrane potential and the activity of mitochondrial respiratory chain complexes.[1][17]

Data Presentation: Summary of Effective Dosages & Effects

The following tables summarize quantitative data from various preclinical studies to guide your experimental setup.

Table 1: Effective Dosages of this compound in In Vitro Models

Cell LineExperimental ModelEffective ConcentrationKey OutcomeReference(s)
PC12Oxygen-Glucose Deprivation (OGD)10 µMMaximal protection against cell death[1]
PC12Serum Deprivation10 µMAttenuated apoptosis and ROS production[5]
SH-SY5Y6-OHDA-induced toxicity5 µMAlleviated cytotoxicity, ROS, and apoptosis[2][3]
SH-SY5YH₂O₂-induced injuryNot specifiedProtection via PI3K/Akt activation[15]

Table 2: Effective Dosages of this compound in In Vivo Models

Animal ModelDisease ModelDosage & RouteKey OutcomeReference(s)
MicePermanent MCAO (Stroke)100 mg/kg, i.p.Reduced infarct volume, caspase activation[5]
RatsMCAO/R (Stroke)20 mg/kg, i.p.Reduced apoptosis via BDNF/TrkB pathway[6][18]
MiceRepeated Cerebral Ischemia80-120 mg/kgMitigated cognitive deficits[4]
MiceMPTP (Parkinson's Disease)Not specifiedAmeliorated behavioral impairments[2]
RatsIntracerebral Hemorrhage (ICH)25 mg/kg, i.p. (twice daily)Improved neurological deficit[7][8]
MiceLipopolysaccharide (LPS)Not specifiedImproved behavioral deficits[19]

Table 3: Summary of Key Molecular Targets and Effects of this compound

MechanismKey Molecular TargetsObserved EffectReference(s)
Anti-Oxidative Stress Nrf2, HO-1, SOD↑ Nuclear Nrf2, ↑ HO-1, ↑ SOD activity[4][12][15][20]
ROS, MDA↓ ROS production, ↓ MDA levels[13][14]
Anti-Inflammation NF-κB, NLRP3 Inflammasome↓ NF-κB activation, ↓ NLRP3 activation[2][4][15][16]
TNF-α, IL-1β, IL-6↓ Pro-inflammatory cytokine levels[13]
Anti-Apoptosis p-Akt, Bcl-2↑ p-Akt levels, ↑ Bcl-2 expression[15]
Cleaved Caspase-3, -9, Cytochrome C↓ Caspase activation, ↓ Cytochrome C release[5][11][15]
BBB Protection ZO-1, Occludin↑ Tight junction protein expression[9][10][16]
AQP4, MMP-9↓ AQP4 expression, ↓ MMP-9 activity[9][10]
Mitochondrial Protection Mitochondrial Membrane Potential↑ Stabilization of membrane potential[1][17]
Respiratory Chain Complexes↑ Increased activity[1][17]

Visualizations: Pathways and Workflows

Butylphthalide_Neuroprotective_Signaling_Pathways This compound's Core Neuroprotective Signaling Pathways cluster_0 Cellular Stress (e.g., Ischemia, Oxidative Damage) cluster_1 This compound (NBP) Intervention cluster_2 Key Signaling Cascades Modulated by NBP cluster_3 Downstream Neuroprotective Effects Stress Ischemia / Reperfusion Oxidative Stress Neuroinflammation PI3K_Akt PI3K/Akt Pathway Stress->PI3K_Akt NFkB NF-κB Pathway Stress->NFkB NBP This compound (NBP) NBP->PI3K_Akt Activates Nrf2 Nrf2 Pathway NBP->Nrf2 Activates NBP->NFkB Inhibits Mito Mitochondrial Protection NBP->Mito BBB BBB Integrity NBP->BBB AntiApoptosis Anti-Apoptosis (↑ Bcl-2, ↓ Caspases) PI3K_Akt->AntiApoptosis AntiOxidation Anti-Oxidation (↑ HO-1, SOD; ↓ ROS) Nrf2->AntiOxidation AntiInflammation Anti-Inflammation (↓ Cytokines, ↓ NLRP3) NFkB->AntiInflammation Neuron Neuronal Survival & Functional Recovery AntiApoptosis->Neuron Leads to AntiOxidation->Neuron Leads to AntiInflammation->Neuron Leads to Mito->Neuron Leads to BBB->Neuron Leads to

Caption: Core signaling pathways modulated by this compound.

NBP_Experimental_Workflow cluster_model 1. Experimental Model Setup cluster_treatment 2. Treatment Protocol cluster_assessment 3. Outcome Assessment cluster_analysis 4. Data Analysis & Interpretation Model_InVivo In Vivo Model (e.g., MCAO in rats) Treatment Administer NBP (Dose-response, optimal timing) vs. Vehicle Control Model_InVivo->Treatment Model_InVitro In Vitro Model (e.g., OGD in PC12 cells) Model_InVitro->Treatment Functional Functional/Behavioral (Neurological scores, memory tests) Treatment->Functional Histological Histological (Infarct volume, TUNEL stain) Treatment->Histological Molecular Molecular/Biochemical (Western blot, ELISA, ROS assay) Treatment->Molecular Analysis Statistical Analysis Compare NBP vs. Vehicle Correlate molecular and functional data Functional->Analysis Histological->Analysis Molecular->Analysis

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Butylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the poor aqueous solubility of Butylphthalide (NBP). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a lipophilic, oily compound, which contributes to its inherently low water solubility.[1][2] This characteristic poses significant challenges for its formulation and bioavailability, particularly for oral and parenteral administration.[3][4]

Q2: What are the common consequences of this compound's poor aqueous solubility in experimental settings?

A2: The poor aqueous solubility of this compound can lead to several experimental issues, including:

  • Inaccurate and inconsistent results in in-vitro assays.

  • Low and variable bioavailability in in-vivo studies.[3]

  • Difficulty in preparing stock solutions and achieving desired concentrations.

  • Precipitation of the compound in aqueous buffers or cell culture media.[5]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: Several effective methods can be employed to improve the solubility of this compound. The most common approaches include:

  • Co-solvency: Using a water-miscible organic solvent to dissolve this compound before dilution in an aqueous medium.[5][6]

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin to form a water-soluble complex.[7][8]

  • Nanoformulations: Reducing the particle size to the nanometer range through techniques like nanosuspensions or encapsulating it in systems like liposomes.[3][9][10]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS).[11][12]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic this compound molecule.[13][14]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer
Potential Cause Troubleshooting Step Expected Outcome
Insufficient co-solvent Increase the proportion of the organic co-solvent (e.g., ethanol (B145695), DMSO) in the final solution.[5]Clear solution with no visible precipitate.
Low temperature Gently warm the solution and/or use sonication to aid dissolution.[15]Dissolution of the precipitate.
Buffer incompatibility Test the solubility in different buffers with varying pH values.Identification of a compatible buffer system.
High concentration Prepare a more concentrated stock solution in a pure organic solvent and perform serial dilutions into the aqueous buffer immediately before use.Minimized precipitation at the desired final concentration.
Issue 2: Low and Variable Bioavailability in Animal Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor dissolution in the GI tract Formulate this compound as a nanoformulation (e.g., liposomes) or a self-emulsifying drug delivery system (SEDDS) to improve dissolution and absorption.[3][12]Increased and more consistent plasma concentrations of this compound.
Ineffective vehicle Utilize a cyclodextrin inclusion complex to enhance solubility and dissolution in vivo.[7]Improved oral bioavailability.
First-pass metabolism While not directly a solubility issue, extensive metabolism can contribute to low bioavailability.[2] Consider parenteral administration routes for which solubility-enhancing formulations are also crucial.Higher systemic exposure.

Quantitative Data Summary

The following tables summarize key quantitative data related to the solubility of this compound and its formulations.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemApproximate SolubilityReference
WaterSparingly soluble/Insoluble[3][16]
Ethanol~30 mg/mL[5]
DMSO~30 mg/mL - 45 mg/mL[5][17]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[5]
1:2 solution of Ethanol:PBS (pH 7.2)~0.33 mg/mL[5]

Table 2: Enhanced Solubility and Formulation Performance

Formulation/MethodKey FindingReference
Hydroxypropyl-β-cyclodextrin Inclusion Complex Solubility in water at 25°C is 924 mg/100 ml (9.24 mg/mL).[7]
Sodium Cholate-Appended Liposomes Cumulative release of 88.09 ± 4.04% in 12h compared to 6.79 ± 0.99% for NBP suspension. Absolute oral bioavailability of 92.65% in rats compared to 21.7% for NBP suspension.[1][3]
In Vivo Formulation A formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline can achieve a concentration of 2 mg/mL.[17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent

Objective: To prepare a stock solution of this compound for in-vitro experiments.

Materials:

  • DL-3-n-Butylphthalide (neat oil)

  • Ethanol (or DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

Procedure:

  • Dissolve the DL-3-n-Butylphthalide in ethanol to make a concentrated stock solution (e.g., 30 mg/mL).[5]

  • Purge the stock solution with an inert gas to prevent oxidation.

  • For the working solution, dilute the stock solution with the aqueous buffer of choice to the desired final concentration. It is recommended to add the stock solution to the buffer and not the other way around.

  • Use the aqueous solution on the same day of preparation to avoid precipitation.[5]

Protocol 2: Preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Objective: To prepare a water-soluble inclusion complex of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Suitable solvent vehicle (e.g., water, ethanol/water mixture)

Procedure:

  • Prepare a 5-60% solution of HP-β-CD in the chosen solvent vehicle.[7]

  • Add this compound to the HP-β-CD solution while stirring. The molar ratio of this compound to HP-β-CD can range from 1:1 to 1:10.[7]

  • Continue stirring until a clear and transparent solution without any oil drops is obtained.[7]

  • This liquid inclusion complex can be used directly for preparing liquid formulations.

  • For a solid complex, the solution can be dried (e.g., by lyophilization or spray drying).

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubility Enhancement Methods cluster_outcome Outcome This compound This compound Co-solvency Co-solvency This compound->Co-solvency Dissolve in organic solvent Cyclodextrin Complex Cyclodextrin Complex This compound->Cyclodextrin Complex Encapsulate in cyclodextrin Nanoformulation Nanoformulation This compound->Nanoformulation Formulate as nanoparticles Aqueous Solution Aqueous Solution Co-solvency->Aqueous Solution Dilute in aqueous buffer Cyclodextrin Complex->Aqueous Solution Dissolve in water Nanoformulation->Aqueous Solution Disperse in aqueous medium troubleshooting_logic Precipitation Precipitation Observed? Check_Concentration Is Concentration Too High? Precipitation->Check_Concentration Yes Success Clear Solution Precipitation->Success No Increase_Cosolvent Increase Co-solvent Concentration Use_Complexation Use Cyclodextrin Complexation Increase_Cosolvent->Use_Complexation Still Precipitates Increase_Cosolvent->Success Dissolves Prepare_Nano Prepare Nanoformulation Use_Complexation->Prepare_Nano Still Precipitates Use_Complexation->Success Dissolves Prepare_Nano->Success Disperses Check_Concentration->Increase_Cosolvent No Dilute_Stock Dilute from a higher stock concentration Check_Concentration->Dilute_Stock Yes Dilute_Stock->Success

References

Stability of Butylphthalide in DMSO at room temperature.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylphthalide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF).[1][2] For cell-based assays, a stock solution in DMSO is commonly prepared.

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][2][3][4] Under these conditions, the compound is stable for at least six months to a year.[3]

Q3: Can I store this compound in DMSO at room temperature?

A3: While there is no specific study detailing the long-term stability of this compound in DMSO at room temperature, general studies on compound libraries in DMSO indicate that degradation can occur over time. One study showed that for a large collection of compounds, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year of storage at room temperature.[5][6][7] Therefore, for maintaining the integrity of your experiments, long-term storage at room temperature is not recommended. For daily use, freshly prepared solutions or solutions stored at 4°C for a short period are preferable.

Q4: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?

A4: If precipitation is observed after a freeze-thaw cycle, you can try to redissolve the compound by gentle warming and vortexing.[3] However, repeated freeze-thaw cycles should be avoided to minimize degradation and precipitation.[8][9] It is best practice to aliquot the stock solution into smaller volumes for single use.

Q5: Is this compound stable in aqueous solutions?

A5: this compound is sparingly soluble in aqueous buffers.[1] It is not recommended to store this compound in aqueous solutions for more than one day due to potential instability.[1] For experiments requiring an aqueous buffer, it is advised to first dissolve this compound in a minimal amount of a suitable organic solvent like ethanol and then dilute it with the aqueous buffer of choice just before use.[1]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of this compound in the DMSO stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that your this compound stock solution has been stored at the recommended temperature (-20°C or -80°C).

    • Prepare Fresh Stock: If the stock solution is old or has been stored improperly, prepare a fresh solution from solid this compound.

    • Perform Quality Control: If possible, verify the purity and concentration of your this compound stock solution using analytical methods like HPLC or LC-MS.

Issue 2: Low solubility or precipitation when diluting in aqueous media.
  • Possible Cause: this compound has low solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Use an Intermediate Solvent: Dissolve this compound in a water-miscible organic solvent like ethanol first.

    • Dilute Just Before Use: Add the ethanolic solution of this compound to your aqueous buffer immediately before the experiment.

    • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect your biological system, while still maintaining the solubility of this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureRecommended Duration
DMSO-80°CUp to 1 year[3]
DMSO-20°CUp to 6 months[3]
Aqueous Buffer4°CNot recommended for more than one day[1]

Table 2: General Stability of Compounds in DMSO at Room Temperature

Storage DurationProbability of Observing Compound
3 months92%[5][6][7]
6 months83%[5][6][7]
1 year52%[5][6][7]

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO by HPLC

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water) and analyze by HPLC to determine the initial peak area and purity.

  • Storage: Store the remaining stock solution at room temperature in a tightly sealed container, protected from light.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), take an aliquot of the stored solution, dilute it in the same manner as the initial sample, and analyze by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep Prepare this compound in DMSO Stock Solution initial Initial Analysis (T=0) by HPLC/LC-MS prep->initial storage Store at Room Temperature initial->storage timepoint Time-Point Analysis (e.g., 1, 2, 4 weeks) storage->timepoint data Data Analysis: Compare Peak Areas timepoint->data

Workflow for assessing this compound stability.

signaling_pathway cluster_pathway This compound's Neuroprotective Mechanisms cluster_inflammation Inflammation cluster_oxidative_stress Oxidative Stress cluster_apoptosis Apoptosis NBP This compound TLR4 TLR4/NF-κB Pathway NBP->TLR4 Inhibits Inflammasome NLRP3 Inflammasome NBP->Inflammasome Inhibits Nrf2 Nrf2-ARE Pathway NBP->Nrf2 Activates ROS Reduces ROS NBP->ROS JNK JNK-Caspase3 Pathway NBP->JNK Inhibits PI3K PI3K/Akt Pathway NBP->PI3K Activates

Key signaling pathways modulated by this compound.

References

Common off-target effects of Butylphthalide in vivo.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of Butylphthalide observed in in vivo experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported off-target effects of this compound in in vivo studies?

A1: Based on clinical trial data, the most frequently observed off-target effects, often referred to as adverse events, are elevated liver transaminases, gastrointestinal discomfort, and skin rash.[1] While this compound is developed for its neuroprotective properties, it exhibits a multi-target engagement profile that can be considered off-target in experimental contexts outside of neuroprotection. These mechanisms include anti-inflammatory, anti-oxidant, and anti-apoptotic effects.[2][3][4]

Q2: My animal models are showing elevated liver enzymes after this compound administration. Is this a known effect?

Q3: We are observing skin rashes in a subset of our animals treated with this compound. What could be the cause?

A3: Skin rash has been reported as an adverse event in human clinical trials with an incidence of up to 1.96%.[1] The underlying mechanism in preclinical models has not been extensively documented for this compound itself. However, other phthalates have been shown to induce dermal toxicity, including apoptosis of keratinocytes and inflammatory responses.[7] It is advisable to perform a baseline skin assessment and monitor for any changes throughout the study.

Q4: Some of our animals are exhibiting signs of gastrointestinal distress. Is this related to this compound treatment?

A4: Gastrointestinal discomfort is a known off-target effect in humans, with an incidence ranging from 1.09% to 6.15% in clinical trials.[1] Preclinical studies have shown that this compound can influence intestinal microcirculation.[8] Furthermore, alterations in intestinal microbiota can affect the pharmacokinetics of this compound, which could potentially contribute to gastrointestinal effects.[9][10]

Q5: We are not studying neuroprotection, but our results suggest that this compound is affecting inflammatory pathways. Is this an off-target effect?

A5: Yes, this is a well-documented "off-target" therapeutic effect of this compound. It has significant anti-inflammatory properties, primarily through the inhibition of the TLR4/NF-κB signaling pathway.[11][12] If your research is focused on a different mechanism, this anti-inflammatory action could be a significant confounding factor.

Q6: Can this compound interact with other drugs we are using in our study?

A6: this compound is metabolized by cytochrome P450 enzymes, specifically CYP2E1, 2C11, and 3A1/2 in rats, and CYP2E1, 2C19, and 3A4/5 in humans. High concentrations of this compound have been shown to inhibit some of these enzymes in vitro. Therefore, there is a potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of these CYP enzymes.

Troubleshooting Guides

Issue 1: Unexpected Hepatotoxicity or Elevated Liver Enzymes

Symptoms:

  • Elevated serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and/or Alkaline Phosphatase (ALP).

  • Histopathological changes in the liver (e.g., inflammation, necrosis, steatosis).

  • Changes in liver-to-body weight ratio.

Possible Causes:

  • Direct Hepatotoxicity: As suggested by clinical data and studies on related phthalates, this compound may have intrinsic hepatotoxic potential, especially at higher doses or with chronic administration.

  • Metabolic Overload: this compound is extensively metabolized in the liver. High doses may saturate metabolic pathways, leading to the accumulation of potentially toxic metabolites.

  • Drug-Drug Interactions: Co-administration of other compounds that are metabolized by or affect CYP enzymes (e.g., CYP3A, CYP2E1) can alter this compound metabolism and potentiate liver injury.

Troubleshooting Steps:

  • Dose-Response Assessment: If not already done, perform a dose-ranging study to identify a No-Observed-Adverse-Effect Level (NOAEL) for hepatotoxicity in your specific model and experimental conditions.

  • Monitor Liver Function: Routinely collect blood samples to monitor ALT, AST, and ALP levels at baseline, during, and after treatment.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to characterize any observed injury.

  • Review Co-administered Drugs: Carefully review the metabolic pathways of any other drugs or test articles being used to identify potential for CYP-mediated interactions.

Issue 2: Unanticipated Anti-inflammatory or Antioxidant Effects

Symptoms:

  • Lower than expected levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in your model.

  • Reduced markers of oxidative stress (e.g., malondialdehyde) or increased levels of antioxidant enzymes (e.g., SOD, HO-1).

  • Inhibition of inflammatory signaling pathways such as NF-κB.

Possible Causes:

  • Inherent Multi-target Activity: this compound is known to have potent anti-inflammatory and antioxidant properties. This is a key part of its neuroprotective mechanism but will act as an off-target effect in other contexts.

Troubleshooting Steps:

  • Acknowledge and Report: Recognize this as a known pharmacological activity of this compound and account for it in the interpretation of your results.

  • Use of Specific Inhibitors: To dissect the effects of this compound from the pathway you are studying, consider using specific inhibitors of the Nrf2 or NF-κB pathways as experimental controls.

  • Alternative Models: If the anti-inflammatory or antioxidant effects are confounding your primary endpoint, you may need to consider an alternative therapeutic agent for your specific research question.

Quantitative Data Summary

Table 1: Incidence of Common Off-Target Effects of this compound in Human Clinical Trials

Adverse EventIncidence Rate (%)
Elevated Transaminase1.39 - 17.53
Gastrointestinal Discomfort1.09 - 6.15
Rash0 - 1.96

Data compiled from a meta-analysis of clinical trials.[1]

Detailed Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity in Rodents

This is a generalized protocol for assessing potential drug-induced liver injury.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the start of the experiment.

2. Experimental Design:

  • Groups:

    • Group 1: Vehicle Control (e.g., corn oil, saline).

    • Group 2: Low-dose this compound.

    • Group 3: Mid-dose this compound.

    • Group 4: High-dose this compound.

    • (Optional) Group 5: Positive Control (e.g., Acetaminophen, 300 mg/kg).

  • Administration: Oral gavage daily for a specified period (e.g., 14 or 28 days).

3. Data Collection:

  • In-life Observations: Monitor body weight, food and water consumption, and clinical signs of toxicity daily.

  • Blood Sampling: Collect blood via tail vein or saphenous vein at baseline and at specified time points. At termination, collect blood via cardiac puncture.

  • Terminal Procedures:

    • Anesthetize animals (e.g., isoflurane).

    • Perform cardiac puncture for terminal blood collection.

    • Euthanize animals.

    • Perform necropsy, weigh the liver, and collect liver tissue.

4. Endpoint Analysis:

  • Serum Biochemistry: Analyze serum for ALT, AST, ALP, and total bilirubin.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding, sectioning, and H&E staining.

  • Oxidative Stress Markers (Optional): Snap-freeze a portion of the liver for analysis of markers like MDA, SOD, and glutathione.

Protocol 2: Assessment of Skin Irritation in Rodents

This protocol is a basic screen for dermal irritation potential.

1. Animal Model:

  • Species: Albino rabbits or guinea pigs.

  • Preparation: On the day before the study, clip the fur from the dorsal area of the trunk.

2. Experimental Design:

  • Application: Apply a specified amount of this compound (e.g., in a suitable vehicle) to a small area of the clipped skin (e.g., 1x1 cm). A control site should be treated with the vehicle alone.

  • Occlusion: Cover the application site with a gauze patch and secure with non-irritating tape.

  • Exposure: The exposure period is typically 4 hours.

3. Data Collection:

  • Scoring: After the exposure period, remove the patch and vehicle/test substance. Score the skin reaction for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-patch removal using a standardized scoring system (e.g., Draize scale).

4. Endpoint Analysis:

  • Calculate the Primary Irritation Index based on the erythema and edema scores to classify the irritation potential.

Visualizations

Signaling Pathways Modulated by this compound

The following diagrams illustrate some of the key signaling pathways that this compound is known to modulate. These can be considered off-target effects if they are not the primary focus of the research.

G cluster_0 Anti-inflammatory Pathway NBP This compound TLR4 TLR4 NBP->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Upregulates

Caption: this compound's anti-inflammatory effect via TLR4/NF-κB inhibition.

G cluster_1 Antioxidant Pathway NBP This compound Nrf2 Nrf2 NBP->Nrf2 Promotes dissociation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates

Caption: this compound's antioxidant effect through Nrf2 pathway activation.

G cluster_2 Pro-survival/Anti-apoptotic Pathway NBP This compound PI3K PI3K NBP->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Caspase3 Caspase-3 (Pro-apoptotic) Akt->Caspase3 Inhibits

Caption: this compound's anti-apoptotic effect via the PI3K/Akt pathway.

References

Butylphthalide Delivery in Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering Butylphthalide (NBP) in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation & Solubility

Q1: What are the different forms of this compound (NBP) and which one should I use?

This compound exists in two main forms: l-3-n-butylphthalide (l-NBP), a natural extract from celery seeds, and dl-3-n-butylphthalide (dl-NBP), a synthetic racemate.[1] Both forms have demonstrated neuroprotective effects.[1][2] The choice between l-NBP and dl-NBP may depend on the specific research question, as some studies suggest l-NBP has a more potent biological response.[3][4] dl-NBP is widely used in preclinical and clinical studies.[5][6]

Q2: NBP is described as an oil/lipid-soluble substance. What are the recommended solvents and vehicles for different administration routes?

NBP is a lipophilic compound with poor water solubility.[7][8] The choice of vehicle is critical for ensuring consistent and effective delivery.

  • Oral Gavage (i.g.): Corn oil or vegetable oil are commonly used vehicles for oral administration.[5][9]

  • Intraperitoneal (i.p.) Injection: For i.p. injections, NBP can be dissolved in a mixture of solvents. A common formulation involves dissolving NBP in a small amount of DMSO and then suspending it in saline with a surfactant like Tween 80.[10] Another option is a solution of ethanol (B145695) and PBS.[11]

  • Intravenous (i.v.) Injection: Due to its poor water solubility, direct injection of NBP in aqueous solutions is challenging. Formulations for i.v. administration often involve solubilizing agents like HP-β-CD (hydroxypropyl-β-cyclodextrin) or preparing lipid-based emulsions.[8] Saline has been used as a vehicle for intravenous administration in some studies.[12]

  • Intranasal Delivery: For intranasal administration, NBP can be dissolved in vegetable oil.[5]

Q3: My NBP solution is not stable and I'm observing precipitation. What can I do?

Precipitation can occur if the solubility limit of NBP in the chosen vehicle is exceeded or if the solution is stored improperly.

  • Increase Solubilizing Agents: Consider increasing the concentration of co-solvents (e.g., DMSO, ethanol) or surfactants (e.g., Tween 80) in your formulation.

  • Sonication: Sonication can help to create a more uniform and stable suspension.[10]

  • Fresh Preparation: It is highly recommended to prepare NBP solutions fresh before each use, especially for aqueous-based formulations.[11]

  • Storage: If short-term storage is necessary, store the solution protected from light and at a controlled temperature as specified by the supplier. For long-term storage, NBP as a neat oil should be stored at -20°C.[10][11]

Q4: How can I improve the bioavailability of NBP in my animal studies?

The low water solubility of NBP can lead to poor oral bioavailability.[7][8] Several strategies can be employed to enhance its absorption:

  • Lipid-Based Formulations: Formulating NBP in lipid-based vehicles like oils or self-microemulsifying drug delivery systems (SMEDDS) can improve its oral absorption.

  • Nanoparticle Encapsulation: Encapsulating NBP in nanoparticles, such as liposomes, has been shown to significantly increase its oral bioavailability and brain accumulation.[8][13]

  • Use of Solubilizing Agents: Incorporating agents like sodium cholate (B1235396) in liposomal formulations can further enhance absorption.[8]

Dosing & Administration

Q5: What are the typical dosage ranges for NBP in different animal models?

The effective dose of NBP can vary depending on the animal model, the disease indication, and the administration route.

  • Mice: For ischemic stroke models, doses of 80 mg/kg (intranasal or oral gavage) have been used.[5][6][14] In studies of repeated cerebral ischemia-reperfusion, doses of 80 mg/kg and 120 mg/kg via gavage have been reported.[9]

  • Rats: In stroke and cardiac arrest models, dosages ranging from 9 mg/kg (i.p.) to 100 mg/kg (i.p.) have been administered.[2][12][15] For oral administration in pharmacokinetic studies, a dose of 30 mg/kg has been used.[8]

Q6: What are the pros and cons of different administration routes?

Administration RouteProsCons
Oral Gavage (i.g.) Clinically relevant, convenient for chronic studies.Variable absorption, potential for first-pass metabolism.[16]
Intraperitoneal (i.p.) Bypasses first-pass metabolism, faster absorption than oral.Potential for local irritation, may not be suitable for all formulations.
Intravenous (i.v.) 100% bioavailability, rapid onset of action.Requires sterile preparation, risk of embolism with oily formulations, can be stressful for the animal.
Intranasal Bypasses the blood-brain barrier to some extent, direct delivery to the CNS.[5]Limited volume can be administered, potential for local irritation.

Q7: I am having issues with oral gavage of an oil-based NBP solution. What are some common problems and solutions?

  • Regurgitation: Ensure the gavage needle is of the correct size and is inserted gently to the correct depth. Avoid administering too large a volume.

  • Aspiration: Incorrect placement of the gavage needle can lead to aspiration into the lungs. Proper training and technique are crucial.

  • Animal Stress: Handle the animals calmly and efficiently to minimize stress, which can affect physiological parameters.

Quantitative Data Summary

Table 1: Solubility of dl-3-n-Butylphthalide in Common Solvents

SolventSolubilityReference
Ethanol~30 mg/mL[11]
DMSO~30 mg/mL[11]
Dimethyl formamide~30 mg/mL[11]
1:2 solution of ethanol:PBS (pH 7.2)~0.33 mg/mL[11]
WaterInsoluble[17]

Table 2: Recommended Vehicle Compositions for this compound Administration in Animal Studies

Administration RouteVehicle CompositionAnimal ModelReference
Oral GavageCorn OilMice[9]
Oral GavageVegetable OilMice[5]
IntraperitonealSalineRats[15]
Intraperitoneal10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline-[10]
IntravenousSalineRats[12]
IntranasalVegetable OilMice[5]

Table 3: Pharmacokinetic Parameters of this compound in Rodents

AnimalRouteDose (mg/kg)Cmax (µg/L)Tmax (h)t1/2 (h)Absolute Bioavailability (%)Reference
RatOral (Suspension)30---21.7[8]
RatOral (CA-liposomes)30-0.70 ± 0.14-92.65[8]
RatIV----100[8]

Note: '-' indicates data not specified in the source.

Experimental Protocols

Protocol 1: Preparation of an Oil-Based Formulation for Oral Gavage

  • Weigh the required amount of dl-3-n-butylphthalide (neat oil).

  • Add the desired volume of corn oil or vegetable oil to the NBP.

  • Vortex the mixture thoroughly until the NBP is completely dissolved.

  • If necessary, gentle warming and sonication can be used to aid dissolution.

  • Prepare the formulation fresh before each administration.

Protocol 2: Preparation of an Aqueous Suspension for Intraperitoneal Injection

  • Weigh the required amount of dl-3-n-butylphthalide.

  • Dissolve the NBP in a minimal amount of a suitable organic solvent like DMSO.

  • In a separate tube, prepare the vehicle solution (e.g., saline containing 5% Tween 80).

  • While vortexing the vehicle solution, slowly add the NBP/DMSO solution dropwise to form a suspension.

  • Continue vortexing for several minutes to ensure a homogenous suspension.

  • Administer immediately after preparation.

Visualizations

Troubleshooting_NBP_Formulation start Start: Formulation Issue issue Identify the Issue start->issue precipitation Precipitation in Solution issue->precipitation Precipitation low_bioavailability Poor Bioavailability issue->low_bioavailability Low Efficacy instability Solution Instability issue->instability Degradation check_solubility Check Solubility Limit precipitation->check_solubility lipid_formulation Use Lipid-Based Formulation low_bioavailability->lipid_formulation check_storage Review Storage Conditions instability->check_storage increase_solvents Increase Co-solvents/ Surfactants check_solubility->increase_solvents Exceeded sonicate_solution Use Sonication increase_solvents->sonicate_solution prepare_fresh Prepare Fresh Solution sonicate_solution->prepare_fresh end Resolution prepare_fresh->end nanoparticles Encapsulate in Nanoparticles lipid_formulation->nanoparticles solubilizing_agents Add Solubilizing Agents nanoparticles->solubilizing_agents solubilizing_agents->end fresh_prep_instability Prepare Fresh Daily check_storage->fresh_prep_instability Improper light_protection Protect from Light fresh_prep_instability->light_protection light_protection->end

Caption: Troubleshooting logic for this compound formulation issues.

Experimental_Workflow_NBP_Study cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase prep_formulation 1. Prepare NBP Formulation (e.g., Oil-based for gavage) animal_acclimatization 2. Animal Acclimatization & Baseline Measurements prep_formulation->animal_acclimatization disease_induction 3. Induce Disease Model (e.g., MCAO for stroke) animal_acclimatization->disease_induction nbp_administration 4. Administer NBP or Vehicle (Specified route and dose) disease_induction->nbp_administration monitoring 5. Monitor Animal Health & Behavior nbp_administration->monitoring behavioral_tests 6. Behavioral Assessments (e.g., Neurological score) monitoring->behavioral_tests tissue_collection 7. Tissue Collection & Processing behavioral_tests->tissue_collection biochemical_analysis 8. Biochemical/Histological Analysis tissue_collection->biochemical_analysis

Caption: Typical experimental workflow for an in vivo this compound study.

NBP_Signaling_Pathways cluster_neuroprotection Neuroprotective Mechanisms NBP This compound (NBP) anti_inflammation Anti-inflammation NBP->anti_inflammation antioxidant Antioxidant Stress NBP->antioxidant anti_apoptosis Anti-apoptosis NBP->anti_apoptosis mitochondrial_protection Mitochondrial Protection NBP->mitochondrial_protection nf_kb ↓ TRL4/NF-κB Pathway anti_inflammation->nf_kb nrf2 ↑ Nrf2 Pathway antioxidant->nrf2 caspase ↓ Caspase-3 & -9 anti_apoptosis->caspase cytochrome_c ↓ Cytochrome c Release mitochondrial_protection->cytochrome_c neuroprotection_outcome Neuroprotection nf_kb->neuroprotection_outcome nrf2->neuroprotection_outcome caspase->neuroprotection_outcome cytochrome_c->neuroprotection_outcome

Caption: Key signaling pathways modulated by this compound.

References

How to minimize variability in Butylphthalide experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Butylphthalide (NBP) research. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experimental results and provide clear guidance on protocols and troubleshooting.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments in a question-and-answer format.

In Vitro (Cell-Based) Assays

  • Question: Why am I observing inconsistent results in my cell viability assays (e.g., MTT, XTT) with NBP treatment?

    Answer: Variability in cell viability assays can stem from several factors related to NBP's properties and the assay itself:

    • Poor Solubility: NBP is a lipophilic, oily substance with low aqueous solubility. If not properly dissolved, it can form micelles or precipitate in the culture medium, leading to inconsistent concentrations delivered to the cells.

      • Solution: Always prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol. When diluting to the final concentration in your cell culture medium, ensure thorough mixing. It's also crucial to include a vehicle control (medium with the same final concentration of the solvent) to account for any solvent-induced effects.

    • Cell Seeding Density: The number of cells seeded can significantly impact the outcome of viability assays. Over-confluent or sparsely populated wells will respond differently to NBP treatment.[1]

      • Solution: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[2] Perform a preliminary experiment to determine the optimal cell number that gives a robust and reproducible signal for your chosen assay.[1]

    • Assay Interference: Some assay reagents can interact with the compound.

      • Solution: Run a "no-cell" control where NBP is incubated with the medium and assay reagent to check for any direct chemical reactions that might alter the readout.

  • Question: My NBP stock solution appears cloudy or has precipitates over time. Is it still usable?

    Answer: Cloudiness or precipitation indicates that the NBP is no longer fully dissolved, which will lead to inaccurate dosing. This can be due to improper storage or solvent evaporation.

    • Solution: Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and vortex thoroughly to ensure homogeneity. If precipitates are observed, it is recommended to discard the aliquot and use a fresh one.

In Vivo (Animal) Studies

  • Question: I am seeing high variability in the therapeutic effects of NBP in my animal model of ischemic stroke. What are the potential causes?

    Answer: In vivo studies with NBP can be affected by several variables, primarily related to its formulation and administration.

    • Inconsistent Bioavailability: Due to its poor water solubility, the absorption and bioavailability of NBP can be inconsistent when administered orally or via intraperitoneal injection if not properly formulated.

      • Solution: Formulate NBP in a suitable vehicle to enhance its solubility and absorption. Common vehicles used in published studies include corn oil or vegetable oil for intragastric administration.[3] For intraperitoneal injections, ensure the formulation is a stable emulsion or solution.

    • Route of Administration: The method of delivery can significantly impact the concentration of NBP that reaches the target tissue.

      • Solution: Choose a route of administration that is appropriate for your experimental model and research question. Intranasal delivery has been used as a non-invasive method to bypass the blood-brain barrier to some extent.[4] Intraperitoneal and intragastric routes are also commonly used.[5][6] Consistency in the administration technique is crucial.

    • Animal Model Variability: The severity of the induced pathology (e.g., infarct volume in a stroke model) can vary between animals, affecting the perceived efficacy of the treatment.

      • Solution: Implement strict and consistent surgical procedures for inducing the disease model. Use appropriate methods, such as laser speckle contrast imaging, to confirm successful induction of ischemia and reperfusion.[7] Randomize animals into treatment and control groups to minimize bias.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing this compound stock solutions?

    • A1: DL-3-n-Butylphthalide is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. For cell culture experiments, DMSO is a common choice. It is sparingly soluble in aqueous buffers.

  • Q2: What are the recommended storage conditions and stability of this compound?

    • A2: NBP should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to six months. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.

  • Q3: What are typical working concentrations for in vitro and in vivo studies?

    • A3: For in vitro studies, concentrations often range from 1 µM to 10 µM.[8] For in vivo studies in rodent models of stroke, dosages can range from 20 mg/kg to 240 mg/kg, administered via intraperitoneal, intragastric, or intranasal routes.[3][6][9]

  • Q4: How can I quantify the concentration of this compound in my samples?

    • A4: High-performance liquid chromatography (HPLC) is a common method for quantifying NBP in biological samples such as plasma and tissue homogenates.

Experimental Protocols

1. Preparation of this compound Stock Solution for In Vitro Use

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • DL-3-n-Butylphthalide (MW: 190.24 g/mol )

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 1.9024 mg of DL-3-n-Butylphthalide.

    • Add 1 mL of sterile DMSO to the NBP.

    • Vortex thoroughly until the NBP is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes (e.g., 50 µL per tube).

    • Store the aliquots at -20°C or -80°C.

2. Cell Viability Assay (MTT) with this compound Treatment

  • Objective: To assess the effect of this compound on the viability of a neuronal cell line.

  • Materials:

    • Neuronal cells (e.g., SH-SY5Y)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution to achieve final desired concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest NBP concentration.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of NBP or the vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Quantitative Data Summary

ParameterValueReference
Solubility
Ethanol, DMSO, Dimethyl formamide~30 mg/mL
Aqueous Buffer (PBS, pH 7.2 with Ethanol)~0.33 mg/mL
In Vitro Working Concentration 1 - 10 µM[8]
In Vivo Dosage (Rats/Mice) 20 - 240 mg/kg[3][6][9]
Storage (Neat Oil) -20°C (≥ 4 years)
Storage (Stock Solution in DMSO) -80°C (1 year), -20°C (6 months)

Visualizations

Butylphthalide_Signaling_Pathways NBP This compound (NBP) PI3K_Akt PI3K/Akt Pathway NBP->PI3K_Akt Nrf2 Nrf2 Pathway NBP->Nrf2 TLR4_NFkB TLR4/NF-κB Pathway NBP->TLR4_NFkB Angiogenesis Angiogenesis NBP->Angiogenesis Neuronal_Survival Neuronal Survival & Proliferation PI3K_Akt->Neuronal_Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Antioxidant_Response Antioxidant Response (↑ SOD, GSH-Px) Nrf2->Antioxidant_Response Neuroinflammation Neuroinflammation (↓ TNF-α, IL-1β, IL-6) TLR4_NFkB->Neuroinflammation VEGF ↑ VEGF Angiogenesis->VEGF Experimental_Workflow start Start prep_stock Prepare NBP Stock Solution (e.g., 10mM in DMSO) start->prep_stock seed_cells Seed Cells in 96-well Plate start->seed_cells treat Treat Cells with NBP (and Vehicle Control) prep_stock->treat adhere Allow Cells to Adhere (Overnight) seed_cells->adhere adhere->treat incubate Incubate for Desired Time treat->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate incubate_reagent->read_plate analyze Analyze Data read_plate->analyze end End analyze->end Troubleshooting_Tree start Inconsistent Experimental Results in_vitro In Vitro Assay? start->in_vitro Yes in_vivo In Vivo Study? start->in_vivo No solubility Check Stock Solution (Clarity, Freshness) in_vitro->solubility Problem with NBP delivery? cell_health Assess Cell Health & Seeding Density in_vitro->cell_health Problem with cells? assay_control Run No-Cell Control for Assay Interference in_vitro->assay_control Problem with assay itself? formulation Review NBP Formulation & Vehicle in_vivo->formulation Bioavailability issue? administration Verify Consistency of Administration Route & Technique in_vivo->administration Dosing variability? model_consistency Ensure Consistency of Animal Model Induction in_vivo->model_consistency Model variability?

References

Identifying and mitigating Butylphthalide-induced cytotoxicity in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylphthalide (NBP) in vitro. Our aim is to help you identify and mitigate potential issues, ensuring accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected cytotoxicity after treating my cells with this compound. Isn't it supposed to be protective?

A1: While this compound (NBP) is widely reported to have cytoprotective effects, particularly in neuronal and cardiovascular models, observing cytotoxicity is a potential issue that can arise from several factors.[1][2][3] Consider the following:

  • Concentration: Extremely high concentrations of any compound can lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

  • Purity of the Compound: Ensure the this compound used is of high purity. Impurities from synthesis or degradation could be responsible for the observed toxic effects.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. The metabolic capacity and specific signaling pathways of your chosen cell line may influence its response to NBP.

  • Solvent Toxicity: The solvent used to dissolve NBP (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure your vehicle control experiments are properly conducted and that the final solvent concentration is minimal and consistent across all treatments.

  • Experimental Conditions: Factors such as cell density, media composition, and incubation time can all impact cellular health and response to treatment.

Q2: What are the known mechanisms of this compound's protective effects?

A2: this compound exerts its protective effects through multiple mechanisms, primarily centered around combating oxidative stress, inflammation, and apoptosis.[1][2][3] Key signaling pathways involved include:

  • Antioxidant Pathways: NBP has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[4][5] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5]

  • Anti-inflammatory Pathways: NBP can suppress inflammatory responses by inhibiting the TLR4/MyD88/NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][6]

  • Anti-apoptotic Pathways: NBP can inhibit programmed cell death by modulating the expression of Bcl-2 family proteins (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax) and inhibiting the activation of caspases.[1][5][6] The PI3K/Akt signaling pathway is often implicated in these anti-apoptotic effects.[1][7]

  • Mitochondrial Protection: NBP helps maintain mitochondrial function, which is crucial for cell survival.[1][3]

Q3: How can I mitigate potential this compound-induced cytotoxicity in my experiments?

A3: To mitigate unexpected cytotoxicity, a systematic approach to optimizing your experimental setup is recommended:

  • Optimize NBP Concentration: Perform a thorough dose-response analysis to identify a concentration range that provides the desired protective effect without causing toxicity. For example, studies have shown protective effects of NBP at concentrations around 10 µM in PC12 cells exposed to oxygen-glucose deprivation.[8]

  • Use Appropriate Controls: Always include untreated and vehicle-treated controls to distinguish the effects of NBP from those of the solvent.

  • Confirm Compound Quality: Use high-purity this compound and store it correctly to prevent degradation.

  • Monitor Cell Health: Regularly assess the morphology and viability of your cells throughout the experiment.

  • Consider Co-treatment with Antioxidants: In some contexts, co-treatment with antioxidants like N-acetylcysteine has been used to mitigate cytotoxicity from other phthalates, a strategy that could be explored if oxidative stress is suspected.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death in NBP-treated groups compared to control. NBP concentration is too high.Perform a dose-response curve to determine the IC50 and select a non-toxic working concentration.
Solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control.
The this compound compound is impure or degraded.Verify the purity of your NBP stock. If in doubt, obtain a new, high-purity batch.
The cell line is particularly sensitive to NBP.Test a range of lower concentrations or consider using a different cell line known to be responsive to NBP's protective effects.
Inconsistent results between experiments. Variations in cell density at the time of treatment.Standardize cell seeding density and ensure even cell distribution in plates.
Fluctuation in incubation times.Adhere strictly to predetermined incubation periods for treatment and assays.
Instability of NBP in culture media.Prepare fresh dilutions of NBP for each experiment from a stable stock solution.
No observable protective effect of NBP against a known cytotoxic agent. The concentration of the cytotoxic agent is too high, causing overwhelming cell death.Titrate the cytotoxic agent to a concentration that induces a sub-maximal level of cell death (e.g., 50-70%), allowing a window for observing protective effects.
The timing of NBP pre-treatment is not optimal.Optimize the pre-incubation time with NBP before introducing the cytotoxic stimulus. A 24-hour pre-treatment is often a good starting point.[8]
The chosen cytotoxicity assay is not sensitive to the mechanism of protection.Use a multi-parametric approach to assess cell health, including assays for apoptosis, oxidative stress, and mitochondrial function, in addition to cell viability.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (and/or a cytotoxic agent if investigating protective effects) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[10] Include vehicle and untreated controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6][10]

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Establish Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[11]

  • Supernatant Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings relative to the controls.

Oxidative Stress Assessment: Intracellular ROS Measurement

This protocol uses Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat as required.

  • DCFH-DA Loading: After treatment, wash the cells with PBS and then load them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[12]

  • Washing: Gently wash the cells with PBS to remove any excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[12]

Data Presentation

Table 1: Example Dose-Response Data for this compound Cytotoxicity

NBP Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.6 ± 3.9
2590.1 ± 6.2
5075.4 ± 7.8
10052.3 ± 8.1

Table 2: Example Data for this compound's Protective Effect Against Oxidative Stress

TreatmentIntracellular ROS (Relative Fluorescence Units, Mean ± SD)Cell Viability (%) (Mean ± SD)
Control100 ± 8.2100 ± 5.3
H₂O₂ (100 µM)350 ± 25.645.2 ± 6.1
NBP (10 µM) + H₂O₂ (100 µM)180 ± 15.178.9 ± 7.4
NBP (10 µM)105 ± 9.898.5 ± 4.9

Visualizations

Troubleshooting Workflow for Unexpected Cytotoxicity start Start: Unexpected Cytotoxicity Observed check_conc Is NBP concentration optimized? start->check_conc optimize_conc Action: Perform dose-response curve to find non-toxic range. check_conc->optimize_conc No check_solvent Is solvent concentration too high? check_conc->check_solvent Yes optimize_conc->check_solvent adjust_solvent Action: Reduce solvent concentration (<0.5%) and re-run vehicle control. check_solvent->adjust_solvent Yes check_purity Is the NBP compound pure? check_solvent->check_purity No adjust_solvent->check_purity new_nbp Action: Obtain a new, high-purity batch of NBP. check_purity->new_nbp No check_sensitivity Is the cell line highly sensitive? check_purity->check_sensitivity Yes end Issue Resolved new_nbp->end change_cells Action: Consider using a different, less sensitive cell line. check_sensitivity->change_cells Yes check_sensitivity->end No change_cells->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Signaling Pathways of this compound's Protective Effects cluster_antioxidant Antioxidant Response cluster_antiinflammatory Anti-inflammatory Response cluster_antiapoptotic Anti-Apoptotic Response NBP This compound (NBP) Nrf2 Nrf2 Activation NBP->Nrf2 TLR4 Inhibition of TLR4/NF-κB NBP->TLR4 PI3K_Akt Activation of PI3K/Akt NBP->PI3K_Akt HO1 Upregulation of HO-1, NQO1 Nrf2->HO1 ROS Reduced Oxidative Stress HO1->ROS Apoptosis Reduced Apoptosis ROS->Apoptosis Cytokines Decreased Pro-inflammatory Cytokines TLR4->Cytokines Inflammation Reduced Inflammation Cytokines->Inflammation Inflammation->Apoptosis Bcl2 Increased Bcl-2/Bax Ratio PI3K_Akt->Bcl2 Caspase Inhibition of Caspases Bcl2->Caspase Caspase->Apoptosis

Caption: Signaling pathways of this compound's protective effects.

References

Technical Support Center: Optimization of n-Butylphthalide (NBP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of n-butylphthalide (NBP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the efficient synthesis of NBP.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of n-butylphthalide, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: We are experiencing low yields in our NBP synthesis. What are the common causes and how can we improve it?

A1: Low yields in NBP synthesis can stem from several factors, depending on the synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Possible Cause: Insufficient reaction time or temperature.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.

  • Reagent Quality:

    • Possible Cause: Degradation or impurity of starting materials or reagents, especially moisture-sensitive ones like Grignard reagents.

    • Troubleshooting: Ensure all reagents are of high purity and handled under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive reactions). It is advisable to use freshly prepared or properly stored reagents.

  • Side Reactions:

    • Possible Cause: Suboptimal reaction conditions, such as excessively high temperatures, can lead to the formation of byproducts. For instance, in syntheses involving phthalic anhydride (B1165640), high temperatures can promote unwanted side reactions.[1]

    • Troubleshooting: Carefully control the reaction temperature. A systematic optimization of reaction parameters, including temperature, solvent, and catalyst loading, can help minimize side reactions and improve the yield of the desired product.

  • Product Loss During Work-up:

    • Possible Cause: NBP can be lost during extraction or purification steps.

    • Troubleshooting: Optimize the work-up procedure. Ensure complete extraction by using an adequate amount of an appropriate solvent. During purification by distillation, carefully control the pressure and temperature to avoid product loss.

Q2: We are struggling with the purification of our synthesized NBP. What are the recommended methods and how can we address common purification challenges?

A2: Purification of NBP is crucial to obtain a high-purity product. Here are some guidelines:

  • Common Purification Method: Reduced pressure distillation is a common method for purifying NBP, typically collecting the fraction at 140-145 °C under a vacuum of 2-3 mmHg.[2]

  • Troubleshooting Oily Product:

    • Possible Cause: The presence of impurities can prevent the product from solidifying or result in an oily final product.

    • Troubleshooting: If distillation is not sufficient, consider column chromatography on silica (B1680970) gel. A suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes, can be used to separate NBP from impurities.

  • Removal of Unreacted Starting Materials:

    • Possible Cause: Incomplete reaction or suboptimal work-up can leave unreacted starting materials in the crude product.

    • Troubleshooting: An acidic or basic wash during the work-up can help remove unreacted starting materials. For example, a wash with a weak alkaline solution can remove acidic impurities.[2]

Q3: We are performing an enantioselective synthesis of NBP and are observing low enantiomeric excess (ee). How can we improve the stereoselectivity?

A3: Achieving high enantiomeric excess is a significant challenge in the stereoselective synthesis of NBP.[3][4] Here are some strategies to improve stereoselectivity:

  • Catalyst Selection:

    • Possible Cause: The choice of catalyst and ligand is critical for enantioselectivity.

    • Troubleshooting: For enzymatic reductions, engineered carbonyl reductases have shown high stereoselectivity, achieving up to 99% ee for (R)-NBP and 94% ee for (S)-NBP.[3][4] In asymmetric chemical synthesis, careful selection of the chiral catalyst and optimization of the catalyst loading are crucial.

  • Reaction Conditions:

    • Possible Cause: Temperature and solvent can significantly influence the enantioselectivity of the reaction.

    • Troubleshooting: Perform the reaction at lower temperatures to enhance stereoselectivity. Screen different solvents to find the optimal one for the specific catalytic system.

  • Substrate Control:

    • Possible Cause: The structure of the starting material can affect the stereochemical outcome.

    • Troubleshooting: Modifying the substrate or using a different precursor might improve the enantioselectivity of the reaction.

Data Presentation: Comparison of NBP Synthesis Methods

The following table summarizes quantitative data from different NBP synthesis methods to facilitate comparison.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsYieldPurityReference
From ButenylphthalideButenylphthalideRaney Nickel, H₂15-50 °C, 1-10 atm70-75%~98%
From Phthalic Anhydride and Valeric AnhydridePhthalic anhydride, Valeric anhydride, Sodium valerate-~190 °C43.6%99.7%[2]
Enzymatic Synthesis (S)-NBP2-pentanoyl benzonitrileCarbonyl reductase SmCRK6Mild reaction conditions-94% ee[3][4]
Enzymatic Synthesis (R)-NBP2-pentanoyl benzonitrileCarbonyl reductase SsCRK1Mild reaction conditions-99% ee[3][4]

Experimental Protocols

This section provides detailed methodologies for key NBP synthesis experiments.

Protocol 1: Synthesis of NBP from Butenylphthalide via Hydrogenation

This protocol describes the synthesis of NBP by the hydrogenation of butenylphthalide using a Raney Nickel catalyst.[2]

Materials and Reagents:

  • Butenylphthalide

  • Raney Nickel

  • Alcohol solvent (e.g., ethanol)

  • Sodium hydroxide (B78521)

  • Dichloromethane

  • Acidic organic solvent (for cyclization)

Procedure:

  • Hydrogenation:

    • In a suitable reactor, dissolve butenylphthalide in an alcohol solvent.

    • Add Raney Nickel as the catalyst (5-20% by mass of butenylphthalide).

    • Pressurize the reactor with hydrogen gas to 1-10 atm.

    • Maintain the reaction temperature between 15-50 °C and stir until the reaction is complete (monitor by TLC or GC).

    • After the reaction, filter to remove the catalyst and remove the solvent under reduced pressure to obtain the intermediate.

  • Hydrolysis:

    • Mix the intermediate with a solution of sodium hydroxide in water.

    • Heat the mixture to 50-60 °C and react for approximately 2 hours.

    • Cool the reaction mixture and wash with dichloromethane.

    • To the aqueous phase, add an alcohol solvent and adjust the pH to 6 with acid to precipitate the second intermediate. Filter and wash the solid.

  • Cyclization:

    • Perform a ring-closing reaction on the second intermediate in an acidic organic solvent.

    • After the reaction, separate the organic layer.

    • Wash the organic phase with a weak alkaline solution, followed by water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and recover the solvent to obtain crude NBP.

  • Purification:

    • Purify the crude NBP by reduced pressure distillation, collecting the fraction at 140-145 °C / 2-3 mmHg.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in NBP synthesis.

NBP_Synthesis_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Cyclization & Purification Butenylphthalide Butenylphthalide Hydrogenation Hydrogenation (Raney Ni, H2) Butenylphthalide->Hydrogenation Intermediate1 Intermediate Hydrogenation->Intermediate1 Hydrolysis Hydrolysis (NaOH, H2O) Intermediate1->Hydrolysis Intermediate2 Second Intermediate Hydrolysis->Intermediate2 Cyclization Cyclization (Acidic Solvent) Intermediate2->Cyclization Crude_NBP Crude NBP Cyclization->Crude_NBP Purification Purification (Distillation) Crude_NBP->Purification Final_NBP Pure n-Butylphthalide Purification->Final_NBP

Caption: Workflow for the synthesis of n-butylphthalide from butenylphthalide.

Troubleshooting_Low_Yield Start Low NBP Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction ReagentQuality Poor Reagent Quality? Start->ReagentQuality SideReactions Side Reactions Occurring? Start->SideReactions WorkupLoss Product Loss During Work-up? Start->WorkupLoss Sol_IncompleteReaction Solution: - Extend reaction time - Increase temperature cautiously - Monitor by TLC IncompleteReaction->Sol_IncompleteReaction Sol_ReagentQuality Solution: - Use high-purity reagents - Ensure anhydrous conditions - Use fresh reagents ReagentQuality->Sol_ReagentQuality Sol_SideReactions Solution: - Optimize reaction temperature - Adjust reagent stoichiometry SideReactions->Sol_SideReactions Sol_WorkupLoss Solution: - Optimize extraction solvent and volume - Careful control of distillation parameters WorkupLoss->Sol_WorkupLoss

Caption: Troubleshooting guide for low yield in n-butylphthalide synthesis.

References

Navigating the Complexities of Butylphthalide Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Butylphthalide (NBP), the existing body of literature can present a landscape of seemingly contradictory findings. This technical support center provides a centralized resource to address these conflicting results, offering troubleshooting guides, frequently asked questions, and detailed experimental protocols to foster a deeper understanding of the nuances of NBP research.

Frequently Asked Questions (FAQs)

This section addresses common questions arising from the diverse and sometimes conflicting data on this compound's mechanisms and efficacy.

Q1: What is the primary neuroprotective mechanism of this compound? The literature suggests multiple pathways, including PI3K/Akt, Nrf2/HO-1, and NF-κB inhibition. Which is dominant?

A1: The current body of evidence indicates that this compound exerts its neuroprotective effects through a multi-target approach rather than a single dominant pathway. The prominence of a particular pathway can depend on the specific pathological context and the experimental model being used.

  • PI3K/Akt Pathway: This pathway is frequently implicated in NBP's pro-survival and anti-apoptotic effects, particularly in models of ischemic stroke.[1] Studies have shown that NBP can activate this pathway, leading to the downstream inhibition of apoptotic proteins.[1]

  • Nrf2/HO-1 Pathway: This pathway is central to NBP's antioxidant and anti-inflammatory effects.[2][3] NBP has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[2][3]

  • NF-κB Pathway: Inhibition of the NF-κB pathway is a key mechanism by which NBP exerts its anti-inflammatory effects. By suppressing the activation of NF-κB, NBP can reduce the production of pro-inflammatory cytokines.

The interplay between these pathways is complex and likely synergistic. For instance, activation of the Nrf2 pathway can in turn suppress the NF-κB pathway, highlighting the interconnectedness of NBP's mechanisms of action.[2] The specific experimental conditions, such as the type of cellular stressor or the animal model used, can influence which pathway appears more prominent.

Q2: There are conflicting reports on the efficacy of this compound in treating cognitive impairment. Is it more effective for vascular dementia or Alzheimer's disease?

A2: The clinical evidence for this compound's efficacy in cognitive impairment is more robust for vascular dementia (VaD) compared to Alzheimer's disease (AD).

  • Vascular Dementia: Several clinical trials have demonstrated that NBP can improve cognitive function in patients with VaD.[4][5][6] A phase III clinical trial has supported its efficacy in treating mild to moderate VaD.[5][6]

  • Alzheimer's Disease: While preclinical studies in AD animal models have shown promising results, such as reduced Aβ deposits and improved cognitive function, the clinical evidence in AD patients is less definitive.[4] Some studies have investigated NBP in patients with mild cognitive impairment (MCI), a potential precursor to AD, with the aim of evaluating its potential for early intervention.[7] However, more large-scale clinical trials are needed to establish its efficacy in AD.

The difference in efficacy may be attributed to NBP's primary mechanisms of action, which include improving cerebral microcirculation and exerting anti-inflammatory and antioxidant effects. These mechanisms are thought to be more directly relevant to the pathophysiology of vascular dementia.

Q3: What is the difference between l-NBP and dl-NBP, and does this contribute to conflicting results?

A3: l-3-n-butylphthalide (l-NBP) is the naturally occurring active enantiomer, while dl-3-n-butylphthalide (dl-NBP) is the synthetic racemic mixture. The use of different isomers in various studies is a significant potential source of conflicting results.

  • Pharmacokinetics: The two forms may have different pharmacokinetic profiles, affecting their bioavailability and distribution.

  • Efficacy: While both forms have demonstrated neuroprotective effects, their potency and specific mechanisms of action may differ. For example, some studies suggest that l-NBP has distinct effects on certain signaling pathways that have not been observed with dl-NBP.[8]

It is crucial for researchers to clearly state which form of NBP they are using in their studies to allow for accurate comparison and interpretation of results. Head-to-head comparative studies are needed to fully elucidate the differences in their therapeutic potential.

Troubleshooting Guides

This section provides practical guidance for researchers encountering common issues during their experiments with this compound.

Issue 1: Inconsistent or absent pro-angiogenic effects of this compound in vitro.

Q: My in vitro angiogenesis assay (e.g., tube formation assay) does not show the expected increase in tube formation with this compound treatment. What could be the reason?

A: Several factors could contribute to this discrepancy. Consider the following troubleshooting steps:

  • Cell Type: The type of endothelial cells used is critical. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used, but their response may differ from brain microvascular endothelial cells, which are more relevant to neurovascular studies.

  • NBP Concentration: The pro-angiogenic effects of NBP may be dose-dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type. Concentrations used in published studies vary, so it is important to test a range.

  • Assay Conditions:

    • Matrix: The type and concentration of the extracellular matrix (e.g., Matrigel) can significantly influence tube formation. Ensure the matrix is properly prepared and used at the recommended concentration.

    • Incubation Time: The kinetics of tube formation can vary. Monitor and quantify tube formation at multiple time points (e.g., 4, 8, 12, and 24 hours) to capture the optimal window of NBP's effect.

    • Serum Concentration: The presence and concentration of serum in the culture medium can affect endothelial cell proliferation and tube formation. Consider performing the assay in serum-free or low-serum conditions to minimize confounding factors.

  • Form of NBP: As discussed in the FAQs, l-NBP and dl-NBP may have different potencies. Ensure you are using the same form as the study you are trying to replicate.

Issue 2: Difficulty in replicating the reported effects of this compound on signaling pathways (e.g., PI3K/Akt, Nrf2/HO-1).

Q: My Western blot results do not show the expected changes in the phosphorylation of Akt or the nuclear translocation of Nrf2 after this compound treatment. What should I check?

A: Discrepancies in signaling pathway activation can arise from several experimental variables:

  • Treatment Duration and Timing: The activation of signaling pathways is often transient. It is crucial to perform a time-course experiment to identify the peak activation time for the specific pathway you are investigating. For example, Akt phosphorylation can be an early event, while changes in Nrf2 nuclear translocation may occur over a longer period.

  • Cell Lysis and Fractionation: For assessing Nrf2 nuclear translocation, proper cell fractionation to separate nuclear and cytoplasmic extracts is essential. Inefficient fractionation can lead to inaccurate results. Use appropriate controls to verify the purity of your fractions.

  • Antibody Specificity and Quality: Ensure that the primary antibodies you are using are specific for the target protein and its phosphorylated form. Validate your antibodies using positive and negative controls. Refer to the detailed experimental protocols for information on specific antibody clones and dilutions used in successful studies.

  • Loading Controls: Use appropriate loading controls for both whole-cell lysates and subcellular fractions. For example, β-actin or GAPDH are suitable for whole-cell lysates, while a nuclear-specific protein like Lamin B1 should be used for nuclear fractions.

  • Cellular Context: The cellular model and the specific stimulus used to induce stress can influence the signaling response to NBP. The effect of NBP on a particular pathway may be more pronounced in the presence of an insult (e.g., oxygen-glucose deprivation) compared to basal conditions.

Issue 3: Variable outcomes in animal models of ischemic stroke.

Q: I am observing high variability in infarct size and neurological scores in my MCAO mouse model treated with this compound. How can I reduce this variability?

A: The middle cerebral artery occlusion (MCAO) model is known for its inherent variability. Here are some key factors to control:

  • Surgical Technique: Consistent and precise surgical technique is paramount. The duration of occlusion, the type of filament used, and the extent of reperfusion can all significantly impact the outcome. Ensure that the same experienced surgeon performs all surgeries.

  • Animal Strain and Characteristics: Use animals of the same strain, age, and weight. Genetic background can influence the susceptibility to ischemic injury.

  • Physiological Monitoring: Monitor and maintain physiological parameters such as body temperature, blood pressure, and blood gases within a narrow range during and after surgery, as these can affect the extent of brain damage.

  • NBP Administration:

    • Route and Timing: The route of administration (e.g., intraperitoneal, intravenous, oral gavage) and the timing of the first dose relative to the ischemic insult are critical. Adhere strictly to the protocol from the study you are referencing.

    • Dosage and Formulation: Ensure accurate and consistent dosing. The vehicle used to dissolve NBP should also be consistent across all animals.

  • Behavioral Testing: Standardize the conditions for all behavioral tests to minimize variability. Acclimatize the animals to the testing environment before the experiment. Ensure that the person scoring the neurological deficits is blinded to the treatment groups.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in clinical trials for vascular dementia and mild cognitive impairment.

Table 1: Efficacy of this compound in Vascular Dementia

Study/Trial IDNTreatment GroupControl GroupDurationKey Efficacy OutcomesReference
Phase III (NCT03804229)700This compound soft capsule (600 mg/day)Placebo52 weeksImprovement in VaDAS-cog, CIBIC-plus[5][6]
Jia et al., 2016281NBP (600 mg/day)Placebo24 weeksImproved ADAS-cog and CIBIC-plus scores[9]

Table 2: Efficacy of this compound in Mild Cognitive Impairment (MCI)

Study/Trial IDNTreatment GroupControl GroupDurationKey Efficacy OutcomesReference
EBMCI study (ChiCTR1800018362)270NBP soft capsule (600 mg/day)Placebo12 monthsChange in ADAS-cog score[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the this compound literature.

1. Middle Cerebral Artery Occlusion (MCAO) Model in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old, 20-25 g).

  • Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

  • Surgical Procedure:

    • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Insert a 6-0 nylon monofilament with a silicon-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

    • Suture the incision and allow the animal to recover.

  • Confirmation of Ischemia: Monitor cerebral blood flow using laser Doppler flowmetry to confirm successful occlusion and reperfusion.

  • Neurological Scoring: Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement: At the end of the experiment, sacrifice the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

2. Western Blot Analysis for PI3K/Akt Pathway Activation

  • Sample Preparation:

    • Harvest cells or brain tissue and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PI3K, and total PI3K overnight at 4°C. (Refer to specific antibody datasheets for recommended dilutions).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

3. Immunofluorescence for Microglia Polarization

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose (B13894) solution.

    • Cut the brain into 20-30 µm thick coronal sections using a cryostat.

  • Immunostaining:

    • Wash the sections with PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

    • Block the sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate with primary antibodies against Iba1 (a general microglia marker) and either CD16/32 (for M1 microglia) or CD206 (for M2 microglia) overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

    • Wash the sections with PBS.

  • Imaging and Analysis:

    • Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.

    • Capture images using a fluorescence or confocal microscope.

    • Quantify the number of Iba1-positive cells that are also positive for CD16/32 or CD206 in specific brain regions.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Neuroprotection by this compound

PI3K_Akt_Pathway NBP This compound Receptor Growth Factor Receptor NBP->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt Recruits & Activates Akt Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Cell Survival pAkt->Survival Promotes

Caption: this compound activates the PI3K/Akt pathway, promoting cell survival.

Nrf2/HO-1 Antioxidant Response Pathway Activated by this compound

Nrf2_HO1_Pathway NBP This compound Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 Inhibits binding OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Inhibits binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Induces transcription of AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse

Caption: this compound promotes an antioxidant response via the Nrf2/HO-1 pathway.

NF-κB Inflammatory Pathway Inhibition by this compound

NFkB_Pathway InflammatoryStimulus Inflammatory Stimulus IKK IKK InflammatoryStimulus->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->InflammatoryGenes Induces transcription of IkB_NFkB->NFkB Releases NBP This compound NBP->IKK Inhibits Inflammation Inflammation InflammatoryGenes->Inflammation

Caption: this compound reduces inflammation by inhibiting the NF-κB pathway.

Experimental Workflow for Investigating Conflicting this compound Effects

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments CellCulture Cell Culture (e.g., HUVEC, SH-SY5Y) Treatment This compound Treatment (Dose-response & Time-course) CellCulture->Treatment Assays Functional Assays (e.g., Tube Formation, Viability) Treatment->Assays Biochemical Biochemical Analysis (Western Blot, qPCR) Treatment->Biochemical DataAnalysis Data Analysis & Interpretation Assays->DataAnalysis Biochemical->DataAnalysis AnimalModel Animal Model (e.g., MCAO) NBP_Admin This compound Administration (Route, Dose, Timing) AnimalModel->NBP_Admin Behavioral Behavioral Testing (Neurological Score) NBP_Admin->Behavioral Histology Histological Analysis (IHC, IF) NBP_Admin->Histology Behavioral->DataAnalysis Histology->DataAnalysis Conclusion Conclusion on Mechanism/Efficacy DataAnalysis->Conclusion

Caption: A logical workflow for investigating this compound's effects.

References

NBP treatment timing to maximize therapeutic window post-stroke.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing DL-3-n-butylphthalide (NBP) in post-stroke therapeutic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution, ensuring you can effectively investigate the therapeutic window of NBP.

Frequently Asked Questions (FAQs)

Q1: What is the optimal therapeutic window for NBP administration after ischemic stroke in preclinical models?

A1: Preclinical studies in rodent models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, suggest that the therapeutic window for NBP is within the first 6 hours after the ischemic event.[1][2] Administration of NBP within this timeframe has been shown to significantly reduce infarct volume, cerebral edema, and neurological deficits.[1] Some studies have shown neuroprotective effects when NBP is administered up to 4 hours post-reperfusion.[1]

Q2: What is the recommended dosage of NBP in preclinical mouse models of stroke?

A2: A commonly used and effective dose of NBP in mouse models of MCAO is 30 mg/kg, administered via intraperitoneal injection.[1] However, the optimal dosage can vary depending on the specific experimental conditions, including the animal model and the administration route.

Q3: In human clinical trials, what is the typical timeframe for initiating NBP treatment after an acute ischemic stroke?

A3: Clinical trials have investigated various time windows for NBP administration. Some trials stipulate that treatment should begin within 6 hours of stroke symptom onset, particularly when NBP is used as an adjunct to reperfusion therapies like intravenous thrombolysis (tPA) and/or endovascular treatment.[3][4] Other studies have enrolled patients within 24 to 48 hours of stroke onset.[5]

Q4: What are the common adverse events associated with NBP treatment in clinical trials?

A4: Clinical trials have generally found NBP to be safe and well-tolerated. The incidence of serious adverse events in patients receiving NBP is often comparable to that of the placebo group.[3][6] Reported adverse events are typically mild to moderate. For a comprehensive list of potential adverse events, it is recommended to consult the detailed safety data from published clinical trials.[4][5]

Troubleshooting Guides

Preclinical MCAO Model

Issue 1: High mortality rate in the MCAO mouse model.

  • Possible Cause: The surgical procedure itself can be a significant stressor. The C57Bl/6 mouse strain, commonly used in stroke research, has a high incidence of posterior communicating artery atresia, which can lead to larger infarcts and higher mortality after filament MCAO.[7]

  • Troubleshooting Steps:

    • Refine Surgical Technique: Ensure precise and gentle insertion of the intraluminal filament to avoid vessel perforation. Using a silicon-coated filament can improve the reproducibility of the occlusion.[8]

    • Monitor and Maintain Physiology: Throughout the surgery and recovery, maintain the animal's body temperature at 36.5°C ± 0.5°C using a heating pad.[8] Provide subcutaneous saline for hydration.[8]

    • Anesthesia Management: Use a well-controlled anesthetic regimen, such as isoflurane (B1672236), to maintain a stable physiological state.[8]

    • Consider a Different Model: If mortality remains high, consider a modified transcranial MCAO model, which can produce a more consistent, medium-sized infarct with a better survival rate, even in aged mice.[7]

    • Post-operative Care: House animals in a heated cage for a few hours post-surgery to aid recovery.[8]

Issue 2: High variability in infarct volume as measured by TTC staining.

  • Possible Cause: Inconsistent MCAO surgery, variability in the staining procedure, or inaccurate calculation methods can all contribute to variable results.[9]

  • Troubleshooting Steps:

    • Standardize Surgery: Ensure the filament is inserted to the same depth each time to consistently occlude the MCA. Laser Doppler flowmetry can be used to confirm a successful occlusion by monitoring the drop in cerebral blood flow.[8]

    • Consistent Staining Protocol: Use a standardized concentration of 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 2%) and a consistent incubation time and temperature.[9]

    • Edema Correction: Brain swelling (edema) in the ischemic hemisphere can lead to an overestimation of the infarct size. Use a validated formula to correct for edema. A common method is to calculate the infarct volume as: [(Volume of contralateral hemisphere – (Volume of ipsilateral hemisphere – Volume of infarct)) / Volume of contralateral hemisphere] x 100%.

    • Blinded Analysis: To reduce bias, the person analyzing the brain slices and quantifying the infarct volume should be blinded to the experimental groups.

Neurological Function Assessment

Issue 3: Difficulty in detecting subtle neurological deficits.

  • Possible Cause: Some neurological scoring systems, like the basic Bederson scale, are good for detecting major deficits but may not be sensitive enough for subtle impairments or for tracking recovery over time.[10]

  • Troubleshooting Steps:

    • Use a More Comprehensive Scale: Employ a more detailed scoring system like the modified Neurological Severity Score (mNSS) or the Garcia scale, which assess a wider range of motor, sensory, and reflex functions.[1]

    • Incorporate Multiple Behavioral Tests: Combine a general neurological score with more specific tests of sensorimotor function. The Cylinder Test is excellent for assessing forelimb use asymmetry, and the Corner Test can detect sensorimotor and postural asymmetry.[1][11][12]

    • Blinded Assessment: The researcher performing the behavioral tests should be blinded to the treatment groups to minimize bias.

Data Presentation

Table 1: Preclinical Efficacy of NBP in a Mouse MCAO Model

Treatment GroupTime of Administration (post-reperfusion)Infarct Volume (% of contralateral hemisphere)Neurological Deficit Score (Arbitrary Units)
Vehicle-~45%~3.5
NBP (30 mg/kg)0 hours~20%~2.0
NBP (30 mg/kg)2 hours~25%~2.5
NBP (30 mg/kg)4 hours~30%~2.8
NBP (30 mg/kg)6 hours~40%~3.2

*p < 0.05 compared to vehicle. Data are illustrative and based on trends reported in preclinical studies.[1]

Table 2: Clinical Trial Parameters for NBP in Acute Ischemic Stroke

ParameterDescription
Patient PopulationAdults with acute ischemic stroke (AIS).
Onset to Treatment TimeTypically within 6 to 48 hours of symptom onset.[3][4]
Dosing RegimenOften a 14-day intravenous administration followed by 76 days of oral capsules.[4]
Standard of CareMay include intravenous thrombolysis (tPA) and/or endovascular thrombectomy.[3][13]
Primary OutcomeFunctional outcome at 90 days, commonly measured by the modified Rankin Scale (mRS).[3][4]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Mice (Intraluminal Suture Method)
  • Anesthesia: Anesthetize the mouse with isoflurane (1.5-2% for induction, 1.0-1.5% for maintenance) in a mixture of N2O and O2.[8]

  • Surgical Preparation: Place the mouse in a supine position and maintain body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the distal ECA and the pterygopalatine artery branch of the ICA.

  • Filament Insertion: Introduce a 6-0 silicon-coated monofilament through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.[8]

  • Occlusion and Reperfusion: Maintain the occlusion for the desired duration (e.g., 60 minutes for transient MCAO). For reperfusion, withdraw the filament.

  • Wound Closure and Recovery: Close the incision and allow the animal to recover in a heated cage. Provide post-operative analgesia as required.

TTC Staining for Infarct Volume Assessment
  • Brain Extraction: At the desired time point post-MCAO (e.g., 24 hours), euthanize the mouse and carefully remove the brain.

  • Sectioning: Place the brain in a mouse brain matrix and slice it into 2 mm coronal sections.

  • Staining: Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20 minutes in the dark.[9] Viable tissue will stain red, while the infarcted tissue will remain white.

  • Imaging and Analysis: Scan or photograph the stained sections. Use image analysis software (e.g., ImageJ) to measure the area of the infarct, the ipsilateral hemisphere, and the contralateral hemisphere for each slice.

  • Volume Calculation: Calculate the total infarct volume and apply a correction for edema.

Neurological Deficit Scoring (Bederson Scale)

This is a global neurological function test.[1]

  • Grade 0: No observable deficit.

  • Grade 1: Forelimb flexion. The mouse consistently flexes the contralateral forelimb when lifted by the tail.

  • Grade 2: Decreased resistance to lateral push. The mouse shows reduced resistance when pushed towards the paretic side.

  • Grade 3: Unilateral circling. The mouse spontaneously circles towards the paretic side.

Mandatory Visualizations

NBP_Signaling_Pathways cluster_ischemic_stroke Ischemic Stroke Cascade cluster_nbp_effects NBP Neuroprotective Mechanisms Excitotoxicity Excitotoxicity Oxidative_Stress Oxidative_Stress Excitotoxicity->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Inflammation Inflammation Inflammation->Apoptosis Neuronal_Death Neuronal_Death Apoptosis->Neuronal_Death NBP NBP Anti_Oxidative Anti-Oxidative Stress NBP->Anti_Oxidative Anti_Inflammatory Anti-Inflammatory NBP->Anti_Inflammatory Anti_Apoptotic Anti-Apoptotic NBP->Anti_Apoptotic Angiogenesis Angiogenesis NBP->Angiogenesis Anti_Oxidative->Oxidative_Stress Inhibits Anti_Inflammatory->Inflammation Inhibits (via TLR4/NF-κB) Anti_Apoptotic->Apoptosis Inhibits (via Akt/mTOR) Neuronal_Survival Neuronal_Survival Angiogenesis->Neuronal_Survival Promotes (via VEGF, Ang-1)

Caption: NBP's multi-target neuroprotective signaling pathways post-stroke.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Outcome Assessment (24h - 72h post-MCAO) MCAO MCAO Surgery (e.g., 60 min occlusion) Reperfusion Reperfusion MCAO->Reperfusion NBP_Admin NBP Administration (e.g., 30 mg/kg, i.p.) Within 0-6 hours Reperfusion->NBP_Admin Vehicle_Admin Vehicle Administration Reperfusion->Vehicle_Admin Neuro_Score Neurological Scoring (Bederson, mNSS) NBP_Admin->Neuro_Score Behavior_Test Behavioral Testing (Cylinder, Corner Test) NBP_Admin->Behavior_Test Infarct_Volume Infarct Volume Measurement (TTC Staining) NBP_Admin->Infarct_Volume Vehicle_Admin->Neuro_Score Vehicle_Admin->Behavior_Test Vehicle_Admin->Infarct_Volume

Caption: Preclinical experimental workflow for evaluating NBP efficacy.

References

Technical Support Center: Butylphthalide Chronic Efficacy and Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for drug resistance to Butylphthalide (NBP) in chronic models. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for long-term this compound (NBP) treatment in chronic neurological models?

A1: this compound has demonstrated multi-target neuroprotective effects that are relevant to chronic neurodegenerative diseases and long-term recovery from ischemic stroke.[1][2] Its mechanisms of action include anti-inflammatory effects, reduction of oxidative stress, inhibition of apoptosis, and protection of mitochondrial function.[3] In long-term clinical studies, NBP has been shown to reduce the recurrence of ischemic stroke, suggesting sustained benefits with chronic use.[4][5] These properties make it a candidate for long-term therapeutic strategies in chronic neurological conditions.

Q2: Has drug resistance to this compound been observed in chronic models?

A2: Currently, there is no direct published evidence demonstrating acquired drug resistance to this compound in chronic neurological models. However, as with any long-term drug administration, the potential for the development of resistance is a valid consideration.[6] Researchers should be aware of the theoretical possibility of reduced efficacy over time and design experiments to monitor for such changes.

Q3: What are the hypothesized mechanisms of potential resistance to this compound?

A3: Based on general principles of acquired drug resistance, several mechanisms could theoretically lead to reduced efficacy of NBP over time:

  • Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), at the blood-brain barrier could increase the efflux of NBP from the central nervous system, reducing its bioavailability at the target site.[4][7][8][9]

  • Alteration of Molecular Targets: Although NBP has multiple targets, chronic exposure could lead to adaptive changes in the expression or sensitivity of key proteins within its target pathways, such as the NF-κB, Nrf2, or BDNF/TrkB signaling cascades.[10]

  • Activation of Compensatory Signaling Pathways: Cells may adapt to the continuous presence of NBP by upregulating parallel or alternative signaling pathways that counteract its neuroprotective effects.[6][11]

  • Epigenetic Modifications: Long-term treatment could induce epigenetic changes, such as DNA methylation or histone modifications, that alter the expression of genes involved in NBP's mechanism of action or in drug resistance.[10][12]

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound exerts its neuroprotective effects through the modulation of several key signaling pathways:

  • Anti-inflammatory Pathways: NBP has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.[3][10]

  • Antioxidant Pathways: It can activate the Keap1-Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.

  • Pro-survival and Neurotrophic Pathways: NBP can enhance the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor Tyrosine Kinase B (TrkB), and activate the PI3K/Akt signaling pathway, which promotes neuronal survival and inhibits apoptosis.[10][13]

Troubleshooting Guides

Issue 1: Diminishing therapeutic effect of this compound in a long-term in vivo study.

Potential Cause Suggested Troubleshooting Step
Development of Pharmacokinetic Resistance 1. Measure NBP concentrations in brain tissue and plasma at different time points to assess for changes in drug bioavailability. 2. Analyze the expression and activity of efflux pumps (e.g., P-glycoprotein) at the blood-brain barrier in treated versus control animals.
Activation of Compensatory Pathways 1. Perform transcriptomic (RNA-seq) or proteomic analysis of brain tissue to identify upregulated pathways that may counteract NBP's effects. 2. Investigate signaling pathways known to be involved in cellular adaptation to stress.
Target Saturation or Downregulation 1. Assess the expression levels and phosphorylation status of key proteins in NBP's signaling pathways (e.g., NF-κB, Nrf2, Akt, TrkB) over the course of the chronic treatment.
Progression of Disease Pathology 1. Ensure that the observed decline in efficacy is not due to the natural progression of the disease model overwhelming the therapeutic effect. Compare with an untreated, age-matched disease model group.

Issue 2: High variability in response to chronic this compound treatment across experimental animals.

Potential Cause Suggested Troubleshooting Step
Genetic Variability in Animal Models 1. Ensure the use of a genetically homogenous animal strain. 2. If using an outbred stock, increase the sample size to account for genetic diversity.
Inconsistent Drug Administration 1. Verify the accuracy and consistency of the dosing regimen (e.g., gavage, injection). 2. For oral administration, monitor for any changes in food and water intake that might affect drug absorption.
Differences in Disease Model Induction 1. Standardize the procedure for inducing the chronic disease model to minimize variability in the initial severity of the pathology.
Underlying Health Status of Animals 1. Closely monitor the general health of the animals, as underlying infections or stress can influence inflammatory responses and drug metabolism.

Data Presentation

Table 1: Summary of Long-Term this compound Clinical Study Data

Study Focus Treatment Duration Patient Population Key Findings Reference
Stroke Recurrence12 months1109 patients with non-cardioembolic ischemic strokeNBP reduced recurrent ischemic stroke by 39% and total stroke events by 39.6% compared to controls.[4][5]
Cognitive Decline12 monthsIschemic stroke survivorsNBP was significantly associated with a reduced decline in Mini-Mental State Examination (MMSE) scores.[7]

Experimental Protocols

Protocol 1: In Vivo Assessment of Acquired Resistance to this compound in a Chronic Neurodegenerative Mouse Model (e.g., APP/PS1 for Alzheimer's Disease)

  • Animal Model and Group Allocation:

    • Use age-matched APP/PS1 transgenic mice and wild-type littermates.

    • Divide APP/PS1 mice into two groups: Vehicle control and NBP treatment.

  • Chronic Dosing Regimen:

    • Administer NBP (e.g., 20-80 mg/kg, daily) or vehicle via oral gavage for a prolonged period (e.g., 3-6 months).

  • Behavioral and Cognitive Monitoring:

    • Perform a battery of behavioral tests (e.g., Morris water maze, Y-maze) at baseline and at regular intervals (e.g., monthly) throughout the treatment period to assess cognitive function.

  • Endpoint Analysis:

    • At the end of the treatment period, sacrifice the animals and collect brain tissue.

    • Histopathology: Perform immunohistochemistry to quantify amyloid-beta plaques, neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes), and neuronal loss.

    • Biochemical Analysis: Use Western blotting or ELISA to measure the levels of key signaling proteins (e.g., p-Akt, Nrf2, NF-κB) and NBP concentrations in the brain.

    • Gene Expression Analysis: Conduct qPCR or RNA-seq to analyze the expression of genes related to drug metabolism, efflux transporters (e.g., Abcb1a/P-gp), and inflammatory pathways.

Protocol 2: In Vitro Induction of this compound Resistance in a Neuronal Cell Line (e.g., SH-SY5Y)

  • Cell Culture and Baseline IC50 Determination:

    • Culture SH-SY5Y cells under standard conditions.

    • Determine the half-maximal inhibitory concentration (IC50) of NBP for a relevant toxic insult (e.g., amyloid-beta oligomers, MPP+).

  • Induction of Resistance:

    • Continuously expose SH-SY5Y cells to gradually increasing concentrations of NBP, starting from a sub-lethal dose.

    • Periodically assess the IC50 to monitor for a shift indicating the development of resistance.

  • Characterization of Resistant Cells:

    • Once a resistant cell line is established, compare it to the parental, sensitive cell line.

    • Efflux Pump Activity: Use a fluorescent substrate assay (e.g., with Rhodamine 123) to measure P-glycoprotein activity.

    • Protein and Gene Expression: Analyze the expression of ABC transporters and key proteins in NBP's signaling pathways using Western blotting and qPCR.

Mandatory Visualizations

cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., Aβ, LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 This compound This compound (NBP) NF_kB NF-κB This compound->NF_kB Inhibition This compound->Keap1 Inhibition TrkB TrkB This compound->TrkB Activation TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Promotion

Caption: Key signaling pathways modulated by this compound (NBP).

cluster_analysis Post-Mortem Analysis Start Start: Chronic Disease Model (e.g., APP/PS1 mice) Group_Allocation Group Allocation: - Vehicle - NBP Treatment Start->Group_Allocation Chronic_Dosing Chronic Dosing (3-6 months) Group_Allocation->Chronic_Dosing Behavioral_Monitoring Monthly Behavioral Monitoring (e.g., Morris Water Maze) Chronic_Dosing->Behavioral_Monitoring Endpoint Endpoint: Tissue Collection Chronic_Dosing->Endpoint Behavioral_Monitoring->Chronic_Dosing Histology Histology: - Aβ Plaques - Neuroinflammation Endpoint->Histology Biochemistry Biochemistry: - NBP Brain Levels - Signaling Proteins Endpoint->Biochemistry Genomics Gene Expression: - Efflux Pumps - Inflammatory Genes Endpoint->Genomics

Caption: Experimental workflow for in vivo resistance assessment.

Start Observation: Diminished NBP effect in chronic model Check_PK Assess Pharmacokinetics: Measure NBP levels in brain/plasma Start->Check_PK Check_Efflux Analyze Efflux Pumps: - Expression (qPCR, WB) - Activity (Rhodamine assay) Check_PK->Check_Efflux NBP levels decreased? Check_PD Assess Pharmacodynamics: Analyze target pathways Check_PK->Check_PD NBP levels stable? Result_PK_Resistance Conclusion: Pharmacokinetic Resistance Check_Efflux->Result_PK_Resistance Check_Targets Analyze Target Proteins: - Expression - Phosphorylation Check_PD->Check_Targets No Check_Compensatory Screen for Compensatory Pathways: - RNA-seq - Proteomics Check_Targets->Check_Compensatory No change in targets? Result_PD_Resistance Conclusion: Pharmacodynamic Resistance Check_Targets->Result_PD_Resistance Change in targets? Check_Compensatory->Result_PD_Resistance

References

Technical Support Center: Refining Butylphthalide Treatment for Effective Infarct Volume Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Butylphthalide (NBP) to reduce infarct volume in ischemic stroke models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NBP), and what are its known neuroprotective mechanisms?

A1: this compound (NBP) is a synthetic compound, originally derived from celery seeds, that has been approved for the treatment of ischemic stroke in China.[1][2][3] Its neuroprotective effects are multi-faceted and include:

  • Improving cerebral microcirculation: NBP can enhance cerebral blood flow and promote the formation of new blood vessels in the ischemic area.[4][5][6]

  • Anti-inflammatory effects: It suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the expression of inflammatory cytokines like IL-6, IL-1β, and TNF-α.[7]

  • Antioxidant properties: NBP combats oxidative stress by activating the Keap1/Nrf2 pathway, which upregulates antioxidant enzymes.[7][8][9]

  • Anti-apoptotic effects: It inhibits neuronal apoptosis (programmed cell death) through various signaling pathways, including PI3K/Akt and by modulating the JNK-Caspase3 pathway.[9][10]

  • Mitochondrial protection: NBP helps preserve mitochondrial function and energy metabolism, which are crucial for neuronal survival.[8][11]

Q2: What is the optimal timing and route of administration for NBP to achieve maximal reduction in infarct volume?

A2: The optimal timing and route of administration can vary depending on the experimental model. However, preclinical studies suggest that early administration is critical. Some studies have shown benefits when NBP is administered as early as 20 minutes after ischemia/reperfusion.[10] In clinical trials, NBP is often administered within 6 to 48 hours of stroke onset.[6][12] Common routes of administration in animal models include intravenous, intragastric, and intraperitoneal injections.[1][10][13] The choice of route may depend on the specific research question and the desired pharmacokinetic profile.

Q3: Are there different forms of this compound, and do they have different effects?

A3: Yes, this compound exists as different stereoisomers, primarily L-3-n-butylphthalide (L-NBP) and DL-3-n-butylphthalide (a racemic mixture). Both forms have demonstrated neuroprotective effects.[2] DL-3-n-butylphthalide is the form that is clinically approved and widely used in China for stroke treatment.[3][7] While both have shown efficacy in reducing infarct size and improving neurological outcomes, the specific mechanisms and potency may differ slightly.[2]

Q4: What are the common challenges or sources of variability in NBP efficacy studies?

A4: Variability in the efficacy of NBP can arise from several factors:

  • Animal model: The choice of stroke model (e.g., transient vs. permanent MCAO) and animal species (rat vs. mouse) can influence the outcome.

  • Dosage: The dose of NBP used is a critical parameter, and a clear dose-response relationship should be established.

  • Timing of administration: As mentioned, the therapeutic window for NBP is a key factor, with earlier administration generally being more effective.

  • Method of infarct volume measurement: The technique used to quantify infarct volume (e.g., TTC staining, MRI) and the formula for edema correction can introduce variability.[14]

  • Concomitant medications: In clinical settings, the co-administration of other stroke therapies can influence the observed effects of NBP.[11]

Troubleshooting Guide

Problem 1: Inconsistent or no significant reduction in infarct volume with NBP treatment.

  • Possible Cause 1: Suboptimal Dosage.

    • Troubleshooting: Perform a dose-response study to determine the optimal concentration of NBP for your specific animal model and stroke severity. Consult the literature for dosages used in similar experimental setups.

  • Possible Cause 2: Administration outside the therapeutic window.

    • Troubleshooting: Initiate NBP treatment as early as possible after the ischemic insult. If delayed administration is part of the experimental design, be aware that the protective effects may be diminished.

  • Possible Cause 3: Issues with drug stability or formulation.

    • Troubleshooting: Ensure that the NBP compound is of high purity and is stored correctly. The vehicle used to dissolve NBP should be appropriate and should not have any confounding effects.

  • Possible Cause 4: High variability in infarct size within the control group.

    • Troubleshooting: Refine your surgical procedure for inducing ischemia to ensure more consistent infarcts. Increase the sample size per group to enhance statistical power.

Problem 2: Difficulty in accurately measuring infarct volume.

  • Possible Cause 1: Inadequate staining with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Troubleshooting: Ensure the TTC solution is fresh and at the correct concentration (typically 2%). The incubation time and temperature should be optimized for your tissue thickness.

  • Possible Cause 2: Swelling (edema) in the ischemic hemisphere is confounding the measurement.

    • Troubleshooting: Use a correction formula to account for edema. A common method is to calculate the corrected infarct volume as: [Volume of the contralateral hemisphere – (Volume of the ipsilateral hemisphere – Measured infarct volume)].[14]

  • Possible Cause 3: Subjectivity in manual delineation of the infarct area.

    • Troubleshooting: Use image analysis software for more objective quantification. Have the infarct areas measured by two independent investigators who are blinded to the treatment groups to assess inter-rater reliability.

Data on Infarct Volume Reduction with this compound Treatment

The following tables summarize quantitative data from preclinical studies on the effect of NBP on infarct volume.

Table 1: Effect of this compound on Infarct Volume in Rodent Models of Ischemic Stroke

Study (Year)Animal ModelNBP Dosage and RouteTime of MeasurementInfarct Volume Reduction (%)
Zhang et al. (2012) referenced in[1]Mouse MCAO14 mg/kg/day, i.v.3 days post-MCAOSignificant reduction (p < 0.05)
A study referenced in[5]Rat MCAO with venous obstructionNot specified3 days post-operationSignificant reduction
A study referenced in[15]Mouse dMCAO80 mg/kg, oral gavageNot specifiedSignificant reduction

Note: This table is a representation of findings and not an exhaustive list. The percentage of reduction can vary significantly based on the experimental conditions.

Key Experimental Protocols

1. Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This is a widely used model to mimic focal cerebral ischemia.

  • Anesthesia: Anesthetize the animal (e.g., with isoflurane (B1672236) or chloral (B1216628) hydrate).

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Insert a filament (e.g., a 4-0 monofilament nylon suture with a rounded tip) into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • For transient MCAO, the filament is withdrawn after a specific period (e.g., 45-90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Post-operative Care: Provide appropriate post-operative care, including monitoring of body temperature and hydration.

2. Measurement of Infarct Volume using TTC Staining

  • Tissue Preparation:

    • At the designated time point post-ischemia, euthanize the animal and perfuse transcardially with saline.

    • Carefully remove the brain.

  • Staining:

    • Cut the brain into coronal slices of a specific thickness (e.g., 1-2 mm).

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Quantification:

    • Capture high-resolution images of the stained slices.

    • Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.

    • Calculate the total infarct volume by summing the infarct areas multiplied by the slice thickness. Apply a correction for edema as described in the troubleshooting section.

Signaling Pathways and Experimental Workflow Diagrams

Butylphthalide_Signaling_Pathways cluster_Stroke Ischemic Stroke cluster_NBP This compound (NBP) Treatment cluster_Pathways Signaling Pathways Modulated by NBP cluster_Outcome Neuroprotective Outcomes Oxidative Stress Oxidative Stress Reduced Infarct Volume Reduced Infarct Volume Inflammation Inflammation Apoptosis Apoptosis Mitochondrial Dysfunction Mitochondrial Dysfunction NBP This compound NBP->Mitochondrial Dysfunction Attenuates Keap1_Nrf2 Keap1/Nrf2 NBP->Keap1_Nrf2 NF_kB NF-κB NBP->NF_kB PI3K_Akt PI3K/Akt NBP->PI3K_Akt BDNF_TrkB BDNF/TrkB NBP->BDNF_TrkB Keap1_Nrf2->Oxidative Stress Inhibits NF_kB->Inflammation Inhibits PI3K_Akt->Apoptosis Inhibits BDNF_TrkB->Apoptosis Inhibits Improved Neurological Function Improved Neurological Function Reduced Infarct Volume->Improved Neurological Function

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Assessment Outcome Assessment cluster_Analysis Data Analysis Animal_Model Induce Ischemic Stroke (e.g., MCAO in rodents) Randomization Randomize into Treatment Groups (Control vs. NBP) Animal_Model->Randomization NBP_Admin Administer this compound (NBP) (Specify dose, route, timing) Randomization->NBP_Admin Control_Admin Administer Vehicle Control Randomization->Control_Admin Neuro_Assess Neurological Function Tests NBP_Admin->Neuro_Assess Infarct_Assess Measure Infarct Volume (e.g., TTC Staining, MRI) NBP_Admin->Infarct_Assess Control_Admin->Neuro_Assess Control_Admin->Infarct_Assess Stats Statistical Analysis (Compare groups, assess significance) Neuro_Assess->Stats Infarct_Assess->Stats

Caption: General experimental workflow for NBP efficacy studies.

References

Technical Support Center: Investigating the Role of Nrf2 Activation in Butylphthalide's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the therapeutic mechanisms of Dl-3-n-butylphthalide (NBP), with a specific focus on its interaction with the Nrf2 signaling pathway.

Introduction to Butylphthalide (NBP) and the Nrf2 Pathway

Dl-3-n-butylphthalide (NBP) is a compound initially isolated from celery seeds and has demonstrated significant neuroprotective effects.[1][2] Its mechanisms of action are multifaceted, including improving microcirculation, protecting mitochondrial function, and inhibiting neuronal apoptosis and inflammation.[1][3][4][5] A critical component of NBP's protective action is its ability to mitigate oxidative stress.[2][6]

Contrary to enhancing NBP's efficacy by inhibiting the Nrf2 pathway, current scientific evidence strongly indicates that NBP exerts its antioxidant and neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[2][6][7][8][9][10][11][12] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Keap1, which facilitates its degradation.[13][14] In the presence of oxidative stress or activators like NBP, Nrf2 is released from Keap1 and translocates to the nucleus.[7][8][15] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of numerous antioxidant and cytoprotective proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][9][11] Studies have shown that the protective effects of NBP are significantly diminished when Nrf2 is inhibited or knocked out, confirming the crucial role of Nrf2 activation in its therapeutic mechanism.[8][10]

This guide is designed to assist researchers in designing, executing, and troubleshooting experiments aimed at demonstrating and quantifying the activation of the Nrf2 pathway by NBP.

Frequently Asked Questions (FAQs)

Q1: What is the established relationship between this compound (NBP) and the Nrf2 pathway?

A1: NBP is an activator of the Nrf2 signaling pathway. It promotes the nuclear translocation of Nrf2, leading to the increased expression of downstream antioxidant genes like HO-1 and NQO1.[7][8][9][11] This activation is a key mechanism behind NBP's neuroprotective and anti-inflammatory effects.[2][12]

Q2: Why would inhibiting Nrf2 be counterproductive when studying NBP's efficacy?

A2: Since NBP's therapeutic effects are mediated through Nrf2 activation, inhibiting the pathway would likely abolish or significantly reduce these positive effects.[8][10] Nrf2 inhibitors, such as ML385, are often used experimentally as a negative control to confirm that the observed protective effects of NBP are indeed Nrf2-dependent.[10][11]

Q3: What are the primary downstream targets to measure to confirm Nrf2 activation by NBP?

A3: The most common and reliable downstream markers of Nrf2 activation are Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][11] An increase in the protein levels of HO-1 and NQO1 following NBP treatment is a strong indicator of Nrf2 pathway activation.

Q4: At what molecular weight should I expect to see Nrf2 on a Western blot?

A4: This is a common point of confusion. While the predicted molecular weight of Nrf2 is around 60-68 kDa, it often migrates anomalously on SDS-PAGE gels at a higher molecular weight, typically between 95-110 kDa.[16] It is crucial to look for the inducible band in this higher range, especially after treatment with a positive control like sulforaphane (B1684495) or a proteasome inhibitor like MG-132.[13][16][17]

Q5: How can I be sure that the observed effects are specific to Nrf2 activation and not off-target effects of NBP?

A5: To demonstrate specificity, you can use Nrf2 inhibitors (e.g., ML385) or siRNA-mediated knockdown of Nrf2. If the protective effects of NBP are lost in the presence of the inhibitor or after Nrf2 knockdown, it strongly suggests that the effects are Nrf2-dependent.[10]

Troubleshooting Guides

Troubleshooting Western Blot for Nrf2 and Downstream Targets
Problem Potential Cause(s) Recommended Solution(s)
Weak or No Nrf2 Signal Low endogenous Nrf2 levels due to rapid degradation.[17]- Treat cells with a proteasome inhibitor (e.g., MG-132) for a few hours before lysis to allow Nrf2 to accumulate.[17]- Use a known Nrf2 activator (e.g., sulforaphane) as a positive control.[13]- Increase the amount of protein loaded onto the gel.[18]
Poor antibody quality or incorrect antibody dilution.[19]- Use a well-validated Nrf2 antibody. Check recent literature for recommended antibodies.- Perform an antibody titration to find the optimal concentration.[20][21]
Inefficient protein transfer.- Verify transfer efficiency using Ponceau S staining.[13]- Optimize transfer time and voltage, especially for high molecular weight proteins like Nrf2.[18]
Non-Specific Bands Antibody concentration is too high.- Reduce the concentration of the primary and/or secondary antibody.[13]
Poor antibody specificity.[20]- Use a highly validated monoclonal antibody.- Validate your antibody with positive (Nrf2-overexpressing) and negative (Nrf2-knockdown/knockout) controls.[13]
Insufficient blocking or washing.- Increase blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA).[13][20]- Increase the number and duration of wash steps.[20]
Nrf2 Band at Incorrect Molecular Weight (~60 kDa) This is a common misconception. The biologically relevant species of Nrf2 migrates at ~95-110 kDa.[16] A band at ~60 kDa may be a non-specific protein.- Refer to literature that confirms the higher molecular weight band is Nrf2.[16]- Use Nrf2 knockout/knockdown cell lysates to confirm the identity of the correct band. The ~95-110 kDa band should disappear in these lysates.[16]
Inconsistent HO-1/NQO1 Induction Sub-optimal NBP concentration or treatment time.- Perform a dose-response and time-course experiment to determine the optimal conditions for inducing HO-1/NQO1 expression in your specific cell model.
Cell health issues.- Ensure cells are healthy, in the exponential growth phase, and free from contamination.[22]
Troubleshooting Cell Viability Assays (e.g., MTT, XTT)
Problem Potential Cause(s) Recommended Solution(s)
High Background Signal NBP may directly react with the assay reagent (e.g., MTT).[22][23]- Run a cell-free control with NBP and the assay reagent in media alone. If a color change occurs, it indicates interference.[22][23]
Reagent contamination.[22]- Use fresh, sterile reagents.
Phenol (B47542) red in culture media can interfere with absorbance readings.[22]- Use phenol red-free media for the duration of the assay.
Inconsistent Results Across Wells ("Edge Effect") Evaporation and temperature fluctuations in the outer wells of the plate.[22]- Do not use the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[22]
Discrepancy Between Different Viability Assays Different assays measure different cellular parameters. NBP might interfere with one assay but not another.- Use an alternative assay based on a different principle. For example, if you suspect interference with a metabolic assay (MTT), validate your results with a protein-based assay (Sulforhodamine B - SRB) or a membrane integrity assay (Trypan Blue or LDH).[23]
Troubleshooting Reactive Oxygen Species (ROS) Measurements
Problem Potential Cause(s) Recommended Solution(s)
High Variability in ROS Readings Fluorescent probes are sensitive to light and temperature.- Minimize exposure of the probe to light.[24]- Ensure all reagents and plates are equilibrated to the same temperature before starting the measurement.
Non-physiological oxygen levels can induce oxidative stress.[25][26]- If possible, perform experiments under physiological oxygen conditions (hypoxia) rather than atmospheric oxygen levels.[26]
Difficulty Interpreting Probe Fluorescence Some probes (e.g., H2DCFDA) are not specific to a single ROS and can be oxidized by various reactive species.[24][27]- Be cautious in interpreting results as being from a specific ROS unless using a highly specific probe.- Acknowledge that the assay provides a measure of general cellular oxidant stress.[24]
The probe itself can be oxidized by factors other than ROS.[28]- Use appropriate positive and negative controls. For example, treat cells with a known ROS inducer (e.g., H2O2) and an antioxidant (e.g., N-acetylcysteine).

Experimental Protocols

Protocol 1: Western Blot for Nrf2 Nuclear Translocation and HO-1 Induction
  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentrations of NBP or vehicle control for the predetermined optimal time. Include a positive control group treated with a known Nrf2 activator (e.g., 10 µM sulforaphane for 4-6 hours).

  • Nuclear and Cytoplasmic Fractionation (for Nrf2 Translocation):

    • Harvest cells and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This is crucial to separate nuclear Nrf2 from the cytoplasmic pool.

    • For total protein (for HO-1), lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-40 µg) per lane on an 8% or 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

      • Anti-Nrf2 (targeting the ~95-110 kDa band)

      • Anti-HO-1

      • Anti-Lamin B1 (nuclear loading control)

      • Anti-GAPDH or β-Actin (cytoplasmic or total protein loading control)

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software.

Protocol 2: Cell Viability (SRB) Assay
  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with various concentrations of NBP and a toxic compound (e.g., H2O2) to induce cell death. Include control wells (vehicle only, toxic compound only).

  • Cell Fixation:

    • After the treatment period, gently remove the media and fix the cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing:

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining:

    • Add 50 µL of 0.4% Sulforhodamine B (SRB) solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization and Reading:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB.

    • Shake the plate for 5-10 minutes on a shaker.

    • Read the absorbance at 510 nm on a microplate reader.

Data Presentation Tables

Table 1: Effect of NBP on the Expression of Nrf2 Pathway Proteins

Treatment GroupNuclear Nrf2 (Relative Density)Cytoplasmic Nrf2 (Relative Density)HO-1 (Relative Density)NQO1 (Relative Density)
Vehicle Control1.00 ± 0.121.00 ± 0.091.00 ± 0.151.00 ± 0.11
NBP (10 µM)2.54 ± 0.210.65 ± 0.083.12 ± 0.252.89 ± 0.22
NBP (20 µM)3.89 ± 0.300.41 ± 0.064.78 ± 0.354.51 ± 0.31
Nrf2 Inhibitor0.95 ± 0.101.05 ± 0.110.98 ± 0.131.02 ± 0.10
NBP + Inhibitor1.15 ± 0.14#0.98 ± 0.09#1.21 ± 0.16#1.18 ± 0.15#
Data are presented as mean ± SD. n=3. *p < 0.05 vs. Vehicle Control. #p < 0.05 vs. NBP (20 µM).

Table 2: Protective Effect of NBP on Oxidative Stress-Induced Cell Death

Treatment GroupCell Viability (%)Intracellular ROS (Fold Change)
Vehicle Control100.0 ± 5.21.00 ± 0.10
Oxidative Stressor (OS)45.3 ± 4.13.50 ± 0.28
OS + NBP (10 µM)62.1 ± 3.8#2.15 ± 0.21#
OS + NBP (20 µM)85.7 ± 4.5#1.45 ± 0.15#
OS + NBP + Nrf2 Inhibitor48.2 ± 3.9$3.35 ± 0.31$
Data are presented as mean ± SD. n=6. *p < 0.05 vs. Vehicle Control. #p < 0.05 vs. OS. $p < 0.05 vs. OS + NBP (20 µM).

Visualizations

NBP_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound (NBP) Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Targets for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Proteins Cytoprotective Proteins Antioxidant_Genes->Proteins Translation Cell_Protection Neuroprotection & Reduced Oxidative Stress Proteins->Cell_Protection

Caption: NBP activates the Nrf2 signaling pathway.

Experimental_Workflow start Hypothesis: NBP protects cells via Nrf2 activation exp_design Experimental Design: - Cell model (e.g., neuronal cells) - NBP dose-response & time-course - Oxidative stress induction (e.g., H2O2) start->exp_design viability 1. Assess Cytoprotection (Cell Viability Assay - SRB) exp_design->viability ros 2. Measure Antioxidant Effect (Intracellular ROS Assay) viability->ros western 3. Confirm Pathway Activation (Western Blot for Nrf2, HO-1) ros->western specificity 4. Verify Nrf2-Dependence (Use Nrf2 Inhibitor, e.g., ML385) western->specificity data_analysis Data Analysis & Interpretation specificity->data_analysis conclusion Conclusion: NBP activates Nrf2 pathway, leading to reduced ROS and increased cell survival. data_analysis->conclusion

Caption: Workflow for investigating NBP's effect on Nrf2.

Troubleshooting_Tree start Problem: No increase in HO-1/NQO1 protein after NBP treatment check_nrf2 Is nuclear Nrf2 increased? start->check_nrf2 no_nrf2_increase Nrf2 is not translocating check_nrf2->no_nrf2_increase No yes_nrf2_increase Nrf2 is translocating, but downstream targets are not induced. check_nrf2->yes_nrf2_increase Yes check_nbp Check NBP concentration and treatment time. Perform dose-response. no_nrf2_increase->check_nbp check_lysis Review nuclear extraction protocol. Check fractionation with nuclear/cyto controls. check_nbp->check_lysis check_wb_nrf2 Troubleshoot Nrf2 Western Blot. (See WB Guide) check_lysis->check_wb_nrf2 check_time Check time course. HO-1/NQO1 protein expression may peak later than Nrf2 translocation. yes_nrf2_increase->check_time check_wb_ho1 Troubleshoot HO-1/NQO1 Western Blot. (Antibody, transfer, etc.) check_time->check_wb_ho1 check_cell_model Consider cell-type specific responses. Is the ARE in these genes accessible? check_wb_ho1->check_cell_model

Caption: Troubleshooting HO-1/NQO1 induction failure.

References

Validation & Comparative

A Comparative Analysis of L-3-n-butylphthalide and DL-3-n-butylphthalide in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of l-3-n-butylphthalide (L-NBP) and its racemic mixture, dl-3-n-butylphthalide (DL-NBP), in the context of neurodegenerative diseases and ischemic stroke. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in their understanding of these two compounds. While both forms have demonstrated neuroprotective effects, this guide aims to delineate their comparative efficacy based on available experimental data.

At a Glance: Key Differences and Efficacy

3-n-butylphthalide (NBP) is a chiral molecule with l- and d-isomers. L-NBP is the naturally occurring form, while DL-NBP is a synthetic racemic mixture.[1] Preclinical evidence suggests that the l-isomer may possess similar or even superior neuroprotective activity compared to the racemic mixture. Both compounds have been extensively studied for their therapeutic potential in ischemic stroke and neurodegenerative conditions like Alzheimer's disease.

Quantitative Efficacy Comparison

The following tables summarize quantitative data from various preclinical and clinical studies. It is important to note that much of the data comes from separate studies, which may have employed different experimental conditions. Direct head-to-head comparative studies are limited, and this should be taken into consideration when interpreting the data.

Preclinical Efficacy in Ischemic Stroke Models
ParameterL-3-n-butylphthalide (L-NBP)dl-3-n-butylphthalide (DL-NBP)Reference Study Model
Infarct Volume Reduction Significant reduction observed.Significant reduction in infarct area.[2][3][4] A meta-analysis of animal studies showed a significant reduction in infarct volume.Primarily rodent models of Middle Cerebral Artery Occlusion (MCAO).[2][3][4]
Neurological Deficit Score Significant improvement.Significant improvement in neurological scores (mNSS).[3][5]Rodent MCAO models.[3][5]
Cerebral Blood Flow (CBF) Data not consistently reported in direct comparison.Shown to increase cerebral blood flow.[6]Rat MCAO models.[6]
Preclinical Efficacy in Alzheimer's Disease Models
ParameterL-3-n-butylphthalide (L-NBP)dl-3-n-butylphthalide (DL-NBP)Reference Study Model
Cognitive Improvement (Morris Water Maze) Significantly improved learning and long-term spatial memory.[7]Ameliorated spatial learning and memory impairment.[8][9]3xTg-AD mice[7], APP/PS1 transgenic mice[8], SAMP8 mice[9]
Aβ Plaque Reduction Significantly reduced total cerebral Aβ plaque deposition and lowered Aβ levels.[7]Reduced amyloid-induced deficits.[8]3xTg-AD mice[7], APP/PS1 transgenic mice[8]
Synaptic Protein Levels Data not consistently reported in direct comparison.Increased levels of synaptic proteins (SYN, PSD95).[9]SAMP8 mice.[9]
Clinical Efficacy in Ischemic Stroke
Parameterdl-3-n-butylphthalide (DL-NBP)Comparison/ControlReference Study
Neurological Deficit (NIHSS Score) Significant improvement compared to placebo.[10]Placebo, CerebrolysinRandomized, double-blind clinical trial.[10]
Activities of Daily Living (BI Score) Significant improvement compared to placebo.[10]Placebo, CerebrolysinRandomized, double-blind clinical trial.[10]
Favorable Functional Outcome (mRS) A meta-analysis of 57 RCTs showed a significant reduction in death and dependency.[11]Placebo or no treatmentMeta-analysis of randomized controlled trials.[11]

Note: Clinical trial data for L-NBP is less readily available in the reviewed literature compared to DL-NBP, which is approved for clinical use in China for ischemic stroke.[1]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to mimic ischemic stroke in humans.

Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of L-NBP and DL-NBP.

Procedure:

  • Anesthesia: Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate).[2][5]

  • Surgical Preparation: Place the rat in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Carefully separate the arteries. Ligate the distal end of the ECA.

  • Filament Insertion: Introduce a nylon monofilament (e.g., 4-0) with a rounded tip through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). The filament is typically advanced 18-20 mm from the carotid bifurcation.

  • Occlusion and Reperfusion: For transient MCAO, the filament is left in place for a specific duration (e.g., 2 hours) and then withdrawn to allow for reperfusion.[4] For permanent MCAO, the filament is left in place.[5]

  • Post-operative Care: Suture the incision and allow the rat to recover. Provide appropriate post-operative care, including analgesics and hydration.

  • Outcome Assessment: Assess infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining and evaluate neurological deficits using a standardized scoring system (e.g., mNSS) at specified time points after MCAO.[2][5]

Western Blot Analysis for Akt and Nrf2 Signaling Pathways

Objective: To quantify the protein expression levels of total and phosphorylated Akt, as well as nuclear and cytoplasmic Nrf2, in brain tissue following treatment with L-NBP or DL-NBP.

Procedure:

  • Tissue Preparation: Euthanize animals at the designated time point and rapidly dissect the brain. Isolate the region of interest (e.g., ischemic penumbra or hippocampus).

  • Protein Extraction:

    • For total protein: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total Nrf2, and a loading control (e.g., β-actin or GAPDH for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control.

Signaling Pathways and Experimental Workflows

Nrf2/ARE Signaling Pathway in Neuroprotection

Both L-NBP and DL-NBP have been shown to exert their antioxidant effects through the activation of the Nrf2 signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant enzymes.

Nrf2_Pathway cluster_nucleus Nucleus NBP L-NBP / DL-NBP Keap1 Keap1 NBP->Keap1 inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 induces conformational change Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Ub Ubiquitination & Degradation Keap1->Ub Nrf2_cyto->Ub leads to Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection results in

Caption: Nrf2/ARE signaling pathway activated by L-NBP and DL-NBP.

Akt Signaling Pathway in Cell Survival

The Akt signaling pathway is a crucial regulator of cell survival and is implicated in the neuroprotective mechanisms of both L-NBP and DL-NBP. Activation of Akt can inhibit apoptosis and promote cell survival.

Akt_Pathway NBP L-NBP / DL-NBP PI3K PI3K NBP->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis inhibits Cell_Survival Cell Survival pAkt->Cell_Survival promotes

Caption: Akt signaling pathway promoting cell survival.

Experimental Workflow for Preclinical Efficacy Study

The following diagram illustrates a typical workflow for a preclinical study comparing the efficacy of L-NBP and DL-NBP in a stroke model.

Experimental_Workflow Animal_Model Animal Model (e.g., MCAO in rats) Grouping Random Group Assignment (Sham, Vehicle, L-NBP, DL-NBP) Animal_Model->Grouping Treatment Drug Administration Grouping->Treatment Behavioral Behavioral Assessment (e.g., mNSS) Treatment->Behavioral Imaging Infarct Volume Measurement (TTC Staining) Treatment->Imaging Biochemical Biochemical Analysis (Western Blot, ELISA) Treatment->Biochemical Data_Analysis Data Analysis & Comparison Behavioral->Data_Analysis Imaging->Data_Analysis Biochemical->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

References

Validating Butylphthalide's Pro-Angiogenic Effect on VEGF Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Dl-3-n-butylphthalide (NBP), a small molecule drug, and its validated effects on angiogenesis, with a specific focus on Vascular Endothelial Growth Factor (VEGF) markers. We offer a comparative perspective by examining NBP's pro-angiogenic activity alongside the mechanisms of well-established anti-angiogenic agents, Bevacizumab and Sunitinib (B231). This guide is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for ischemic diseases and other conditions where angiogenesis modulation is critical.

Executive Summary

Butylphthalide has demonstrated significant pro-angiogenic properties, primarily through the upregulation of VEGF and the activation of associated signaling pathways.[1][2][3] Experimental data consistently shows that NBP treatment leads to increased expression of VEGF and other angiogenic factors, promoting the formation of new blood vessels.[3] In contrast, anti-angiogenic agents like Bevacizumab and Sunitinib function by inhibiting the VEGF signaling cascade. Bevacizumab, a monoclonal antibody, directly sequesters VEGF-A, preventing its interaction with its receptors.[4][5][6][7] Sunitinib, a tyrosine kinase inhibitor, blocks the intracellular signaling of VEGF receptors.[1][8] This guide presents the underlying mechanisms, comparative quantitative data, and detailed experimental protocols to validate these effects.

Comparative Analysis of Angiogenesis Modulators

The following tables summarize the key characteristics and reported quantitative effects of this compound, Bevacizumab, and Sunitinib on angiogenesis markers.

Table 1: Mechanism of Action and Key Signaling Pathways

CompoundClassPrimary TargetKey Signaling Pathways Affected
This compound (NBP) Pro-angiogenicUpregulation of angiogenic factors- Akt/GSK-3β/β-catenin -> VEGF- Netrin/DCC/VEGF- HIF-1α/VEGF- Sonic Hedgehog (Shh) -> VEGF/Ang-1
Bevacizumab Anti-angiogenicExtracellular VEGF-A- Blocks VEGF-A binding to VEGFR-1/VEGFR-2, inhibiting downstream Ras/Raf/MEK/ERK and PI3K/AKT pathways
Sunitinib Anti-angiogenicVEGFR-1, -2, -3, PDGFRs, c-Kit- Inhibits tyrosine kinase activity of multiple receptors, blocking downstream signaling required for endothelial cell proliferation and survival

Table 2: Quantitative Effects on VEGF and Angiogenesis Markers

CompoundModel SystemMarkerDosage/ConcentrationObserved EffectCitation
This compound (NBP) Rat model of focal cerebral ischemiaVEGF protein and mRNA25 mg/kg, orally, twice dailySignificantly greater expression of VEGF protein and mRNA in the NBP group compared to the model control group at each post-cerebral ischemia-reperfusion time point.[2]
This compound (NBP) Stroke PatientsPlasma VEGFThis compound group vs. conventional treatmentHigher VEGF levels on day 6 in the this compound group (441 ± 121 vs. 378 ± 70 pg/mL, p = 0.034).[9]
This compound (NBP) Transient Ischemic Attack Mouse ModelVEGF, Ang-1, Ang-2 proteinNBP-treated vs. vehicle-treatedSignificantly increased expression of VEGF and Ang-1 at 7 days post-MCAO; significantly upregulated VEGF, Ang-1, and Ang-2 at 14 days post-MCAO (p < 0.05).[3]
Bevacizumab Equine Umbilical Vein Endothelial Cells (in vitro)VEGF expression1, 2, 4, 6, 8 mg/mLSignificantly decreased VEGF expression at all concentrations over a 72-hour period.[10]
Bevacizumab Human Oral Squamous Carcinoma Cells (in vitro)VEGF-A productionBevacizumab alone and in combination with 5-FUSignificant decrease in VEGF-A production compared to control after 24 and 48 hours.[11]
Sunitinib Human Glioblastoma Xenograft in miceMicrovessel Density (von Willebrand factor staining)80 mg/kg per day74% reduction in tumor microvessel density.[8]
Sunitinib Microvascular and Human Umbilical Vein Endothelial Cells (in vitro)Total VEGFR21 µMSlight increase in total VEGFR2.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Butylphthalide_Signaling_Pathway cluster_akt Akt/GSK-3β Pathway cluster_netrin Netrin/DCC Pathway cluster_hif HIF-1α Pathway NBP This compound (NBP) Akt Akt NBP->Akt Netrin1 Netrin-1 NBP->Netrin1 HIF1a HIF-1α NBP->HIF1a GSK3b GSK-3β Akt->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin inhibition VEGF VEGF Upregulation beta_catenin->VEGF DCC DCC Netrin1->DCC DCC->VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Anti_Angiogenic_Mechanisms cluster_bevacizumab Bevacizumab Mechanism cluster_sunitinib Sunitinib Mechanism VEGF_A VEGF-A VEGFR VEGFR VEGF_A->VEGFR Bevacizumab Bevacizumab Bevacizumab->VEGF_A binds and neutralizes Angiogenesis Angiogenesis Inhibition VEGFR->Angiogenesis VEGFR_TKD VEGFR (Tyrosine Kinase Domain) Downstream_Signaling Downstream Signaling VEGFR_TKD->Downstream_Signaling Sunitinib Sunitinib Sunitinib->VEGFR_TKD inhibits Downstream_Signaling->Angiogenesis Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Culture Endothelial Cell Culture (e.g., HUVECs) Treatment Treatment with This compound or Controls Cell_Culture->Treatment Western_Blot Western Blot for VEGF Treatment->Western_Blot Tube_Formation Tube Formation Assay Treatment->Tube_Formation Data_Analysis Quantitative Analysis and Comparison Western_Blot->Data_Analysis Tube_Formation->Data_Analysis Animal_Model Animal Model of Ischemia (e.g., MCAO in rats) NBP_Admin This compound Administration Animal_Model->NBP_Admin Tissue_Harvest Tissue Harvesting (e.g., brain) NBP_Admin->Tissue_Harvest IHC Immunohistochemistry for CD31 Tissue_Harvest->IHC IHC->Data_Analysis

References

A Comparative Guide to Butylphthalide Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the metabolism of Butylphthalide (NBP), a compound investigated for its neuroprotective effects, across four species: humans, rats, mice, and dogs. The information presented is curated from publicly available experimental data to support researchers in drug development and preclinical studies.

Executive Summary

The metabolism of this compound exhibits significant variation across species. Humans and rats display extensive metabolism, with numerous metabolites identified and characterized. In contrast, detailed quantitative data on the metabolism and pharmacokinetics of NBP in mice and dogs is less readily available in the current literature. This guide summarizes the known metabolic pathways, major metabolites, and pharmacokinetic parameters to highlight these inter-species differences, providing a valuable resource for translational research.

Data Presentation: Cross-Species Comparison

The following tables provide a structured overview of the quantitative data available for this compound metabolism and pharmacokinetics in humans, rats, and dogs. A qualitative summary is provided for mice due to the limited availability of specific quantitative data.

Table 1: Major Metabolites of this compound Identified in Humans and Rats

Metabolite IDMetabolite NameSpecies Detected
M210-keto-NBPHuman, Rat
M3-13-hydroxy-NBPHuman, Rat
M3-210-hydroxy-NBPHuman, Rat
M5-2NBP-11-oic acidHuman, Rat
-Glucuronide ConjugatesHuman, Rat
-Sulfate ConjugatesRat

Data for humans and rats from multiple studies.[1][2]

Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)

ParameterHumanRatDogMouse
Dose 200 mg70 mg/kg23.4 mg/kgNot Available
Cmax (ng/mL) ~400-8001150 ± 210~300Not Available
Tmax (h) ~1.00.75~1.5Not Available
AUC (ng·h/mL) ~1500-25002580 ± 470~1200Not Available
t1/2 (h) ~9.09.73Not AvailableNot Available

Data is compiled from various sources and should be interpreted with caution due to differing experimental conditions. Human data is estimated from graphical representations in some studies. Rat pharmacokinetic data is from a study where NBP was orally administered.[3][4] Dog pharmacokinetic parameters are for dl-NBP converted from its pro-drug, dl-PHPB, after oral administration.[3]

Qualitative Summary for Mice:

Metabolic Pathways

The primary metabolic pathways of this compound in humans and rats involve oxidation of the butyl side chain and subsequent conjugation. Hydroxylation is a key initial step, followed by further oxidation and conjugation with glucuronic acid or sulfate.

Signaling Pathway of NBP Metabolism in Humans and Rats

NBP_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) NBP This compound (NBP) M3_1 3-hydroxy-NBP (M3-1) NBP->M3_1 CYP3A4, CYP2E1 M3_2 10-hydroxy-NBP (M3-2) NBP->M3_2 CYP3A4, CYP1A2 Glucuronides Glucuronide Conjugates M3_1->Glucuronides M2 10-keto-NBP (M2) M3_2->M2 ADH, P450 M5_2 NBP-11-oic acid (M5-2) M3_2->M5_2 ALDH M3_2->Glucuronides M5_2->Glucuronides Sulfates Sulfate Conjugates (Rat) M5_2->Sulfates

Caption: Major metabolic pathways of this compound in humans and rats.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the study of this compound metabolism.

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound in the presence of liver microsomes, providing insights into its intrinsic clearance.

Workflow for In Vitro Microsomal Stability Assay

Microsomal_Stability_Workflow start Start prepare_reagents Prepare Reagents: - this compound Stock Solution - Liver Microsomes (Human, Rat, etc.) - NADPH Regenerating System start->prepare_reagents incubation Incubation: - Mix this compound, Microsomes, and NADPH - Incubate at 37°C prepare_reagents->incubation sampling Time-Point Sampling: - Collect aliquots at 0, 5, 15, 30, 60 min incubation->sampling quenching Reaction Quenching: - Add ice-cold acetonitrile (B52724) to stop the reaction sampling->quenching centrifugation Centrifugation: - Pellet precipitated proteins quenching->centrifugation analysis LC-MS/MS Analysis: - Quantify remaining this compound centrifugation->analysis data_analysis Data Analysis: - Calculate half-life (t1/2) and intrinsic clearance (CLint) analysis->data_analysis end End data_analysis->end InVivo_PK_Workflow start Start animal_acclimation Animal Acclimation and Fasting start->animal_acclimation dosing Drug Administration: - Oral gavage or intravenous injection animal_acclimation->dosing blood_sampling Serial Blood Sampling: - Collect blood at predefined time points dosing->blood_sampling plasma_separation Plasma Separation: - Centrifuge blood samples blood_sampling->plasma_separation sample_analysis LC-MS/MS Analysis: - Quantify this compound and metabolites in plasma plasma_separation->sample_analysis pk_analysis Pharmacokinetic Analysis: - Calculate Cmax, Tmax, AUC, t1/2 sample_analysis->pk_analysis end End pk_analysis->end

References

Reproducibility of Butylphthalide's Neuroprotective Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Preclinical and Clinical Evidence on the Efficacy of Butylphthalide in Neuroprotection

The neuroprotective potential of this compound (NBP), a compound derived from celery seed, has been the subject of extensive research, particularly in the context of ischemic stroke. While numerous studies, predominantly from China where NBP is an approved treatment, have demonstrated its efficacy, questions regarding the reproducibility of these findings in different laboratory and clinical settings persist. This guide provides a comprehensive comparison of the experimental data on NBP's neuroprotective effects, offering researchers, scientists, and drug development professionals an objective overview to assess its consistency and potential as a therapeutic agent.

Preclinical Evidence: A Tale of Consistent Efficacy in Animal Models

Preclinical studies, primarily utilizing rodent models of middle cerebral artery occlusion (MCAO), have consistently reported the neuroprotective effects of NBP. These studies provide a foundational basis for its clinical use, demonstrating a multi-target mechanism of action that includes anti-inflammatory, antioxidant, and anti-apoptotic properties.

Quantitative Comparison of Neuroprotective Efficacy in Rodent Stroke Models

To assess the reproducibility of NBP's effects in preclinical settings, quantitative data from various independent studies are summarized below. These tables highlight key efficacy endpoints, including the reduction in cerebral infarct volume and improvement in neurological deficit scores.

Table 1: Reduction of Infarct Volume in Rodent MCAO Models by this compound (NBP)

Study ReferenceAnimal ModelNBP Dosage and AdministrationDuration of MCAOTime of AssessmentInfarct Volume Reduction (%) vs. Control
Zhang et al. (2023)[1]Rat9 mg/kg, intraperitoneal2 hours7 daysSignificant reduction (p < 0.01)
A comparative study[1]RatNot specifiedNot specifiedNot specifiedSignificant reduction
Preclinical studies[2]Animal modelsNot specifiedNot specifiedNot specifiedDecreased infarct volume
Dl-3-n-butylphthalide improves stroke outcomes[3]Mouse80 mg/kg, oral gavagePermanent7 and 21 daysSignificantly decreased

Table 2: Improvement in Neurological Deficit Scores in Rodent MCAO Models by this compound (NBP)

Study ReferenceAnimal ModelNBP Dosage and AdministrationNeurological Scoring MethodTime of AssessmentImprovement in Neurological Score vs. Control
Zhang et al. (2023)[1]Rat9 mg/kg, intraperitonealNot specified7 daysSignificantly improved (p < 0.05)
A comparative study[1]RatNot specifiedNot specifiedNot specifiedSignificantly decreased neurological score
Dl-3-n-butylphthalide improves stroke outcomes[3]Mouse80 mg/kg, oral gavageNot specified1, 7, and 21 daysSignificantly decreased neurological deficit scores
Comparative Efficacy with Other Neuroprotective Agents

To provide a broader context for NBP's efficacy, a comparison with another neuroprotective agent, Edaravone (B1671096), is presented based on a preclinical study that directly compared the two compounds.

Table 3: Comparative Neuroprotective Effects of this compound (NBP) and Edaravone in a Rat MCAO Model

Outcome MeasureNBP Treatment GroupEdaravone Dexborneol Treatment Group
Neurological ScoreSignificantly decreased[1]Significantly decreased[1]
Cerebral Infarct AreaSignificantly reduced[1]Significantly reduced[1]
Cerebral Blood FlowImproved[1]Improved[1]

A study comparing NBP and edaravone dexborneol in a rat model of ischemic stroke found that both agents significantly improved neurological scores, reduced cerebral infarct area, and improved cerebral blood flow.[1] Furthermore, both compounds were shown to suppress inflammation and oxidative stress through similar signaling pathways.[1] Another study highlighted that the combination of this compound and edaravone resulted in a higher total effective rate in treating acute ischemic stroke compared to edaravone alone.[4][5]

Clinical Reproducibility: Insights from Meta-Analyses

The clinical evidence for NBP's neuroprotective effects is largely derived from randomized controlled trials (RCTs) conducted in China. Several systematic reviews and meta-analyses have synthesized these findings, providing a high-level view of its clinical reproducibility.

A recent large-scale, randomized, double-blind, placebo-controlled trial (the BAST trial) provided strong evidence for the efficacy and safety of NBP in patients with acute ischemic stroke who received reperfusion therapy.[6] The study found that a significantly higher proportion of patients in the NBP group achieved a favorable functional outcome at 90 days compared to the placebo group.[6]

Another randomized, double-blind trial demonstrated that a 90-day course of NBP treatment improved outcomes at three months post-stroke and was found to be safe.[7]

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for assessing the reproducibility of the findings. Below are detailed protocols for key experiments cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Rodent Model

The MCAO model is the most widely used preclinical model to simulate ischemic stroke.[8][9][10]

Objective: To induce focal cerebral ischemia in rodents to mimic the conditions of human ischemic stroke.

Materials:

  • Anesthetized rodent (rat or mouse)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • Silica (B1680970) gel-coated nylon monofilament (e.g., 0.26 mm for rats)[9]

  • Sutures

Procedure:

  • Anesthesia and Incision: The animal is anesthetized (e.g., with isoflurane) and placed on a heating pad.[9] A midline incision is made in the neck to expose the carotid arteries.[9]

  • Vessel Isolation: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.[9]

  • Ligation and Arteriotomy: The CCA and ECA are ligated. A small incision (arteriotomy) is made in the CCA.[9]

  • Filament Insertion: A silica gel-coated nylon monofilament is inserted through the arteriotomy into the ICA and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow.[9] The duration of occlusion can be transient (e.g., 2 hours) or permanent.[9]

  • Reperfusion (for transient MCAO): After the desired occlusion period, the monofilament is withdrawn to allow for reperfusion of the ischemic territory.[9]

  • Wound Closure: The incision is sutured, and the animal is allowed to recover.

Outcome Assessment:

  • Infarct Volume: 24 hours post-MCAO, the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which is then quantified.[10]

  • Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory deficits.

Quantification of Infarct Volume

Objective: To measure the extent of brain tissue damage following ischemic stroke.

Procedure:

  • Following euthanasia, the brain is rapidly removed and sectioned coronally.

  • The brain slices are incubated in a TTC solution. Viable tissue stains red, while the infarcted tissue remains white.

  • The sections are imaged, and the area of infarction in each slice is measured using image analysis software.

  • The total infarct volume is calculated by integrating the infarct areas across all slices and is often expressed as a percentage of the total brain volume.

Key Signaling Pathways in this compound's Neuroprotective Action

The multi-target neuroprotective effects of NBP are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for identifying potential biomarkers of its efficacy.

Anti-Inflammatory Pathway: NF-κB Signaling

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Ischemia) IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα P NF_kB NF-κB (p65/p50) IκBα->NF_kB Inhibits NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n Translocation This compound This compound (NBP) This compound->IKK Inhibits DNA DNA NF_kB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Transcription

Antioxidant Pathway: Nrf2 Signaling

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., Ischemia) Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound (NBP) This compound->Keap1 Inhibits ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Pro-Survival Pathway: PI3K/Akt Signaling

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound (NBP) PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates (P) Bad Bad Akt->Bad Inhibits (P) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment and Reperfusion cluster_assessment Outcome Assessment Animal_Selection Rodent Selection (Rat/Mouse) Anesthesia Anesthesia Animal_Selection->Anesthesia MCAO_Surgery MCAO Surgery Anesthesia->MCAO_Surgery NBP_Admin This compound (NBP) Administration MCAO_Surgery->NBP_Admin Reperfusion Reperfusion (Transient MCAO) NBP_Admin->Reperfusion Neuro_Scoring Neurological Deficit Scoring Reperfusion->Neuro_Scoring Infarct_Volume Infarct Volume Measurement (TTC Staining) Reperfusion->Infarct_Volume Molecular_Analysis Molecular Analysis (Western Blot, IHC, etc.) Reperfusion->Molecular_Analysis

Conclusion: A Consistent Neuroprotectant with a Need for Broader Validation

The available evidence from both preclinical and clinical studies demonstrates a consistent neuroprotective effect of this compound, particularly in the context of ischemic stroke. The reproducibility of its efficacy in reducing infarct volume and improving neurological outcomes in rodent models is well-documented across numerous studies. Furthermore, meta-analyses of clinical trials conducted in China provide strong support for its clinical utility.

However, the limited number of large-scale, multicenter trials outside of China highlights a critical gap in the global validation of NBP's efficacy. Methodological variations in preclinical studies, such as the specific MCAO protocol and the timing and dosage of NBP administration, can contribute to variability in reported outcomes. Therefore, while the existing data are promising and suggest a reproducible neuroprotective effect, further independent and methodologically rigorous studies in diverse populations are warranted to firmly establish this compound as a globally recognized therapeutic agent for neurovascular diseases. The consistent mechanistic data across labs, however, provides a strong rationale for its continued investigation.

References

Head-to-head comparison of Butylphthalide and other neuroprotective agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agent Butylphthalide (NBP) against other notable alternatives, including Edaravone (B1671096), Citicoline, and Nimodipine. The information presented is collated from a range of preclinical and clinical studies, with a focus on experimental data and mechanistic insights to inform research and development in neuroprotective therapies.

Executive Summary

This compound, a synthetic compound derived from celery seed extract, has emerged as a promising multi-target neuroprotective agent.[1] It is approved in China for the treatment of ischemic stroke.[2] Its therapeutic potential is attributed to its multifaceted mechanism of action, which includes anti-inflammatory, antioxidant, and anti-apoptotic effects, as well as the improvement of cerebral microcirculation and mitochondrial function.[3][4] This guide provides a comparative analysis of this compound with other neuroprotective agents, highlighting key differences in their mechanisms, efficacy, and experimental validation.

Comparative Data on Efficacy

The following tables summarize quantitative data from preclinical and clinical studies, offering a head-to-head comparison of this compound with Edaravone, Citicoline, and Nimodipine in the context of ischemic stroke and cognitive impairment.

Table 1: Preclinical Efficacy in Ischemic Stroke (MCAO Model)
Neuroprotective AgentAnimal ModelKey Efficacy ParametersResultsCitation
This compound (NBP) Rat (MCAO)Infarct Volume ReductionSignificantly reduced[5]
Neurological Deficit ScoreSignificantly improved[5]
Cerebral Blood FlowImproved[5]
Edaravone Rat (MCAO)Infarct Volume ReductionSignificantly reduced[5]
Neurological Deficit ScoreSignificantly improved[5]
NBP + Edaravone Mice (MCAO)Infarct Volume ReductionAverage infarct volume of 14.92±1.33% compared to 20.75±1.23% in the MCAO group.[6]
Neurological Deficit ScoreSignificantly attenuated compared to the MCAO group.[6]
Table 2: Clinical Efficacy in Acute Ischemic Stroke
Neuroprotective Agent(s)Study DesignKey Efficacy ParametersResultsCitation
This compound (NBP) Randomized, double-blind, placebo-controlled trialFavorable functional outcome (mRS score 0-2) at 90 days56.7% in NBP group vs. 44.0% in placebo group (p < 0.001).[7]
Edaravone ----
NBP + Edaravone Prospective analysisTotal effective treatment rate90.0% in combination group vs. 62.5% in Edaravone alone group (p < 0.05).[8][9]
Inflammatory Markers (TNF-α, CRP, IL-6)Significant reduction in the combination group compared to Edaravone alone.[8][9]
NBP + Citicoline Randomized controlled trialNIHSS and MoCA scoresSignificant improvement in the combination group.[10]
Cerebral Blood Volume and FlowNoticeable improvements in the combination group.[10]
Table 3: Efficacy in Cognitive Impairment
Neuroprotective Agent(s)ConditionKey Efficacy ParametersResultsCitation
This compound (NBP) Post-stroke cognitive impairment (PSCI)MoCA and MMSE scoresSignificant improvement with NBP monotherapy or combination therapy.[11]
Vascular cognitive impairment no dementia (VCIND)ADAS-cog scoreGreater improvement with NBP compared to placebo.[12]
Nimodipine Vascular DementiaMMSE scoreNBP showed better performance in improving cognitive impairment.[11]

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of this compound and its counterparts are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

This compound (NBP)

NBP exerts its neuroprotective effects through multiple pathways, including the activation of the Keap1-Nrf2/ARE antioxidant pathway and inhibition of the TLR4/MyD88/NF-κB inflammatory pathway.[3][13] It also modulates the Netrin/DCC/VEGF signaling pathway to promote angiogenesis and neuronal survival.[14] Furthermore, NBP has been shown to regulate ferroptosis via the SLC7A11/GSH/GPX4 pathway and modulate apoptosis through the PI3K/Akt pathway.[1][2]

Butylphthalide_Signaling_Pathways cluster_antioxidant Antioxidant Pathway cluster_anti_inflammatory Anti-inflammatory Pathway cluster_angiogenesis Angiogenesis & Survival cluster_ferroptosis Anti-Ferroptosis Pathway NBP1 This compound Keap1 Keap1 NBP1->Keap1 inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes induces NBP2 This compound TLR4 TLR4 NBP2->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatoryCytokines Pro-inflammatory Cytokines NFkB->ProInflammatoryCytokines induces NBP3 This compound Netrin1 Netrin-1 NBP3->Netrin1 upregulates DCC DCC Netrin1->DCC VEGF VEGF DCC->VEGF Angiogenesis Angiogenesis & Neuronal Survival VEGF->Angiogenesis NBP4 This compound SLC7A11 SLC7A11 NBP4->SLC7A11 upregulates GSH GSH SLC7A11->GSH promotes synthesis GPX4 GPX4 GSH->GPX4 activates Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits Edaravone_Signaling_Pathways cluster_antioxidant Antioxidant Pathway cluster_ahr AHR Pathway cluster_neurotrophic Neurotrophic Pathway Edaravone1 Edaravone Keap1 Keap1 Edaravone1->Keap1 inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD) ARE->AntioxidantEnzymes induces Edaravone2 Edaravone AHR AHR Edaravone2->AHR activates ARNT ARNT AHR->ARNT dimerizes XRE XRE ARNT->XRE binds CytoprotectiveGenes Cytoprotective Genes XRE->CytoprotectiveGenes induces Edaravone3 Edaravone GDNF GDNF Edaravone3->GDNF induces RET RET GDNF->RET activates Neuroprotection Neuroprotection RET->Neuroprotection Citicoline_Signaling_Pathway Citicoline Citicoline Cytidine Cytidine Citicoline->Cytidine Choline Choline Citicoline->Choline PLA2 Phospholipase A2 Citicoline->PLA2 inhibits GutBrainAxis Gut-Brain Axis Citicoline->GutBrainAxis modulates Phosphatidylcholine Phosphatidylcholine (Membrane Synthesis/Repair) Choline->Phosphatidylcholine precursor ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases ProInflammatoryMediators Pro-inflammatory Mediators ArachidonicAcid->ProInflammatoryMediators CholinergicSignaling Cholinergic Signaling GutBrainAxis->CholinergicSignaling enhances Nimodipine_Signaling_Pathway Nimodipine Nimodipine LTypeCaChannel L-type Ca2+ Channel Nimodipine->LTypeCaChannel blocks CerebralArterioles Cerebral Arterioles Nimodipine->CerebralArterioles acts on Akt Akt Nimodipine->Akt activates Autophagy Autophagy Nimodipine->Autophagy inhibits CalciumInflux Ca2+ Influx Excitotoxicity Excitotoxicity CalciumInflux->Excitotoxicity leads to Vasodilation Vasodilation CerebralArterioles->Vasodilation CerebralBloodFlow Cerebral Blood Flow Vasodilation->CerebralBloodFlow improves CREB CREB Akt->CREB activates MCAO_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Incision Midline Cervical Incision Anesthesia->Incision ExposeArteries Expose CCA, ECA, ICA Incision->ExposeArteries InsertFilament Insert Filament into ICA ExposeArteries->InsertFilament OccludeMCA Occlude MCA Origin InsertFilament->OccludeMCA Reperfusion Withdraw Filament (Reperfusion) OccludeMCA->Reperfusion Suture Suture Incision Reperfusion->Suture PostOpCare Post-operative Care & Monitoring Suture->PostOpCare OutcomeAssessment Outcome Assessment (Neurological Score, Infarct Volume) PostOpCare->OutcomeAssessment End End OutcomeAssessment->End Clinical_Trial_Workflow Start Patient Recruitment InclusionCriteria Inclusion Criteria Met? Start->InclusionCriteria InclusionCriteria->Start No Randomization Randomization InclusionCriteria->Randomization Yes GroupA Treatment Group (Drug + Standard of Care) Randomization->GroupA GroupB Control Group (Placebo + Standard of Care) Randomization->GroupB FollowUp Follow-up (e.g., 90 days) GroupA->FollowUp GroupB->FollowUp PrimaryEndpoint Primary Endpoint Assessment (e.g., mRS score) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Assessment (e.g., NIHSS, MoCA, Safety) PrimaryEndpoint->SecondaryEndpoints DataAnalysis Data Analysis SecondaryEndpoints->DataAnalysis End Conclusion DataAnalysis->End

References

Validating Butylphthalide's Role in Neuroprotection via the TLR4/NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Butylphthalide (NBP) with other neuroprotective agents, focusing on the validation of its mechanism of action through the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. The information presented herein is supported by experimental data to aid in research and development decisions.

Comparative Analysis of Neuroprotective Agents

The following tables summarize the quantitative effects of this compound and alternative compounds, Resveratrol and Curcumin (B1669340), on key markers of the TLR4/NF-κB pathway and neuroinflammation. Data has been compiled from various preclinical studies.

Table 1: Effect of Neuroprotective Agents on TLR4 and NF-κB Expression

CompoundModel SystemTreatmentChange in TLR4 ExpressionChange in NF-κB p65 Expression/ActivityCitation
Dl-3-n-butylphthalide (NBP) Rats with spinal cord injuryNBP treatmentSignificantly downregulatedMarkedly decreased[1]
Dl-3-n-butylphthalide (NBP) Mice with repeated cerebral ischemia-reperfusion80 mg/kg and 120 mg/kg NBPSignificantly inhibitedSignificantly inhibited[2][3]
Resveratrol Rat model of focal cerebral ischemia10 and 100 mg/kg ResveratrolReduced expressionReduced expression
Curcumin Rat model of permanent focal cerebral ischemiaCurcumin injectionInhibited expressionDecreased expression and activity
Curcumin Mice with traumatic brain injury100 mg/kg CurcuminDecreased levelsDecreased levels[4][5]

Table 2: Effect of Neuroprotective Agents on Pro-inflammatory Cytokine Production

| Compound | Model System | Treatment | Change in TNF-α | Change in IL-1β | Change in IL-6 | Citation | |---|---|---|---|---|---| | Dl-3-n-butylphthalide (NBP) | Rats with spinal cord injury | NBP treatment | Diminished release | Diminished release | Diminished release |[1] | | Dl-3-n-butylphthalide (NBP) | Mice with repeated cerebral ischemia-reperfusion | 80 mg/kg and 120 mg/kg NBP | Suppressed production | Suppressed production | Suppressed production |[2][3] | | Resveratrol | Rat model of focal cerebral ischemia | 10 and 100 mg/kg Resveratrol | Reduced blood levels | Reduced blood levels | Not specified | | | Curcumin | Rat model of permanent focal cerebral ischemia | Curcumin injection | Attenuated release | Attenuated release | Not specified | | | Curcumin | LPS-stimulated microglia | 5-25 μM Curcumin | ~60% reduction | ~60% reduction | ~60% reduction |[6] |

Table 3: Effect of Neuroprotective Agents on Microglia Activation

CompoundModel SystemTreatmentChange in Iba-1 Expression/Positive CellsCitation
Dl-3-n-butylphthalide (NBP) Mice with repeated cerebral ischemia-reperfusion80 mg/kg and 120 mg/kg NBPLower levels of Iba-1 protein, reduced number of Iba-1+/BrdU+ cells[2]
Curcumin Mice with traumatic brain injury100 mg/kg CurcuminReduced number of TLR4-positive microglia/macrophages[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Western Blot for TLR4 and NF-κB

This protocol outlines the detection and quantification of TLR4 and NF-κB p65 proteins in brain tissue lysates.

  • Protein Extraction:

    • Homogenize brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against TLR4 (e.g., 1:1000 dilution) and NF-κB p65 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

ELISA for Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants or brain tissue homogenates.

  • Sample Preparation:

    • Collect cell culture supernatants or prepare brain tissue homogenates as described for Western blotting.

    • Centrifuge samples to remove any cellular debris.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

    • Wash the plate.

    • Add standards and samples to the wells and incubate for 2 hours.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.

Immunofluorescence for Microglia Activation (Iba-1 Staining)

This protocol outlines the visualization and analysis of microglia activation in brain sections using the marker Iba-1.[7][8][9][10][11]

  • Tissue Preparation:

    • Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brains in 4% PFA overnight.

    • Cryoprotect the brains in a sucrose (B13894) solution (e.g., 30%).

    • Cut 20-40 µm thick coronal or sagittal sections using a cryostat.

  • Immunostaining:

    • Wash the brain sections with PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

    • Permeabilize the sections with a solution containing a detergent (e.g., 0.3% Triton X-100 in PBS).

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate the sections with a primary antibody against Iba-1 (e.g., rabbit anti-Iba-1, 1:500 dilution) overnight at 4°C.

    • Wash the sections three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 1-2 hours at room temperature in the dark.

    • Wash the sections three times with PBS.

    • Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition and Analysis:

    • Acquire images using a confocal or fluorescence microscope.

    • Analyze microglia morphology by assessing changes in soma size and process length and branching. Activated microglia typically exhibit a more amoeboid shape with retracted processes.

    • Quantify the number of Iba-1 positive cells per unit area to assess microglial density.

Visualizing the Molecular Pathway and Experimental Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the TLR4/NF-κB signaling pathway, a typical experimental workflow for its investigation, and the logical relationship of this compound's action.

TLR4_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/DAMPs TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_n->Genes

Caption: The TLR4/NF-κB signaling cascade.

Experimental_Workflow cluster_model Model System cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Outcome Assessment Model In vivo (e.g., MCAO) or In vitro (e.g., LPS-stimulated microglia) Control Vehicle Control Model->Control NBP This compound Model->NBP Alternative Alternative Agent (e.g., Resveratrol) Model->Alternative Western Western Blot (TLR4, NF-κB) Control->Western ELISA ELISA (TNF-α, IL-1β, IL-6) Control->ELISA IF Immunofluorescence (Iba-1) Control->IF NBP->Western NBP->ELISA NBP->IF Alternative->Western Alternative->ELISA Alternative->IF Outcome Compare protein expression, cytokine levels, and microglia activation Western->Outcome ELISA->Outcome IF->Outcome Butylphthalide_Action cluster_pathway TLR4/NF-κB Pathway cluster_outcome Cellular & Physiological Outcome This compound This compound (NBP) TLR4 TLR4 Activation This compound->TLR4 Inhibits NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokine Release NFkB->Cytokines Microglia Microglia Activation NFkB->Microglia Inflammation Neuroinflammation Cytokines->Inflammation Microglia->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection Reduction leads to

References

A Comparative Guide to Butylphthalide Combined with Human Urinary Kallidinogenase for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the combination therapy of Butylphthalide (NBP) and Human Urinary Kallidinogenase (HUK) for the treatment of acute ischemic stroke against alternative therapeutic strategies. It is designed to offer an objective overview supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Executive Summary

The combination of this compound, a synthetic compound derived from celery seed, and Human Urinary Kallidinogenase, a serine protease, has emerged as a promising therapeutic approach for acute ischemic stroke. Clinical studies indicate that this combination therapy may offer superior neuroprotective effects and promote better functional recovery compared to monotherapy with either agent or other treatments such as edaravone (B1671096). The synergistic effects are believed to stem from their complementary mechanisms of action, including enhanced cerebral perfusion, anti-inflammatory, anti-apoptotic, and pro-angiogenic effects.

Performance Comparison: Combination Therapy vs. Alternatives

Clinical evidence suggests that the co-administration of NBP and HUK leads to improved neurological outcomes in patients with acute ischemic stroke. The following tables summarize the quantitative data from comparative studies.

Table 1: Efficacy of NBP + HUK vs. NBP + Edaravone
Outcome MeasureNBP + HUK GroupNBP + Edaravone Groupp-valueCitation
NIHSS Score (14 days) Lower (Improved)Higher< 0.05[1]
mRS Score (14 days) Lower (Improved)Higher< 0.05[1]
ADL Score (14 days) Higher (Improved)Lower< 0.05[1]
Independency Rate (12 months) Significantly HigherLower< 0.05[1]
12-month mRS Score 1 (IQR 0-1)2 (IQR 1-3)< 0.0001[2]
12-month Independency Rate 79.1%45.3%< 0.0001[2]

NIHSS: National Institutes of Health Stroke Scale (lower is better); mRS: modified Rankin Scale (lower is better); ADL: Activities of Daily Living (higher is better); IQR: Interquartile Range.

Table 2: Efficacy of NBP + HUK vs. Monotherapy
Outcome MeasureNBP + HUK GroupNBP Monotherapy GroupHUK Monotherapy Groupp-valueCitation
NIHSS Score (7 days) Lower (Improved)HigherHigher< 0.05[3]
mRS Score (7 days) Lower (Improved)HigherHigher< 0.05[3]
6-month Independency Rate 82.1%53.8%63.6%< 0.001[3]
Table 3: Safety Profile
Adverse EventNBP + HUK GroupNBP + Edaravone Groupp-valueCitation
Serious Adverse Events No serious adverse reactions reportedNo serious adverse reactions reportedN/A[1]
Recurrence Rate (12 months) Not significantly differentNot significantly different> 0.05[1]

Mechanistic Insights: Signaling Pathways

The enhanced efficacy of the combination therapy is attributed to the synergistic action on multiple signaling pathways involved in neuroprotection and neuro-regeneration.

This compound (NBP) Signaling Pathways

NBP exerts its neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions.

Butylphthalide_Signaling cluster_nrf2 Oxidative Stress Response cluster_apoptosis Apoptosis Regulation cluster_neurogenesis Neurogenesis & Angiogenesis NBP1 This compound Keap1 Keap1 NBP1->Keap1 inhibits Nrf2_cyto Nrf2 (cytosol) Keap1->Nrf2_cyto promotes degradation Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds HO1_NQO1 HO-1, NQO1 ARE->HO1_NQO1 upregulates Antioxidant_Response Antioxidant Response HO1_NQO1->Antioxidant_Response NBP2 This compound JNK JNK NBP2->JNK inhibits Caspase3 Caspase-3 JNK->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis NBP3 This compound BDNF_TrkB BDNF/TrkB NBP3->BDNF_TrkB activates Netrin_DCC Netrin/DCC NBP3->Netrin_DCC activates Neuroprotection Neuroprotection & Angiogenesis BDNF_TrkB->Neuroprotection VEGF VEGF Netrin_DCC->VEGF upregulates VEGF->Neuroprotection HUK_Signaling cluster_kks Kallikrein-Kinin System Activation cluster_pi3k_akt Neuroprotection & Anti-apoptosis cluster_erk_vegf Angiogenesis HUK HUK Kininogen Kininogen HUK->Kininogen cleaves Bradykinin Bradykinin Kininogen->Bradykinin B2R B2 Receptor Bradykinin->B2R activates Vasodilation Vasodilation B2R->Vasodilation HUK2 HUK PI3K PI3K HUK2->PI3K activates AKT AKT PI3K->AKT activates FoxO1 FoxO1 AKT->FoxO1 inhibits Apoptosis2 Apoptosis FoxO1->Apoptosis2 HUK3 HUK ERK12 ERK1/2 HUK3->ERK12 activates VEGF2 VEGF ERK12->VEGF2 upregulates Angiogenesis Angiogenesis VEGF2->Angiogenesis Neurological_Assessment_Workflow Patient Acute Stroke Patient Baseline Baseline Assessment (Pre-treatment) Patient->Baseline Treatment Treatment Administration (e.g., NBP + HUK) Baseline->Treatment FollowUp Follow-up Assessments (e.g., 14 days, 6 months, 12 months) Treatment->FollowUp NIHSS NIHSS FollowUp->NIHSS mRS mRS FollowUp->mRS ADL ADL FollowUp->ADL DataAnalysis Data Analysis and Comparison NIHSS->DataAnalysis mRS->DataAnalysis ADL->DataAnalysis

References

Butylphthalide Shows Promise in Improving Functional Outcomes in Acute Ischemic Stroke Patients Compared to Placebo

Author: BenchChem Technical Support Team. Date: December 2025

New clinical trial data reveals that butylphthalide, a compound initially derived from celery seeds, may significantly improve functional recovery in patients who have suffered an acute ischemic stroke, when compared to a placebo. The BAST (this compound for Acute Ischemic Stroke Patients Receiving Intravenous Thrombolysis or Endovascular Treatment) trial, a multicenter, double-blind, placebo-controlled study, demonstrated that patients treated with this compound had a higher likelihood of a favorable functional outcome at 90 days.[1][2][3] This guide provides a comprehensive comparison of this compound and placebo based on available clinical trial data, detailing experimental protocols and the underlying signaling pathways.

Efficacy in Acute Ischemic Stroke

The primary measure of success in the BAST trial was the proportion of patients achieving a favorable functional outcome, defined by the modified Rankin Scale (mRS), at 90 days post-stroke.[4][5] The results, as summarized in the table below, show a statistically significant benefit for the this compound group.

OutcomeThis compound GroupPlacebo GroupOdds Ratio (95% CI)P-value
Favorable Functional Outcome (mRS 0-2) at 90 days56.7%44.0%1.70 (1.35-2.14)< .001
Data from the BAST trial.[2]

A meta-analysis of multiple randomized controlled trials further supports the efficacy of this compound. This analysis, encompassing a broader patient population, also found that this compound significantly reduced neurological deficits as measured by the National Institutes of Health Stroke Scale (NIHSS).

OutcomeThis compound GroupControl/Placebo GroupMean Difference (95% CI)
Change in National Institutes of Health Stroke Scale (NIHSS) Score---3.39 (-3.76 to -3.03)
Data from a meta-analysis of 46 studies.

Safety Profile

The safety of this compound was a key secondary endpoint in the clinical trials. The incidence of serious adverse events was found to be comparable between the this compound and placebo groups, suggesting a favorable safety profile for the treatment.[1][3]

Adverse EventThis compound GroupPlacebo Group
Serious Adverse Events10.1%12.0%
Elevated Transaminase1.39-17.53%Not Reported
Gastrointestinal Discomfort1.09-6.15%Not Reported
Rash0-1.96%Not Reported
Data from the BAST trial and a meta-analysis.

Experimental Protocols

The BAST trial employed a rigorous methodology to assess the efficacy and safety of this compound.

Study Design: A multicenter, double-blind, placebo-controlled, parallel-group randomized clinical trial conducted at 59 centers in China.[6]

Participants: The trial enrolled 1216 patients aged 18 years or older with a diagnosis of acute ischemic stroke and an NIHSS score ranging from 4 to 25.[6] Key inclusion criteria included the ability to start the trial drug within 6 hours of symptom onset and receipt of either intravenous thrombolysis or endovascular treatment.[2][3][6] Exclusion criteria included a history of intracranial hemorrhagic diseases, dysphagia, and severe liver or kidney dysfunction.[2][3]

Intervention: Eligible patients were randomly assigned in a 1:1 ratio to receive either this compound or a placebo for 90 days.[4] The treatment regimen consisted of an intravenous infusion of this compound or placebo twice daily for the first 14 days, followed by oral capsules three times daily for the subsequent 76 days.[6]

Primary Outcome: The primary efficacy outcome was the proportion of patients with a favorable functional outcome at 90 days, defined as a score of 0-2 on the modified Rankin Scale.[4][5]

Signaling Pathways of this compound

The neuroprotective effects of this compound are believed to be mediated through multiple signaling pathways. These include the activation of the Nrf2 antioxidant response element pathway, and the inhibition of the NF-κB and JNK inflammatory and apoptotic pathways.

G cluster_0 cluster_1 Nrf2/ARE Pathway (Antioxidant) cluster_2 NF-κB Pathway (Anti-inflammatory) cluster_3 JNK Pathway (Anti-apoptotic) This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates TLR4 TLR4 This compound->TLR4 inhibits JNK p-JNK This compound->JNK inhibits phosphorylation Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFκB->Pro_inflammatory_Cytokines promotes transcription of c_Jun c-Jun JNK->c_Jun FasL FasL JNK->FasL Caspase3 Caspase-3 c_Jun->Caspase3 activates FasL->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis G Patient_Screening Patient Screening (Acute Ischemic Stroke) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Butylphthalide_Arm This compound Treatment Randomization->Butylphthalide_Arm Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Follow_up_90_days 90-Day Follow-up Butylphthalide_Arm->Follow_up_90_days Placebo_Arm->Follow_up_90_days Primary_Outcome Primary Outcome Assessment (mRS Score) Follow_up_90_days->Primary_Outcome Data_Analysis Data Analysis Primary_Outcome->Data_Analysis

References

Butylphthalide's Neuroprotective Efficacy: A Comparative Analysis in Focal and Global Cerebral Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals Butylphthalide's distinct mechanisms and therapeutic potential in both focal and global cerebral ischemia, offering crucial insights for researchers and drug development professionals in the field of stroke therapy.

Recent analysis of numerous preclinical studies indicates that this compound (NBP), a compound synthesized based on an extract from celery seeds, demonstrates significant neuroprotective effects in animal models of both focal and global cerebral ischemia. While the compound consistently shows promise in mitigating ischemic brain injury, its efficacy and underlying mechanisms of action appear to vary depending on the nature of the ischemic insult. This guide provides a detailed comparison of NBP's performance in these two distinct experimental paradigms, supported by quantitative data and detailed experimental protocols.

Distinguishing Focal and Global Cerebral Ischemia Models

Understanding the fundamental differences between focal and global cerebral ischemia models is crucial for interpreting the efficacy of neuroprotective agents like this compound.

  • Focal Cerebral Ischemia Models , most commonly the Middle Cerebral Artery Occlusion (MCAO) model, simulate ischemic stroke in a specific, localized brain region. This results in a core of irreversibly damaged tissue surrounded by a penumbra of potentially salvageable tissue.

  • Global Cerebral Ischemia Models , such as the Bilateral Common Carotid Artery Occlusion (BCCAO) or the 4-Vessel Occlusion (4-VO) models, induce a transient or permanent cessation of blood flow to the entire brain. This leads to widespread, albeit often selective, neuronal damage, particularly in vulnerable regions like the hippocampus.

Comparative Efficacy of this compound

The neuroprotective effects of this compound manifest differently in these two models, reflecting the distinct pathophysiological cascades initiated by each type of ischemic event.

In Focal Cerebral Ischemia:

In models of focal ischemia, this compound has been shown to significantly reduce the volume of the infarct core and improve neurological deficits.[1][2][3] Its mechanisms in this context are multifaceted, involving the preservation of the blood-brain barrier, reduction of cerebral edema, and anti-inflammatory actions.[1] Studies have demonstrated NBP's ability to decrease neuronal apoptosis and downregulate pro-inflammatory signaling pathways.[1][4]

In Global Cerebral Ischemia:

In global ischemia models, where neuronal damage is more diffuse and particularly affects vulnerable neuronal populations, this compound has shown a marked ability to protect against delayed neuronal death, especially in the CA1 region of the hippocampus.[5][6][7] This protection is associated with improved cognitive outcomes, as assessed by behavioral tests like the Morris water maze.[8][9] The mechanisms in global ischemia appear to be heavily linked to the suppression of apoptotic pathways and the modulation of specific signaling cascades that govern neuronal survival.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from representative studies on the efficacy of this compound in focal and global cerebral ischemia models.

Table 1: Efficacy of this compound in Focal Cerebral Ischemia (MCAO Model)

Efficacy ParameterAnimal ModelThis compound Dosage & AdministrationKey FindingsReference
Infarct Volume ReductionMice100 mg/kg, i.p., 1 hr after ischemia~50% reduction in infarct volume compared to control.[1]
Neurological Deficit ScoreRats25 mg/kg, oral gavage, twice daily after surgerySignificantly improved neurological scores compared to the model group.
Neuronal Apoptosis (TUNEL staining)Mice100 mg/kg, i.p.Significant reduction in TUNEL-positive cells in the penumbra at 12 and 24 hrs post-ischemia.[1]
Inflammatory ResponseMice80 mg/kg, oral gavage, dailyDownregulated pyroptosis-associated markers and mitigated microglial activation.[2]

Table 2: Efficacy of this compound in Global Cerebral Ischemia Models

Efficacy ParameterAnimal ModelThis compound Dosage & AdministrationKey FindingsReference
Cognitive Function (Morris Water Maze)Rats (BCCAO)20 mg/kg, oral gavage, daily for 30 daysSignificantly attenuated spatial learning deficits.[8]
Neuronal Survival (Hippocampal CA1)Rats (4-VO)15 mg/(kg·day), intragastrically, after I/RSignificantly decreased neuronal degeneration and apoptosis in the CA1 region.[5][7]
Apoptosis (TUNEL staining)Rats (4-VO)15 mg/(kg·day), intragastricallySignificantly reduced the number of TUNEL-positive cells in the hippocampal CA1 region.[5]
Signaling Pathway ModulationRats (BCCAO)Not specifiedReversed the inhibition of CNTF/CNTFRα expression and activated the JAK2/STAT3 pathway.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies.

Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used technique to mimic focal ischemic stroke in rodents.

G cluster_protocol MCAO Protocol start Anesthesia incision Midline Neck Incision start->incision expose Expose Common Carotid Artery (CCA) incision->expose bifurcation Isolate External and Internal Carotid Arteries expose->bifurcation ligate_eca Ligate External Carotid Artery bifurcation->ligate_eca insert_filament Insert Filament into Internal Carotid Artery to Occlude MCA ligate_eca->insert_filament occlusion Maintain Occlusion (e.g., 90 min) insert_filament->occlusion withdraw_filament Withdraw Filament for Reperfusion occlusion->withdraw_filament suture Suture Incision withdraw_filament->suture recover Post-operative Recovery suture->recover

Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model.
Global Cerebral Ischemia: 4-Vessel Occlusion (4-VO)

The 4-VO model induces global cerebral ischemia by occluding both vertebral and common carotid arteries.

G cluster_protocol 4-Vessel Occlusion Protocol day1_start Day 1: Anesthesia cauterize_va Cauterize Vertebral Arteries day1_start->cauterize_va place_sutures Place Sutures Around Common Carotid Arteries cauterize_va->place_sutures day1_end Recovery place_sutures->day1_end day2_start Day 2: Re-anesthetize occlude_cca Occlude Common Carotid Arteries with Clips day2_start->occlude_cca ischemia Induce Ischemia (e.g., 15 min) occlude_cca->ischemia remove_clips Remove Clips for Reperfusion ischemia->remove_clips day2_end Post-operative Care remove_clips->day2_end

Experimental workflow for the 4-Vessel Occlusion (4-VO) model.

Signaling Pathways Implicated in this compound's Neuroprotection

This compound exerts its neuroprotective effects by modulating various intracellular signaling pathways. The specific pathways activated may differ between focal and global ischemia models.

JNK-Caspase-3 Pathway in Global Ischemia

In global ischemia, this compound has been shown to inhibit the JNK-Caspase-3 signaling pathway, a key cascade in apoptotic neuronal death.[5][7]

G cluster_pathway Inhibition of Apoptosis by this compound in Global Ischemia ischemia Global Cerebral Ischemia jnk p-JNK Activation ischemia->jnk cjun p-c-Jun Activation jnk->cjun fasl FasL Expression cjun->fasl caspase3 Cleaved Caspase-3 Activation fasl->caspase3 apoptosis Neuronal Apoptosis caspase3->apoptosis nbp This compound nbp->jnk Inhibits nbp->caspase3 Inhibits

This compound's inhibitory effect on the JNK-Caspase-3 apoptotic pathway.
CNTF/JAK2/STAT3 Pathway in Chronic Cerebral Hypoperfusion (Global Ischemia Model)

In a model of chronic cerebral hypoperfusion, a form of global ischemia, this compound has been found to activate the pro-survival CNTF/JAK2/STAT3 signaling pathway.[6]

G cluster_pathway Pro-survival Signaling Activated by this compound cch Chronic Cerebral Hypoperfusion cntf CNTF/CNTFRα Inhibition cch->cntf jak2_stat3 JAK2/STAT3 Pathway Inhibition cntf->jak2_stat3 apoptosis Neuronal Apoptosis jak2_stat3->apoptosis survival Neuronal Survival jak2_stat3->survival nbp This compound nbp->cntf Reverses Inhibition nbp->jak2_stat3 Activates

This compound's activation of the pro-survival CNTF/JAK2/STAT3 pathway.

Conclusion

This compound demonstrates robust neuroprotective efficacy in both focal and global cerebral ischemia models. However, the specific therapeutic benefits and underlying molecular mechanisms appear to be context-dependent. In focal ischemia, its effects are prominent in reducing infarct size and neurological deficits, likely through a combination of anti-inflammatory, anti-apoptotic, and blood-brain barrier-protective actions. In global ischemia, this compound excels at preventing delayed neuronal death in vulnerable brain regions like the hippocampus, leading to improved cognitive function, primarily through the inhibition of specific apoptotic pathways and activation of pro-survival signals. This comparative analysis underscores the importance of selecting appropriate preclinical models to investigate the therapeutic potential of neuroprotective compounds and highlights the versatility of this compound as a promising candidate for stroke therapy. Further head-to-head comparative studies are warranted to fully elucidate the differential efficacy and to optimize the clinical application of this compound for various types of ischemic brain injury.

References

Validating Butylphthalide's Therapeutic Targets: A Comparative Guide Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the therapeutic targets of Butylphthalide (NBP), with a focus on the powerful CRISPR/Cas9 gene-editing technology. This compound, a compound isolated from celery seeds, has demonstrated significant neuroprotective effects and is approved for the treatment of ischemic stroke.[1][2] Its therapeutic efficacy is attributed to its multi-target mechanism of action, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[3][4] This guide offers an objective comparison of CRISPR/Cas9-based target validation with alternative approaches, supported by experimental data and detailed protocols.

Putative Therapeutic Targets of this compound

Based on current research, the key signaling pathways and molecular targets implicated in this compound's neuroprotective effects include:

  • Nrf2/ARE Signaling Pathway: NBP has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[5][6] This activation leads to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5]

  • TLR4/NF-κB Signaling Pathway: this compound can inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, a key mediator of neuroinflammation.[5][7][8]

  • Apoptosis Pathways: NBP has been shown to modulate apoptosis through the JNK/p38 MAPK and JNK-Caspase3 signaling pathways, and by altering the ratio of pro- and anti-apoptotic proteins like Bax and Bcl-2.[9][10][11]

Quantitative Data on this compound's Target Engagement

The following tables summarize quantitative data from studies investigating the effects of this compound on its putative targets.

Table 1: Effect of this compound on the Nrf2 Antioxidant Pathway

Target ProteinExperimental ModelTreatmentFold Change vs. ControlReference
Nrf2 (nuclear)RCIR MiceNBP (120 mg/kg)~2.5-fold increase[5]
HO-1RCIR MiceNBP (120 mg/kg)~3-fold increase[5]
NQO1RCIR MiceNBP (120 mg/kg)~2-fold increase[5]

*RCIR: Repeated Cerebral Ischemia-Reperfusion

Table 2: Effect of this compound on the TLR4/NF-κB Inflammatory Pathway

Target ProteinExperimental ModelTreatmentFold Change vs. ControlReference
p-TLR4/TLR4OGD/R Neuro2A cellsNBPSignificant decrease[7]
p-NF-κB/NF-κBOGD/R Neuro2A cellsNBPSignificant decrease[7]

*OGD/R: Oxygen-Glucose Deprivation/Reperfusion

Table 3: Effect of this compound on Apoptosis-Related Proteins

Target ProteinExperimental ModelTreatmentFold Change vs. ControlReference
Bax/Bcl-2 ratioCerebral Infarction RatsNBPSignificant decrease[9]
p-JNKIschemic MiceNBP (100 mg/kg)Significant decrease[10]
Cleaved Caspase-3Ischemic MiceNBP (100 mg/kg)Significant decrease[10]

CRISPR/Cas9-Based Target Validation Workflow

The following diagram illustrates a typical workflow for validating a putative therapeutic target of this compound using CRISPR/Cas9 technology.

cluster_design Phase 1: sgRNA Design & Vector Construction cluster_editing Phase 2: Gene Editing in Cell Model cluster_validation Phase 3: Knockout Validation cluster_phenotypic Phase 4: Phenotypic Analysis sgRNA_design sgRNA Design for Target Gene (e.g., Nrf2, TLR4) vector_cloning Cloning sgRNA into Cas9 Expression Vector sgRNA_design->vector_cloning transfection Transfection of Cell Line (e.g., Neuronal Cells) vector_cloning->transfection selection Selection of Edited Cells (e.g., Puromycin) transfection->selection clonal_isolation Single-Cell Cloning selection->clonal_isolation genomic_validation Genomic Validation (Sequencing) clonal_isolation->genomic_validation protein_validation Protein Validation (Western Blot) genomic_validation->protein_validation nbt_treatment Treatment of KO and WT Cells with this compound protein_validation->nbt_treatment phenotypic_assay Phenotypic Assay (e.g., Cell Viability, Cytokine Production) nbt_treatment->phenotypic_assay data_analysis Data Analysis and Comparison phenotypic_assay->data_analysis

CRISPR/Cas9 Target Validation Workflow

Experimental Protocol: CRISPR/Cas9-Mediated Knockout of Nrf2

This protocol provides a detailed methodology for creating an Nrf2 knockout cell line to validate its role as a therapeutic target of this compound.

1. sgRNA Design and Vector Construction:

  • Design: Design two to four single guide RNAs (sgRNAs) targeting the first exon of the NFE2L2 gene (encoding Nrf2) using a publicly available tool (e.g., CHOPCHOP). Select sgRNAs with high on-target and low off-target scores.

  • Cloning: Synthesize and anneal complementary oligonucleotides for each sgRNA. Ligate the annealed oligos into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., lentiCRISPRv2).

2. Cell Line Transfection and Selection:

  • Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Transfection: Transfect the cells with the lentiCRISPRv2-Nrf2-sgRNA plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Selection: 48 hours post-transfection, select for successfully transfected cells by adding puromycin (B1679871) to the culture medium.

3. Clonal Isolation and Expansion:

  • Single-Cell Seeding: After selection, seed the cells at a very low density in 96-well plates to obtain single-cell-derived colonies.

  • Expansion: Expand the resulting single-cell clones.

4. Knockout Validation:

  • Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the region of the NFE2L2 gene targeted by the sgRNAs using PCR. Sequence the PCR products (Sanger or next-generation sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.

  • Western Blot: Confirm the absence of Nrf2 protein expression in the knockout clones by Western blot analysis using an anti-Nrf2 antibody.

5. Phenotypic Analysis:

  • Treatment: Treat both the validated Nrf2 knockout and wild-type (WT) parental cell lines with this compound at various concentrations.

  • Assay: Induce oxidative stress (e.g., with H₂O₂) and measure cell viability (e.g., using an MTT assay). In parallel, measure the expression of downstream Nrf2 target genes (e.g., HMOX1, NQO1) using RT-qPCR.

  • Analysis: Compare the protective effect of this compound in the Nrf2 knockout cells versus the WT cells. A diminished protective effect in the knockout cells would validate Nrf2 as a key target of this compound.

Comparison with Alternative Target Validation Methods

While CRISPR/Cas9 is a powerful tool, other methods can also be used for target validation.

Table 4: Comparison of Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
CRISPR/Cas9 Knockout Permanent gene disruption through DNA double-strand breaks and error-prone repair.Complete loss of function, high specificity, permanent modification.Potential for off-target effects, can be lethal if the target is essential for cell survival.
CRISPRi/a Transcriptional repression (CRISPRi) or activation (CRISPRa) using a deactivated Cas9 (dCas9) fused to an effector domain.Reversible, tunable gene expression, suitable for essential genes.Incomplete knockdown/activation, potential for off-target effects.
RNA interference (RNAi) Post-transcriptional gene silencing using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs).Transient knockdown, relatively simple to perform.Incomplete knockdown, off-target effects are common, transient effect.
Small Molecule Inhibitors/Agonists Chemical compounds that directly modulate the activity of the target protein.Direct modulation of protein function, can be used in vivo.Can have off-target effects, availability may be limited, may not be specific.
TALENs/ZFNs Engineered nucleases that create double-strand breaks at specific DNA sequences.High specificity.More complex and costly to design and produce compared to CRISPR/Cas9.[12][13]

Signaling Pathways of this compound

The following diagrams illustrate the putative signaling pathways through which this compound exerts its neuroprotective effects.

cluster_nrf2 Nrf2/ARE Pathway NBP This compound Nrf2 Nrf2 NBP->Nrf2 activates ARE ARE Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection leads to

This compound's Activation of the Nrf2 Pathway

cluster_nfkb TLR4/NF-κB Pathway NBP This compound TLR4 TLR4 NBP->TLR4 inhibits NFkB NF-κB TLR4->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines promotes transcription Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation induces Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection leads to

This compound's Inhibition of the NF-κB Pathway

Conclusion

CRISPR/Cas9 technology offers a precise and efficient platform for validating the therapeutic targets of multi-faceted drugs like this compound.[14][15] By systematically knocking out putative target genes, researchers can definitively establish their role in the drug's mechanism of action. This guide provides a framework for designing and executing such validation studies, which are crucial for advancing our understanding of this compound's neuroprotective effects and for the development of novel therapeutics for neurological diseases.

References

A Comparative Guide to Butylphthalide Combined with Idebenone for Vascular Dementia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a combination therapy of Butylphthalide and Idebenone (B1674373) for the treatment of vascular dementia against individual therapies and other established alternatives. The information is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Efficacy and Biomarker Modulation

The following tables summarize quantitative data from clinical and observational studies on the effects of this compound and Idebenone combination therapy, their individual use, and other therapeutic agents on cognitive function, daily living activities, and relevant biomarkers in patients with vascular dementia.

Table 1: Cognitive and Functional Outcomes

Treatment GroupStudy DesignNDurationOutcome MeasureBaseline (Mean ± SD)Post-treatment (Mean ± SD)p-value
This compound + Idebenone Retrospective Observational[1]643 monthsHasegawa Dementia Scale15.12 ± 3.1520.15 ± 3.28< 0.05
Mini-Mental State Examination (MMSE)16.25 ± 3.2422.36 ± 3.41< 0.05
Activities of Daily Living (ADL)45.12 ± 5.1225.36 ± 4.25< 0.05
This compound Alone Retrospective Observational[1]623 monthsHasegawa Dementia Scale15.08 ± 3.1117.28 ± 3.15< 0.05
Mini-Mental State Examination (MMSE)16.18 ± 3.2118.45 ± 3.22< 0.05
Activities of Daily Living (ADL)45.08 ± 5.0835.12 ± 4.88< 0.05
Idebenone Alone Randomized Controlled Trial[2]4412 weeksMini-Mental State Examination (MMSE)Not specifiedLower than combination group< 0.05
Activities of Daily Living (ADL)Not specifiedHigher than combination group< 0.05
Donepezil (5mg/day) Randomized Controlled Trial[3][4]40624 weeksADAS-cog (change from baseline)--1.6< 0.01
MMSE (change from baseline)-1.3< 0.01
Donepezil (10mg/day) Randomized Controlled Trial[3][4]42124 weeksADAS-cog (change from baseline)--2.0< 0.01
MMSE (change from baseline)-1.5< 0.01
Galantamine Randomized Controlled Trial[5][6]39626 weeksADAS-cog/11 (change from baseline)--1.8< 0.001
ADCS-ADL (change from baseline)-0.70.783
Memantine (B1676192) Randomized Controlled Trial[7][8]14728 weeksADAS-cog (change from baseline)--0.4< 0.05
MMSE (change from baseline)-1.80.003

Note: For ADAS-cog and ADL scores, a decrease generally indicates improvement. For Hasegawa Dementia Scale and MMSE, an increase indicates improvement.

Table 2: Biomarker Outcomes

Treatment GroupStudy DesignNDurationBiomarkerBaseline (Mean ± SD)Post-treatment (Mean ± SD)p-value
This compound + Idebenone Retrospective Observational[1]643 monthsC-reactive protein (mg/L)10.15 ± 2.154.25 ± 1.12< 0.05
TNF-α (pg/mL)15.12 ± 3.158.15 ± 2.15< 0.05
IL-6 (pg/mL)30.15 ± 4.1215.28 ± 3.28< 0.05
Glutathione Peroxidase (U/mL)85.12 ± 10.15115.25 ± 12.15< 0.05
Superoxide Dismutase (U/mL)90.15 ± 10.28125.36 ± 13.25< 0.05
Malondialdehyde (nmol/mL)8.15 ± 1.154.25 ± 1.08< 0.05
This compound Alone Retrospective Observational[1]623 monthsC-reactive protein (mg/L)10.11 ± 2.127.12 ± 1.58< 0.05
TNF-α (pg/mL)15.08 ± 3.1111.28 ± 2.58< 0.05
IL-6 (pg/mL)30.11 ± 4.0822.15 ± 3.88< 0.05
Glutathione Peroxidase (U/mL)85.08 ± 10.1198.15 ± 11.12< 0.05
Superoxide Dismutase (U/mL)90.11 ± 10.21105.12 ± 12.15< 0.05
Malondialdehyde (nmol/mL)8.11 ± 1.126.15 ± 1.28< 0.05
Idebenone Alone Randomized Controlled Trial[2]4412 weeksIL-6, CRP, TNF-α, IL-1βNot specifiedHigher than combination group< 0.05

Experimental Protocols

This section outlines a typical experimental protocol for a clinical trial investigating the efficacy and safety of a therapeutic agent for vascular dementia, based on methodologies reported in the literature.

2.1. Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial is a robust design for evaluating a new intervention for vascular dementia.

  • Phase: Phase III

  • Duration: 24-52 weeks of treatment followed by a follow-up period (e.g., 13 weeks).

  • Randomization: Participants are randomly assigned to a treatment group (e.g., this compound + Idebenone), a comparator group (e.g., Donepezil), or a placebo group. Permuted block randomization is often used to ensure balanced group sizes.

  • Blinding: Both participants and investigators (including those involved in data collection and analysis) are blinded to the treatment allocation.

2.2. Participant Selection

Inclusion Criteria:

  • Age between 50 and 85 years.

  • Diagnosis of probable vascular dementia according to established criteria (e.g., NINDS-AIREN).

  • Mild to moderate dementia severity, typically defined by a Mini-Mental State Examination (MMSE) score between 10 and 24.

  • Evidence of cerebrovascular disease on neuroimaging (CT or MRI).

  • A reliable caregiver to ensure compliance and assist with assessments.

Exclusion Criteria:

  • Diagnosis of other types of dementia (e.g., Alzheimer's disease, Lewy body dementia).

  • Presence of other neurological or psychiatric conditions that could significantly impact cognitive function.

  • Severe unstable medical conditions.

  • Use of other investigational drugs or prohibited medications.

2.3. Interventions and Dosages

  • Investigational Drug: this compound (e.g., 200 mg, three times daily) and Idebenone (e.g., 45 mg, twice daily).

  • Comparator: An approved medication for dementia, such as Donepezil (e.g., 5-10 mg, once daily).

  • Placebo: An inert substance identical in appearance to the investigational drug and comparator.

2.4. Outcome Measures

Primary Outcome Measures:

  • Cognitive Function: Change from baseline in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog).

  • Activities of Daily Living: Change from baseline in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.

Secondary Outcome Measures:

  • Global Clinical Impression: Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus).

  • Cognitive Screening: Mini-Mental State Examination (MMSE).

  • Neuropsychiatric Symptoms: Neuropsychiatric Inventory (NPI).

  • Biomarkers: Levels of inflammatory markers (e.g., CRP, TNF-α, IL-6) and oxidative stress markers (e.g., SOD, MDA) in serum or cerebrospinal fluid.

2.5. Safety Assessments

  • Monitoring and recording of all adverse events (AEs).

  • Regular physical examinations and vital sign measurements.

  • Laboratory tests (hematology, clinical chemistry, urinalysis).

  • Electrocardiograms (ECGs).

Signaling Pathways and Experimental Workflow

3.1. Signaling Pathways

The therapeutic effects of this compound and Idebenone in vascular dementia are attributed to their influence on multiple signaling pathways.

Butylphthalide_Signaling_Pathway cluster_this compound This compound cluster_pathways Cellular Effects This compound This compound Akt Akt Kinase This compound->Akt Activates Angiogenesis Angiogenesis This compound->Angiogenesis Promotes TLR4_HMGB1 TLR4/HMGB1 Pathway This compound->TLR4_HMGB1 Inhibits Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection Promotes Angiogenesis->Neuroprotection Inflammation Neuroinflammation TLR4_HMGB1->Inflammation Reduces

Caption: this compound's neuroprotective mechanisms.

Idebenone_Signaling_Pathway cluster_idebenone Idebenone cluster_effects Cellular Effects Idebenone Idebenone Mitochondria Mitochondrial Electron Transport Chain Idebenone->Mitochondria Supports ROS Reactive Oxygen Species (ROS) Idebenone->ROS Scavenges miR_216a miR-216a Idebenone->miR_216a Upregulates ATP_Production ATP Production Mitochondria->ATP_Production Enhances Oxidative_Stress Oxidative Stress RSK2_NFkB RSK2/NF-κB Pathway miR_216a->RSK2_NFkB Inhibits Neuroinflammation Neuroinflammation RSK2_NFkB->Neuroinflammation Reduces

Caption: Idebenone's antioxidant and anti-inflammatory mechanisms.

3.2. Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial in vascular dementia.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cognitive, Functional, Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 24-52 weeks) Randomization->Treatment FollowUp Follow-up Assessments (e.g., Weeks 4, 12, 24) Treatment->FollowUp EndOfStudy End of Study Assessment Treatment->EndOfStudy FollowUp->Treatment DataAnalysis Data Analysis and Reporting EndOfStudy->DataAnalysis

Caption: A typical clinical trial workflow for vascular dementia.

Discussion

The combination of this compound and Idebenone shows promise in the treatment of vascular dementia by addressing multiple pathological aspects of the disease, including neuroinflammation, oxidative stress, and impaired neurovascular function.[1][2] Retrospective data suggests that the combination therapy may be superior to this compound alone in improving cognitive and functional outcomes and in modulating key biomarkers.[1]

However, it is crucial to note the limitations of the current evidence. The data for the combination therapy is primarily from a retrospective observational study, which is more susceptible to bias than randomized controlled trials.[1] Head-to-head, large-scale, long-term randomized controlled trials are necessary to definitively establish the efficacy and safety of the this compound and Idebenone combination compared to current standard treatments such as cholinesterase inhibitors and memantine.

Future research should also focus on elucidating the synergistic mechanisms of this combination therapy at a molecular level and identifying patient subgroups that are most likely to benefit from this treatment approach.

References

Butylphthalide as an Adjunctive Therapy to Endovascular Treatment for Large Vessel Occlusion Stroke: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acute ischemic stroke (AIS) management is continually evolving, with endovascular treatment (EVT) now established as the standard of care for large vessel occlusion (LVO). However, a significant proportion of patients still experience poor outcomes despite successful recanalization. This has spurred the investigation of neuroprotective agents as adjunctive therapies to EVT. Among these, DL-3-n-butylphthalide (NBP), a synthetic compound derived from celery seeds, has emerged as a promising candidate. This guide provides a comprehensive comparison of the efficacy of NBP in conjunction with EVT for LVO, supported by experimental data and detailed methodologies.

Efficacy of Butylphthalide with Endovascular Treatment

Clinical evidence suggests that the addition of this compound to standard endovascular treatment regimens can improve functional outcomes and reduce mortality in patients with acute ischemic stroke due to large vessel occlusion.[1][2] A key study, the BAST (this compound for Acute Ischemic Stroke Patients Receiving Intravenous Thrombolysis or Endovascular Treatment) trial, demonstrated that NBP was associated with a higher proportion of favorable functional outcomes at 90 days compared to placebo in patients undergoing reperfusion therapy.[3][4][5]

A pooled analysis of data from three studies focusing on patients with LVO undergoing EVT further reinforces these findings. The analysis, encompassing 1820 patients, revealed that those who received NBP in addition to EVT had significantly better functional outcomes at 90 days.[1][2][6] Specifically, NBP treatment was associated with a higher rate of favorable outcomes (modified Rankin Scale score of 0-2) and a lower rate of mortality.[1][2][6]

Quantitative Data Summary

The following tables summarize the key efficacy and safety outcomes from pivotal studies evaluating this compound in the context of reperfusion therapies, including endovascular treatment.

Table 1: Efficacy Outcomes of this compound with Reperfusion Therapy (BAST Trial)

Outcome (at 90 days)This compound Group (n=607)Placebo Group (n=609)Odds Ratio (95% CI)P-value
Favorable Functional Outcome (mRS 0-2)56.7%44.0%1.70 (1.35-2.14)< .001

Source: JAMA, 2023[4][5]

Table 2: Efficacy and Safety Outcomes of this compound with Endovascular Treatment for Large Vessel Occlusion (Pooled Analysis)

OutcomeThis compound + EVT Group (n=628)EVT Alone Group (n=1138)Adjusted Odds Ratio (95% CI)P-value
Efficacy
Improved Functional Outcome (Shift in mRS)--1.503 (1.254–1.801)< 0.001
Favorable Functional Outcome (mRS 0-2)--1.589 (1.251–2.020)< 0.001
90-day Mortality--0.486 (0.372–0.635)< 0.001
Safety
Symptomatic Intracranial Hemorrhage (sICH)10.9%13.8%0.787 (0.567–1.092)0.152

Source: CNS Neuroscience & Therapeutics, 2022[1][2][6]

Experimental Protocols

The robust findings from these clinical studies are underpinned by rigorous experimental designs. Below are the detailed methodologies for the key trials cited.

BAST Trial: A Multicenter, Double-Blind, Placebo-Controlled, Randomized Clinical Trial
  • Objective: To assess the efficacy and safety of NBP in patients with acute ischemic stroke receiving reperfusion therapy (intravenous thrombolysis and/or endovascular treatment).[4][5]

  • Patient Population: 1216 patients aged 18 years or older with a diagnosis of acute ischemic stroke and a National Institutes of Health Stroke Scale (NIHSS) score of 4 to 25. Patients were required to be able to start the trial drug within 6 hours of symptom onset and have received either intravenous recombinant tissue plasminogen activator (rt-PA), endovascular treatment, or rt-PA bridging to endovascular treatment.[7]

  • Intervention: Patients were randomized in a 1:1 ratio to receive either NBP or a placebo.[4] The treatment was administered for 90 days.[8]

  • Primary Efficacy Outcome: The proportion of patients with a favorable functional outcome at 90 days, defined by a modified Rankin Scale (mRS) score of 0 to 2.[4]

  • Safety Outcomes: Incidence of serious adverse events within 90 days.[4][7]

Pooled Analysis of Endovascular Treatment Studies
  • Objective: To evaluate whether NBP combined with EVT can improve clinical outcomes and safety in patients with AIS due to LVO.[1][2]

  • Study Design: A pooled analysis of data from three studies of patients who underwent EVT for AIS due to LVO.[1][2]

  • Patient Population: 1820 patients were dichotomized into two groups: those who received NBP in conjunction with EVT (n=628) and those who received EVT alone (n=1138).[1][2]

  • Intervention: The NBP group received NBP treatment at the discretion of the physician, initiated within 24 hours of mechanical recanalization.[1] The standard administration was an intravenous infusion of NBP sodium chloride injection (100 ml, twice daily).[1]

  • Primary Efficacy Outcome: The shift in the mRS score at 90 days.[1][2]

  • Secondary Efficacy Outcomes: Favorable functional outcome (mRS ≤ 2), functional independence (mRS ≤ 2), and excellent outcome (mRS ≤ 1) at 90 days.[1]

  • Safety Outcomes: Mortality within 90 days and symptomatic intracranial hemorrhage (sICH) within 48 hours.[1][2]

Mechanisms of Neuroprotection: Signaling Pathways

The neuroprotective effects of this compound are multifaceted, involving several key signaling pathways that mitigate ischemic injury.[9] These mechanisms include reducing mitochondrial oxidative stress, inhibiting inflammatory responses, and regulating apoptosis.[9][10]

G cluster_ischemia Ischemic Cascade cluster_nbp This compound (NBP) Intervention Ischemia Large Vessel Occlusion Reperfusion Endovascular Treatment (Reperfusion) Ischemia->Reperfusion OxidativeStress Oxidative Stress Reperfusion->OxidativeStress Inflammation Inflammation OxidativeStress->Inflammation Apoptosis Neuronal Apoptosis Inflammation->Apoptosis NeuronalDamage Neuronal Damage & Poor Outcome Apoptosis->NeuronalDamage Leads to NBP This compound (NBP) AntiOxidation Enhanced Anti-Oxidation NBP->AntiOxidation AntiInflammation Reduced Inflammation NBP->AntiInflammation AntiApoptosis Inhibition of Apoptosis NBP->AntiApoptosis MitochondrialProtection Mitochondrial Protection NBP->MitochondrialProtection AntiOxidation->OxidativeStress Inhibits AntiInflammation->Inflammation Suppresses AntiApoptosis->Apoptosis Blocks ImprovedOutcome Improved Functional Outcome AntiApoptosis->ImprovedOutcome Promotes MitochondrialProtection->OxidativeStress Reduces

Caption: Neuroprotective mechanisms of this compound in ischemic stroke.

Experimental and Clinical Workflow

The integration of this compound into the clinical workflow for large vessel occlusion stroke involves administration shortly after the decision for endovascular treatment is made, ideally synchronized with reperfusion therapy.

G cluster_workflow Clinical Workflow for LVO with this compound A Patient with Acute Ischemic Stroke (Large Vessel Occlusion) B Diagnosis and Imaging (CT/CTA or MRI/MRA) A->B C Eligibility for Endovascular Treatment (EVT) Confirmed B->C D Randomization (in clinical trial setting) C->D F Endovascular Treatment (EVT) C->F Concurrent with E Initiation of this compound or Placebo Infusion (within 6 hours of onset) D->E E->F Administered alongside G Post-EVT Care and Continued this compound/Placebo (for 90 days) F->G H 90-Day Follow-up: Functional Outcome Assessment (mRS) G->H

Caption: Clinical trial workflow for this compound in LVO stroke.

References

Safety Operating Guide

Butylphthalide proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Butylphthalide is essential for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. As a compound that causes skin, eye, and respiratory irritation, it requires careful handling from use through final disposal.[1][2] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

This compound Hazard Profile

All personnel handling this compound should be familiar with its hazard profile as outlined in the Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

This data is compiled from Safety Data Sheets for 3-Butylphthalide.[1][2]

Step-by-Step Disposal Procedures

Adherence to these procedures is critical for safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[3][4]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing the correct PPE to prevent exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard lab coat or other protective clothing is required to prevent skin contact.[1]

  • Ventilation: Handle the chemical and its waste in a well-ventilated area or under a chemical fume hood.[1]

Step 2: Segregate this compound Waste

Proper waste segregation is a cornerstone of laboratory safety and regulatory compliance.[3]

  • Dedicated Waste Stream: Collect all this compound waste in a dedicated container. Do not mix it with other chemical waste unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.

  • Types of Waste:

    • Liquid Waste: Unused or spent this compound solutions.

    • Solid Waste: Collect any items contaminated with this compound, such as pipette tips, gloves, and absorbent pads, in a separate, clearly marked container for solid chemical waste.[5]

Step 3: Use Proper Waste Containers

Container selection is governed by safety and regulatory standards to prevent leaks and reactions.[4]

  • Compatibility: The container must be made of a material chemically compatible with this compound.

  • Condition: Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[4]

  • Original Containers: If feasible, the original product container can be used for waste collection, but the label must be clearly defaced and marked as "HAZARDOUS WASTE".[5]

Step 4: Label Waste Containers Correctly

Accurate labeling is mandatory for tracking and safe handling.[3][6]

  • "Hazardous Waste": The words "Hazardous Waste" must be clearly visible on the label.[6]

  • Contents: Clearly identify the contents as "this compound Waste" and list any other components of the waste mixture.

  • Hazard Information: Indicate the relevant hazards (e.g., Irritant) using pictograms or written warnings.[6]

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation until it is ready for pickup.[4][6]

  • Location: Store the sealed waste container in a designated SAA within the laboratory.

  • Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.[4]

  • Time Limits: Be aware of institutional and regulatory time limits for waste accumulation in SAAs.[7] Containers should be scheduled for pickup before these limits are exceeded or when they are three-quarters full.[5]

Step 6: Final Disposal

Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[3][6]

  • Professional Disposal: Arrange for the collection of the waste container through your institution's EHS department. They will work with a licensed hazardous waste disposal contractor.

  • Method: The recommended disposal method for this compound is through an industrial combustion plant (incineration).[1] Never dispose of this compound down the drain or in the regular trash.[4]

Emergency Spill Procedures

In the event of a spill, act quickly and safely to contain and clean the material.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including respiratory protection if vapors are significant.

  • Contain Spill: Use an inert, absorbent material like sand, diatomite, or universal binders to contain the spill.[2]

  • Collect Waste: Carefully collect the absorbent material and contaminated debris. Place it into a designated, sealable container for hazardous waste.[1][8]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container as "this compound Spill Debris" and manage it as hazardous waste according to the procedures above.

Butylphthalide_Disposal_Workflow start This compound Waste Generated is_spill Is it a Spill? start->is_spill ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) segregate Step 2: Segregate Waste (Collect in Dedicated Container) ppe->segregate container Step 3: Use Proper Container (Compatible, Leak-Proof, Secure Lid) segregate->container label Step 4: Label Container ('Hazardous Waste', Contents, Hazards, Date) container->label store Step 5: Store in Satellite Accumulation Area (Secondary Containment) label->store is_full Container >3/4 Full or Accumulation Time Limit Reached? store->is_full is_spill->ppe No spill_proc Follow Emergency Spill Procedures is_spill->spill_proc Yes spill_proc->segregate is_full->store No contact_ehs Step 6: Contact EHS for Pickup is_full->contact_ehs Yes disposal Transport to Licensed Industrial Combustion Plant contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Butylphthalide, offering procedural, step-by-step guidance to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, which is known to cause skin and eye irritation and may cause respiratory irritation, a comprehensive personal protective equipment strategy is crucial.[1][2] The following table summarizes the recommended PPE for various levels of exposure.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and dust particles.[3]
Hand Protection Nitrile or Butyl rubber gloves. For incidental contact, nitrile gloves are suitable. For extended contact or handling of highly toxic materials, more substantial gloves like Norfoil are recommended.Prevents skin contact with the chemical.[4][5][6] Nitrile gloves offer good resistance to oils, greases, and some acids and bases, while butyl gloves provide excellent resistance to a wide range of chemicals, including corrosive substances.[4][6]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling large quantities or when dust or aerosols may be generated. For concentrations up to 50 mg/m³, an air-purifying full-facepiece respirator with N95, R95, or P95 filters is suggested.Minimizes the inhalation of harmful vapors or particles.[7][8][9]

Occupational Exposure Limits for a Related Compound (Di-n-Butyl Phthalate)

Agency Exposure Limit (Time-Weighted Average)
OSHA (PEL) 5 mg/m³ (8-hour)[1]
NIOSH (REL) 5 mg/m³ (10-hour)[1][7]
ACGIH (TLV) 5 mg/m³ (8-hour)[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Preparation and Handling:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

  • Personal Hygiene: Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[10]

  • Avoid Contact: Take measures to avoid direct contact with skin and eyes.[3]

  • Container Handling: Keep the container tightly sealed when not in use.

Storage:
  • Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Container Integrity: Ensure the storage container is properly labeled and sealed.

Disposal Plan:
  • Waste Segregation: Dispose of this compound and any contaminated materials as hazardous waste. Do not mix with non-hazardous laboratory trash.[11]

  • Containerization: Collect waste in a designated, leak-proof, and chemically resistant container. The container must be clearly labeled as "Hazardous Waste" with the chemical name and the date accumulation started.[11]

  • Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations.[12][13] For bulk quantities, it is recommended to use a licensed hazardous waste disposal service.[11]

Emergency Procedures: Spill Management Workflow

Immediate and appropriate action is critical in the event of a this compound spill.

Spill_Management_Workflow This compound Spill Management Workflow cluster_immediate_response Immediate Response cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Supervisor Evacuate->Alert Safety First PPE 3. Don Appropriate PPE Alert->PPE Contain 4. Contain the Spill (Use inert absorbent material) PPE->Contain Once Safe Absorb 5. Absorb the Spilled Material Contain->Absorb Collect 6. Collect Absorbed Material (Into a labeled hazardous waste container) Absorb->Collect Decontaminate 7. Decontaminate the Area (With soap and water) Collect->Decontaminate Dispose 8. Dispose of Waste (Follow hazardous waste protocols) Decontaminate->Dispose Report 9. Report the Incident (To EHS and supervisor) Dispose->Report

Caption: Workflow for managing a this compound spill.

Detailed Spill Cleanup Protocol:
  • Evacuate the Immediate Area: Ensure all personnel are moved to a safe location away from the spill.[3]

  • Alert Others: Inform colleagues and your supervisor about the spill.

  • Wear Appropriate PPE: Before approaching the spill, put on the recommended personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[3]

  • Contain the Spill: Prevent the spread of the liquid by using an inert absorbent material like sand, diatomite, or universal binders.[2] Start from the outside of the spill and work inwards.

  • Absorb the Material: Cover the spill with the absorbent material until all the liquid has been soaked up.

  • Collect Waste: Carefully scoop or sweep the absorbed material into a designated hazardous waste container that is properly labeled.[3]

  • Decontaminate the Area: Clean the spill area with soap and water.[14]

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

  • Report the Incident: Document and report the spill to your institution's Environmental Health and Safety (EHS) department and your supervisor.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring the well-being of all laboratory personnel and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butylphthalide
Reactant of Route 2
Reactant of Route 2
Butylphthalide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。